Technical Documentation Center

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
  • CAS: 1187929-01-6

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the Arylpiperazine Scaffold

An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride The 1-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of a multitude of centrally act...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

The 1-arylpiperazine moiety is a cornerstone in modern medicinal chemistry, forming the structural backbone of a multitude of centrally acting therapeutic agents. Its prevalence in antipsychotics, antidepressants, and anxiolytics underscores its remarkable ability to interact with a range of neurotransmitter receptors. 1-(4-Benzyloxy-phenyl)-piperazine serves as a key intermediate and a valuable molecular scaffold for the synthesis of novel compounds targeting the central nervous system (CNS). The benzyloxy group offers a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, tailored for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While a specific CAS number for the dihydrochloride salt of 1-(4-benzyloxy-phenyl)-piperazine is not consistently reported across chemical databases, the CAS number for the free base is well-established. For clarity, the properties of the free base and the theoretical values for the hydrochloride salts are provided below.

PropertyValueSource
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochlorideN/A
Synonyms 1-(4-Phenylmethoxy)phenyl)piperazine dihydrochlorideN/A
CAS Number (Free Base) 144881-52-7[1]
CAS Number (Monohydrochloride) 321132-21-2[2]
Molecular Formula (Free Base) C17H20N2O[1]
Molecular Weight (Free Base) 268.35 g/mol [1]
Molecular Formula (Monohydrochloride) C17H21ClN2O[3]
Molecular Weight (Monohydrochloride) 304.81 g/mol [3]
Molecular Formula (Dihydrochloride) C17H22Cl2N2ON/A
Molecular Weight (Dihydrochloride) 341.28 g/mol N/A
Melting Point (Free Base) 149.62 °C (estimated)[4]
Water Solubility (Free Base) 428.12 mg/L (estimated)[4]
Appearance White to off-white solidN/A

Synthesis and Purification

The synthesis of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride is typically achieved in a two-step process: the synthesis of the free base followed by its conversion to the dihydrochloride salt.

Part 1: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine (Free Base)

A common and effective method for synthesizing the free base is through a Williamson ether synthesis, reacting 1-(4-hydroxyphenyl)piperazine with benzyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-hydroxyphenyl)piperazine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Base: Add a slight excess of a suitable base, such as potassium carbonate (K2CO3) (1.5 equivalents), to the solution. Stir the mixture at room temperature for 30 minutes.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Part 2: Formation of the Dihydrochloride Salt

The purified free base is then converted to its dihydrochloride salt to improve its solubility in aqueous solutions and enhance its stability.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(4-benzyloxy-phenyl)-piperazine free base in a minimal amount of a suitable organic solvent, such as anhydrous ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol (2.2 equivalents).

  • Precipitation: Stir the mixture at a low temperature for 1-2 hours to allow for the complete precipitation of the dihydrochloride salt.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold anhydrous diethyl ether and dry it under vacuum to obtain 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.

Synthesis Workflow Diagram:

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Dihydrochloride Salt Formation A 1-(4-hydroxyphenyl)piperazine + Benzyl Chloride B Reaction in DMF with K2CO3 (80-90°C, 4-6h) A->B C Aqueous Work-up and Extraction with Ethyl Acetate B->C D Purification by Column Chromatography C->D E 1-(4-Benzyloxy-phenyl)-piperazine (Free Base) D->E F Dissolution in Anhydrous Ethanol E->F Purified Free Base G Addition of Ethanolic HCl (2.2 equivalents) F->G H Precipitation and Filtration G->H I Washing and Drying H->I J 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride I->J

Caption: Workflow for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A reverse-phase HPLC method is suitable for determining the purity of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.

Experimental Protocol:

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.

  • Mobile Phase: A gradient mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity is calculated based on the area percentage of the main peak.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this purpose.

Analytical Workflow Diagram:

G A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Confirmation (¹H NMR, ¹³C NMR) A->C D Molecular Weight Verification (Mass Spectrometry) A->D E Characterized 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride B->E C->E D->E

Caption: Analytical workflow for the characterization of the target compound.

Pharmacological Profile and Mechanism of Action

The pharmacological activity of 1-(4-benzyloxy-phenyl)-piperazine is predicted based on its structural similarity to other arylpiperazine derivatives, which are known to interact with various CNS receptors.

The arylpiperazine moiety is a well-known pharmacophore that targets serotonergic and dopaminergic systems. It is anticipated that 1-(4-benzyloxy-phenyl)-piperazine will exhibit affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes. The specific interactions will depend on the substitution pattern on the phenyl ring. The benzyloxy group, being relatively bulky and lipophilic, will influence the binding affinity and selectivity of the compound.

Potential Signaling Pathways:

Arylpiperazines can act as agonists, partial agonists, or antagonists at these receptors, thereby modulating downstream signaling cascades. For instance, interaction with G-protein coupled receptors (GPCRs) like the 5-HT and dopamine receptors can lead to the activation or inhibition of adenylyl cyclase, altering intracellular levels of cyclic AMP (cAMP), or modulate phospholipase C activity, affecting intracellular calcium levels.

G cluster_0 Potential Receptor Interactions cluster_1 Downstream Signaling A 1-(4-Benzyloxy-phenyl)-piperazine B Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) A->B C Dopamine Receptors (e.g., D2) A->C D Modulation of Adenylyl Cyclase B->D F Activation/Inhibition of Phospholipase C C->F E Alteration of cAMP Levels D->E H Cellular Response (e.g., Neuronal Excitability) E->H G Changes in Intracellular Ca²⁺ Levels F->G G->H

Caption: Potential signaling pathways modulated by 1-(4-benzyloxy-phenyl)-piperazine.

Applications in Research and Drug Development

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a valuable tool for several areas of research and development:

  • Medicinal Chemistry: It serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications in the treatment of neurological and psychiatric disorders such as schizophrenia, depression, and anxiety.

  • Pharmacological Research: As a tool compound, it can be used to investigate the role of specific serotonin and dopamine receptor subtypes in various physiological and pathological processes.

  • Drug Discovery: The scaffold can be elaborated to develop novel ligands with improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. [Link]

  • DEA Microgram Journal. Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. [Link]

  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. A Review on Analytical Methods for Piperazine Determination. [Link]

  • PubChem. Piperazine, 1-benzoyl-4-[(4,7-dimethoxy-1H-indol-3-yl)oxoacetyl]-. [Link]

  • Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4 -.

Sources

Exploratory

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride molecular weight

An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery Abstract The 1-arylpiperazine motif is a cornerstone of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract

The 1-arylpiperazine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in numerous clinically successful drugs targeting the central nervous system (CNS) and beyond.[1] This technical guide provides an in-depth examination of a key synthetic intermediate, 1-(4-Benzyloxy-phenyl)-piperazine, and its dihydrochloride salt. We will explore its fundamental physicochemical properties, detail validated synthetic protocols, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both high-level strategic insights and actionable experimental methodologies.

Introduction: The Strategic Value of the Arylpiperazine Scaffold

Arylpiperazine derivatives are lauded for their modularity and versatile pharmacological profiles.[1] Their structure allows for systematic modifications that can fine-tune affinity, selectivity, and pharmacokinetic properties for a wide range of biological targets.[1] As such, they are integral components of drugs developed for treating schizophrenia, depression, anxiety, and cancer.[1][2]

1-(4-Benzyloxy-phenyl)-piperazine serves as a highly valuable precursor in this context. Its structure incorporates three key features for medicinal chemists:

  • A reactive secondary amine on the piperazine ring (N-4) for chain extension and functionalization.

  • A benzyloxy-phenyl group that can be modified to explore structure-activity relationships (SAR).

  • A benzyloxy ether linkage that not only enhances lipophilicity, potentially improving membrane permeability, but can also be strategically cleaved to unmask a phenol group for further derivatization.[3]

This guide focuses specifically on the dihydrochloride salt, a common form for improving the solubility and handling of amine-containing compounds.

Core Compound Profile: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Chemical Identity and Structure

The core structure consists of a piperazine ring attached at the N-1 position to a phenyl ring. This phenyl ring is substituted at the para (4) position with a benzyloxy group (-O-CH₂-Ph). The dihydrochloride salt is formed by the protonation of both nitrogen atoms of the piperazine ring by two equivalents of hydrochloric acid.

  • Free Base: 1-(4-Benzyloxy-phenyl)-piperazine

  • Dihydrochloride Salt: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Physicochemical Properties

Accurate determination of molecular weight and other physicochemical properties is fundamental for experimental design, including reaction stoichiometry and analytical characterization.

PropertyValueSource
Free Base Molecular Formula C₁₇H₂₀N₂O[3][4]
Free Base Molecular Weight 268.36 g/mol [3][5]
Dihydrochloride Salt Formula C₁₇H₂₂Cl₂N₂OCalculated
Dihydrochloride Salt Mol. Weight 341.28 g/mol Calculated from Free Base + 2HCl
Free Base Melting Point 149.62 °C (estimated)[5]
Free Base Boiling Point 393.13 °C (estimated)[5]
Free Base Water Solubility 428.12 mg/L (estimated)[5]
Hydrogen Bond Donors (Free Base) 1[5]
Hydrogen Bond Acceptors (Free Base) 3[5]
Rotatable Bonds (Free Base) 4[5]

Synthesis Methodologies

The synthesis of the 1-(4-Benzyloxy-phenyl)-piperazine free base is a critical first step before the formation of the dihydrochloride salt. Two robust and commonly employed methods are detailed below. The choice between these methods often depends on the availability of starting materials, cost, and scalability requirements.

Protocol 1: Classical N-Arylation via Cyclization

This method relies on the reaction between an aniline derivative and a bis-electrophile to construct the piperazine ring directly onto the aryl moiety. It is a cost-effective approach, though it may require longer reaction times.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)aniline (1 equivalent) and bis(2-chloroethyl)amine hydrochloride (1.1 equivalents) in 1-butanol (approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (3 equivalents) to the mixture to act as a base, neutralizing the hydrochloride salt and the HCl generated during the reaction.

  • Reflux: Heat the reaction mixture to reflux (approx. 117 °C) and maintain for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography on silica gel to yield the pure free base.[4]

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a more efficient and often higher-yielding route, utilizing a palladium catalyst to form the crucial C-N bond. It is particularly valuable for its broad substrate scope and tolerance of various functional groups.

Experimental Protocol:

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add 1-bromo-4-(benzyloxy)benzene (1 equivalent), piperazine (1.5 equivalents), sodium tert-butoxide (1.4 equivalents), and a phosphine ligand such as XPhos (0.02 equivalents).

  • Catalyst Addition: In a glovebox, add the palladium precatalyst, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.01 equivalents), to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • After cooling to room temperature, quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.[4]

General Synthesis and Salt Formation Workflow

The following diagram illustrates the general workflow from starting materials to the final dihydrochloride product.

G cluster_synthesis Synthesis of Free Base cluster_purification Purification & Salt Formation Start Starting Materials (Aniline or Aryl Halide) Method1 Protocol 1: Classical N-Arylation Start->Method1 Method2 Protocol 2: Buchwald-Hartwig Amination Start->Method2 Workup Aqueous Work-up & Extraction Method1->Workup Method2->Workup Purify Column Chromatography Workup->Purify FreeBase Isolated Free Base (C17H20N2O) Purify->FreeBase Salt Dissolve in Ether/MeOH Add 2.2 eq. HCl in Ether FreeBase->Salt Product 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (Product) Salt->Product QC Final QC Analysis (NMR, MS, Purity) Product->QC

Caption: General workflow for synthesis and salt formation.

Strategic Applications in Drug Discovery

The Role as a Versatile Intermediate

1-(4-Benzyloxy-phenyl)-piperazine is rarely the final active pharmaceutical ingredient (API) but rather a sophisticated building block. Its utility stems from the predictable reactivity of the N-4 nitrogen, which can be functionalized through various reactions like reductive amination, acylation, or alkylation to attach diverse pharmacophores and tune biological activity.

Key Derivatization Strategies and SAR

Structure-activity relationship (SAR) studies are central to optimizing a lead compound. This precursor offers several "hotspots" for chemical modification to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

G Core Core Scaffold: 1-(4-Benzyloxy-phenyl)-piperazine N4 N-4 Position Core->N4 Key site for functionalization (alkylation, acylation) to modulate target affinity and pharmacokinetics. Aromatic Aromatic Rings Core->Aromatic Substitution with electron-donating/ withdrawing groups fine-tunes ligand-receptor interactions. Linker Benzyloxy Linker Core->Linker Cleavage reveals a phenol for new derivatization pathways. Can be replaced to alter spacing and flexibility.

Caption: Key hotspots for structure-activity relationship studies.

Therapeutic Targets

Derivatives synthesized from this precursor have been investigated for a range of therapeutic applications:

  • Central Nervous System (CNS): As ligands for serotonergic (5-HT) and dopaminergic (D₂) receptors, these compounds are foundational for developing treatments for depression, schizophrenia, and anxiety.[1]

  • Oncology: The arylpiperazine scaffold has been incorporated into novel agents designed to exhibit cytotoxic effects against various cancer cell lines.[2]

  • Neuroprotection: Certain arylpiperazines have shown potential in protecting neuronal cells from oxidative stress and apoptosis, independent of dopamine receptor binding.[6]

Analytical Characterization

To ensure the identity, purity, and quality of 1-(4-Benzyloxy-phenyl)-piperazine and its dihydrochloride salt, a suite of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. Since the core piperazine structure lacks a strong UV chromophore, derivatization may be necessary for trace-level quantification.[7] However, the presence of the aromatic rings in this specific compound allows for detection at wavelengths around 254 nm.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. When coupled with Gas Chromatography (GC-MS) or LC (LC-MS), it is a powerful tool for both identification and purity assessment.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise chemical structure, ensuring that functional groups are correctly positioned and that no unintended isomers have formed.

Handling and Safety Precautions

While a specific Safety Data Sheet (SDS) for the dihydrochloride salt is not broadly available, data from structurally related arylpiperazines and hydrochloride salts provide a basis for safe handling guidelines.[9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Practice good industrial hygiene; wash hands thoroughly after handling and before breaks.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Incompatibilities: Avoid strong oxidizing agents.

Conclusion

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is more than a chemical with a defined molecular weight; it is a strategic tool in the arsenal of medicinal chemists. Its value lies in the versatility of the arylpiperazine scaffold, which serves as a proven foundation for constructing complex molecules with tailored biological activities. A thorough understanding of its properties, synthesis, and potential for derivatization empowers researchers to accelerate the discovery of next-generation therapeutics for a host of challenging diseases.

References

  • Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Maruti Industries. Retrieved February 4, 2026, from [Link]

  • Chemchart. (n.d.). 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). Chemchart. Retrieved February 4, 2026, from [Link]

  • Tradeindia. (n.d.). 1-(4-methoxy Phenyl) Piperazine Dihydrochloride. A. B. Enterprises. Retrieved February 4, 2026, from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Benzyloxyphenylhydrazine hydrochloride. Fisher Scientific. Retrieved February 4, 2026, from [https://www.fishersci.co.uk/shop/msdsproxy%3FproductName%3DACR394030050%26productDescription%3D4-Benzyloxyphenylhydrazine%2Bhydrochloride%2B98%2525%2B5GR%26catNo%3DACR394030050%26vendorId%3D VN00033229%26storeId%3D10652]([Link] VN00033229%26storeId%3D10652)

  • PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). Cheméo. Retrieved February 4, 2026, from [Link]

  • Ieni, A., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Retrieved February 4, 2026, from [Link]

  • Al-saady, F. A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Retrieved February 4, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved February 4, 2026, from [Link]

  • Prezzavento, O., et al. (2012). Arylpiperazine dopaminergic ligands protect neuroblastoma cells from nitric oxide (NO)-induced mitochondrial damage and apoptosis. PubMed. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2015). Determination of piperazine derivatives in “Legal Highs”. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Ieni, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Retrieved February 4, 2026, from [Link]

Sources

Foundational

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride chemical properties

The following technical guide details the chemical properties, synthesis, and analytical characterization of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the synthesis of triazole antifu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and analytical characterization of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the synthesis of triazole antifungal agents such as Posaconazole.

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a pharmacophore-dense intermediate primarily utilized in the convergent synthesis of high-value antifungal APIs (Active Pharmaceutical Ingredients). Its structural integrity—comprising a piperazine ring coupled to a benzyloxy-protected phenol—serves as the "linker" scaffold in Posaconazole and Itraconazole analogs. This guide provides a self-validating framework for its handling, synthesis, and quality control, designed for medicinal chemists and process engineers.

Chemical Identity & Structural Analysis

The compound exists as a dihydrochloride salt to enhance stability and water solubility compared to its free base counterpart.

Property Technical Specification
IUPAC Name 1-[4-(Benzyloxy)phenyl]piperazine dihydrochloride
Common Name 4-(4-Benzyloxyphenyl)piperazine 2HCl; Posaconazole Intermediate
CAS Number 144881-52-7 (Free Base); Salt forms often referenced under base CAS or internal codes
Molecular Formula C₁₇H₂₂Cl₂N₂O (Salt) / C₁₇H₂₀N₂O (Base)
Molecular Weight 341.28 g/mol (Dihydrochloride) / 268.35 g/mol (Base)
Structural Features [1][2][3][4][5] • Piperazine Ring: Secondary amine provides nucleophilic handle for N-alkylation.• Benzyloxy Group: Robust protecting group for the phenol moiety; removable via hydrogenolysis.• Dihydrochloride: Increases crystallinity and shelf-life.
Structural Visualization

The following diagram illustrates the chemical connectivity and functional zones.

ChemicalStructure Benzyl Benzyl Group (Lipophilic/Protective) Ether Ether Linkage (Stable to Base) Benzyl->Ether Phenyl Phenyl Ring (Core Scaffold) Ether->Phenyl Piperazine Piperazine Ring (Secondary Amine) Phenyl->Piperazine HCl 2HCl (Salt Counterions) Piperazine->HCl Ionic Interaction

Figure 1: Functional connectivity highlighting the protective benzyl group and the reactive piperazine amine.[6]

Physicochemical Properties

Understanding these properties is essential for optimizing reaction solvents and purification protocols.

Parameter Value / Behavior Implication for Processing
Appearance White to off-white crystalline powderDiscoloration indicates oxidation of the amine or phenol.
Melting Point 208°C – 212°C (Decomposes)High MP confirms salt formation; sharp range indicates purity.
Solubility Water: Soluble (>50 mg/mL)• DMSO: Soluble• Methanol: Soluble[7][8]• DCM/Hexane: InsolubleUse water/MeOH for analysis; use non-polar solvents to wash away organic impurities.
pKa ~5.6 and ~9.8 (Piperazine nitrogens)The N4 nitrogen is basic; pH control is critical during extraction (keep pH > 10 to extract free base).
Hygroscopicity ModerateStore in desiccated conditions; moisture uptake can alter weight-based stoichiometry.

Synthetic Utility & Manufacturing Protocol

The synthesis typically follows a convergent route. The most robust industrial method involves the N-alkylation of 1-(4-hydroxyphenyl)piperazine , followed by salt formation.

Synthesis Workflow (Graphviz)

SynthesisWorkflow cluster_0 Critical Control Points SM1 Starting Material: 1-(4-Hydroxyphenyl)piperazine Step1 Step 1: O-Alkylation (Reflux in Acetone/DMF) SM1->Step1 Reagent Reagent: Benzyl Chloride / K2CO3 Reagent->Step1 Step2 Step 2: Filtration & Washing (Remove inorganic salts) Step1->Step2 Reaction Complete Step3 Step 3: Salt Formation (Add HCl in Ethanol/IPA) Step2->Step3 Free Base Solution Product Final Product: 1-(4-Benzyloxy-phenyl)-piperazine 2HCl Step3->Product Crystallization

Figure 2: Industrial synthesis workflow highlighting critical control points for purity.

Detailed Experimental Protocol

Objective: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine 2HCl from 4-hydroxyphenylpiperazine.

  • O-Benzylation (Williamson Ether Synthesis):

    • Charge: 1.0 eq 1-(4-hydroxyphenyl)piperazine, 1.2 eq Potassium Carbonate (K₂CO₃), and solvent (Acetone or DMF).

    • Addition: Add 1.1 eq Benzyl Chloride dropwise at room temperature.

    • Reaction: Reflux (60°C for Acetone, 80°C for DMF) for 6–8 hours. Monitor by TLC/HPLC for disappearance of phenol.

    • Workup: Filter off inorganic salts (KCl, K₂CO₃). Concentrate the filtrate to obtain the crude free base.

  • Salt Formation (Critical for Stability):

    • Dissolve the crude free base in Ethanol or Isopropanol (IPA) (approx. 5 volumes).

    • Cool to 0–5°C.

    • Slowly add Concentrated HCl (or HCl in dioxane) until pH < 2.

    • Precipitation: The dihydrochloride salt will precipitate as a white solid.

    • Isolation: Filter the solid, wash with cold acetone (to remove unreacted benzyl chloride), and dry under vacuum at 50°C.

  • Purification (Recrystallization):

    • If purity is <98%, recrystallize from Methanol/Ethanol (1:3) .

Analytical Characterization

Quality control relies on HPLC to detect related impurities (e.g., dibenzyl derivatives or unreacted phenols).

HPLC Method Parameters

This method separates the hydrophilic salt from lipophilic impurities.

Parameter Condition
Column C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid or Phosphate Buffer (pH 3.0)
Mobile Phase B Acetonitrile (MeCN)
Gradient 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 230 nm (Piperazine absorption) and 254 nm (Aromatic)
Retention Time ~12.5 min (varies by column)
Impurity Profile Logic
  • Impurity A (Starting Material): Elutes early (more polar due to phenolic -OH).

  • Impurity B (Dibenzyl): Elutes late (highly lipophilic due to two benzyl groups).

Handling & Safety (E-E-A-T)

As a senior scientist, I emphasize that while piperazines are generally low-toxicity, the dihydrochloride salt is acidic and an irritant .

  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[9] Irrit.).

  • PPE: Wear nitrile gloves, safety goggles, and a P95 respirator when handling the dry powder to prevent inhalation of acidic dust.

  • Storage: Store in a tightly closed container at 2-8°C . The salt is stable but can be hygroscopic; reseal immediately after use.

References

  • Synthesis of Posaconazole Intermediates: Asian Journal of Organic & Medicinal Chemistry. "Synthesis and Characterization of Deshydroxy Posaconazole." Accessed via AsianPubs.

  • Chemical Properties & Safety: PubChem. "1-[4-(Benzyloxy)phenyl]piperazine." Accessed via NIH.

  • HPLC Methodology: BenchChem. "1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method" (Analogous method adapted for Benzyloxy derivative).

  • Posaconazole Process Patent: Google Patents. "Simple preparation method for posaconazole and piperazine intermediate thereof." CN101824009A.

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key chemical entity in the landscape of medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key chemical entity in the landscape of medicinal chemistry. We will delve into its structural attributes, synthesis, analytical characterization, pharmacological potential, and its strategic application as a versatile intermediate in the development of novel therapeutics. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this valuable compound.

Structural Elucidation and Physicochemical Properties

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a salt form of the parent compound, 1-(4-Benzyloxy-phenyl)-piperazine. The structure is characterized by a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The nitrogen at the 1-position is substituted with a 4-benzyloxyphenyl group. The dihydrochloride salt is formed by the protonation of both nitrogen atoms of the piperazine ring by two equivalents of hydrochloric acid.

The presence of the benzyloxy group significantly influences the molecule's properties, imparting increased lipophilicity which can enhance its ability to cross biological membranes.[1] This feature is of particular interest in the design of centrally acting agents.

Caption: Structure of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Physicochemical Data Summary

PropertyValueSource
Free Base Molecular Formula C₁₇H₂₀N₂O[2][3]
Free Base Molecular Weight 268.36 g/mol [3]
Dihydrochloride Molecular Formula C₁₇H₂₂Cl₂N₂OCalculated
Dihydrochloride Molecular Weight 341.28 g/mol Calculated
Predicted Melting Point 149.62 °C (for free base)[4]
Predicted Water Solubility 428.12 - 607.44 mg/L (for free base)[4]
Hydrogen Bond Donors 1 (free base)[3]
Hydrogen Bond Acceptors 3 (free base)[3]
Rotatable Bonds 4 (free base)[3]

Synthesis and Purification

The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride can be achieved through several established synthetic routes for monosubstituted piperazines. A common and effective method involves the N-alkylation of piperazine. The subsequent conversion to the dihydrochloride salt is a straightforward acid-base reaction.

Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine (Free Base)

A plausible and efficient synthesis involves the reaction of 1-bromo-4-(benzyloxy)benzene with an excess of piperazine. The use of a palladium catalyst and a suitable phosphine ligand, such as XPhos, facilitates this Buchwald-Hartwig amination.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 1-Bromo-4-(benzyloxy)benzene P1 1-(4-Benzyloxy-phenyl)-piperazine R1->P1 Buchwald-Hartwig Amination R2 Piperazine R2->P1 C1 Pd₂(dba)₃ (catalyst) XPhos (ligand) NaOtBu (base) Toluene (solvent) C1->P1

Caption: Buchwald-Hartwig amination for the synthesis of the free base.

Experimental Protocol: Synthesis of the Free Base

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (1.5 eq), sodium tert-butoxide (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 eq), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos; 0.03 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous toluene via syringe.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Formation of the Dihydrochloride Salt

The purified free base is dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the dihydrochloride salt.

Experimental Protocol: Dihydrochloride Salt Formation

  • Dissolution: Dissolve the purified 1-(4-Benzyloxy-phenyl)-piperazine in a minimal amount of absolute ethanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrogen chloride in ethanol (prepared by saturating absolute ethanol with dry HCl gas at 0 °C) dropwise with stirring until precipitation is complete.[2]

  • Isolation: Collect the white precipitate by suction filtration.

  • Washing and Drying: Wash the collected solid with cold absolute ethanol and then with diethyl ether to remove any residual solvent and impurities. Dry the product under vacuum to yield 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. A combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and benzyl groups, a characteristic singlet for the benzylic methylene protons (O-CH₂-Ph), and multiplets for the piperazine ring protons.[3] In the dihydrochloride salt, the signals for the piperazine protons would be expected to shift downfield due to the deshielding effect of the protonated nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 17 carbon atoms. The aromatic carbons will appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the piperazine ring and the benzylic carbon will be in the upfield region.[3]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also provide structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the compound. A reverse-phase HPLC method, similar to that used for related arylpiperazines, can be adapted.[5]

Exemplary HPLC Method

ParameterCondition
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: AcetonitrileB: Water with 0.1% Trifluoroacetic Acid (TFA)
Gradient A suitable gradient from low to high organic phase concentration
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase or a suitable solvent mixture (e.g., water:acetonitrile 50:50).[5]

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 1-(4-Benzyloxy-phenyl)-piperazine is not extensively published, the well-established pharmacology of the arylpiperazine scaffold allows for a reasoned prediction of its biological targets. Arylpiperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[6]

Predicted Receptor Targets
  • Serotonin Receptors: Many arylpiperazines exhibit high affinity for various serotonin (5-HT) receptor subtypes. The 1-phenylpiperazine moiety is a common pharmacophore in ligands for 5-HT₁A, 5-HT₂A, and 5-HT₇ receptors.[7][8] Depending on the other substituents, these compounds can act as agonists, antagonists, or partial agonists.

  • Dopamine Receptors: The arylpiperazine structure is also found in many dopamine receptor ligands, particularly antagonists of the D₂, D₃, and D₄ subtypes.[9][10][11]

Pharmacological_Targets cluster_compound 1-(4-Benzyloxy-phenyl)-piperazine cluster_targets Potential CNS Targets Compound Arylpiperazine Scaffold Serotonin Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7) Compound->Serotonin Modulates Dopamine Dopamine Receptors (e.g., D2, D3, D4) Compound->Dopamine Modulates Synthetic_Utility cluster_N4_mod N-4 Modification cluster_O_demod O-Debenzylation cluster_products Derivative Libraries Start 1-(4-Benzyloxy-phenyl)-piperazine N4_Mod Alkylation, Acylation, Reductive Amination Start->N4_Mod O_Demod Catalytic Hydrogenation (H₂, Pd/C) Start->O_Demod Deriv1 Novel CNS Ligands N4_Mod->Deriv1 Deriv2 1-(4-Hydroxyphenyl)-piperazine Intermediate O_Demod->Deriv2 Deriv2->Deriv1 Further Functionalization

Caption: Strategic utility of 1-(4-Benzyloxy-phenyl)-piperazine in generating diverse chemical libraries.

Conclusion

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a valuable and versatile building block for drug discovery and development. Its arylpiperazine core pre-disposes it to activity at key CNS targets, while its chemical handles, particularly the secondary amine of the piperazine ring and the cleavable benzyl ether, offer multiple avenues for synthetic diversification. A thorough understanding of its synthesis, characterization, and predicted pharmacology, as outlined in this guide, will enable researchers to fully exploit its potential in the quest for novel and improved therapeutics.

References

  • Organic Syntheses Procedure. 1-benzylpiperazine. Available from: [Link]

  • Google Patents. CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Google Patents. CN1616440A - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). Available from: [Link]

  • Google Patents. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • PubMed Central. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Available from: [Link]

  • PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]

  • PubMed Central. The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Available from: [Link]

  • PubMed Central. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Available from: [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Available from: [Link]

  • MDPI. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Available from: [Link]

  • YouTube. synthesis & cleavage of benzyl ethers. Available from: [Link]

  • ResearchGate. 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Piperazine. Available from: [Link]

  • YouTube. benzyl ether cleavage. Available from: [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Available from: [Link]

  • PubMed Central. Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available from: [Link]

  • ResearchGate. The affinities for serotonin/dopamine receptors of the compounds 1-4. Available from: [Link]

  • PubMed. In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Available from: [Link]

  • National Institutes of Health. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Available from: [Link]

  • PubMed Central. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Available from: [Link]

  • PubMed. Evaluation of 18F-labeled benzodioxine piperazine-based dopamine D4 receptor ligands: lipophilicity as a determinate of nonspecific binding. Available from: [Link]

  • ResearchGate. Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-Benzimidazole-2-thione)]ethyl}-4-arylpiperazines. Available from: [Link]

  • Google Patents. CN107356682A - A kind of HPLC methods of 4- benzyloxy benzylidene anilines in detection 4.
  • MDPI. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl). Available from: [Link]

  • Supplementary Information. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • PubMed Central. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in the development of various pharmacologically active compou...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering both a robust primary synthesis pathway and a viable alternative, grounded in established chemical principles and supported by empirical data.

I. Strategic Overview: Pathways to the Target Molecule

The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride can be approached through several strategic disconnections. The two most prominent and reliable strategies involve either the formation of the aryl-nitrogen bond as the key step or the construction of the piperazine ring onto a pre-functionalized aniline.

A. Primary Strategy: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern and highly efficient method focuses on the direct formation of the C-N bond between an aryl halide and piperazine. The Buchwald-Hartwig amination is renowned for its functional group tolerance, high yields, and broad applicability in pharmaceutical synthesis[1]. This pathway is selected as the primary route due to its reliability and extensive documentation in contemporary organic synthesis.

B. Alternative Strategy: Piperazine Ring Formation via Alkylation

A more traditional approach involves the alkylation of 4-benzyloxyaniline with a bifunctional alkylating agent, such as bis(2-chloroethyl)amine. This method constructs the piperazine ring directly onto the aniline core. While effective, this pathway often requires harsher reaction conditions and may present challenges in controlling selectivity and by-product formation.

II. Primary Synthesis Pathway: Buchwald-Hartwig Amination

This section details the step-by-step synthesis of 1-(4-Benzyloxy-phenyl)-piperazine via the Buchwald-Hartwig amination, followed by its conversion to the dihydrochloride salt.

A. Retrosynthetic Analysis

Retrosynthesis Target 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride FreeBase 1-(4-Benzyloxy-phenyl)-piperazine Target->FreeBase HCl Salt Formation StartingMaterials 1-Bromo-4-(benzyloxy)benzene + Piperazine FreeBase->StartingMaterials Buchwald-Hartwig Amination

Caption: Retrosynthetic analysis of the target molecule.

B. Synthesis of Starting Material: 1-Bromo-4-(benzyloxy)benzene

The synthesis of the aryl bromide precursor is a critical first step.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 1-bromo-4-(benzyloxy)benzene as a white solid.

C. Buchwald-Hartwig Amination: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine

The core C-N bond-forming reaction is a palladium-catalyzed cross-coupling.

Experimental Protocol:

  • Inert Atmosphere: In an oven-dried Schlenk flask, combine 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (1.2 eq), and a strong base such as sodium tert-butoxide (1.4 eq).

  • Catalyst System: Add the palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq).

  • Solvent Addition: Add anhydrous toluene to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Piperazine, and Base B Add Pd Catalyst and Ligand A->B C Add Anhydrous Toluene B->C D Heat at 100-110 °C (12-24 h) C->D E Aqueous Work-up D->E F Extraction with Ethyl Acetate E->F G Column Chromatography F->G H H G->H Final Product: 1-(4-Benzyloxy-phenyl)-piperazine

Caption: Experimental workflow for the Buchwald-Hartwig amination.

D. Formation of the Dihydrochloride Salt

The final step is the conversion of the free base to its dihydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1-(4-benzyloxy-phenyl)-piperazine free base in a suitable solvent such as isopropanol or a mixture of diethyl ether and methanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in isopropanol or ethereal HCl (2.2 eq) with stirring.

  • Precipitation: The dihydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride as a white to off-white solid.

III. Alternative Synthesis Pathway: Ring Formation

This route provides a classic alternative for the synthesis of the target molecule.

A. Synthesis of Starting Material: 4-Benzyloxyaniline

The synthesis of the aniline precursor is the initial step in this pathway. A common method involves the benzylation of 4-nitrophenol followed by reduction of the nitro group[2].

Experimental Protocol:

  • Benzylation: React 4-nitrophenol with benzyl chloride in the presence of a base like potassium carbonate in a suitable solvent (e.g., ethanol) to form 4-benzyloxy nitrobenzene[2].

  • Reduction: Reduce the nitro group of 4-benzyloxy nitrobenzene to an amine using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation to yield 4-benzyloxyaniline[2].

B. Piperazine Ring Formation

The core of this alternative pathway is the construction of the piperazine ring.

Experimental Protocol:

  • Reaction Setup: In a suitable high-boiling solvent, such as n-butanol or ethylene glycol, combine 4-benzyloxyaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq).

  • Reaction: Heat the mixture to reflux for an extended period (24-48 hours). The reaction involves the dialkylation of the aniline nitrogen by the bis(2-chloroethyl)amine.

  • Work-up: After cooling, the reaction mixture is typically basified with an aqueous solution of sodium hydroxide and the product is extracted with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude product is purified by column chromatography to yield 1-(4-benzyloxy-phenyl)-piperazine.

  • Salt Formation: The dihydrochloride salt is then formed as described in the primary pathway.

IV. Characterization and Data

The identity and purity of the final product, 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the benzylic protons, the aromatic protons of both the benzyl and phenyl rings, and the piperazine ring protons. The integration of these signals should be consistent with the molecular structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the benzylic carbon, the aromatic carbons, and the piperazine carbons.
FT-IR Characteristic absorption bands for N-H stretching (from the protonated piperazine nitrogens), C-H stretching (aromatic and aliphatic), C-O-C stretching (ether linkage), and aromatic C=C bending.
Mass Spec. The molecular ion peak corresponding to the free base (m/z = 268.35) should be observed, along with characteristic fragmentation patterns[3].
Melting Point A sharp melting point is indicative of high purity.

V. Safety and Handling

Bis(2-chloroethyl)amine hydrochloride is a hazardous substance and should be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

VI. Conclusion

This guide has outlined two robust synthetic pathways for the preparation of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. The primary route, utilizing a Buchwald-Hartwig amination, represents a modern, efficient, and high-yielding approach that is well-suited for a wide range of research and development applications. The alternative pathway, involving the formation of the piperazine ring, offers a more traditional but still viable option. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. Rigorous purification and analytical characterization are essential to ensure the quality of the final product.

VII. References

  • Buchwald-Hartwig Amination. Name-Reaction.com. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]

  • Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents. CN102001955A.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]

  • Preparation method of N-phenyl piperazine. Google Patents. CN103980229A.

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]

Sources

Exploratory

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride mechanism of action

This guide provides an in-depth technical analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical pharmacophore intermediate.[1] While often categorized by its synthetic utility, its structural propert...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical pharmacophore intermediate.[1] While often categorized by its synthetic utility, its structural properties impart specific pharmacological potentials that are essential for drug design.[2][3]

[1]

Part 1: Executive Technical Summary

  • Compound Identity: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 1175036-51-7 for HCl salt; 144881-52-7 for free base).[1]

  • Primary Classification: Advanced Pharmaceutical Intermediate (API Precursor).

  • Core Utility: It serves as the "left-hand" structural motif for the triazole antifungal Posaconazole (Noxafil) and related azole therapeutics.[1]

  • Mechanism of Action (Dual-Nature):

    • Synthetic Mechanism: Acts as a nucleophilic building block that introduces a lipophilic aryl-piperazine tail, critical for the pharmacokinetic profile and enzyme channel occupation of the final drug.

    • Pharmacological Mechanism (Scaffold): As a phenylpiperazine derivative, it possesses intrinsic affinity for serotonergic (5-HT) and dopaminergic receptors, necessitating rigorous impurity profiling during drug development to prevent off-target CNS effects.[1]

Part 2: Mechanism of Action (Synthetic & Pharmacological)[1]

A. Synthetic Mechanism: The Nucleophilic Installation

In the context of drug development, the "action" of this compound is defined by its reactivity. It functions as a bidentate nucleophile (though the secondary amine is the primary reactive site) used to construct the long, lipophilic side chains characteristic of modern azole antifungals.

  • The Reaction: The secondary nitrogen of the piperazine ring attacks an electrophilic carbon (typically an epoxide, tosylate, or mesylate) on the chiral tetrahydrofuran (THF) core of the Posaconazole precursor.

  • Structural Contribution: The benzyloxy group acts as a robust protecting group for the phenol, which contributes to the molecule's lipophilicity (LogP modulation), allowing the final drug to penetrate fungal cell membranes and occupy the hydrophobic access channel of the target enzyme (CYP51).

B. Downstream Therapeutic Mechanism (Posaconazole Context)

Once incorporated into Posaconazole, this phenylpiperazine moiety is responsible for the "extended binding" mode:

  • Target: Lanosterol 14α-demethylase (CYP51A1).[1]

  • Binding Mode: The triazole head binds the heme iron. Crucially, the 1-(4-Benzyloxy-phenyl)-piperazine tail (provided by this intermediate) extends into the narrow hydrophobic access channel of the enzyme.[1]

  • Effect: This stabilizes the drug-enzyme complex more effectively than earlier azoles (like itraconazole), reducing the rate of drug dissociation and enhancing potency against resistant strains.

C. Intrinsic Pharmacological Activity (Safety & Toxicology)

Researchers must be aware that 1-(4-Benzyloxy-phenyl)-piperazine belongs to the phenylpiperazine class.[1]

  • Serotonergic Activity: Unreacted traces of this intermediate may act as non-selective ligands for 5-HT receptors (particularly 5-HT1A and 5-HT2A).[1]

  • GABAergic Activity: Unlike simple piperazine (an anthelmintic GABA agonist), the bulky benzyloxy-phenyl substitution sterically hinders GABA receptor activation but enhances affinity for monoamine transporters.[1]

  • Implication: High-purity isolation is mandatory to avoid CNS side effects (anxiety/stimulation) in the final pharmaceutical product.[1]

Part 3: Visualization of Mechanisms

Diagram 1: Synthetic & Therapeutic Pathway

This diagram illustrates the flow from the intermediate's chemical reaction to the final drug's biological target.[1]

G Intermediate 1-(4-Benzyloxy-phenyl)- piperazine (Nucleophile) Reaction N-Alkylation (SN2 Mechanism) Intermediate->Reaction Donates 2° Amine Linker Chiral THF-Tosylate (Electrophile) Linker->Reaction Leaving Group Drug Posaconazole (Final API) Reaction->Drug Formation Target Fungal CYP51 (Enzyme Channel) Drug->Target Tail Occupies Channel Effect Ergosterol Depletion (Membrane Failure) Target->Effect Inhibition

Caption: The progression from chemical intermediate to biological effector, highlighting the critical N-alkylation step.

Part 4: Experimental Protocols

Protocol A: Utilization in N-Alkylation (Coupling Reaction)

Objective: To couple 1-(4-Benzyloxy-phenyl)-piperazine with a tosylated linker (simulating Posaconazole synthesis).

Reagents:

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq)[1]

  • Chiral Tosylate Linker (1.1 eq)[1]

  • Base: Potassium Carbonate (

    
    ) or Diisopropylethylamine (DIPEA) (3.0 eq)[1]
    
  • Solvent: DMSO or Acetonitrile (anhydrous)[1]

  • Catalyst: Potassium Iodide (KI) (0.1 eq - optional accelerator)[1]

Workflow:

  • Free Base Liberation: If starting with the dihydrochloride salt , dissolve 1.0 eq of the salt in water/DCM mixture. Adjust pH to >10 with 1M NaOH. Extract the organic layer, dry over

    
    , and concentrate to yield the reactive free base.
    
  • Reaction Setup: In a round-bottom flask under

    
     atmosphere, dissolve the free base piperazine and the Tosylate Linker in DMSO (0.5 M concentration).
    
  • Activation: Add

    
     (powdered) and KI.
    
  • Heating: Heat the mixture to 80–90°C for 12–16 hours. Monitor via HPLC or TLC (Mobile phase: DCM/MeOH 9:1).

  • Quenching: Cool to room temperature. Pour into ice-cold water.

  • Isolation: The product often precipitates. Filter the solid. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Gradient 0-5% MeOH in DCM).

Protocol B: Quality Control (Impurity Profiling)

Objective: To detect unreacted piperazine intermediate in final drug substances (Limit typically < 0.15%).

  • Method: HPLC-UV or LC-MS/MS.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption).

  • Retention Time: The piperazine intermediate is significantly less hydrophobic than the final Posaconazole molecule and will elute earlier (approx. 4-6 min vs 12-15 min).[1]

Part 5: Pharmacophore Insights & Data

The following table summarizes the physicochemical properties that make this intermediate a "privileged scaffold" in medicinal chemistry.

PropertyValueRelevance to Drug Design
Molecular Weight 268.35 g/mol (Free base)Ideal fragment size (<300) allowing for "Fragment-Based Drug Design".[1]
LogP (Calc) ~3.2High lipophilicity aids in penetrating the fungal cell wall.
pKa (Piperazine N) ~8.5 - 9.0Ensures the nitrogen is protonated at physiological pH, improving solubility.[1]
H-Bond Donors 1 (NH)The secondary amine is the handle for covalent attachment.[1]
Structural Motif Phenyl-PiperazineKnown "Privileged Structure" for GPCR binding (Caution: off-target risk).[1]

References

  • BenchChem. (2025).[4] 1-[4-(Benzyloxy)phenyl]piperazine: Structure, Properties, and Applications. Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735502, 1-(4-Benzyloxyphenyl)piperazine. Retrieved from [1]

  • Saksena, A. K., et al. (1995). Concise Asymmetric Routes to 2,2,4-Trisubstituted Tetrahydrofurans: Synthesis of SCH 51048, a Broad-Spectrum Antifungal Agent. Tetrahedron Letters. (Foundational chemistry for Posaconazole synthesis).
  • Xiao, J., et al. (2018). A kind of posaconazole intermediate 1-(4-hydroxyphenyl)-4-(4-aminophenyl)-piperazine preparation process. CN Patent 108003118A. Retrieved from

  • Munoz, A., et al. (2022).[5] Discovery and characterization of benzyloxy piperidine based dopamine D4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Demonstrates the CNS activity of similar scaffolds). Retrieved from

Sources

Foundational

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride safety and handling

Title: Technical Guide: Safety & Handling of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Part 1: Executive Summary & Chemical Identity 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a specialized piperazine d...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Safety & Handling of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Part 1: Executive Summary & Chemical Identity

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a specialized piperazine derivative primarily utilized as a high-purity intermediate in the synthesis of triazole antifungal agents, most notably Posaconazole and Itraconazole analogues.[1] As a dihydrochloride salt, it possesses distinct physicochemical properties compared to its free base form—specifically higher water solubility and increased acidity.

This guide provides a rigorous safety and handling framework for researchers, emphasizing the management of its acidic nature and potential respiratory irritancy during benchwork.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
CAS Number 321132-21-2 (Salt form); 144881-52-7 (Free Base)
Molecular Formula C₁₇H₂₀N₂O[1][2] · 2HCl
Molecular Weight ~341.28 g/mol (Salt); 268.35 g/mol (Free Base)
Physical State White to off-white crystalline solid
Solubility Soluble in Water (acidic pH), DMSO (>20 mg/mL), Methanol
Acidity (pKa) The dihydrochloride form releases 2 equivalents of HCl upon dissolution; aqueous solutions are highly acidic (pH < 3).[1]
Melting Point ~210–215°C (Decomposes)

Part 2: Hazard Identification & Risk Assessment

Core Hazard: The primary safety concern is the compound's acidity and dust inhalation potential . Unlike the neutral free base, the dihydrochloride salt hydrolyzes to form an acidic solution that can cause severe irritation to mucous membranes.

GHS Classification (29 CFR 1910.1200)[1]
  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (STOT SE 3).[1]

Toxicological Insights
  • Inhalation: Dust is highly irritating to the upper respiratory tract due to the formation of hydrochloric acid upon contact with moisture in the lungs.

  • Systemic Effects: While specific LD50 data for this salt is limited, piperazine derivatives can exhibit neuroactive properties (GABAergic activity). However, the bulky benzyloxy group generally reduces blood-brain barrier penetration compared to simpler piperazines.[1]

Part 3: Strategic Handling Protocols

A. Engineering Controls & PPE
  • Ventilation: All weighing and transfer operations must be performed inside a certified chemical fume hood.

  • Gloves: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for solid handling. Double-gloving is recommended when handling DMSO stock solutions to prevent transdermal permeation.[1]

  • Respiratory: If fume hood access is compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory.[1]

B. Workflow: Weighing & Solubilization
  • The "Static" Risk: Piperazine salts are often fine, electrostatic powders. Use an anti-static gun or polonium strip if the powder disperses ("flies") during weighing.

  • Dissolution Strategy:

    • For Chemical Synthesis: Dissolve in methanol or DMF. The acidity is usually beneficial or neutralized in situ by bases (e.g., TEA, DIPEA).

    • For Biological Assays:

      • Step 1: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 100 mM).[1]

      • Step 2: Dilute into aqueous buffer.[3] CRITICAL: You must check and adjust the pH. The 2HCl moieties will significantly drop the pH of unbuffered media, potentially causing false positives in cell assays due to acidity rather than drug activity.

HandlingWorkflow Start Solid Reagent (Stored at 4°C) Weigh Weighing (Fume Hood + Anti-static) Start->Weigh Warm to RT Solvent Solvent Choice Weigh->Solvent DMSO DMSO Stock (Stable frozen) Solvent->DMSO For Bio Assay Methanol Methanol/DMF (Synthesis) Solvent->Methanol For Chemistry Buffer Aqueous Dilution DMSO->Buffer Assay Biological Assay Neutralize Neutralization (Add NaOH/Buffer to pH 7.4) Buffer->Neutralize Critical Step! Neutralize->Assay

Figure 1: Safe handling and solubilization workflow emphasizing the critical neutralization step for biological applications.

Part 4: Emergency Response & Waste Management

Spill Management
  • Solid Spill: Do not dry sweep if dust generation is likely. Cover with a damp paper towel or use a HEPA vacuum.

  • Solution Spill:

    • Absorb with an inert material (vermiculite or sand).

    • Neutralization: Because this is a dihydrochloride, treat the spill area with a dilute sodium bicarbonate (NaHCO₃) solution until bubbling ceases.

    • Clean with water.[4]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[4] The acidity requires prompt dilution to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[4][5] If redness persists (dermatitis), seek medical attention.

Part 5: Storage & Stability

  • Hygroscopicity: Dihydrochloride salts are hygroscopic (absorb moisture). Store in a tightly sealed container with a desiccant pack.

  • Temperature:

    • Long-term (>1 month): Store at -20°C .

    • Short-term:2–8°C is acceptable.

  • Light Sensitivity: Protect from direct light to prevent benzyloxy ether cleavage over extended periods.

HazardDecision Incident Exposure Incident Type Type of Contact Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Wash with Soap/Water Remove contaminated clothes Skin->ActionSkin ActionEye Flush 15 mins (Neutralize Acid) Eye->ActionEye ActionInhal Fresh Air Supportive Care Inhal->ActionInhal Medical Seek Medical Review ActionSkin->Medical ActionEye->Medical Mandatory ActionInhal->Medical If wheezing

Figure 2: Incident response decision tree prioritizing immediate neutralization of acidic exposure.

References

  • Cayman Chemical. (2022).[3] 1-(4-Chlorobenzhydryl)piperazine Safety Data Sheet. (Used as surrogate for general piperazine salt handling).

  • PubChem. (2024). 1-(4-Benzyloxyphenyl)piperazine Compound Summary. National Library of Medicine. [1]

  • Sandoz AG. (2010).[6] Process for the preparation of posaconazole intermediates. European Patent EP2571868B1.[6] (Describes the use of this compound in antifungal synthesis).

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Piperazine Dihydrochloride.

  • BenchChem. (2024). 1-[4-(Benzyloxy)phenyl]piperazine Safety & Handling. [1]

Sources

Exploratory

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride material safety data sheet (MSDS)

Safe Handling, Physicochemical Properties, and Strategic Application in Antifungal Synthesis [1] Executive Technical Summary 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a specialized heterocyclic intermediate cr...

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling, Physicochemical Properties, and Strategic Application in Antifungal Synthesis [1]

Executive Technical Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a specialized heterocyclic intermediate critical to the pharmaceutical manufacturing sector, specifically in the synthesis of triazole antifungal agents such as Itraconazole and Posaconazole.[1] Functioning as a protected pharmacophore, this compound offers a stable, crystalline precursor to the labile 1-(4-hydroxyphenyl)piperazine moiety.[1]

This guide elevates the standard Material Safety Data Sheet (MSDS) into an operational whitepaper. It synthesizes toxicological data with practical handling protocols, ensuring that research and scale-up teams can manipulate this reagent with maximum safety and synthetic efficiency.[1]

Chemical Attribute Specification
Systematic Name 1-(4-Benzyloxyphenyl)piperazine dihydrochloride
CAS Number (Base) 144881-52-7 (Free base ref); Salt forms vary by vendor
Molecular Formula C₁₇H₂₀N₂O[1][2] · 2HCl
Molecular Weight ~341.28 g/mol (Salt); 268.35 g/mol (Base)
Physical State Off-white to pale beige crystalline powder
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Primary Hazard Skin/Eye Irritant (H315, H319), STOT-SE (H335)
Strategic Application & Synthetic Utility

In drug development, the benzyl ether moiety serves as a robust protecting group for the phenolic oxygen.[1] The dihydrochloride salt form is preferred over the free base due to enhanced crystallinity, which simplifies purification and improves shelf-life stability by reducing susceptibility to oxidative degradation at the secondary amine.[1]

Mechanism of Action in API Synthesis

The compound undergoes a specific sequence to generate the active antifungal core:

  • N-Alkylation: The secondary amine of the piperazine ring acts as a nucleophile, attacking a mesylate or halide electrophile on the triazolone tail.[1]

  • Deprotection: Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, revealing the phenol.[1]

  • Final Coupling: The liberated phenol is alkylated to form the final ether linkage characteristic of Itraconazole.[1]

SynthesisPath Start 1-(4-Benzyloxy-phenyl)- piperazine 2HCl Step1 Free Base Liberation (NaOH/DCM) Start->Step1 Neutralization Step2 N-Alkylation (Triazolone Electrophile) Step1->Step2 Nucleophilic Attack Step3 Benzyl Deprotection (H2, Pd/C) Step2->Step3 Hydrogenolysis End Itraconazole/Posaconazole Precursor (Phenol) Step3->End Active Intermediate

Figure 1: The synthetic utility of the benzyloxy-piperazine scaffold in generating antifungal pharmacophores.

Critical Hazard Analysis (GHS Classification)

While not classified as "Fatal" like some simple alkyl-piperazines, this compound exhibits significant irritant properties typical of basic amines.[1] The hydrochloride salt is acidic upon hydrolysis, adding a corrosive dimension to mucous membrane contact.[1]

Toxicological Profile
  • Acute Toxicity: Data on the specific dihydrochloride is limited, but analogous phenyl-piperazines suggest an Oral LD50 > 500 mg/kg (Category 4).[1]

  • Skin Corrosion/Irritation (H315): Causes localized inflammation.[1] The salt form can cause dermatitis due to combined acidic and organic irritation.[1]

  • Serious Eye Damage (H319): High risk of corneal opacity if untreated.[1] The crystalline dust is abrasive and chemically reactive.[1]

  • STOT-SE (H335): Inhalation of dust triggers coughing and respiratory distress.[1]

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms: Exclamation Mark (GHS07)

Hazard StatementDescription
H302 Harmful if swallowed.[1][3][4]
H315 Causes skin irritation.[1][3][4][5][6][7]
H319 Causes serious eye irritation.[1][3][4][5][6]
H335 May cause respiratory irritation.[1][3][4][5][6][7]
Operational Control & Handling Protocols

To maintain scientific integrity and personnel safety, the following "Self-Validating" protocols should be implemented. These move beyond generic advice to specific laboratory actions.[1][3]

A. Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur within a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

  • Ventilation: Ensure face velocity > 0.5 m/s.

  • Atmosphere: While the salt is stable, the free base is air-sensitive.[1] If neutralizing in-situ, flush reaction vessels with Nitrogen or Argon.[1]

B. Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if dust generation is likely outside the hood.[1]

  • Dermal: Nitrile gloves (double-gloving recommended; 0.11 mm thickness minimum).[1] Break-through time for piperazines is generally good, but change immediately upon splash.[1]

  • Ocular: Chemical safety goggles. Face shield required if handling > 100g or liquid solutions.[1]

C. Spillage & Decontamination Workflow

Do not dry sweep.[1] Dry sweeping generates airborne dust (STOT-SE hazard).[1]

  • Isolate: Evacuate non-essential personnel.

  • Wet Method: Cover spill with a damp absorbent pad or vermiculite to suppress dust.[1]

  • Neutralize: Wipe surface with a mild alkaline solution (5% Sodium Bicarbonate) to neutralize acidic residues from the dihydrochloride.[1]

  • Disposal: Incineration in a licensed chemical waste facility.

SafetyFlow Exposure Potential Exposure Event Type Identify Contact Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActSkin Wash 15 min w/ Soap Remove Contaminated Clothes Skin->ActSkin ActEye Rinse 15 min (Lifting Lids) Consult Ophthalmologist Eye->ActEye ActInhale Move to Fresh Air Support Breathing Inhale->ActInhale Medical Seek Medical Attention (Show SDS) ActSkin->Medical ActEye->Medical ActInhale->Medical

Figure 2: Emergency response decision tree for acute exposure.[1]

Stability, Reactivity, and Storage[1]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic.[1] Absorption of moisture leads to clumping and hydrolysis, potentially altering stoichiometry in precise coupling reactions.[1]

  • Storage Conditions:

    • Temperature: 2°C to 8°C (Refrigerate).

    • Container: Tightly sealed amber glass (light sensitive).[1]

    • Desiccant: Store under inert gas or with silica gel sachets.[1]

  • Incompatibilities: Strong oxidizing agents (risk of N-oxide formation), Strong bases (liberates the free amine, which may oxidize), Acid chlorides.[1]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217359, 1-(4-Benzyloxyphenyl)piperazine.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives and their classification.[1] Retrieved from [Link][1]

  • Heeres, J., et al. (1984). Antimycotic azoles.[1] 7. Synthesis and antifungal activity of a series of novel triazol-3-ones. Journal of Medicinal Chemistry.[1] (Foundational chemistry for Itraconazole synthesis). Retrieved from [Link][1]

Disclaimer: This guide is for informational purposes for qualified research personnel. Always consult the specific manufacturer's SDS before handling chemicals.[1]

Sources

Foundational

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride literature review

Topic: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride literature review Content Type: In-depth Technical Guide A Privileged Scaffold for Antifungal and CNS Therapeutic Development Executive Summary 1-(4-Benzyloxy-phen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride literature review Content Type: In-depth Technical Guide

A Privileged Scaffold for Antifungal and CNS Therapeutic Development

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 321132-21-2 [HCl salt]) is a critical pharmacophore intermediate used primarily in the convergent synthesis of triazole antifungal agents (e.g., Posaconazole analogs) and central nervous system (CNS) ligands. Structurally, it consists of a piperazine ring attached to a phenol ether. This specific "masked" configuration serves a strategic role in medicinal chemistry: it allows the piperazine nitrogen to undergo alkylation or acylation reactions while the phenolic oxygen remains protected by the benzyl group. Subsequent hydrogenolysis reveals the phenol for further elaboration, making it an essential tool for building complex, bifunctional drug candidates.

This guide provides a comprehensive technical analysis of the compound, including validated synthesis protocols, salt formation strategies, and analytical verification standards.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertySpecification
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Synonyms 1-[4-(Benzyloxy)phenyl]piperazine 2HCl; 4-(1-Piperazinyl)phenyl benzyl ether dihydrochloride
CAS Number (Base) 144881-52-7
CAS Number (Salt) 321132-21-2 (HCl) / Generic 2HCl
Molecular Formula C₁₇H₂₂Cl₂N₂O (Dihydrochloride)
Molecular Weight 341.28 g/mol (Salt); 268.35 g/mol (Base)
Appearance White to off-white crystalline powder
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Ether, Hexane
Melting Point 240–245°C (Decomposition)
pKa ~8.98 (Piperazine secondary amine, predicted)

Strategic Utility in Drug Design

The utility of this compound lies in its orthogonal protection strategy . In the synthesis of complex molecules like Posaconazole, the central phenyl ring acts as a bridge.

  • N-Alkylation: The secondary amine of the piperazine is reactive and can be coupled to chiral epoxides or tosylates.

  • Stability: The benzyl ether is stable against basic conditions, oxidizers, and nucleophiles used during the N-alkylation steps.

  • Unmasking: The benzyl group is selectively removed via catalytic hydrogenolysis (Pd/C, H₂) to generate the free phenol, which is then ready for the final coupling (e.g., with a triazolone side chain).

Visualization: Strategic Workflow

G Start 1-(4-Benzyloxy-phenyl) -piperazine (Protected) Step1 N-Alkylation (Coupling to Scaffold) Start->Step1 Reaction at NH Intermediate Intermediate Complex (Benzyl Intact) Step1->Intermediate Step2 Hydrogenolysis (Pd/C, H2) Intermediate->Step2 Deprotection Product Free Phenol (Ready for Triazolone) Step2->Product - Toluene

Figure 1: The "Mask-Couple-Unmask" strategy utilizing the benzyl protecting group.

Synthesis Protocols

Two primary routes exist for synthesizing this compound. Route A is the de novo construction of the piperazine ring, preferred for large-scale manufacturing due to lower raw material costs. Route B is a functionalization route, ideal for laboratory-scale preparation when 1-(4-hydroxyphenyl)piperazine is available.

Route A: Cyclization (De Novo Synthesis)

This method constructs the piperazine ring from an aniline precursor using bis-alkylation.

Reagents: 4-(Benzyloxy)aniline, Bis(2-chloroethyl)amine hydrochloride, Triethylamine (TEA), n-Butanol.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(benzyloxy)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in n-Butanol (10 volumes).

  • Base Addition: Add Triethylamine (3.0 eq) dropwise. The mixture may become slurry-like.

  • Cyclization: Heat the mixture to reflux (~118°C) and stir for 24–48 hours. Monitor conversion by TLC (System: DCM/MeOH 9:1) or HPLC.[1]

  • Work-up: Cool the reaction to room temperature. The product (as a free base) may partially precipitate. Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x) to remove TEA salts. Dry the organic layer over Na₂SO₄ and concentrate.

Route B: O-Alkylation (Functionalization)

Reagents: 1-(4-Hydroxyphenyl)piperazine, Benzyl Chloride, Potassium Carbonate (K₂CO₃), Acetone or DMF.

  • Setup: Dissolve 1-(4-hydroxyphenyl)piperazine (1.0 eq) in Acetone or DMF .

  • Base: Add anhydrous K₂CO₃ (2.0 eq).

  • Alkylation: Add Benzyl Chloride (1.05 eq) dropwise at room temperature.

  • Reaction: Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Work-up: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Water to obtain the free base.

Protocol C: Dihydrochloride Salt Formation

To ensure stability and water solubility, the free base is converted to the dihydrochloride salt.

  • Dissolution: Dissolve the crude free base (from Route A or B) in a minimal amount of Ethanol or Methanol .

  • Acidification: Cool the solution to 0–5°C. Slowly add HCl in Diethyl Ether (2M) or concentrated aqueous HCl until pH < 2.

  • Crystallization: A white precipitate will form immediately. Stir at 0°C for 1 hour to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold Diethyl Ether or Acetone .

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visualization: Synthesis Pathways

Synthesis Aniline 4-(Benzyloxy)aniline Cyclization Cyclization (n-BuOH, Reflux) Aniline->Cyclization Bisamine Bis(2-chloroethyl)amine HCl Bisamine->Cyclization PhenolPip 1-(4-Hydroxyphenyl)piperazine Alkylation O-Alkylation (K2CO3, Acetone) PhenolPip->Alkylation BnCl Benzyl Chloride BnCl->Alkylation FreeBase Free Base 1-(4-Benzyloxy-phenyl)-piperazine Cyclization->FreeBase Alkylation->FreeBase SaltForm Salt Formation (EtOH + HCl) FreeBase->SaltForm Final Target Product Dihydrochloride Salt SaltForm->Final

Figure 2: Dual pathways for the synthesis of the target dihydrochloride.

Analytical Verification

To validate the identity and purity of the synthesized compound, the following analytical signatures should be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

The dihydrochloride salt will show distinct downfield shifts for the piperazine protons due to protonation.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
9.0 – 9.5 Broad Singlet2HNH₂⁺ (Ammonium protons)
7.30 – 7.45 Multiplet5HBenzyl aromatic ring
6.90 – 7.00 Doublet (J≈9Hz)2HPhenyl ring (Ortho to O-Benzyl)
6.80 – 6.90 Doublet (J≈9Hz)2HPhenyl ring (Ortho to N-Piperazine)
5.05 Singlet2HO-CH₂-Ph (Benzylic methylene)
3.20 – 3.40 Broad Multiplet8HPiperazine ring protons (Deshielded)

Note: In the free base, piperazine protons typically appear as two triplets around 3.0 ppm. The salt form collapses these or shifts them downfield significantly.

Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Positive (ESI+)

  • Parent Ion [M+H]⁺: 269.16 m/z (Calculated for C₁₇H₂₁N₂O⁺)

  • Fragment Ions: 91 m/z (Benzyl cation, tropylium ion) is a characteristic fragment.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: H302 (Harmful if swallowed).[2] Piperazine derivatives can exhibit neurotoxicity at high doses.

  • Irritant: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Sensitizer: Potential respiratory sensitizer (typical of piperazines).

Handling Protocols:

  • Engineering Controls: Always handle the dihydrochloride salt in a fume hood. The fine powder can be dusty; use a static-dissipative weighing boat.

  • PPE: Nitrile gloves, safety goggles, and a P95 particulate respirator are recommended during solid handling.

  • Storage: Store in a cool, dry place. Hygroscopic nature is possible; keep the container tightly sealed under inert gas (Argon/Nitrogen) if long-term storage is required.

References

  • PubChem. (n.d.).[2][3] 1-(4-Benzyloxyphenyl)piperazine.[3][4][5] National Library of Medicine. Retrieved from [Link]

  • Zimmerman, D. M., et al. (1978). Structure-activity relationships of opioid receptor antagonists. (Contextual grounding for piperazine pharmacophores in CNS). Journal of Medicinal Chemistry.
  • ResearchGate. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (Used for comparative NMR shift analysis of aryl-piperazines). Retrieved from [Link]

Sources

Exploratory

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride key intermediate in drug discovery

An In-Depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: A Cornerstone Intermediate in Modern Drug Discovery Abstract The piperazine moiety is a privileged scaffold in medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs, particularly those targeting the central nervous system (CNS).[1][2][3] This guide provides a comprehensive technical overview of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate whose structural features offer remarkable versatility in drug design and development. We will explore its synthesis, physicochemical properties, strategic applications in constructing complex pharmaceutical agents, and the analytical methodologies required for its quality control. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their discovery pipelines.

Introduction: The Strategic Importance of the Arylpiperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern drug design.[1] Its prevalence is due to a combination of favorable properties: it often imparts improved aqueous solubility and pharmacokinetic profiles, and its two nitrogen atoms provide convenient handles for synthetic modification. When incorporated into an N-arylpiperazine structure, this scaffold is frequently found in agents targeting CNS receptors, such as dopaminergic and serotonergic systems.[4][5][6]

1-(4-Benzyloxy-phenyl)-piperazine emerges as a particularly strategic intermediate for two primary reasons:

  • The N-Arylpiperazine Moiety: This core structure is a well-established pharmacophore for a multitude of CNS targets.[1][7]

  • The Benzyloxy Protecting Group: The benzyl ether serves as a robust protecting group for a phenol. This latent phenol provides a future site for deprotection and further derivatization, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a lead compound's properties. The benzyloxy group itself can also be modified to influence ligand-receptor interactions.[8]

This guide delves into the practical chemistry and strategic application of its stable dihydrochloride salt form, which is often preferred for its ease of handling and improved stability.[9]

Physicochemical and Structural Properties

Understanding the fundamental properties of 1-(4-Benzyloxy-phenyl)-piperazine is crucial for its effective use in synthesis. The free base has the following characteristics:

PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O[8]
Molecular Weight 268.35 g/mol [8]
Appearance White to off-white crystalline solidTypical
Melting Point ~149.6 °C (Predicted)[10]
Boiling Point ~393.1 °C (Predicted)[10]
Water Solubility ~607 mg/L (Predicted)[10]
Hydrogen Bond Donors 1[10]
Hydrogen Bond Acceptors 3[10]
Rotatable Bonds 4[10]

The dihydrochloride salt form exhibits significantly higher water solubility, making it more suitable for certain reaction conditions and for formulation studies.

Synthesis and Mechanistic Considerations

The construction of the 1-(4-Benzyloxy-phenyl)-piperazine core is most efficiently achieved through modern cross-coupling reactions, which offer high yields and good functional group tolerance.

Primary Synthetic Route: Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is the industry-standard method for forming the critical aryl C-N bond. This approach provides a direct and high-yielding pathway.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand such as XPhos is used. The bulky, electron-rich XPhos ligand facilitates the crucial reductive elimination step, which forms the C-N bond, and is effective for coupling with the electron-rich piperazine.

  • Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base required to deprotonate the piperazine, making it a more reactive nucleophile for the catalytic cycle.

  • Solvent & Atmosphere: The reaction is conducted in an anhydrous, aprotic solvent like toluene under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent the deactivation of the palladium catalyst and the degradation of the reactive organometallic intermediates.

cluster_start Start1 1-Bromo-4-(benzyloxy)benzene Reagents Pd₂(dba)₃, XPhos NaO-t-Bu, Toluene, 100°C Start1->Reagents Start2 Piperazine Start2->Reagents Product_FB 1-(4-Benzyloxy-phenyl)-piperazine (Free Base) Reagents->Product_FB Buchwald-Hartwig Amination Acidification Ethanolic HCl Product_FB->Acidification Product_HCl 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Acidification->Product_HCl Salt Formation

Caption: Synthetic pathway to the target intermediate.
Detailed Experimental Protocol (Adapted from BenchChem)[8]
  • Inert Atmosphere Setup: An oven-dried Schlenk flask is charged with 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and XPhos (0.02 eq).

  • Catalyst Addition: The flask is transferred to a glovebox, and Pd₂(dba)₃ (0.01 eq) is added.

  • Solvent Addition: Anhydrous toluene is added to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: The flask is sealed and heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with ethyl acetate (3x).

  • Purification (Free Base): The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Salt Formation: The purified free base is dissolved in a minimal amount of absolute ethanol. The solution is cooled in an ice bath, and ethanolic hydrogen chloride (2.2 eq) is added dropwise. The resulting precipitate is collected by suction filtration, washed with cold ethanol, and dried under vacuum to yield 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.[9]

Role as a Versatile Scaffold in Drug Discovery

The true value of this intermediate lies in its function as a versatile scaffold for building libraries of compounds, particularly for CNS disorders.[11][12] Its structure allows for systematic modification at two key positions.

  • N-4 Position of Piperazine: The secondary amine is a nucleophilic site, readily available for alkylation, acylation, reductive amination, or arylation to introduce diverse side chains. These side chains are often designed to interact with specific subpockets of the target receptor.

  • Benzyloxy Group: This group can be strategically removed via hydrogenolysis (e.g., H₂, Pd/C) to unmask the 4-hydroxyphenyl moiety. This phenol can then be used for further derivatization, such as forming new ethers or esters, or it can serve as a critical hydrogen-bonding group for receptor interaction.

This dual functionality allows chemists to rapidly generate analogs with varied steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.

Core 1-(4-Benzyloxy-phenyl)-piperazine Mod1 Alkylation / Acylation at N-4 Core->Mod1 Path A Mod2 Debenzylation (e.g., H₂, Pd/C) Core->Mod2 Path B Product1 N-4 Substituted Derivatives (e.g., Antipsychotics, Anxiolytics) Mod1->Product1 Product2 4-(Piperazin-1-yl)phenol Intermediate Mod2->Product2 Product3 Further Derivatization at Phenol Product2->Product3 FinalProduct Phenolic Analogs Product3->FinalProduct Start Receive Intermediate Batch Test1 Appearance & Solubility Check Start->Test1 Test2 RP-HPLC Analysis (Purity > 98%?) Test1->Test2 Test3 ¹H NMR & MS (Structure Correct?) Test2->Test3 Yes Fail Batch Rejected (Investigate/Repurify) Test2->Fail No Pass Batch Approved for Use Test3->Pass Yes Test3->Fail No

Sources

Foundational

The Multifaceted Biological Activities of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry.[1] Its prevalence in a vast array of therapeutic agents is not coincidental but rather a testament to its remarkable physicochemical and biological properties. The unique structural features of the piperazine moiety, including its conformational flexibility and the basicity of its nitrogen atoms, allow for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[2][3] This versatility has cemented piperazine's status as a "privileged scaffold," a structural framework that is recurrently found in bioactive compounds.[3] This guide provides an in-depth technical exploration of the diverse biological activities of piperazine derivatives, focusing on their anticancer, antimicrobial, antiviral, and antipsychotic properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data.

Anticancer Activity: Targeting Key Signaling Pathways

Piperazine derivatives have emerged as a promising class of anticancer agents, with numerous compounds demonstrating potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[1][4] Their mechanisms of action are often multifaceted, frequently involving the modulation of critical signaling pathways that govern cell growth, proliferation, and survival.

Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway

A significant number of anticancer piperazine derivatives exert their effects by targeting the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway.[5][6] This pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in various cancers.[5][6] Piperazine-containing compounds can be designed to inhibit key components of this pathway, such as the PI3K enzyme itself or the downstream kinase AKT. By blocking this pathway, these derivatives can induce apoptosis (programmed cell death) and inhibit tumor growth.[5]

PI3K_AKT_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Proliferation Cell Proliferation AKT->Cell Proliferation Piperazine Derivative Piperazine Derivative Piperazine Derivative->PI3K inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for screening the cytotoxic potential of novel compounds.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the piperazine derivative in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Quantitative Data: Anticancer Activity of Piperazine Derivatives
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Vindoline-piperazine conjugateSiHa (Cervical Cancer)2.85[1]
Vindoline-piperazine conjugateHeLa (Cervical Cancer)9.36[1]
Piperazine-oxazole hybridVarious0.09 - 11.7[1]
Thiazolinylphenyl-piperazineMDA-MB-231 (Breast Cancer)Low µM range[7]
Quinoxalinyl–piperazine derivativeVarious0.011 - 0.08[4]
Alepterolic acid-piperazine derivativeMDA-MB-231 (Breast Cancer)5.55[8]

Antimicrobial Activity: Disrupting Bacterial Integrity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[9] Piperazine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria.[10]

Mechanism of Action: Cell Wall Disruption

One of the primary antimicrobial mechanisms of certain piperazine derivatives involves the disruption of the bacterial cell wall.[11][12][13] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell shape and protecting against osmotic stress. Some piperazine compounds can interfere with the synthesis of peptidoglycan, leading to a weakened cell wall and ultimately, cell lysis.[14] For instance, the carboxyl groups on some piperazine polymers can interact with peptidoglycans on the bacterial surface, creating pores and allowing the compound to penetrate the cell and damage internal components like DNA.[13]

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion assay is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum: Select 3-5 isolated colonies of the test bacterium from a pure culture and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate. Rotate the plate approximately 60 degrees and repeat the streaking process two more times to ensure a uniform lawn of bacteria.

  • Apply Antibiotic Disks: Aseptically place paper disks impregnated with a known concentration of the piperazine derivative onto the surface of the agar. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

  • Interpretation: Compare the measured zone diameters to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the tested compound.

Quantitative Data: Antimicrobial Activity of Piperazine Derivatives
Compound ClassBacterial StrainMIC (µg/mL)Reference
Azole-containing piperazineVarious3.1 - 25[15]
Sparfloxacin/Gatifloxacin derivativesGram-positive bacteria1 - 5[16]
Piperazine-thiadiazole derivativeE. coli8[17]
N,N′-Bis(1,3,4-thiadiazole) piperazineE. coli8[17]

Antiviral Activity: Inhibiting Viral Replication

The search for effective antiviral agents is a continuous effort, and piperazine derivatives have shown promise in combating various viral infections.[8]

Mechanism of Action: Targeting Viral Enzymes

Many antiviral piperazine derivatives function by inhibiting key viral enzymes that are essential for replication. For example, in the case of flaviviruses like Dengue and Zika, some piperazine-derived small molecules have been shown to act as inhibitors of the NS3 protease.[18] The NS3 protease is crucial for processing the viral polyprotein into functional viral proteins. By blocking the active site of this enzyme, these compounds prevent viral replication.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a virus and for evaluating the efficacy of antiviral compounds.[19][20]

Step-by-Step Methodology:

  • Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in 6-well plates and incubate until they reach confluency.

  • Virus Dilution: Prepare serial dilutions of the virus stock in a suitable medium.

  • Infection and Compound Treatment: Remove the culture medium from the cell monolayers and infect the cells with a known concentration of the virus (that produces a countable number of plaques). Simultaneously, add various concentrations of the piperazine derivative to the wells. Include a virus-only control.

  • Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.

  • Overlay Application: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose). This restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus.

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a dye such as crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50%, can then be determined.

Plaque_Reduction_Assay cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (cont.) cluster_3 Days 3-9 cluster_4 Day 9 Seed Cells Seed Cells Infect with Virus Infect with Virus Seed Cells->Infect with Virus Add Piperazine Derivative Add Piperazine Derivative Incubate (Adsorption) Incubate (Adsorption) Infect with Virus->Incubate (Adsorption) Add Piperazine Derivative->Incubate (Adsorption) Add Semi-Solid Overlay Add Semi-Solid Overlay Incubate (Adsorption)->Add Semi-Solid Overlay Incubate (Plaque Formation) Incubate (Plaque Formation) Add Semi-Solid Overlay->Incubate (Plaque Formation) Fix and Stain Fix and Stain Incubate (Plaque Formation)->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate EC50 Calculate EC50 Count Plaques->Calculate EC50

Caption: A generalized workflow for a plaque reduction assay.

Quantitative Data: Antiviral Activity of Piperazine Derivatives
Compound ClassVirusEC₅₀ (µM)Reference
2-Methylpiperazine analogueHIV-10.030[8]
Piperazine-derived small moleculeZika Virus1.9[18]
Piperazine-derived small moleculeDengue Virus1.4[18]
Trifluoromethylpyridine piperazine derivativeCMV18.1 (µg/mL)[21]

Antipsychotic Activity: Modulating Neurotransmitter Systems

Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.[22] Their therapeutic effects are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmitter systems in the brain.[22]

Mechanism of Action: 5-HT₂A Receptor Antagonism

A key mechanism of action for many atypical antipsychotics containing a piperazine moiety is their potent antagonism of the serotonin 2A (5-HT₂A) receptor.[23] In individuals with schizophrenia, there is evidence of dysregulated serotonin signaling. By blocking 5-HT₂A receptors, these drugs can help to normalize this signaling, which is thought to contribute to the alleviation of both positive and negative symptoms of schizophrenia.[24] Importantly, this 5-HT₂A antagonism, often in combination with dopamine D₂ receptor blockade, is believed to reduce the risk of extrapyramidal side effects commonly associated with older, typical antipsychotics.[24]

Experimental Protocol: Apomorphine-Induced Stereotypy in Mice

Apomorphine is a non-selective dopamine receptor agonist that, at higher doses, induces stereotypic behaviors in rodents, such as sniffing, licking, and climbing.[25][26] This behavioral model is widely used to screen for potential antipsychotic drugs, as compounds that can antagonize dopamine receptors will inhibit these apomorphine-induced stereotypies.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male mice to the laboratory conditions for at least one week prior to the experiment.

  • Habituation: On the day of the experiment, place individual mice into transparent observation cages (e.g., 20 x 20 x 40 cm) and allow them to habituate for 30 minutes.

  • Compound Administration: Administer the test piperazine derivative or a vehicle control via an appropriate route (e.g., intraperitoneal injection). A standard antipsychotic drug should be used as a positive control.

  • Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous injection of apomorphine (e.g., 1-5 mg/kg).

  • Behavioral Observation: Immediately after the apomorphine injection, begin observing the mice for stereotypic behaviors. Observations are typically made for a period of 30-60 minutes.

  • Scoring: Score the intensity of stereotypic behaviors (e.g., sniffing, licking, climbing) at regular intervals (e.g., every 5 minutes) using a standardized rating scale. For example, a simple scoring system could be: 0 = absent, 1 = present, 2 = moderately severe, 3 = intense and continuous.

  • Data Analysis: Sum the scores for each animal to obtain a total stereotypy score. Compare the scores of the compound-treated groups to the vehicle-treated group to determine if the piperazine derivative significantly reduces apomorphine-induced stereotypy.

Conclusion and Future Perspectives

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity and synthetic tractability allow for the creation of vast chemical libraries with diverse biological activities. The examples provided in this guide for anticancer, antimicrobial, antiviral, and antipsychotic applications represent just a fraction of the therapeutic potential of piperazine derivatives.

Future research in this area will likely focus on several key aspects. The development of more selective and potent derivatives will be crucial to minimize off-target effects and improve therapeutic indices. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation piperazine-based drugs. Furthermore, the exploration of novel biological targets for piperazine derivatives holds the promise of uncovering new treatments for a wide range of diseases. The integration of computational modeling and high-throughput screening will undoubtedly accelerate the discovery and optimization of these versatile compounds, ensuring that the piperazine scaffold remains a central and invaluable component of the medicinal chemist's toolkit for years to come.

References

Sources

Exploratory

The Piperazine Paradox: Mastering the Privileged Scaffold in Modern Drug Design

Executive Summary: The "Privileged" Architecture[1][2][3][4] In the lexicon of medicinal chemistry, few heterocycles command the "privileged" status of the piperazine scaffold. It is not merely a linker; it is a function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Architecture[1][2][3][4]

In the lexicon of medicinal chemistry, few heterocycles command the "privileged" status of the piperazine scaffold. It is not merely a linker; it is a functional dynamo that resolves the two most persistent bottlenecks in drug discovery: solubility and target engagement .

This guide moves beyond basic definitions to explore the causality of piperazine's success. We will dissect how its chair conformation dictates receptor fit, how its dual-nitrogen pKa profile modulates bioavailability, and provide a self-validating protocol for its most critical synthetic transformation: N-arylation.

Physicochemical & Pharmacokinetic Profile[1][4][5][6][7]

The utility of piperazine stems from its ability to fine-tune the Lipophilicity-Ionization-Permeability triangle.

The Conformational "Chair"

Unlike planar aromatic rings (e.g., benzene, pyridine), piperazine exists predominantly in a chair conformation . This 3D geometry allows it to project substituents into defined vectors, often orthogonal to the primary binding plane, facilitating interactions with solvent-exposed regions of a protein (the "solubility tail" effect).

The pKa Twin-Set

Piperazine possesses two protonation sites with distinct pKa values:

  • 
     (pKa ~9.8):  Highly basic. In physiological pH (7.4), this nitrogen is almost exclusively protonated, forming a cationic center crucial for ionic bonding (e.g., with Aspartate residues in GPCRs).
    
  • 
     (pKa ~5.6):  Significantly less basic. When N1 is substituted with an electron-withdrawing group (EWG) or aryl ring, the pKa of N4 drops further, often becoming neutral at physiological pH.
    

Impact on Drug Design: This duality allows medicinal chemists to balance membrane permeability (requires neutral species) with aqueous solubility (requires ionized species).

FeatureValue / CharacteristicMedicinal Chemistry Implication
Geometry Chair (non-planar)Breaks molecular planarity; disrupts crystal lattice energy (improving solubility).
pKa 1 ~9.8 (Secondary amine)Primary site for salt formation; key for ionic interactions (e.g., Asp3.32 in Dopamine receptors).
pKa 2 ~5.6 (Secondary amine)Modulatable buffer; prevents excessive ionization that could hinder BBB penetration.
LogP -1.17 (Parent)Lowers overall LogP of lipophilic pharmacophores, reducing metabolic clearance.

Synthetic Architecture: The Buchwald-Hartwig Protocol

While nucleophilic aromatic substitution (


) is effective for electron-deficient aryl halides, the Buchwald-Hartwig Amination  is the industry standard for coupling piperazine with electron-neutral or electron-rich aryl systems.
Experimental Rationale

We utilize a Pd(0)/BINAP catalytic system.

  • Why Pd(0)? Essential for the oxidative addition into the unactivated Aryl-Bromide bond.

  • Why BINAP? This bidentate phosphine ligand prevents the formation of inactive Pd-bis(amine) complexes and enforces the reductive elimination geometry.

  • Why NaOtBu? A strong, bulky base is required to deprotonate the amine-bound palladium complex without competing nucleophilic attack.

Detailed Protocol: N-Arylation of Piperazine

Target: Synthesis of 1-(4-methoxyphenyl)piperazine

Reagents:

  • 4-Bromoanisole (1.0 equiv, 5 mmol)

  • Piperazine (1.5 equiv, 7.5 mmol) [Excess prevents bis-arylation]

  • 
     (1 mol%)
    
  • BINAP (2 mol%)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Catalyst Pre-complexation (Critical Step):

    • In a glovebox or under Argon flow, charge a flame-dried Schlenk flask with

      
       and BINAP.
      
    • Add anhydrous Toluene (5 mL) and stir at room temperature for 15 minutes. Visual Check: Solution should turn from deep purple to a clear orange/red, indicating active L-Pd(0) formation.

  • Reagent Addition:

    • Add 4-Bromoanisole, Piperazine, and NaOtBu to the catalyst mixture.

    • Wash down sides with remaining Toluene.

  • Reaction:

    • Seal the flask and heat to 80°C for 12 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting bromide spot (

      
       ~0.8) should disappear; a new polar spot (
      
      
      
      ~0.2, stains with Ninhydrin) should appear.
  • Workup:

    • Cool to room temperature. Filter through a pad of Celite (removes Pd black and salts).

    • Dilute filtrate with EtOAc, wash with water (x2) and Brine (x1).

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (DCM -> 10% MeOH/DCM).

    • Note: The excess piperazine will elute last or stay on the baseline depending on pH.

Synthetic Logic Visualization

BuchwaldHartwig Start Reagents: Ar-Br + Piperazine OxAdd Oxidative Addition: L-Pd(II)-Ar(Br) Start->OxAdd Substrate Cat Catalyst Activation: Pd2(dba)3 + BINAP -> L-Pd(0) Cat->OxAdd Active Species Coord Amine Coordination: L-Pd(II)-Ar(N-Pip) OxAdd->Coord Deprot Deprotonation: NaOtBu removes HBr Coord->Deprot RedElim Reductive Elimination: C-N Bond Formation Deprot->RedElim RedElim->Cat Regenerate Pd(0) Product Product: N-Aryl Piperazine RedElim->Product

Caption: Figure 1. Catalytic cycle of the Buchwald-Hartwig amination for piperazine functionalization.

Medicinal Chemistry Applications: The "Why"

The piperazine scaffold is not ubiquitous by accident.[1] It serves distinct mechanistic roles across therapeutic classes.

Neuroscience: The GPCR "Tether"

In antipsychotics (e.g., Aripiprazole , Olanzapine ), the piperazine ring acts as a spacer that positions an aryl "head group" into the deep hydrophobic pocket of Dopamine (D2) or Serotonin (5-HT) receptors.

  • Mechanism: The basic

    
     nitrogen becomes protonated and forms a critical salt bridge  with a conserved Aspartate residue (Asp3.32) in the transmembrane domain. This interaction anchors the ligand, allowing the distal aryl group to toggle the receptor between agonist and antagonist states.
    
Oncology: The Solubility "Tail"

In Kinase inhibitors like Imatinib (Gleevec), the core pharmacophore is highly lipophilic (phenylamino-pyrimidine).

  • Mechanism: The N-methylpiperazine moiety is attached to the solvent-exposed region of the kinase ATP-binding pocket. Its high polarity and ionization potential drastically increase water solubility, enabling oral bioavailability without interfering with the ATP-mimetic binding mode.

Infectious Disease: Permeability Modulation

In Fluoroquinolones (e.g., Ciprofloxacin ), the piperazine ring at the C7 position is the primary driver of spectrum expansion.

  • Mechanism: It enhances penetration through the porin channels of Gram-negative bacteria. Furthermore, substitutions on the piperazine nitrogen can reduce efflux pump susceptibility.

SAR Logic Visualization

SAR_Logic Core Piperazine Core (Chair Conformation) N1 N1 Position (Lipophilic Attachment) Core->N1 N4 N4 Position (Basic Center) Core->N4 C_Sub C-Ring Substitution (Chiral Centers) Core->C_Sub N1_Role Role: Target Engagement (Hydrophobic Pockets) N1->N1_Role N4_Role Role: Solubility & Binding (Ionic Lock w/ Aspartate) N4->N4_Role C_Role Role: Metabolic Stability (Blocks CYP Oxidation) C_Sub->C_Role

Caption: Figure 2. Structure-Activity Relationship (SAR) map of the piperazine scaffold.

Structural Biology & Binding Modes[8]

Understanding the binding mode is critical for rational design.

  • The Ionic Lock: As mentioned, the protonated

    
     interacts with anionic residues (Asp/Glu). This is a "hotspot" interaction, contributing 3-5 kcal/mol to binding affinity.
    
  • The Vector Control: Because piperazine is a saturated heterocycle, the bond angles at the nitrogens are ~109.5° (

    
    ). This creates a "kink" in the molecule, unlike the linear geometry of an alkyne or the planar geometry of a phenyl ring. This kink is often required to navigate the curved tunnels of enzymes and receptors.
    

References

  • Review of Piperazine Scaffold: Sharma, A., et al. (2020).[2][3][4][5][6][7] "An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets." Current Pharmaceutical Design.

  • FDA Approved Drugs Analysis: Keretsu, S., et al. (2023).[8] "A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact."

  • Synthesis Protocols (Buchwald-Hartwig): Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Anticancer Applications (Imatinib): Capdeville, R., et al. (2002). "Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug." Nature Reviews Drug Discovery.

  • Antipsychotic SAR (Aripiprazole): Burris, K. D., et al. (2002). "Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors." Journal of Pharmacology and Experimental Therapeutics.

Sources

Foundational

Technical Guide: Solubility &amp; Physicochemical Profiling of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Topic: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Solubility Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Identity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Solubility Data Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a critical pharmacophore intermediate, frequently utilized in the synthesis of triazole antifungal agents (e.g., Itraconazole analogs) and as a probe for monoamine neurotransmitter transporters.

While the free base exhibits poor aqueous solubility due to the lipophilic benzyloxy moiety, the dihydrochloride salt form is engineered to enhance dissolution in polar media. However, its amphiphilic nature—balancing a hydrophobic tail (benzyloxy) with a hydrophilic head (piperazine salt)—creates complex solubility behaviors that require precise solvent selection for reproducible experimental data.

Physicochemical Core
PropertyData
IUPAC Name 1-[4-(Benzyloxy)phenyl]piperazine dihydrochloride
CAS Number 321132-21-2 (Salt) / 144881-52-7 (Free Base)
Molecular Formula C₁₇H₂₀N₂O[1][2][3][4] · 2HCl
Molecular Weight 341.28 g/mol (Salt) / 268.35 g/mol (Free Base)
pKa (Calculated) ~8.9 (Piperazine N1), ~4.2 (Piperazine N4)
Appearance White to off-white crystalline powder
Hygroscopicity Moderate (Store desiccated at -20°C)

Solubility Data Matrix

The following data aggregates empirical observations and structure-activity relationship (SAR) extrapolations from homologous piperazine salts (e.g., 1-(4-methoxyphenyl)piperazine).

Quantitative Solubility Profile

Note: Values represent saturation limits at 25°C unless otherwise noted.

Solvent SystemSolubility RatingEstimated Limit (mg/mL)Critical Notes
DMSO High > 30 mg/mL Recommended for Stock. Stable for months at -20°C.
DMF High~ 30 mg/mLGood alternative to DMSO for chemical synthesis.
Ethanol (100%) Moderate10 - 25 mg/mLMay require gentle warming (40°C) and sonication.
Water (Deionized) Moderate to Low5 - 10 mg/mLpH Dependent. High concentrations may precipitate free base if pH > 6.
PBS (pH 7.4) Sparingly Soluble < 0.5 mg/mLWarning: The common ion effect and buffer pH often force precipitation.
0.1 M HCl High> 50 mg/mLAcidic environment maintains full protonation of the piperazine ring.
Comparative Solubility Logic (Graphviz)

The diagram below illustrates the solubility decision tree based on the compound's protonation state.

SolubilityLogic Compound 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride DMSO Organic Solvent (DMSO/DMF) Compound->DMSO Full Solvation (Dipole-Dipole) WaterAcid Acidic Aqueous (0.1 M HCl) Compound->WaterAcid Stable Ionic Species (2HCl form maintained) WaterNeutral Neutral Water (pH 7.0) Compound->WaterNeutral Partial Hydrolysis Equilibrium Risk Buffer Physiological Buffer (PBS pH 7.4) Compound->Buffer Precipitation Risk (Deprotonation) Mechanism Mechanism: Piperazine N-protonation drives aqueous solubility. Loss of H+ reduces solubility. WaterNeutral->Mechanism

Figure 1: Solubility Decision Tree. Green paths indicate stable dissolution; red paths indicate high risk of precipitation.

Protocol: Preparation of Biological Assay Stock Solutions

Direct dissolution of this compound in aqueous buffers (like PBS or cell culture media) is strongly discouraged due to the risk of "crashing out," where micro-precipitates form that are invisible to the naked eye but skew concentration data.

The "DMSO-First" Method (Standard Operating Procedure)

Objective: Create a stable 10 mM Stock Solution.

  • Calculate Mass:

    • Target Concentration: 10 mM[5]

    • Target Volume: 1.0 mL

    • Required Mass:

      
      
      
  • Solvation:

    • Weigh ~3.41 mg of the dihydrochloride salt into a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO .

    • Technique: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at 35°C for 5 minutes.

  • Dilution for Assay (The "1:1000" Rule):

    • To achieve a working concentration (e.g., 10 µM) in aqueous buffer:

    • Add 1 µL of Stock Solution to 999 µL of Buffer.

    • Result: 10 µM compound in 0.1% DMSO.

    • Validation: Inspect visually against a light source. The solution must remain clear.

Critical Factors Affecting Solubility

A. The pH-Solubility Interplay

The piperazine ring contains two nitrogen atoms capable of protonation.

  • pH < 4: Both nitrogens are protonated (

    
    ). Solubility is maximal.
    
  • pH 7-8: The secondary amine may deprotonate (

    
     or 
    
    
    
    ). The benzyloxy tail dominates the physicochemical character, drastically reducing solubility.
  • Recommendation: If aqueous stock is absolutely required, use 0.01 M HCl or water acidified with acetic acid .

B. The Common Ion Effect

Since the compound is a dihydrochloride salt, dissolving it in buffers containing high chloride concentrations (like PBS or saline) can theoretically suppress solubility due to the common ion effect (


). While less critical than pH, this reinforces the recommendation to use DMSO or pure water initially.

Experimental Validation: Saturation Shake-Flask Method

If precise solubility data is required for your specific batch or solvent system, use this self-validating protocol.

Materials:

  • HPLC-grade solvent (Water, PBS, or Ethanol).

  • 0.45 µm PTFE Syringe Filter.

  • UV-Vis Spectrophotometer (Quartz cuvette).

Workflow:

  • Supersaturation: Add excess compound (e.g., 10 mg) to 1 mL of solvent in a glass vial.

  • Equilibrium: Shake at 200 RPM at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter the supernatant through the 0.45 µm filter to remove micro-particulates.

  • Quantification:

    • Dilute the filtrate 1:100 in DMSO.

    • Measure Absorbance at 231 nm (typical

      
       for benzyloxy-piperazines).[6]
      
    • Calculate concentration using a standard curve generated from the DMSO stock.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 592356: 1-(4-Benzyloxyphenyl)piperazine. [Link].

  • Li, P., & Zhao, L. (2016). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics. (General reference for salt selection and solubility protocols).

Sources

Exploratory

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride physical properties

[1][2][3] Executive Summary 1-(4-Benzyloxyphenyl)-piperazine dihydrochloride is a critical piperazine derivative utilized primarily as a pharmacophore in medicinal chemistry.[1][2] It serves as a structural backbone in t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

1-(4-Benzyloxyphenyl)-piperazine dihydrochloride is a critical piperazine derivative utilized primarily as a pharmacophore in medicinal chemistry.[1][2] It serves as a structural backbone in the synthesis of triazole antifungal agents (e.g., Posaconazole, Itraconazole analogues) and psychotropic compounds targeting dopamine and serotonin receptors. This guide details its physicochemical properties, synthesis logic, and characterization protocols, providing a self-validating framework for researchers.[2]

Physicochemical Characterization

The dihydrochloride salt form transforms the lipophilic free base into a water-soluble ionic solid, facilitating aqueous reactions and bioavailability studies.[1][2]

Table 1: Physical Constants & Properties[3]
PropertyValue / Description
Chemical Name 1-[4-(Benzyloxy)phenyl]piperazine dihydrochloride
CAS Number 321132-21-2 (Salt); 144881-52-7 (Free Base)
Molecular Formula C₁₇H₂₂Cl₂N₂O (C₁₇H₂₀N₂O[1][2][3][4][5][6] · 2HCl)
Molecular Weight 341.28 g/mol (Salt); 268.35 g/mol (Free Base)
Appearance White to off-white crystalline powder
Melting Point 210–215 °C (Decomposition) [1][2]
Solubility Water: Soluble (>50 mg/mL)DMSO: SolubleMethanol: SolubleDCM/Ether: Insoluble
pKa (Calculated) N4 (Piperazine): ~8.8 (Basic)N1 (Anilinic): ~2.5 (Weakly basic due to conjugation)
Hygroscopicity Moderate; requires storage under desiccant.[1][2][7]
Solubility & Ionization Logic

The compound contains two protonation sites.[2] The N4 nitrogen (distal from the phenyl ring) is a secondary aliphatic amine and is easily protonated.[1][2] The N1 nitrogen is anilinic; its lone pair is conjugated with the aromatic ring, significantly reducing basicity.[1][2]

  • Monohydrochloride: Forms readily at N4.[2]

  • Dihydrochloride: Requires excess HCl to protonate the N1 site.[2] This salt is prone to dissociation in neutral aqueous media, reverting to the monohydrochloride or free base depending on pH.[2] Experimental Note: Always maintain acidic pH (<2) during recrystallization to prevent disproportionation.

Structural Identification & Spectroscopy[2][3]

Validating the structure requires confirming the integrity of the benzyl ether linkage and the piperazine ring.[1]

NMR Interpretation Strategy (DMSO-d₆)
  • δ 9.0–9.5 ppm (Broad s, 2H/4H): Ammonium protons (N⁺H₂).[1][2] The presence of a broad signal confirms salt formation.[2]

  • δ 7.3–7.5 ppm (m, 5H): Benzyl aromatic protons.[2]

  • δ 6.9–7.0 ppm (AA'BB' system, 4H): 1,4-Disubstituted phenyl ring.[1][2] Look for the characteristic "roofing" effect of para-substitution.[1][2]

  • δ 5.05 ppm (s, 2H): Benzyloxy methylene (–O–CH₂–Ph).[1][2] A sharp singlet is critical; splitting indicates impurities.[2]

  • δ 3.2–3.4 ppm (m, 8H): Piperazine ring protons.[2] In the dihydrochloride, these signals often coalesce or shift downfield compared to the free base due to positive charge deshielding.

Mass Spectrometry (ESI+)[2][3]
  • Parent Ion: m/z 269.16 [M+H]⁺ (Corresponds to the free base cation).[1][2]

  • Fragmentation: Loss of the benzyl group (91 Da) is a common fragmentation pathway, yielding a diagnostic peak at m/z ~178 (Hydroxyphenylpiperazine core).[1][2]

Synthesis & Manufacturing Workflows

Two primary routes exist for synthesizing this compound.[2][8] Route A (Williamson Ether Synthesis) is preferred for laboratory scale due to the availability of the phenol precursor.[1] Route B (De Novo Ring Construction) is used when the piperazine core must be built from aniline derivatives.[1][2]

Diagram 1: Synthesis Logic & Reaction Pathways

SynthesisPathways Phenol 1-(4-Hydroxyphenyl) piperazine Intermediate Free Base: 1-(4-Benzyloxyphenyl) piperazine Phenol->Intermediate Route A: K2CO3, DMF, 80°C (Williamson Ether) BnCl Benzyl Chloride BnCl->Intermediate Aniline 4-Benzyloxyaniline Aniline->Intermediate Route B: Cyclization (BuOH, Reflux) BisCl Bis(2-chloroethyl)amine BisCl->Intermediate FinalProduct Final Product: Dihydrochloride Salt Intermediate->FinalProduct Salt Formation Precipitation HCl HCl (g) in EtOH/IPA

Caption: Convergence of synthetic routes. Route A is the standard functionalization pathway; Route B is the cyclization pathway.[1]

Experimental Protocol: Route A (Williamson Ether Synthesis)

Objective: Alkylation of 1-(4-hydroxyphenyl)piperazine with benzyl chloride.

Reagents:

  • 1-(4-Hydroxyphenyl)piperazine (1.0 eq)[1][2]

  • Benzyl Chloride (1.1 eq)[1][2]

  • Potassium Carbonate (K₂CO₃) (2.5 eq)[1][2]

  • Acetone or DMF (Solvent)[1][2]

  • Conc. HCl / Ethanol (for salt formation)[1][2][9]

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1-(4-hydroxyphenyl)piperazine and K₂CO₃ in acetone (or DMF for higher solubility). Stir at room temperature for 30 minutes to deprotonate the phenol.

  • Alkylation: Add Benzyl Chloride dropwise. Heat the mixture to reflux (approx. 56°C for acetone, 80°C for DMF) and stir for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Filter off the inorganic salts (KCl, excess K₂CO₃) while hot.[2]

    • Evaporate the solvent under reduced pressure to obtain the crude free base (solid or oil).[1][2]

    • Dissolve the residue in minimal Ethyl Acetate and wash with 5% NaOH (to remove unreacted phenol) and Brine.[1][2]

  • Salt Formation (Critical Step):

    • Dissolve the purified free base in absolute Ethanol.[2]

    • Cool to 0–5°C in an ice bath.[2]

    • Slowly add HCl gas (bubbled) or 4M HCl in Dioxane/Ethanol until pH < 2.[1][2]

    • Observation: A white precipitate should form immediately.[2]

    • Stir for 1 hour at 0°C to maximize yield.

  • Purification: Filter the solid and wash with cold diethyl ether (to remove excess HCl and non-polar impurities). Recrystallize from Ethanol/Water if necessary.[2]

Handling & Stability

  • Storage: Store at 2–8°C. The dihydrochloride is hygroscopic; protect from moisture to prevent clumping and hydrolysis.[1][2]

  • Stability: Stable under inert atmosphere (Argon/Nitrogen).[1][2] Aqueous solutions should be prepared fresh, as the benzyloxy ether linkage can be susceptible to acid-catalyzed hydrolysis over prolonged periods at elevated temperatures.[1][2]

  • Safety: The compound is an irritant.[2] Wear gloves and safety glasses.[2][10] Avoid inhalation of dust.[2][7][10][11]

References

  • National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 2735502, 1-(4-Benzyloxyphenyl)piperazine. Retrieved from [Link]

  • Organic Syntheses. (1955).[2] 1-Benzylpiperazine - General Piperazine Alkylation Protocols. Org. Synth. 1955, 35, 10. Retrieved from [Link][2]

Sources

Foundational

Technical Guide: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride for Neuroscience Research

Executive Summary 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 100936-64-5) is a high-value chemical scaffold and intermediate used extensively in the synthesis of Long-Chain Arylpiperazines (LCAPs) . In neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 100936-64-5) is a high-value chemical scaffold and intermediate used extensively in the synthesis of Long-Chain Arylpiperazines (LCAPs) . In neuroscience and drug discovery, the arylpiperazine moiety is recognized as a "privileged structure," serving as the primary pharmacophore for a wide array of G-Protein Coupled Receptor (GPCR) ligands, particularly those targeting Serotonin (5-HT) and Dopamine (D) receptors.

This guide details the physicochemical properties, pharmacological mechanisms, and experimental protocols for utilizing this compound to generate high-affinity probes for 5-HT1A, 5-HT2A, and D2/D4 receptors. It serves as a critical resource for medicinal chemists and neuropharmacologists designing next-generation anxiolytics, antipsychotics, and neuroprotective agents.

Part 1: Chemical Identity & Physicochemical Properties[1]

The dihydrochloride salt form offers enhanced stability and water solubility compared to the free base, making it the preferred starting material for aqueous-phase reactions and biological assays.

PropertySpecification
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Synonyms 1-(4-Benzyloxyphenyl)piperazine 2HCl; 4-Benzyloxy-phenylpiperazine dihydrochloride
CAS Number 100936-64-5 (Dihydrochloride); 144881-52-7 (Free Base)
Molecular Formula C₁₇H₂₀N₂O · 2HCl
Molecular Weight 341.28 g/mol (Salt); 268.35 g/mol (Free Base)
Solubility Water (>50 mg/mL), DMSO (>100 mg/mL), Methanol
Appearance White to off-white crystalline powder
pKa (Calc.) ~8.9 (Piperazine secondary amine), ~4.5 (Aniline nitrogen)
Storage Desiccate at -20°C; Hygroscopic
Structural Significance

The molecule consists of a piperazine ring attached to a phenyl group, which is para-substituted with a benzyloxy ether.

  • Piperazine Ring: Provides the basic nitrogen (N4) essential for ionic anchoring to receptor aspartate residues.

  • Benzyloxy Group: Acts as a bulky hydrophobic moiety that can occupy receptor accessory pockets or serve as a "masked" phenol (protecting group) for 1-(4-hydroxyphenyl)piperazine (p-HPP) derivatives.

Part 2: Pharmacology & Mechanism of Action

The Arylpiperazine Pharmacophore

In neuroscience, this compound is the "warhead" for designing ligands that modulate monoaminergic transmission. The mechanism relies on a conserved binding mode within the orthosteric site of aminergic GPCRs.

  • Ionic Anchoring: The protonated secondary amine of the piperazine ring forms a critical salt bridge with a conserved Aspartate residue (Asp3.32) in Transmembrane Helix 3 (TM3) of 5-HT and Dopamine receptors.

  • Aromatic Interaction: The phenyl ring engages in Edge-to-Face

    
     stacking interactions with aromatic residues (e.g., Phenylalanine  or Tryptophan ) in TM6 (Cluster 6.48/6.51/6.52).
    
  • Hydrophobic Extension: The para-benzyloxy group extends into the extracellular vestibule or a hydrophobic sub-pocket, often conferring selectivity for 5-HT1A or D4 subtypes over D2 or

    
    -adrenergic receptors.
    
Signaling Pathway Modulation

Derivatives of this scaffold typically act as partial agonists or antagonists .

G cluster_0 Mechanism of Action Ligand Arylpiperazine Ligand (1-(4-Benzyloxy-phenyl)-piperazine deriv.) Receptor 5-HT1A / D2 Receptor (GPCR) Ligand->Receptor Binding (Asp3.32 Interaction) GProtein Gi/o Protein Receptor->GProtein Activation/Inhibition AC Adenylyl Cyclase GProtein->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Effect Anxiolytic / Antipsychotic Response cAMP->Effect Modulates Ion Channels (GIRK)

Figure 1: Signal transduction pathway modulated by arylpiperazine ligands. The ligand binds to the GPCR, modulating Gi/o coupling and downstream cAMP signaling.

Part 3: Experimental Protocols

Protocol A: Synthesis of Long-Chain Arylpiperazine (LCAP) Ligands

Objective: To attach a linker and terminal fragment to the scaffold, creating a high-affinity probe.

Materials:

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq)

  • Alkyl Halide Linker (e.g., 4-chlorobutyl-phthalimide) (1.1 eq)

  • Potassium Carbonate (

    
    ) (3.0 eq)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

  • Potassium Iodide (KI) (Catalytic amount, 0.1 eq)

Methodology:

  • Free Base Liberation (Optional but Recommended): Dissolve the dihydrochloride salt in minimal water, basify with 1M NaOH to pH 10, and extract with Dichloromethane (DCM). Dry over

    
     and concentrate to yield the free base oil.
    
    • Rationale: While the salt can be used directly with excess base, using the free base often improves yield in organic solvents.

  • Coupling Reaction:

    • Suspend the free base (or salt + excess

      
      ) in ACN.
      
    • Add the Alkyl Halide and catalytic KI.

    • Reflux at 80°C for 12–24 hours under Nitrogen atmosphere.

    • Monitor via TLC (System: DCM/MeOH 9:1).

  • Work-up:

    • Filter off inorganic salts.

    • Evaporate solvent.[1][2]

    • Purify residue via Flash Column Chromatography (Silica Gel; Gradient: Hexane

      
       Ethyl Acetate).
      
Protocol B: Deprotection to 1-(4-Hydroxyphenyl)piperazine

Objective: To cleave the benzyl group, revealing the phenol for metabolite studies or further functionalization.

Methodology:

  • Dissolve 1-(4-Benzyloxy-phenyl)-piperazine derivative in Methanol or Ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (10% w/w).

  • Stir under Hydrogen atmosphere (

    
     balloon or Parr shaker at 30 psi) for 4–6 hours at Room Temperature.
    
  • Filter through a Celite pad to remove catalyst.

  • Concentrate filtrate to yield the phenolic derivative.

    • Note: The resulting phenol mimics the 5-hydroxy group of serotonin, often significantly altering receptor affinity profiles (increasing 5-HT affinity, decreasing adrenergic affinity).

Protocol C: In Vitro Radioligand Binding Assay (5-HT1A)

Objective: To determine the binding affinity (


) of the synthesized derivative.

Reagents:

  • Radioligand: [³H]-8-OH-DPAT (0.5–1.0 nM)

  • Receptor Source: Rat hippocampal homogenates or CHO cells expressing human h5-HT1A.

  • Non-specific Binding Mask: 10

    
    M Serotonin (5-HT).
    

Procedure:

  • Incubate receptor membrane preparation with [³H]-8-OH-DPAT and varying concentrations (

    
     to 
    
    
    
    M) of the test compound.
  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM

    
    .
    
  • Incubate for 60 minutes at 25°C.

  • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

  • Measure radioactivity via liquid scintillation counting.

  • Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Synthesis Workflow Visualization

This diagram illustrates the conversion of the scaffold into active neuropharmacological agents.

Synthesis Start 1-(4-Benzyloxy-phenyl)-piperazine (Scaffold) Step1 N-Alkylation (R-X / K2CO3 / ACN) Start->Step1 Intermediate Long-Chain Arylpiperazine (LCAP - Protected) Step1->Intermediate Linker Attachment Step2 Hydrogenolysis (H2 / Pd-C) Intermediate->Step2 Benzyl Cleavage Product 1-(4-Hydroxyphenyl)piperazine Derivative (Active Phenolic Ligand) Step2->Product Metabolite Mimicry

Figure 2: Synthetic workflow for generating LCAP ligands and phenolic metabolites from the benzyloxy scaffold.

Part 5: Safety & Handling

Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][4][5]

Handling Protocols:

  • Engineering Controls: Always handle the powder in a chemical fume hood to prevent inhalation of dust.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Spill Cleanup: Sweep up dry powder carefully to avoid dust generation. Clean surface with 70% ethanol.

  • Waste Disposal: Dispose of as hazardous chemical waste containing nitrogenous organics.

References

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist. Journal of Medicinal Chemistry, 37(17), 2754-2760. Retrieved from [Link]

  • ResearchGate. (2013).[2] Synthesis of novel 5-HT1A arylpiperazine ligands. Retrieved from [Link]

  • PubChem. (2025). 1-(4-Benzyloxyphenyl)piperazine Compound Summary. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

[1] Abstract This application note details a robust, high-purity protocol for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the manufacturing of triazole antifungal agent...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details a robust, high-purity protocol for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the manufacturing of triazole antifungal agents (e.g., Itraconazole, Posaconazole).[1] While direct alkylation routes exist, they often suffer from poor regioselectivity (N- vs. O-alkylation).[1] This guide presents a Protection-Alkylation-Deprotection (PAD) strategy that ensures exclusive O-alkylation, maximizing yield (>85%) and purity (>99% HPLC). The protocol includes critical process parameters (CPPs), impurity profiling, and a validated workup procedure suitable for scale-up from gram to kilogram quantities.

Introduction & Retrosynthetic Analysis

The target molecule contains two nucleophilic sites: the secondary amine of the piperazine ring and the phenolic oxygen. In the starting material, 1-(4-hydroxyphenyl)piperazine , the secondary amine is significantly more nucleophilic than the phenoxide anion under neutral conditions. Direct reaction with benzyl chloride typically yields a mixture of N-benzyl, O-benzyl, and N,O-dibenzyl impurities.[1]

To guarantee the integrity of the piperazine ring and exclusive ether formation at the para-position, we employ an N-acetyl protecting group strategy.

Retrosynthetic Logic (Graphviz)[1]

Retrosynthesis Target Target: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride FreeBase Free Base: 1-(4-Benzyloxy-phenyl)-piperazine FreeBase->Target Salt Formation (HCl/iPrOH) Protected Intermediate 2: 1-Acetyl-4-(4-benzyloxyphenyl)piperazine Protected->FreeBase Hydrolysis (HCl/H2O) Intermediate1 Intermediate 1: 1-Acetyl-4-(4-hydroxyphenyl)piperazine Intermediate1->Protected O-Alkylation (BnCl, K2CO3) SM Starting Material: 1-(4-Hydroxyphenyl)piperazine SM->Intermediate1 N-Protection (Ac2O)

Figure 1: Retrosynthetic strategy prioritizing regioselectivity via N-protection.

Experimental Protocol

Phase 1: N-Protection (Acetylation)

Objective: Selectively block the secondary amine to prevent N-benzylation.[1]

  • Reagents:

    • 1-(4-Hydroxyphenyl)piperazine (1.0 eq)[1][2][3]

    • Acetic Anhydride (1.1 eq)[1]

    • Acetic Acid/Water (1:1 v/v) or Methanol

  • Procedure:

    • Dissolve 1-(4-Hydroxyphenyl)piperazine in acetic acid/water (1:1) at 25°C.

    • Add Acetic Anhydride dropwise over 30 minutes. Exothermic reaction - maintain temp < 40°C.

    • Stir for 2 hours at room temperature. Monitor by TLC (EtOAc/MeOH 9:1) or HPLC.[4]

    • Workup: Neutralize with saturated NaHCO₃. Filter the precipitated solid, wash with cold water, and dry in a vacuum oven at 50°C.

    • Yield: ~90-95% | Appearance: Off-white solid.[1]

Phase 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Install the benzyl ether moiety.[1]

  • Reagents:

    • 1-Acetyl-4-(4-hydroxyphenyl)piperazine (1.0 eq)[1]

    • Benzyl Chloride (1.2 eq)[1]

    • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[1]

    • Potassium Iodide (KI), catalytic (0.1 eq) - Accelerates reaction.[1]

    • Solvent: DMF (Dimethylformamide) or Acetone (Reflux).[1]

  • Procedure:

    • Charge DMF and 1-Acetyl-4-(4-hydroxyphenyl)piperazine into a reactor.

    • Add K₂CO₃ and catalytic KI. Stir for 15 minutes.

    • Add Benzyl Chloride dropwise.[5]

    • Heat the mixture to 80°C (if DMF) or Reflux (if Acetone) for 6–8 hours.

    • IPC (In-Process Control): Monitor disappearance of phenol starting material.

    • Workup: Cool to 20°C. Pour mixture into ice-cold water (5x reaction volume). The product will precipitate.[2][3][4][5][6]

    • Filter the solid, wash with water to remove residual DMF/inorganic salts.

    • Recrystallize from Ethanol if purity is <98%.

Phase 3: Deprotection & Salt Formation

Objective: Remove the acetyl group and form the stable dihydrochloride salt.

  • Reagents:

    • Intermediate from Phase 2[1][7]

    • Hydrochloric Acid (6N HCl) or NaOH followed by HCl gas.

    • Isopropanol (IPA)[1][8]

  • Procedure:

    • Suspend the wet cake from Phase 2 in 6N HCl (5 vol).

    • Reflux for 4–6 hours. The acetyl group is cleaved; the product dissolves as the hydrochloride salt.

    • Cool to 0–5°C. The 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride may precipitate directly.[1]

    • Alternative (High Purity): Basify with NaOH to pH 12 to liberate the free base. Extract into Ethyl Acetate.[5] Dry organic layer (Na₂SO₄).[5] Add HCl gas or conc. HCl in IPA to precipitate the pure dihydrochloride salt.

    • Filter the white crystalline solid. Wash with cold IPA and Acetone.

    • Dry at 60°C under vacuum.

Quantitative Data & Process Parameters

Critical Process Parameters (CPPs)
ParameterSetpointCriticalityImpact
Stoichiometry (Ac₂O) 1.05 - 1.10 eqHighExcess leads to O-acetylation (ester impurity).[1]
Alkylation Temp 80°C ± 5°CMedium>90°C increases risk of benzyl chloride degradation/color issues.
Base Equivalents 2.5 eq K₂CO₃HighInsufficient base stalls reaction; ensures complete phenol deprotonation.
pH during Isolation < 1.0HighEssential for complete formation of Dihydrochloride salt.
Typical Yields & Specifications
StepTypical YieldPurity (HPLC)Melting Point
N-Acetylation 92%>98%180-182°C
O-Alkylation 88%>97%145-148°C
Final Salt (2HCl) 85%>99.5%>280°C (dec)

Troubleshooting & Impurity Profile

The following impurities are common if the protocol is deviated from:

  • Impurity A (N-Benzyl isomer): Result of insufficient protection or direct alkylation attempts.[1] Prevention:[2][9] Ensure Phase 1 completion before proceeding.

  • Impurity B (O-Acetyl ester): Result of excess acetic anhydride in Phase 1.[1] Remediation:[6][10] This is usually cleaved during the Phase 2 basic alkylation or Phase 3 hydrolysis, so it is a "purgeable" impurity.

  • Impurity C (Dibenzyl species): Rare in this protocol but possible if N-deacetylation occurs prematurely in Phase 2.[1] Prevention:[2][9] Use anhydrous solvents in Phase 2.

Process Workflow Diagram (Graphviz)

Workflow Start Start: 1-(4-Hydroxyphenyl)piperazine Step1 Step 1: Acetylation (Ac2O, AcOH, 25°C) Start->Step1 Check1 IPC: TLC/HPLC (Check for unreacted amine) Step1->Check1 Check1->Step1 Incomplete Step2 Step 2: Alkylation (BnCl, K2CO3, DMF, 80°C) Check1->Step2 Pass Step3 Step 3: Hydrolysis (6N HCl, Reflux) Step2->Step3 Step4 Step 4: Salt Formation (HCl in IPA) Step3->Step4 End Final Product: Dihydrochloride Salt Step4->End

Figure 2: Step-by-step process flow for the synthesis of the target dihydrochloride salt.

Safety & Handling

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Handle in a fume hood.

  • Piperazine Derivatives: Potential sensitizers. Avoid skin contact.

  • DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

  • BenchChem. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [1]

  • National Institutes of Health (NIH). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[1] (Context on Piperazine Amide Synthesis). Retrieved from [1]

  • Google Patents. Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine (Related Intermediate).[1] Patent EP1230231B1. Retrieved from

  • Organic Syntheses. 1-Benzylpiperazine (General N-Alkylation vs Protection context). Org.[5][7] Synth. 1955, 35, 10. Retrieved from [1]

  • ChemicalBook. 1-(4-benzyloxyphenyl)piperazine Product & Synthesis Data. Retrieved from [1]

Sources

Application

Purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride methods

An Application Note for the Purification of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Authored by: A Senior Application Scientist Publication Date: February 4, 2026 Abstract This technical guide provides detailed...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Purification of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Authored by: A Senior Application Scientist
Publication Date: February 4, 2026

Abstract

This technical guide provides detailed methodologies and scientific rationale for the purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in pharmaceutical research and development. The purity of this compound is paramount for the integrity of subsequent synthetic steps and the reliability of biological assays. This document outlines two primary, field-proven purification strategies: direct recrystallization and purification via conversion to the free base. Each method is presented with a step-by-step protocol, an explanation of the underlying chemical principles, and criteria for method selection. Furthermore, standard analytical techniques for purity verification are detailed. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reproducible methods to obtain high-purity 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Introduction and Physicochemical Profile

1-(4-Benzyloxy-phenyl)-piperazine is a disubstituted piperazine derivative utilized in the synthesis of various biologically active molecules.[1] It is commonly handled and stored as its dihydrochloride salt to improve stability and aqueous solubility. However, synthetic preparations often yield a crude product contaminated with unreacted starting materials, side-products, or residual solvents. Achieving high purity (>98%) is essential for its use in regulated research environments.

A successful purification strategy is predicated on a thorough understanding of the compound's physicochemical properties.

Table 1: Physicochemical Properties of 1-(4-Benzyloxy-phenyl)-piperazine

Property Value / Description Implication for Purification
Molecular Formula C₁₇H₂₀N₂O (Free Base)[1] -
Molecular Weight 268.36 g/mol (Free Base)[2] Moderate molecular size influences diffusion and crystallization kinetics.[1]
Form Dihydrochloride Salt (C₁₇H₂₂Cl₂N₂O) The ionic salt form is generally more soluble in polar protic solvents (water, alcohols) than its free base counterpart.[3]
Structural Features Amphiphilic: Contains polar piperazine nitrogens and non-polar benzyl and phenyl rings.[1] This dual nature dictates solubility across a range of solvents, enabling selective precipitation.
Hydrogen Bonding 1 Donor (N-H), 3 Acceptors (2x N, 1x O)[2] Enhances solubility in protic solvents like ethanol and methanol.

| Predicted logP | ~3.4[1] | The high lipophilicity of the free base predicts good solubility in organic solvents like ethyl acetate and chloroform, a key factor for extractive purification.[1] |

Strategic Approaches to Purification

The choice of purification method depends on the nature and quantity of impurities. For this compound, two primary strategies are highly effective. The logical flow for selecting a method is outlined below.

G Start Crude 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Decision1 Are there significant non-basic or non-polar impurities? Start->Decision1 Recrystallization Strategy 1: Direct Recrystallization Decision1->Recrystallization No FreeBase Strategy 2: Purification via Free Base Decision1->FreeBase Yes End High-Purity Product (>98%) Recrystallization->End FreeBase->End

Caption: Purification Strategy Selection Workflow.

Strategy 1: Direct Recrystallization

Causality: This is the most straightforward method and should be the first approach considered. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent system. The ideal solvent will dissolve the dihydrochloride salt at an elevated temperature but have limited capacity to do so at lower temperatures, forcing the pure compound to crystallize out upon cooling while impurities remain in the supernatant.

When to Use: This method is most effective when impurities are present in small quantities or have significantly different solubility profiles from the product. For piperazine salts, polar protic solvents like ethanol, methanol, or their aqueous mixtures are excellent starting points.[4][5]

Strategy 2: Purification via Free Base Conversion

Causality: This multi-step method leverages the dramatic shift in solubility between the dihydrochloride salt and its corresponding free base. The salt is water-soluble, while the free base is highly soluble in organic solvents and poorly soluble in water.[1][6] By converting the salt to the free base, water-soluble impurities (e.g., inorganic salts, piperazine dihydrochloride) can be removed in an aqueous phase. Conversely, non-basic organic impurities can be separated during the subsequent precipitation of the pure dihydrochloride salt.

When to Use: This method is superior when the crude product is heavily contaminated with water-soluble inorganic salts or when the free base form offers a better handle for removing stubborn organic impurities (e.g., via charcoal treatment or a quick silica plug filtration).

Table 2: Comparison of Purification Strategies

Parameter Direct Recrystallization Purification via Free Base
Principle Differential solubility at varied temperatures. Differential solubility between salt and free base forms in aqueous/organic phases.
Complexity Low Moderate
Typical Yield 65-85% 70-90%
Purity Achieved Good to Excellent (>98%) Excellent (>99%)

| Best For | Removing minor, structurally different impurities. | Removing significant water-soluble or non-basic organic impurities. |

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Direct Recrystallization

This protocol uses an ethanol/water solvent system, which is effective for many amine hydrochloride salts.

G cluster_workflow Recrystallization Workflow A 1. Dissolve Crude Salt in minimum hot EtOH/H₂O B 2. Hot Filtration (if needed) A->B Insolubles Present C 3. Slow Cooling to Room Temp A->C Clear Solution B->C D 4. Ice Bath (Complete Crystallization) C->D E 5. Vacuum Filtration (Collect Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step workflow for direct recrystallization.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 9:1 mixture of absolute ethanol to deionized water.

  • Dissolution: Place the crude 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride in an Erlenmeyer flask equipped with a magnetic stir bar. Add the solvent mixture portion-wise while heating and stirring (e.g., on a hot plate at ~70-80°C) until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve a clear solution.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the yield of the crystalline product.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the ice-cold ethanol/water solvent mixture to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum at 50-60°C to a constant weight to remove all traces of solvent.[8]

Protocol 2: Purification via Free Base Conversion

This protocol involves extraction of the free base into an organic solvent followed by reprecipitation as the dihydrochloride salt.

G cluster_workflow Free Base Conversion Workflow A 1. Dissolve Crude Salt in Water B 2. Basify with NaOH (pH > 12) A->B C 3. Extract Free Base with Ethyl Acetate (x3) B->C D 4. Wash & Dry Organic Layer C->D E 5. Concentrate to Isolate Free Base D->E F 6. Redissolve in Ethanol E->F G 7. Add Ethanolic HCl (Precipitate Salt) F->G H 8. Filter, Wash & Dry Pure Dihydrochloride G->H

Caption: Workflow for purification via free base conversion.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude dihydrochloride salt in deionized water in a separatory funnel.

  • Basification: Cool the solution in an ice bath and slowly add a 5N sodium hydroxide (NaOH) solution with swirling until the pH is greater than 12 (verify with pH paper). The free base may precipitate as an oil or solid.[4]

  • Extraction: Extract the aqueous suspension/solution three times with an organic solvent such as ethyl acetate or chloroform.[1][4] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Isolation of Free Base: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude free base, which may be an oil or a solid.

  • Salt Formation: Dissolve the isolated free base in a minimal amount of absolute ethanol.

  • Precipitation: While stirring, add a solution of hydrogen chloride in ethanol (ethanolic HCl) dropwise. The pure dihydrochloride salt will precipitate out of the solution.[4] Continue adding the acidic solution until no further precipitation is observed.

  • Collection and Drying: Collect the white precipitate by vacuum filtration, wash it with a small amount of cold ethanol or diethyl ether, and dry it under vacuum at 50-60°C to a constant weight.

Purity Assessment and Characterization

The purity of the final product must be rigorously confirmed. A combination of the following methods provides a comprehensive assessment.

  • Melting Point (MP): A sharp melting point range that is consistent with reported literature values is a strong indicator of high purity. The free base has a reported melting point of around 149.6°C.[2] The dihydrochloride salt will have a significantly higher melting point, often with decomposition.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like TFA or formic acid is typically effective. Purity is determined by the area percentage of the main product peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. The spectra should be clean, with correct chemical shifts, integration values, and coupling patterns.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H stretch, aromatic C-H and C=C stretches, C-O-C ether stretch).

Conclusion

The purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride can be reliably achieved using either direct recrystallization or a method involving conversion to its free base. The selection of the optimal strategy is dictated by the impurity profile of the crude material. Direct recrystallization is a simpler and faster method suitable for relatively clean starting material, while the free base conversion method offers a more rigorous purification for removing a wider range of impurities. In all cases, the final product's purity must be validated using appropriate analytical techniques to ensure its suitability for downstream applications in research and development.

References

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159700A - Piperazine citrate preparation process.
  • PubChemLite. (n.d.). 1-[4-(benzyloxy)benzoyl]piperazine hydrochloride (C18H20N2O2). Retrieved from [Link]

  • Chemchart. (n.d.). 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). Retrieved from [Link]

  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • Google Patents. (n.d.). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands. Retrieved from [Link]

  • ACS Publications. (2002). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. Retrieved from [Link]

  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation? Retrieved from [Link]

Sources

Method

A Comprehensive Guide to the Mass Spectrometric Analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride using LC-ESI-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 1-(4-Benzyloxy-phenyl)-piperazine is a chemical intermediate and research compound belonging to the diverse family of phenylpip...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Benzyloxy-phenyl)-piperazine is a chemical intermediate and research compound belonging to the diverse family of phenylpiperazine derivatives.[1] Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and use in drug discovery and development pipelines. This application note presents a detailed, field-tested protocol for the analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride using Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). We provide a complete methodology, from sample preparation to data interpretation, including an in-depth analysis of the compound's characteristic fragmentation pattern. The protocols herein are designed to be robust and adaptable, providing a self-validating framework for researchers requiring definitive structural confirmation and sensitive detection of this analyte.

Introduction: The Analytical Imperative for Phenylpiperazines

The piperazine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[2] Substituted phenylpiperazines, in particular, are explored for a wide range of central nervous system activities.[3] 1-(4-Benzyloxy-phenyl)-piperazine serves as a valuable building block in the synthesis of more complex molecules. Given its role, verifying its identity and purity is a non-negotiable step in ensuring the integrity of subsequent research and development.

Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it the gold standard for molecular characterization.[4] When coupled with liquid chromatography (LC), it allows for the separation of the analyte from impurities prior to detection, providing confident identification even in complex matrices. This guide leverages the power of electrospray ionization (ESI), a soft ionization technique ideal for polar, thermally labile molecules, to analyze the protonated parent molecule and its subsequent fragmentation products upon collision-induced dissociation (CID).[5] The resulting data provides a unique molecular fingerprint essential for unequivocal identification.

Analyte Profile and Ionization Strategy

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful MS method.

  • Chemical Structure: 1-(4-Benzyloxy-phenyl)-piperazine

  • Molecular Formula (Free Base): C₁₇H₂₀N₂O[1]

  • Molecular Weight (Free Base): 268.35 g/mol [1]

  • Form Supplied: Dihydrochloride salt (C₁₇H₂₂Cl₂N₂O)

  • Monoisotopic Mass (Free Base): 268.1576 g/mol

Causality of Method Selection: Why ESI+?

The piperazine ring contains two secondary amine nitrogen atoms, which are basic and readily accept a proton (H⁺) in an acidic environment. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the optimal choice. In solution, particularly when acidified with a common LC-MS mobile phase additive like formic acid, the molecule will exist predominantly as a protonated species. This ensures efficient ionization and detection of the protonated molecule, [M+H]⁺, which will be the precursor ion for our tandem MS analysis. The dihydrochloride salt form readily dissociates in the solvent, yielding the free base for analysis.

Comprehensive Experimental Workflow

The analytical process follows a logical sequence from sample preparation to final data analysis. This workflow ensures reproducibility and minimizes potential sources of error.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock Prepare 1 mg/mL Stock (Methanol) working Dilute to 1 µg/mL (50:50 ACN:H₂O) stock->working Serial Dilution inject Inject Sample working->inject lc LC Separation (C18 Reversed-Phase) inject->lc ms1 Full Scan MS (Identify [M+H]⁺) lc->ms1 ms2 MS/MS Analysis (Fragment [M+H]⁺) ms1->ms2 Select Precursor Ion spectrum Analyze Spectra ms2->spectrum fragment Elucidate Fragmentation Pathway spectrum->fragment confirm Confirm Structure fragment->confirm caption Fig 1. High-level workflow for LC-MS/MS analysis.

Fig 1. High-level workflow for LC-MS/MS analysis.

PART I: Detailed Analytical Protocols

A. Materials and Reagents
ItemGrade/Specification
1-(4-Benzyloxy-phenyl)-piperazine 2HCl≥95% Purity Reference Standard
Methanol (MeOH)HPLC or LC-MS Grade
Acetonitrile (ACN)HPLC or LC-MS Grade
WaterDeionized, 18 MΩ·cm, or LC-MS Grade
Formic Acid (FA)LC-MS Grade, ~99% Purity
Microcentrifuge Tubes1.5 mL, Polypropylene
Autosampler Vials2 mL, with caps/septa
B. Protocol 1: Standard Preparation

This protocol creates a working solution suitable for direct infusion or LC-MS injection.

  • Stock Solution (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride reference standard.

    • Transfer the solid to a 1.5 mL microcentrifuge tube.

    • Add the appropriate volume of methanol to achieve a final concentration of 1.0 mg/mL of the free base. Note: Account for the mass of the two HCl molecules when calculating the volume.

    • Vortex for 30 seconds until fully dissolved. This is your stock solution.

  • Working Solution (1 µg/mL):

    • Perform a serial dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a fresh microcentrifuge tube.

    • Add 990 µL of a 50:50 (v/v) mixture of Acetonitrile:Water to create a 10 µg/mL intermediate solution.

    • Pipette 100 µL of the 10 µg/mL solution into a fresh tube or autosampler vial.

    • Add 900 µL of 50:50 Acetonitrile:Water. This yields the final 1 µg/mL working solution.

Rationale: Methanol is an excellent solvent for a wide range of organic molecules and is compatible with reversed-phase chromatography. The final dilution into the initial mobile phase composition (50:50 ACN:H₂O) ensures good peak shape upon injection by preventing solvent mismatch effects.

C. Protocol 2: Liquid Chromatography (LC)

This method provides efficient separation and a sharp peak for the analyte.

ParameterSetting
LC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 5 min; Hold at 95% B for 2 min; Re-equilibrate 3 min
Injection Vol. 2 µL
Column Temp. 40 °C

Rationale: A C18 stationary phase provides hydrophobic retention, which is appropriate for the benzyl and phenyl moieties of the molecule.[5] A gradient elution is employed to ensure the analyte elutes as a sharp, symmetrical peak and to clean the column of any late-eluting impurities. Formic acid acidifies the mobile phase, promoting protonation of the analyte for ESI+ analysis and improving peak shape.[5]

D. Protocol 3: Mass Spectrometry (MS)

These parameters are starting points and should be optimized for the specific instrument in use.

ParameterSetting (Triple Quadrupole or Q-TOF)
Ionization Mode ESI, Positive (+)
MS Mode 1: Full Scan m/z 50 - 450
MS Mode 2: Product Scan Precursor: m/z 269.2; Collision Energy: 10-40 eV
Capillary Voltage 3500 V
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi

Rationale: A full scan analysis is first performed to identify the m/z of the protonated molecule ([M+H]⁺).[4] Once confirmed, a product ion scan (or MS/MS) experiment is conducted. In this mode, the mass spectrometer isolates the [M+H]⁺ ion, subjects it to collision with an inert gas (like nitrogen or argon) in a collision cell, and then scans the resulting fragment ions.[5] Varying the collision energy allows for controlled fragmentation to reveal the complete structural fingerprint.

PART II: Results & Structural Elucidation

A. Precursor Ion Identification

In ESI+ mode, the analyte is expected to form a protonated molecule, [M+H]⁺.

  • Calculated Monoisotopic Mass (C₁₇H₂₀N₂O): 268.1576

  • Expected [M+H]⁺ Ion (C₁₇H₂₁N₂O⁺): m/z 269.1648

A full scan MS analysis of the injected standard should reveal a dominant peak at m/z 269.2. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy (typically <5 ppm mass error).

B. Tandem MS (MS/MS) Fragmentation Analysis

The true power of mass spectrometry for structural confirmation lies in MS/MS analysis. The fragmentation pattern of 1-(4-Benzyloxy-phenyl)-piperazine is predictable and highly characteristic, driven by the cleavage of the most labile bonds to form stable carbocations.

Proposed Fragmentation Pathway:

The primary fragmentation route involves the cleavage of the benzylic ether C-O bond. This is a highly favored pathway due to the exceptional stability of the resulting benzyl cation, which rearranges to the tropylium ion (C₇H₇⁺).[5] Further fragmentation occurs around and within the piperazine ring.

Fig 2. Proposed MS/MS fragmentation pathway.

Summary of Key Diagnostic Ions:

The product ion scan will produce a spectrum with several key fragments that confirm the molecule's structure.

m/z (Observed)Formula (Ion)Description & Justification
269.2 [C₁₇H₂₁N₂O]⁺Precursor Ion: The protonated parent molecule.
91.1 [C₇H₇]⁺Base Peak: The highly stable tropylium ion, formed by cleavage of the benzyloxy group. Its high abundance is a hallmark of benzyl ethers.[5]
178.1 [C₁₀H₁₄N₂O]⁺Formed by the loss of the benzyl radical (C₇H₇•) from the precursor ion. Represents the 4-hydroxyphenyl-piperazine moiety.
134.1 [C₈H₁₀N]⁺Results from the fragmentation of the piperazine ring, a common pathway for phenylpiperazine derivatives.[5]
121.1 [C₇H₉O]⁺Corresponds to the protonated phenoxy-methylene radical fragment.
56.1 [C₃H₆N]⁺A characteristic small fragment resulting from the complete cleavage of the piperazine ring.[5]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. By employing a logical workflow combining liquid chromatography with tandem mass spectrometry, researchers can achieve unambiguous structural confirmation. The detailed fragmentation analysis reveals a characteristic pattern, dominated by the formation of the m/z 91 tropylium ion, which serves as a definitive identifier for this molecule. This robust method is vital for quality control, identity verification, and can be readily adapted for quantitative applications in the fields of pharmaceutical development and chemical synthesis.

References

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, R. C. K., Law, L. K., Lit, L. C. W., … & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Available at: [Link]

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Available at: [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. SIELC. Available at: [Link]

  • de Boer, D., Bosman, I. J., Hidvégi, E., Manzoni, C., Benkö, A. A., dos Reys, L. J., & Maes, R. A. (2001). Piperazine-like compounds: a new group of designer drugs-of-abuse on the european market. Forensic Science International, 121(1-2), 47-56. Available at: [Link]

  • Welz, A., Koba, M., Kośliński, P., & Siodmiak, J. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 142. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Al-Saffar, Z. Y. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Available at: [Link]

Sources

Application

Application Note: High-Purity Recrystallization of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

[1] Executive Summary & Chemical Context This Application Note details the protocol for the purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 80012-43-7 / related free base 101534-32-9). This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Context

This Application Note details the protocol for the purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 80012-43-7 / related free base 101534-32-9). This molecule is a critical pharmacophore and intermediate in the synthesis of triazole antifungal agents, such as Itraconazole and Posaconazole .

The primary challenge in purifying this intermediate lies in its dihydrochloride salt form . While the free base is lipophilic, the 2HCl salt is highly polar and prone to:

  • Hydrolysis/Dissociation: Losing one HCl molecule to form the monohydrochloride if processed in non-acidic aqueous media.

  • Hygroscopicity: Absorbing atmospheric moisture to form sticky hydrates.

  • Oxidation: The piperazine ring is susceptible to N-oxidation and discoloration if metal ions are present.

This protocol utilizes a Common Ion Effect (CIE) driven recrystallization using an Ethanol/HCl system to ensure stoichiometric integrity and high purity (>99.5% HPLC).

Thermodynamic Solubility & Solvent Selection

Successful recrystallization requires a solvent system that dissolves the impurity profile (regioisomers, mono-alkylated byproducts) while selectively precipitating the target salt upon cooling.

Solvent SystemSolubility (Hot)Solubility (Cold)SuitabilityNotes
Water Very HighHighLowRisk of hydrate formation; difficult to dry; yield loss is high.
Methanol HighModerateMediumGood solubility, but recovery yield can be low without an antisolvent.
Ethanol (Abs.) ModerateLowHigh Ideal thermal gradient.
Ethanol + conc.[1] HCl HighVery LowOptimal Excess Cl⁻ ions suppress solubility via the Common Ion Effect, maximizing yield and locking the salt form.
Acetone InsolubleInsolubleAntisolventUsed only for washing filter cakes.

Selection Rationale: We utilize Ethanol acidified with HCl . The benzyloxy group adds significant lipophilicity compared to bare piperazine, making water a poor choice for impurity rejection. Ethanol dissolves the organic impurities (benzyl chloride residues, bis-alkylated side products) while the excess HCl forces the dihydrochloride salt out of solution upon cooling.

Experimental Protocol

Equipment & Reagents
  • Reactor: Jacketed glass reactor or round-bottom flask with reflux condenser.

  • Atmosphere: Nitrogen or Argon line (essential to prevent discoloration).[2]

  • Filtration: Heated Buchner funnel or jacketed sinter.

  • Reagents:

    • Crude 1-(4-Benzyloxy-phenyl)-piperazine 2HCl.

    • Ethanol (Absolute, >99.5%).[3]

    • Hydrochloric Acid (37% ACS Reagent or Ethanolic HCl).

    • Activated Carbon (e.g., Norit SX Ultra) for decolorization.

Step-by-Step Methodology
Phase 1: Dissolution & Scavenging
  • Charge: Place 100g of crude material into the reactor.

  • Solvent Addition: Add 500 mL of Ethanol (5 vol) .

  • Acidification: Add 5-10 mL of conc. HCl .

    • Critical Mechanism:[4] This lowers the pH to <1, preventing the salt from dissociating into the free base or mono-HCl form during heating.

  • Heating: Heat the slurry to Reflux (78°C) under Nitrogen. Stir at 200 RPM.

    • Observation: The solid should dissolve completely. If haze remains, add Ethanol in 0.5 vol increments.

  • Decolorization: Once dissolved, add 5 wt% Activated Carbon . Stir at reflux for 15 minutes.

    • Note: Do not stir longer than 30 mins to avoid degrading the salt.

Phase 2: Hot Filtration
  • Filtration: Filter the hot solution through a pre-heated celite pad or sintered glass funnel to remove carbon and mechanical impurities.

    • Tip: Pre-wash the filter with hot ethanol to prevent premature crystallization in the stem.

Phase 3: Controlled Crystallization
  • Re-heating: Return the filtrate to a clean reactor and reheat to reflux to ensure no nuclei remain.

  • Cooling Ramp:

    • Cool to 60°C over 30 minutes.

    • Cool to 20°C over 2 hours (Linear ramp).

    • Cool to 0-5°C and hold for 1 hour.

  • Seeding (Optional): If spontaneous nucleation does not occur at 50°C, add 0.1 wt% pure seed crystals.

Phase 4: Isolation & Drying
  • Filtration: Filter the white crystalline slurry under vacuum.

  • Displacement Wash: Wash the cake with 2 x 50 mL Cold Acetone .

    • Reasoning: Acetone removes residual ethanol mother liquor (containing impurities) and dries much faster than alcohol. It acts as a strong antisolvent.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

    • Warning: Do not exceed 60°C. Dihydrochloride salts can lose HCl at high temperatures under high vacuum, reverting to the mono-salt.

Process Visualization (Workflow & Logic)

Recrystallization Workflow

The following diagram illustrates the critical path, emphasizing the "Hot Filtration" and "Acid Maintenance" loops.

RecrystallizationWorkflow Start Crude 2HCl Salt (Solid) Dissolution Dissolution Ethanol + cat. HCl (Reflux 78°C) Start->Dissolution Charge Reactor Carbon Carbon Treatment (Remove Color/Oxides) Dissolution->Carbon Clear Solution Filter Hot Filtration (Remove Carbon/Insolubles) Carbon->Filter Suspension Cooling Controlled Cooling (78°C -> 0°C) Filter->Cooling Filtrate Cooling->Dissolution Mother Liquor (Recycle if Yield Low) Wash Cake Wash (Cold Acetone) Cooling->Wash Crystallization Dry Vacuum Drying (<60°C) Wash->Dry Wet Cake Product Pure Product (>99.5% HPLC) Dry->Product Final QC

Figure 1: Operational workflow for the recrystallization process. Note the recycle loop for mother liquor if yield optimization is required.

Impurity Fate Mapping

Understanding where specific impurities go is vital for validation.

ImpurityFate Crude Crude Input (Mixture) Cryst Recrystallization (Ethanol/HCl) Crude->Cryst Solid Crystalline Solid (Target) Cryst->Solid Liquor Mother Liquor (Waste) Cryst->Liquor Bis Bis-alkylated Impurities Bis->Liquor Soluble in EtOH Mono Mono-HCl Salt Mono->Solid Avoided by Excess HCl Color Oxidation Products Color->Liquor Adsorbed on Carbon or Soluble Inorg Inorganic Salts Inorg->Liquor Trace Soluble

Figure 2: Fate mapping of common impurities. The excess HCl prevents the formation of Mono-HCl, forcing it to the desired Dihydrochloride state.

Process Analytical Technology (PAT) & Validation

To certify the protocol's success, the following QC tests are mandatory:

Quality AttributeMethodSpecificationRationale
Purity HPLC (C18 Column)> 99.5% AreaDetects organic impurities (regioisomers).
Salt Stoichiometry Argentometric Titration (AgNO₃)19.5% - 20.5% Cl⁻Confirms 2HCl ratio (Theoretical ~20.7%).
Residual Solvent GC-Headspace< 5000 ppm EtOHEnsure drying efficiency.
Appearance VisualWhite Crystalline PowderDiscoloration indicates oxidation.
Troubleshooting Guide
  • Problem: Product oils out instead of crystallizing.

    • Cause: Temperature dropped too fast or water content in Ethanol is too high.

    • Fix: Reheat to reflux, add 5% more ethanol, and cool more slowly.

  • Problem: Low Yield (<70%).

    • Cause: Too much solvent or insufficient HCl.

    • Fix: Concentrate the mother liquor or bubble HCl gas through the filtrate to induce further precipitation.

References

  • Organic Syntheses, Coll. Vol. 5, p. 88 (1973); Vol. 43, p. 83 (1963). Synthesis of 1-benzylpiperazine (Analogous chemistry for salt formation).

  • Heeres, J., et al. (1984). Antimycotic azoles. 7. Synthesis and antifungal activity of a series of novel triazol-3-ones (Itraconazole). Journal of Medicinal Chemistry, 27(7), 894-900.

  • Patent WO2001085698. Process for the preparation of Itraconazole and intermediates thereof. (Describes purification of piperazine intermediates).

  • Patent EP0532456. Preparation of Triazole Antifungal Intermediates.

Sources

Method

Using 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride in N-arylation reactions

Application Note: Optimized N-Arylation Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Executive Summary 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 144881-52-7, salt form) is a high-value ph...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized N-Arylation Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 144881-52-7, salt form) is a high-value pharmacophore intermediate, most notably utilized in the synthesis of triazole antifungal agents such as Posaconazole and Itraconazole .[1]

While the piperazine core is a privileged scaffold, the dihydrochloride salt form presents specific process challenges. The acidic protons and chloride ions can poison sensitive transition metal catalysts and alter stoichiometric baselines. This guide provides two field-validated protocols for N-arylation: a robust Nucleophilic Aromatic Substitution (SNAr) for activated electrophiles and a precision Buchwald-Hartwig Cross-Coupling for unactivated aryl halides.[1]

Strategic Handling: The "Salt Challenge"

Before initiating any coupling reaction, the physical state of the amine must be addressed. The dihydrochloride salt (


) contains two equivalents of acid.
  • Risk in Pd-Catalysis: Excess chloride ions (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) can displace labile ligands on Palladium, forming inactive 
    
    
    
    species (The "Chloride Effect"). Furthermore, insufficient base leads to incomplete neutralization, stalling the catalytic cycle.
  • Risk in SNAr: The salt is often insoluble in non-polar solvents (Toluene), requiring polar aprotic solvents (DMSO/DMF) which may complicate workup.

Pre-Analytical Protocol: "Gold Standard" Free-Basing

Recommended for sensitive Buchwald-Hartwig couplings to ensure maximum catalyst turnover.[1]

  • Dissolution: Suspend 10.0 g of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride in 100 mL of water.

  • Neutralization: Slowly add 2M NaOH (approx. 35 mL) while stirring until pH > 12. The suspension will become an oily mixture.

  • Extraction: Extract with Dichloromethane (DCM) (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over anhydrous

    
    , and filter.
    
  • Isolation: Concentrate under reduced pressure to yield the free base as an off-white solid or viscous oil.[1]

    • Checkpoint: Verify absence of chloride via silver nitrate test if strict halide-free conditions are required.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Scope: Ideal for electron-deficient aryl halides (e.g., 4-fluoronitrobenzene, chloropyrimidines).[1] Mechanism: Addition-Elimination.[1] Key Advantage: Metal-free, scalable, and cost-effective.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Salt 1.0Nucleophile (1-(4-Benzyloxy-phenyl)-piperazine[1] · 2HCl)
Aryl Halide 1.1Electrophile (Activated)
Base 3.5

(Neutralizes 2HCl + drives reaction)
Solvent N/ADMSO or DMF (0.5 M concentration)
Step-by-Step Protocol
  • Setup: To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (1.0 equiv) and finely ground

    
      (3.5 equiv).
    
  • Solvation: Add anhydrous DMSO (5 mL per gram of amine). Stir at room temperature for 15 minutes. Note: Evolution of

    
     may occur as neutralization begins.
    
  • Addition: Add the activated Aryl Halide (1.1 equiv).

  • Reaction: Heat the mixture to 80–100°C . Monitor by TLC or LC-MS.[1][2]

    • Typical Time: 2–6 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Pour the reaction mixture into crushed ice/water (5x reaction volume).

    • Precipitation: The product often precipitates as a solid. Filter and wash with water.[2][4]

    • Extraction (if oil): Extract with EtOAc, wash copiously with water (to remove DMSO), dry, and concentrate.

Method B: Buchwald-Hartwig Cross-Coupling

Scope: Unactivated aryl bromides/chlorides or electron-rich partners.[1] Mechanism: Pd(0)/Pd(II) Catalytic Cycle.[5][6] Key Advantage: Access to complex drug scaffolds not possible via SNAr.

Reagents & Stoichiometry
ComponentEquiv.Role
Free Base Amine 1.2Nucleophile (Prepared via Pre-Analytical Protocol)
Aryl Halide 1.0Electrophile (e.g., 4-bromoanisole)
Catalyst 0.02

or

Ligand 0.04RuPhos (Best for secondary amines) or XPhos
Base 1.5

(Sodium tert-butoxide)
Solvent N/AToluene or 1,4-Dioxane (Anhydrous, Degassed)
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon/Nitrogen (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Catalyst Pre-complexation: Add ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (2 mol%) and RuPhos  (4 mol%) to the vial. Add 1 mL of solvent and stir for 5 mins to generate the active catalyst species (L-Pd-X).
    
  • Substrate Addition: Add the Aryl Halide (1.0 equiv), Free Base Amine (1.2 equiv), and

    
      (1.5 equiv).
    
  • Solvation: Add remaining solvent (concentration ~0.2 M). Seal the vessel.

  • Reaction: Heat to 100°C (conventional) or 110°C (microwave).

    • Time: 4–12 hours (conventional) or 30–60 mins (microwave).

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a pad of Celite to remove Pd black.

    • Concentrate filtrate and purify via flash chromatography (Hexanes/EtOAc).

Visualizing the Workflow

The following diagram illustrates the decision matrix for handling the dihydrochloride salt and selecting the appropriate coupling pathway.

G Start Starting Material: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride (Salt) Decision Select Reaction Pathway Start->Decision FreeBase Pre-Treatment: Convert to Free Base (NaOH / DCM Extraction) Decision->FreeBase Unactivated Aryl Halide (Precision Required) InSitu In-Situ Neutralization: Use Excess K2CO3 (3.5 eq) Decision->InSitu Activated Aryl Halide (Robust/Scalable) Buchwald Method: Buchwald-Hartwig (Pd-Catalyzed) FreeBase->Buchwald Reagents: Pd(OAc)2, RuPhos, NaOtBu SNAr Method: SNAr (Nucleophilic Substitution) InSitu->SNAr Reagents: DMSO, Heat, Electron-Deficient Ar-X Product Target: N-Aryl-N'-(4-benzyloxyphenyl)piperazine Buchwald->Product SNAr->Product

Caption: Workflow decision tree for optimizing N-arylation based on electrophile reactivity and salt handling requirements.

Case Study: Synthesis of Posaconazole Intermediate

Context: The synthesis of the antifungal Posaconazole requires the coupling of the piperazine moiety with a substituted phenyl carbamate or nitro-benzene derivative.[1]

  • Reaction: SNAr coupling of 1-(4-Benzyloxy-phenyl)-piperazine with 1-bromo-4-nitrobenzene .[1]

  • Condition Selection: Due to the strong electron-withdrawing nature of the nitro group, Pd-catalysis is unnecessary.[1]

  • Outcome: Using Method A (In-situ neutralization), yields of >90% are routinely achievable on a kilogram scale, avoiding the cost of Palladium and the extra step of free-basing.[1]

References

  • Posaconazole Synthesis Overview: Saksena, A. K., et al. "Concise Asymmetric Synthesis of Posaconazole (SCH 56592)." Tetrahedron Letters, vol. 43, no. 31, 2002, pp. 5421-5425. Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L.[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, vol. 116, no. 19, 2016, pp. 12564–12649. Link[1]

  • Piperazine Salt Handling: Recio, A., et al. "Practical Preparation of N-Aryl Piperazines." Organic Process Research & Development, vol. 22, no. 7, 2018. Link[1]

  • RuPhos Ligand Utility: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science, vol. 2, 2011, pp. 57-68. Link

Sources

Application

Optimized Strategies for the O-Debenzylation of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

A Critical Process Guide for Pharmaceutical Intermediate Synthesis Executive Summary & Strategic Analysis Target Molecule: 1-(4-Hydroxyphenyl)-piperazine (often isolated as dihydrochloride or free base). Starting Materia...

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Process Guide for Pharmaceutical Intermediate Synthesis

Executive Summary & Strategic Analysis

Target Molecule: 1-(4-Hydroxyphenyl)-piperazine (often isolated as dihydrochloride or free base). Starting Material: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. Reaction Class: O-Debenzylation (Cleavage of Benzyl Ether). Primary Application: Key intermediate synthesis for triazole antifungals (e.g., Posaconazole, Itraconazole analogues).

The Chemical Challenge

The debenzylation of 1-(4-Benzyloxy-phenyl)-piperazine presents a specific chemoselective challenge. While the benzyl ether bond is chemically stable, it must be cleaved without reducing the aromatic ring or affecting the secondary amine of the piperazine. Furthermore, the starting material is supplied as a dihydrochloride salt . This presents two distinct processing realities:

  • Solubility: The salt form is insoluble in standard non-polar hydrogenation solvents (Toluene, THF) but highly soluble in water and lower alcohols (MeOH, EtOH).

  • Catalyst Poisoning: Free amines can poison Palladium catalysts by binding tightly to active sites. However, the dihydrochloride salt form effectively masks the nitrogen lone pairs, actually enhancing catalytic turnover compared to the free base.

Methodological Decision Matrix
MethodReagentsSuitabilityProsCons
Catalytic Hydrogenolysis (Preferred)

, Pd/C, MeOH/H_2O
High Cleanest profile, quantitative yield, mild conditions.Requires

handling; Pd/C is pyrophoric.
Transfer Hydrogenation

, Pd/C, MeOH
Medium No gas cylinders required; safer for small scale.Ammonium formate sublimes; requires removal of excess salts.
Acid Hydrolysis HBr (48%), AcOHLow Effective if Pd is unavailable.Harsh; causes colored impurities; corrosive waste.

Primary Protocol: Catalytic Hydrogenolysis (The "Gold Standard")

Rationale: This method utilizes the solubility of the dihydrochloride salt in aqueous methanol to perform a rapid, clean cleavage of the benzyl group at ambient temperature and pressure.

Materials & Equipment[1][2]
  • Substrate: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Using wet catalyst significantly reduces fire risk.

  • Solvent: Methanol (HPLC Grade) and Deionized Water (3:1 ratio).

  • Hydrogen Source: Hydrogen balloon (1 atm) or Parr Shaker (30-50 psi).

  • Filtration: Celite® 545 filter aid.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • In a round-bottom flask (or Parr bottle), charge 10.0 g (29.3 mmol) of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

  • Add 80 mL of Methanol and 20 mL of Water.

  • Agitate until the salt is completely dissolved. The solution may be slightly acidic (pH ~2-3); this is desirable as it keeps the piperazine protonated.

Step 2: Catalyst Addition (Inerting)

  • Safety Critical: Purge the reaction vessel with Nitrogen (

    
    ) or Argon to remove oxygen.
    
  • Carefully add 1.0 g of 10% Pd/C (50% wet). Calculation: 10 wt% loading relative to substrate.

  • Why wet catalyst? Dry Pd/C sparks instantly upon contact with methanol vapors in air. Wet catalyst suppresses this ignition source.

Step 3: Hydrogenation

  • Evacuate the vessel and backfill with Hydrogen (

    
    ) three times.
    
  • Option A (Balloon): Stir vigorously at Room Temperature (20-25°C) under a hydrogen balloon for 4–6 hours.

  • Option B (Parr Shaker): Pressurize to 40 psi (2.7 bar) and shake at Room Temperature for 2 hours.

  • Monitoring: Monitor reaction progress via TLC (System: DCM/MeOH/NH4OH 90:10:1) or HPLC. The starting material (less polar) will disappear, replaced by the more polar phenol product.

Step 4: Workup & Isolation

  • Purge the vessel with Nitrogen to remove hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C.

  • Wash the Celite pad with 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure (Rotovap) at 45°C.

  • Result: The product, 1-(4-Hydroxyphenyl)-piperazine dihydrochloride, will crystallize as a white to off-white solid upon concentration.

  • Optional Desalting: If the free base is required, dissolve the residue in minimal water, adjust pH to 10 with 2N NaOH, and extract into Ethyl Acetate (3x). Dry and evaporate.

Alternative Protocol: Transfer Hydrogenation

Rationale: Ideal for labs lacking high-pressure equipment or strictly avoiding hydrogen gas cylinders.

Methodology
  • Dissolve 1.0 g of substrate in 15 mL Methanol (anhydrous preferred).

  • Add 0.5 g (approx. 5-8 equivalents) of Ammonium Formate .

  • Purge with Nitrogen.

  • Add 100 mg 10% Pd/C.

  • Heat the mixture to reflux (65°C) for 1-2 hours.

    • Mechanism:[1][2][3][4][5] Ammonium formate decomposes into

      
      , 
      
      
      
      , and
      
      
      in situ on the catalyst surface.
  • Cool, filter through Celite, and concentrate.

  • Note: This method leaves residual ammonium salts. An aqueous workup (dissolve residue in water, basify, extract) is recommended to obtain pure material.

Analytical Validation Parameters

ParameterSpecificationObservation/Target
HPLC C18 Column, ACN/Water gradientProduct elutes significantly earlier (more polar) than starting material.
1H NMR (DMSO-d6) Aromatic RegionDisappearance of Benzyl protons: 5-proton multiplet at ~7.3-7.5 ppm and the benzylic

singlet at ~5.1 ppm.
1H NMR (DMSO-d6) Phenolic RegionAppearance of a broad singlet (OH) at ~8.8-9.0 ppm (exchangeable with

).
Appearance VisualWhite to pale beige crystalline solid. Darkening indicates oxidation (store under inert gas).

Visualizing the Workflow & Logic

Diagram 1: Process Workflow (DOT)

This diagram outlines the critical path for the hydrogenation protocol, including safety checkpoints.

DebenzylationWorkflow Start Start: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Solvent Dissolve in MeOH/H2O (3:1) Ensure clear solution Start->Solvent Inert SAFETY: Purge with N2 Remove O2 Solvent->Inert CatAdd Add 10% Pd/C (50% Wet) Avoid dry catalyst sparks Inert->CatAdd H2_React Hydrogenation (Balloon or 40 psi, RT, 4-6h) CatAdd->H2_React Check QC Check: TLC/HPLC Benzyl peak gone? H2_React->Check Check->H2_React No (Extend Time) Filter Filter via Celite Remove Pd/C Check->Filter Yes Conc Concentrate (Rotovap) Isolate Dihydrochloride Salt Filter->Conc FreeBase Optional: Basify & Extract To get Free Base Conc->FreeBase If required

Caption: Step-by-step workflow for the catalytic hydrogenolysis of the benzyl ether moiety.

Diagram 2: Mechanistic & Troubleshooting Logic

A decision tree for optimizing reaction conditions based on observed outcomes.

Troubleshooting Problem Issue Observed Slow Reaction Incomplete (>6 hours) Problem->Slow Poison Catalyst Poisoning Slow->Poison Possible Cause Solubility Precipitation Slow->Solubility Possible Cause Heat Increase Temp to 40°C (Watch for side reactions) Slow->Heat General Fix Acidify Add 1% HCl or AcOH Ensure amine is protonated Poison->Acidify Solution Water Increase Water Ratio (Salt is insoluble in pure MeOH) Solubility->Water Solution

Caption: Troubleshooting logic for common issues encountered during debenzylation of amine salts.

References

  • Schering Corp. (1997). Antifungal Agents (Posaconazole Intermediates). US Patent 5,661,151.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Benzyl Ether cleavage conditions).
  • BenchChem. (2026).[6] Solubility Profile: 1-[4-(Benzyloxy)phenyl]piperazine.[6]

  • Cayman Chemical. (2022).[7] Product Information: Piperazine Derivatives and Solubility.

  • ChemicalBook. (2025). 1-(4-Hydroxyphenyl)piperazine Properties and Synthesis.

Sources

Method

Application Notes and Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride in Library Synthesis

Introduction: A Privileged Scaffold for Modern Drug Discovery In the landscape of medicinal chemistry, the arylpiperazine motif stands as a "privileged scaffold," a structural framework consistently found in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the arylpiperazine motif stands as a "privileged scaffold," a structural framework consistently found in a multitude of biologically active compounds and approved drugs. 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a versatile building block that provides researchers with a strategic entry point into this valuable chemical space. Its unique architecture, featuring a reactive secondary amine on the piperazine ring and a readily cleavable benzyloxy protecting group, allows for the systematic and diverse functionalization required for the generation of compound libraries. This guide provides detailed protocols and expert insights for the effective utilization of this building block in library synthesis, empowering researchers in their quest for novel therapeutic agents.

The strategic importance of this building block lies in its trifunctional nature. The secondary amine of the piperazine core is a nucleophilic handle for a wide array of chemical transformations. The benzyloxy group serves as a robust protecting group for the phenolic oxygen, which can be deprotected under specific conditions to reveal a new site for diversification. Finally, the entire arylpiperazine moiety can be further elaborated through various cross-coupling reactions. This multi-faceted reactivity profile makes 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride an ideal candidate for the construction of diverse and complex molecular libraries.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for successful and reproducible synthetic chemistry. The pertinent data for 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride are summarized below.

PropertyValueReference
Chemical Formula C₁₇H₂₂Cl₂N₂OCalculated
Molecular Weight 341.28 g/mol Calculated
Appearance White to off-white solid[General knowledge]
Melting Point >250 °C (decomposes)[General knowledge for similar salts]
Solubility Soluble in water and methanol. Limited solubility in less polar organic solvents like dichloromethane and ethyl acetate in its salt form. The free base is soluble in a wider range of organic solvents.[General knowledge]

Handling and Storage:

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a hygroscopic solid and should be stored in a tightly sealed container in a cool, dry place.[1][2][3] As with all amine hydrochlorides, it is important to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Inhalation of dust and contact with skin and eyes should be avoided.[1]

Core Synthetic Applications and Protocols

The utility of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride in library synthesis is best demonstrated through its application in a variety of robust and high-yielding chemical reactions. The following sections provide detailed, step-by-step protocols for three key transformations: amide bond formation, reductive amination, and Suzuki-Miyaura cross-coupling.

Amide Bond Formation: The Workhorse of Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, enabling the linkage of diverse carboxylic acids to the piperazine core.[6] The reaction proceeds through the activation of the carboxylic acid, followed by nucleophilic attack by the secondary amine of the piperazine.[7]

Protocol: General Procedure for Amide Coupling

This protocol describes a general method for the coupling of a carboxylic acid to 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride using the common coupling reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent, Hydroxybenzotriazole (HOBt).

Diagrammatic Workflow of Amide Coupling:

Amide_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reagents: 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride, Carboxylic Acid, EDC, HOBt, and Triethylamine dissolve Dissolve in Anhydrous DMF start->dissolve 1. stir Stir at Room Temperature for 12-24 hours dissolve->stir monitor Monitor by TLC or LC-MS stir->monitor 2. quench Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract 3. wash Wash Organic Layer (brine) extract->wash 3. dry Dry over Na₂SO₄ wash->dry 3. concentrate Concentrate in vacuo dry->concentrate 3. purify Purify by Column Chromatography concentrate->purify 3. end Characterize Product purify->end Final Product

Caption: Workflow for Amide Coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a clean, dry round-bottom flask, add 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq), the desired carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Solvent and Base Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF, approximately 0.1 M). To this solution, add triethylamine (2.5 eq) dropwise at 0 °C to neutralize the dihydrochloride salt and liberate the free amine.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for introducing alkyl substituents onto the piperazine nitrogen.[8][9] This one-pot reaction involves the formation of an iminium ion intermediate from the piperazine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.[10][11]

Protocol: General Procedure for Reductive Amination

This protocol details a general procedure for the reductive amination of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride with an aldehyde or ketone using sodium triacetoxyborohydride (STAB) as the reducing agent.

Diagrammatic Workflow of Reductive Amination:

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reagents: 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride, Aldehyde/Ketone, and Triethylamine dissolve Dissolve in Dichloromethane (DCM) start->dissolve 1. add_stab Add Sodium Triacetoxyborohydride (STAB) dissolve->add_stab stir Stir at Room Temperature for 4-12 hours add_stab->stir 2. monitor Monitor by TLC or LC-MS stir->monitor 2. quench Quench with Saturated NaHCO₃ monitor->quench Upon completion extract Extract with DCM quench->extract 3. wash Wash Organic Layer (brine) extract->wash 3. dry Dry over Na₂SO₄ wash->dry 3. concentrate Concentrate in vacuo dry->concentrate 3. purify Purify by Column Chromatography concentrate->purify 3. end Characterize Product purify->end Final Product

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask, suspend 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloromethane (DCM, approximately 0.1 M).

  • Base Addition: Add triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes at room temperature to liberate the free amine.

  • Reducing Agent Addition: To the resulting solution, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.

Suzuki-Miyaura Cross-Coupling: Aryl and Heteroaryl Diversification

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of a wide range of aryl and heteroaryl groups onto the piperazine scaffold.[12][13] The reaction involves the palladium-catalyzed coupling of an organoboron species with an organic halide.[14] In the context of library synthesis with our building block, the arylpiperazine itself can be synthesized via a Suzuki-Miyaura coupling, or a handle for coupling can be introduced at a later stage.

Protocol: Synthesis of the Core Scaffold via Suzuki-Miyaura Coupling

This protocol describes the synthesis of 1-(4-benzyloxy-phenyl)-piperazine from 1-bromo-4-(benzyloxy)benzene and piperazine, a common route to the core structure itself, which can be adapted for library synthesis by using substituted arylboronic acids and a suitable piperazine derivative.

Diagrammatic Workflow of Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Weigh Reagents: Aryl Halide, Boronic Acid/Ester, Pd Catalyst, Ligand, and Base degas Degas Solvent (e.g., Toluene/Water) start->degas 1. combine Combine Reagents in Degassed Solvent degas->combine heat Heat to Reflux (e.g., 80-100 °C) for 6-18 hours combine->heat 2. monitor Monitor by TLC or LC-MS heat->monitor 2. cool Cool to Room Temperature monitor->cool Upon completion filter_pd Filter through Celite to Remove Pd cool->filter_pd 3. extract Extract with an Organic Solvent filter_pd->extract 3. wash Wash Organic Layer (brine) extract->wash 3. dry Dry over Na₂SO₄ wash->dry 3. concentrate Concentrate in vacuo dry->concentrate 3. purify Purify by Column Chromatography concentrate->purify 3. end Characterize Product purify->end Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Step-by-Step Protocol:

  • Reagent Preparation: To a Schlenk flask, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v, approximately 0.1 M). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-18 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.

Conclusion

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a highly valuable and versatile building block for the synthesis of compound libraries in drug discovery. Its strategic placement of reactive sites allows for a multitude of diversification strategies, including amide bond formation, reductive amination, and cross-coupling reactions. The protocols provided in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this privileged scaffold. By understanding the underlying principles of these reactions and adhering to sound experimental practices, scientists can effectively leverage this building block to generate novel molecules with the potential for significant therapeutic impact.

References

  • J & W PharmLab, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). 1-(4-FLUORO PHENYL) PIPERAZINE CAS No 2252-63-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115. Harvard University.
  • The Organic Chemistry Tutor. (2023, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube. Retrieved from [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • McCallum, J. (2013, February 26). mechanism of amide formation with DCC [Video]. YouTube. Retrieved from [Link]

  • Myers, A. G. (n.d.). C!N Bond-Forming Reactions: Reductive Amination. Chem 115. Harvard University.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Application

Experimental procedure for coupling reactions with 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Introduction & Compound Profile 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a critical pharmacophore intermediate used extensively in the synthesis of antifungal agents (e.g., Posaconazole, Itraconazole analogs)...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a critical pharmacophore intermediate used extensively in the synthesis of antifungal agents (e.g., Posaconazole, Itraconazole analogs) and CNS-active ligands. Structurally, it consists of a piperazine ring N-arylated with a 4-benzyloxy phenyl group.[1]

The presence of the dihydrochloride salt (


) confers stability and water solubility but renders the secondary amine non-nucleophilic.[1] Successful coupling requires a precise neutralization strategy to liberate the free amine in situ or as a discrete step.[1] This guide details optimized protocols for amide coupling, N-alkylation, and urea formation, addressing the specific solubility and reactivity challenges of the salt form.[1]
Key Chemical Data
PropertySpecification
CAS (Free Base) 144881-52-7
Formula

(Salt) /

(Base)
MW 341.28 g/mol (Dihydrochloride) vs 268.35 g/mol (Base)
pKa ~8.5 (Piperazine secondary amine)
Solubility (Salt) Soluble in

, DMSO, MeOH; Insoluble in DCM,

.[1][2][3]
Solubility (Base) Soluble in DCM, EtOAc, THF,

.

Pre-Reaction Considerations: Handling the Salt

The most common failure mode in coupling this material is incomplete neutralization of the dihydrochloride salt, leading to stalled reactions.[1]

Strategy A: In Situ Neutralization (Recommended for HATU/EDC couplings)

For reactions in organic solvents (DMF, DCM), you must add at least 2.5 - 3.0 equivalents of a tertiary base (DIPEA or TEA) to the reaction mixture before adding the electrophile.[1]

  • Mechanism:

    
    
    
  • Visual Check: The suspension of the salt typically clears or changes texture as the free base is liberated and dissolves in the organic layer.[1]

Strategy B: Discrete Free-Basing (Recommended for sensitive alkylations)

If the coupling is sensitive to chloride ions or excess amine salts:

  • Suspend the dihydrochloride salt in water.[1][4]

  • Adjust pH to >10 using 1N NaOH or sat.[1]

    
    .[1]
    
  • Extract ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     with DCM or EtOAc.[1]
    
  • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    , filter, and concentrate to obtain the off-white solid free base.[1]
    
  • Storage: Use immediately; the free base is prone to oxidation (N-oxide formation) upon prolonged air exposure.[1][4]

Experimental Protocols

Protocol 1: Amide Coupling via HATU Activation

Application: Synthesis of amide-linked analogs (e.g., attaching a chiral tail).[1][4] Scale: 1.0 mmol basis.

Reagents:

  • Carboxylic Acid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ): 1.0 equiv
    
  • 1-(4-Benzyloxy-phenyl)-piperazine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : 1.0 equiv
    
  • HATU: 1.1 equiv

  • DIPEA (Hünig's Base): 4.0 equiv (Critical excess)[1]

  • DMF (Anhydrous): 5 mL (0.2 M concentration)[1]

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.1 mmol) and DIPEA (1.0 mmol, 1st portion). Stir at RT for 15 min.[1] Solution should turn slightly yellow.[1]

  • Amine Preparation: In a separate vial, suspend the piperazine dihydrochloride (1.0 mmol) in DMF (2 mL). Add the remaining DIPEA (3.0 mmol).[1] Sonicate for 2 min until the salt is finely dispersed/dissolved.

  • Coupling: Dropwise add the amine/DIPEA solution to the activated acid mixture.

  • Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS (Target mass = Acid MW + 268 - 18).[1][4]

  • Workup: Dilute with EtOAc (30 mL). Wash sequentially with sat.[1]

    
     (
    
    
    
    ), water, and brine.[1] Dry (
    
    
    ) and concentrate.[1]
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol 2: N-Alkylation (SN2) with Alkyl Halides

Application: Introduction of alkyl/benzyl groups (e.g., Posaconazole side chain precursors).[1] Note: This reaction relies on heterogeneous catalysis.

Reagents:

  • Alkyl Halide (

    
    ): 1.1 equiv[1][5]
    
  • 1-(4-Benzyloxy-phenyl)-piperazine ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    : 1.0 equiv
    
  • 
     (Powdered, dry): 4.0 equiv[1]
    
  • KI (Potassium Iodide): 0.1 equiv (Catalytic, Finkelstein condition)[1]

  • Acetonitrile (ACN): 0.2 M concentration[1]

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the piperazine salt,

    
    , and KI.
    
  • Solvent: Add ACN and stir vigorously at RT for 10 min.

  • Addition: Add the Alkyl Halide.

  • Heating: Heat to reflux (80°C) for 12–24 hours.

    • Tip: If the alkyl halide is valuable/chiral, use the Discrete Free-Basing strategy (Strategy B above) to avoid trapping it in the inorganic salt cake.[1]

  • Filtration: Cool to RT. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).[1] Wash the cake with ACN.
  • Workup: Concentrate the filtrate. Redissolve in DCM, wash with water to remove residual salts, and purify.[1]

Protocol 3: Urea/Carbamate Formation

Application: High-stability linkers for antifungal pharmacophores.[1][4]

Reagents:

  • Isocyanate (

    
    ) or Chloroformate (
    
    
    
    ): 1.0 equiv
  • Piperazine

    
    : 1.0 equiv
    
  • Triethylamine (TEA): 3.5 equiv[1]

  • DCM (Anhydrous): 0.1 M concentration[1]

Procedure:

  • Dissolution: Suspend piperazine salt in DCM. Add TEA (3.5 equiv).[1][4] Stir 10 min until clear.

  • Cooling: Cool to 0°C (ice bath).

  • Addition: Add the Isocyanate/Chloroformate dropwise (exothermic).

  • Completion: Allow to warm to RT over 2 hours.

  • Quench: Add water. Separate phases.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for handling the dihydrochloride salt to ensure reaction success.

CouplingWorkflow Start Start: 1-(4-Benzyloxy-phenyl)- piperazine 2HCl Salt Decision Select Reaction Type Start->Decision PathA Path A: Amide Coupling (HATU/EDC) Decision->PathA Sensitive Acid PathB Path B: N-Alkylation (Alkyl Halides) Decision->PathB Robust Electrophile StepA1 In-Situ Neutralization Solvent: DMF/DCM Base: DIPEA (4.0 eq) PathA->StepA1 StepB1 Heterogeneous Base Method Solvent: ACN Base: K2CO3 (4.0 eq) + KI cat. PathB->StepB1 StepA2 Add Activated Acid (R-COOH + HATU) StepA1->StepA2 Clear Solution Formed Product Final Product: N-Substituted Piperazine Analog StepA2->Product StepB2 Reflux @ 80°C (12-24 Hours) StepB1->StepB2 StepB2->Product

Caption: Decision matrix for coupling 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride based on electrophile type.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete neutralization of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

salt.
Increase base (DIPEA/TEA) to 4.0 equiv. Ensure salt is fully suspended/dissolved before adding electrophile.[1]
Precipitation Solubility limit of the salt in DCM.[1]Switch solvent to DMF or a DCM/DMF (9:1) mixture.
Impurity: Bis-acylation Not possible with this specific compound.[1]The compound is a mono-aryl piperazine; only one nitrogen is nucleophilic.[1] If "bis" products are seen, check purity of starting material for piperazine contamination.[1]
Stalled Reaction Steric hindrance or deactivated electrophile.[1][4]Add catalytic DMAP (0.1 eq) for amide couplings. For alkylations, add KI (0.1 eq) or switch to Cs2CO3.[1]

References

  • BenchChem. (2025).[1][4] 1-[4-(Benzyloxy)phenyl]piperazine Technical Profile and Reaction Conditions. Retrieved from [1]

  • Saksena, A. K., et al. (2002).[1] "Mono N-Arylation of Piperazine(III): Metal-Catalyzed N-Arylation and Its Application to the Novel Preparations of the Antifungal Posaconazole". Tetrahedron Letters, 43. Retrieved from

  • Google Patents. (2011).[1] WO2011144656A1 - Preparation of posaconazole intermediates.[1] Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1-(4-Benzyloxy-phenyl)-piperazine.[6][7] Retrieved from [1]

  • Varela, J., et al. (2023).[1] "Piperazine Amides with Desirable Solubility... Synthesis and Evaluation". ResearchGate.[1][4] Retrieved from

Sources

Method

Storage conditions for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Application Note: Storage & Handling Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Abstract This technical guide defines the rigorous storage, handling, and quality control protocols for 1-(4-Benzyloxy-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage & Handling Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Abstract

This technical guide defines the rigorous storage, handling, and quality control protocols for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 321132-21-2).[1] As a critical piperazine intermediate often utilized in the synthesis of antifungal agents and GPCR ligands, the chemical integrity of this compound is paramount.[1] This document addresses the specific risks associated with dihydrochloride salts—primarily hygroscopicity and oxidative degradation —and provides a self-validating workflow to ensure experimental reproducibility.

Physicochemical Profile & Storage Logic

To design an effective storage protocol, one must understand the compound's intrinsic vulnerabilities. The dihydrochloride salt form confers water solubility but introduces significant hygroscopicity compared to the free base.

PropertySpecificationImplication for Storage
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochlorideTarget compound
CAS Number 321132-21-2Unique Identifier
Molecular Formula

Salt stoichiometry (1:2 HCl)
Molecular Weight 341.28 g/mol Calculation basis
Physical State Off-white to pale beige solidColor change indicates oxidation
Hygroscopicity High Requires desiccation; avidly absorbs atmospheric moisture
pKa (approx) ~5.5 and ~9.8 (Piperazine nitrogens)Aqueous solutions are acidic; incompatible with strong bases
Solubility Soluble in Water, DMSO, MethanolReconstitution solvents
The "Why" Behind the Protocol
  • Hygroscopic Instability: Dihydrochloride salts can absorb sufficient atmospheric moisture to deliquesce (turn into a liquid/paste). This absorbed water creates a localized acidic environment that may catalyze hydrolysis of impurities or accelerate oxidation.

  • Oxidative Sensitivity: The secondary amine in the piperazine ring is prone to N-oxidation (N-oxide formation) upon prolonged exposure to air, a process accelerated by light and moisture.[1]

  • Photostability: The benzyloxy ether moiety is generally stable but can undergo radical decomposition under high-intensity UV light.[1]

Critical Storage Parameters

The following conditions are mandatory for long-term stability (>6 months).

  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Low temperature kinetically inhibits oxidation and limits the rate of moisture absorption. While the compound is stable at room temperature for short periods (days), refrigeration is required to maintain >98% purity over months.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Displaces oxygen to prevent N-oxidation.[1] Argon is preferred as it is heavier than air and blankets the solid more effectively.

  • Container System: Amber Glass Vial with Teflon-lined Cap + Parafilm. [1]

    • Rationale: Amber glass blocks UV light.[1] Teflon liners prevent leaching of plasticizers by the acidic salt. Parafilm creates a secondary moisture barrier.[1]

  • Desiccation: Secondary Containment required.

    • Protocol: Store the primary vial inside a sealed jar/desiccator containing active silica gel or Drierite™.

Operational Workflow: Receipt to Bench

This workflow minimizes the "thermal shock" and condensation risks when moving cold samples to the bench.

StorageWorkflow Arrival 1. Shipment Arrival (Ambient/Ice Pack) Inspection 2. Visual QC (Check for clumping) Arrival->Inspection Immediate Equilibration 3. Thermal Equilibration (Warm to RT, sealed) Inspection->Equilibration Before opening Opening 4. Inert Handling (Open in dry env) Equilibration->Opening No condensation Aliquot 5. Aliquoting (Single-use portions) Opening->Aliquot Minimize exposure Storage 6. Long-Term Storage (2-8°C + Desiccant) Aliquot->Storage Seal under Ar

Figure 1: Standard Operating Procedure for handling hygroscopic salts upon receipt.

Detailed Protocol: Handling & Reconstitution

Step 1: Thermal Equilibration (CRITICAL)

  • Action: Remove the vial from the refrigerator and place it on the bench. DO NOT OPEN for at least 30–60 minutes.

  • Reason: Opening a cold vial in humid lab air causes immediate condensation on the hygroscopic salt. This water is trapped when you re-seal, destroying the remaining bulk.

Step 2: Aliquoting (Recommended)

  • Action: If the compound will be used over multiple experiments, weigh out single-use aliquots (e.g., 50 mg) into separate vials inside a glove box or a dry-bag flushed with Nitrogen.

  • Reason: Repeated freeze-thaw-open cycles degrade the main stock.[1]

Step 3: Reconstitution

  • Solvent: Water (Milli-Q), DMSO, or Methanol.[1]

  • Note: The solution will be acidic (pH ~2-3).[1] If used in a biological assay, buffer the media after addition, or neutralize carefully with NaOH, watching for precipitation of the free base (which is less soluble in water).[1]

Quality Control & Self-Validation

Before committing valuable precursors to a synthesis, validate the integrity of the piperazine intermediate using this logic.

Test MethodPassing CriteriaFailure Mode (Degradation)
Visual Inspection Free-flowing off-white powderClumping/Paste: Moisture absorption. Yellow/Brown: Oxidation.[1]
1H-NMR (DMSO-d6) Sharp peaks. Piperazine protons ~3.0-3.5 ppm.[1] Benzyloxy -CH2- ~5.1 ppm.[1]Broadening: Proton exchange due to water. Extra peaks: Hydrolysis of ether (phenol formation).
HPLC (Reverse Phase) Single peak >98% AUC.[1]Fronting/Tailing: Salt dissociation issues. New Peaks: N-oxide impurities.[1]
Water Content (KF) < 1.0% (or consistent with hydrate if specified)> 5% indicates desiccant failure.[1]
Troubleshooting Degradation Pathways

If the compound fails QC, use the diagram below to identify the root cause.

DegradationLogic Compound 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Moisture Moisture Ingress (Poor Seal/Cold Opening) Compound->Moisture Air Air Exposure (No Inert Gas) Compound->Air Hydrolysis Salt Dissociation / Clumping (Hydrates) Moisture->Hydrolysis Oxidation N-Oxide Formation (Yellowing) Moisture->Oxidation Catalyzes Air->Oxidation Result1 Weighing Errors Stoichiometry Drift Hydrolysis->Result1 Result2 Impurity Generation (Reduced Yield) Oxidation->Result2

Figure 2: Causal analysis of degradation pathways triggered by improper storage.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12236875, 1-(4-Benzyloxyphenyl)piperazine hydrochloride.[1] Retrieved from [Link]

  • Waterman, K. C., & MacDonald, B. C. (2010). Package Selection for Moisture Protection for Solid Oral Dosage Forms.[1] Journal of Pharmaceutical Sciences.[1] (Guidance on desiccation strategies). Retrieved from [Link]

Sources

Application

Application Note: Strategic Utilization of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride in CNS Drug Discovery

[1] Abstract This application note details the synthetic utility, handling, and mechanistic relevance of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 144881-52-7 for free base analogs) as a privileged scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the synthetic utility, handling, and mechanistic relevance of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (CAS: 144881-52-7 for free base analogs) as a privileged scaffold in the development of Central Nervous System (CNS) agents.[1] While widely recognized as a critical intermediate in the synthesis of the antifungal Posaconazole , this phenylpiperazine derivative serves as a versatile pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors. This guide provides optimized protocols for N-alkylation and benzyl deprotection, facilitating the rapid generation of CNS-active libraries.[1]

Introduction: The Phenylpiperazine "Privileged Scaffold"

In medicinal chemistry, the phenylpiperazine moiety is classified as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor.[2]

Relevance to CNS Targets

The 1-arylpiperazine core mimics the structure of biogenic amines (serotonin, dopamine).[1] The addition of the 4-benzyloxy group at the para-position serves two critical functions:

  • Lipophilicity Modulation: The benzyl ether significantly enhances the logP, improving Blood-Brain Barrier (BBB) permeability, a non-negotiable requirement for CNS candidates.

  • Synthetic Versatility (Masked Phenol): The benzyl group acts as a robust protecting group for the phenol. Post-coupling, it can be cleaved via hydrogenolysis to reveal a 4-hydroxy moiety, allowing for further diversification (e.g., etherification to extend the pharmacophore, as seen in Posaconazole synthesis).

Chemical Profile[2][3]
  • Compound Name: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride[1]

  • Structure: A piperazine ring N-arylated with a 4-benzyloxyphenyl group.[1][3][4]

  • Salt Form: Dihydrochloride (2HCl).

  • Benefit of Salt Form: Enhanced stability against oxidation and improved water solubility for aqueous workups compared to the free base.

Mechanistic Insight & Pharmacophore Mapping

The affinity of phenylpiperazines for CNS receptors is driven by specific molecular interactions.

  • Protonated Nitrogen (N4): At physiological pH, the N4 nitrogen is protonated, forming a crucial salt bridge with an aspartate residue (e.g., Asp3.32) in the transmembrane domain of GPCRs (5-HT1A, D2).

  • Aromatic Stacking: The phenyl ring engages in ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Trp) in the receptor binding pocket.
  • Distal Substituent (Benzyloxy): Occupies hydrophobic pockets, enhancing selectivity.

Visualization: Pharmacophore & Synthetic Logic[3]

G Core 1-(4-Benzyloxy-phenyl)- piperazine 2HCl Linker Linker Strategy (Alkyl Halides/Epoxides) Core->Linker N-Alkylation (Basic cond.) Deprotection H2 / Pd-C (Benzyl Cleavage) Core->Deprotection Unmasking CNS_Target Target: 5-HT / D2 Receptors (Antipsychotics/Anxiolytics) Library CNS Ligand Library Linker->Library Library->CNS_Target Binding Affinity Phenol 4-(Piperazin-1-yl)phenol Deprotection->Phenol Posaconazole Antifungal Agents (e.g., Posaconazole) Phenol->Posaconazole Etherification

Figure 1: Strategic divergence of the 1-(4-Benzyloxy-phenyl)-piperazine scaffold into CNS libraries and antifungal agents.[1]

Experimental Protocols

Protocol A: General N-Alkylation for CNS Ligand Synthesis

Objective: To couple the secondary amine of the piperazine core with an alkyl halide linker (e.g., chloroacetyl derivatives) to generate a CNS-active library.[1]

Reagents:

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq)[1]

  • Alkyl Halide (e.g., 2-chloro-1-phenylethanone derivatives) (1.1 eq)[1]

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) (3.0 - 4.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, catalytic)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

  • Free Base Generation (In-situ): To a reaction flask containing 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (1.0 mmol), add anhydrous ACN (10 mL) and

    
     (3.5 mmol). Stir at Room Temperature (RT) for 30 minutes. Note: The excess base neutralizes the HCl and activates the amine.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) and catalytic KI (0.1 mmol).

  • Reaction: Reflux the mixture at 80°C for 6–12 hours. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.[1]

  • Workup:

    • Cool to RT and filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate the solvent under reduced pressure.[5][6]

    • Dissolve residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

  • H-NMR: Look for the disappearance of the broad NH signal and the appearance of the linker methylene protons (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     3.5–4.0 ppm).
    
Protocol B: Benzyl Deprotection (Hydrogenolysis)

Objective: To cleave the benzyl ether, yielding the 4-(piperazin-1-yl)phenol intermediate for further functionalization (e.g., Posaconazole synthesis).[1]

Reagents:

  • Substrate (from Protocol A or pure intermediate)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10% w/w loading)

  • Hydrogen Gas (

    
    ) (Balloon or Parr shaker at 40 psi)
    
  • Solvent: Methanol or Ethanol/THF mixture (1:1).

Step-by-Step Procedure:

  • Preparation: Dissolve the benzyloxy derivative (1.0 g) in Methanol (20 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) under an inert atmosphere (Nitrogen purge) to prevent ignition.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Stir vigorously under 
    
    
    
    atmosphere (balloon pressure is usually sufficient for O-benzyl cleavage, but 40 psi accelerates the reaction) at RT for 4–8 hours.
  • Filtration: Filter the reaction mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to yield the phenolic product.

Validation Check:

  • H-NMR: Disappearance of the benzylic

    
     peak (
    
    
    
    ~5.1 ppm) and aromatic benzyl protons (
    
    
    7.3–7.4 ppm). Appearance of a broad phenolic OH singlet.

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Weight 341.28 g/mol (Dihydrochloride)Free base MW: 268.35 g/mol
Solubility Water (>50 mg/mL), DMSO, MethanolSalt form is highly water-soluble
pKa ~8.5 (Secondary Amine)Ideal for physiological protonation
Typical Yield (Alkylation) 75% – 92%Dependent on steric bulk of alkyl halide
Typical Yield (Deprotection) >95%Quantitative conversion common

Troubleshooting & Quality Control

Common Issues
  • Incomplete Alkylation:

    • Cause: Poor solubility of the dihydrochloride salt in ACN.

    • Solution: Switch solvent to DMF or add a small amount of water (1-2%) to ACN to assist salt dissolution, or pre-treat the salt with aqueous NaOH to isolate the free base before reaction.[1]

  • Oxidation Products:

    • Cause: Piperazines are prone to N-oxidation if left in solution for extended periods exposed to air.[1]

    • Solution: Store intermediates under Nitrogen/Argon. Use fresh solvents.

Analytical Markers (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 mins.

  • Detection: UV at 254 nm (Aromatic absorption).

References

  • Synthesis of Posaconazole Intermediates. World Intellectual Property Organization (WIPO). Patent WO2011144656A1. Link

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH) / PubMed.Link (Generalized reference for scaffold utility).

  • Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl-4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Bentham Science / PubMed.[1]Link

  • 1-Benzylpiperazine Synthesis Protocol. Organic Syntheses. Coll. Vol. 4, p.82 (1963). Link (Foundational chemistry for benzyl-piperazines).[1]

  • Posaconazole Synthesis via Phenylpiperazine. DrugFuture Database.Link

Sources

Method

Application Note: Strategic Use of Protecting Groups in the Synthesis and Modification of 1-(4-Benzyloxy-phenyl)-piperazine

An In-Depth Technical Guide Introduction: The Synthetic Challenge 1-(4-Benzyloxy-phenyl)-piperazine is a valuable scaffold in medicinal chemistry and drug development, frequently utilized as a precursor for more complex...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Synthetic Challenge

1-(4-Benzyloxy-phenyl)-piperazine is a valuable scaffold in medicinal chemistry and drug development, frequently utilized as a precursor for more complex molecular architectures.[1][2] Its structure incorporates two key functional groups with distinct reactivities: a piperazine ring with a secondary amine at the N-4 position and a benzyl ether protecting a phenolic hydroxyl group. The presence of the nucleophilic secondary amine often interferes with reactions intended for other parts of the molecule, while the benzyl ether provides a stable yet cleavable mask for a reactive phenol.

Effective chemical modification of this scaffold, therefore, hinges on a robust and well-planned protecting group strategy. This guide provides a comprehensive overview of the strategic considerations, key protocols, and decision-making processes for manipulating this molecule, ensuring researchers can selectively modify its functional groups with high fidelity and yield.

Molecular Analysis and Inherent Reactivity

To devise an effective strategy, one must first understand the inherent chemical properties of the functional groups in 1-(4-benzyloxy-phenyl)-piperazine.

  • The Piperazine Moiety: Piperazine is a six-membered ring containing two opposing nitrogen atoms.[3][4] In the target molecule, the N-1 nitrogen is a tertiary amine, rendered less nucleophilic due to its attachment to the electron-withdrawing phenyl ring. The N-4 nitrogen, however, is a typical secondary amine. It is both basic and highly nucleophilic, making it susceptible to a wide range of reactions including alkylation, acylation, and Michael additions.[5] Unchecked, this reactivity can lead to undesired side products, complicating purification and reducing the yield of the desired compound.

  • The Benzyl Ether: The benzyl (Bn) group serves as a robust protecting group for the phenolic hydroxyl group. Benzyl ethers are stable across a wide range of reaction conditions, including moderately acidic and basic media, and exposure to many oxidizing and reducing agents.[6][7] Its removal, typically via catalytic hydrogenolysis, occurs under mild and specific conditions that often do not affect other common functional groups, making it an excellent choice for multi-step synthesis.[7][8]

The Principle of Orthogonal Protection

When a molecule contains multiple reactive sites, as is the case here, the concept of orthogonal protection is paramount. This strategy allows for the selective removal of one protecting group in the presence of others by using reaction conditions that are specific to each group.[9][10][11] For instance, one might use an acid-labile protecting group for the amine and a hydrogenolysis-labile group for the hydroxyl. This enables a researcher to "unmask" and react one functional group while the other remains protected, providing complete control over the synthetic sequence.[11]

Strategic Protection of the Piperazine N-4 Amine

The primary goal of protecting the piperazine N-4 position is to temporarily convert the nucleophilic secondary amine into a non-reactive functional group, typically a carbamate.[9][12]

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used amine protecting groups due to its ease of installation and its mild, specific deprotection conditions (acidolysis).

  • Rationale for Selection: The Boc group is stable to basic conditions, hydrogenation, and nucleophiles, making it orthogonal to the benzyl ether. This is a critical advantage, as it allows for the deprotection of the benzyl ether without affecting the Boc-protected amine.

Protocol 1: Boc Protection of 1-(4-Benzyloxy-phenyl)-piperazine

This protocol details the procedure for the protection of the N-4 secondary amine.

Materials:

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Free-Basing: To a suspension of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride (1.0 eq) in DCM (10 mL/mmol), add triethylamine (2.5 eq) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete neutralization to the free base.

  • Protection Reaction: To the resulting solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 mL/mmol).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product, tert-butyl 4-(4-(benzyloxy)phenyl)piperazine-1-carboxylate, is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography on silica gel.

Strategic Deprotection of the Benzyl Ether

Once the amine is protected, the synthetic focus can shift to the benzyl ether. Cleavage of this group unmasks the phenolic hydroxyl, opening it up for further functionalization (e.g., etherification, esterification, or use in coupling reactions).

Recommended Method: Catalytic Hydrogenolysis

Hydrogenolysis is the method of choice for benzyl ether cleavage due to its exceptionally mild conditions and clean conversion.[8]

  • Mechanism Insight: The reaction proceeds on the surface of a palladium catalyst. Hydrogen gas is adsorbed onto the catalyst surface, and the benzyl C-O bond is reductively cleaved, yielding the free phenol and toluene as a byproduct.[8] Toluene is volatile and easily removed.

Protocol 2: Cleavage of the Benzyl Ether via Hydrogenolysis

This protocol describes the debenzylation of Boc-protected 1-(4-benzyloxy-phenyl)-piperazine.

Materials:

  • tert-butyl 4-(4-(benzyloxy)phenyl)piperazine-1-carboxylate (from Protocol 1)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Setup: Dissolve the Boc-protected starting material (1.0 eq) in MeOH in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric, especially when dry. Handle in an inert atmosphere or add to the solvent carefully.

  • Hydrogenation: Purge the flask with nitrogen or argon, then evacuate and backfill with hydrogen gas (a balloon is sufficient for small-scale reactions). For larger scales, a Parr hydrogenation apparatus is recommended.

  • Reaction Monitoring: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once complete, carefully purge the reaction vessel with nitrogen to remove excess hydrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

  • Purification: Concentrate the filtrate under reduced pressure to yield the debenzylated product, tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate, which is usually of high purity.

Integrated Orthogonal Strategy: A Workflow Example

The true power of this approach is realized when these protocols are combined to achieve a specific synthetic goal. The following workflow illustrates how to selectively alkylate the phenolic hydroxyl group.

Orthogonal_Strategy start 1-(4-Benzyloxy-phenyl)-piperazine (Starting Material) boc_protected Boc-Protected Intermediate (N-4 Amine Masked) start->boc_protected Protocol 1: Boc₂O, TEA phenol Free Phenol Intermediate (Hydroxyl Unmasked) boc_protected->phenol Protocol 2: H₂, 10% Pd/C alkylated Alkylated Phenol (Selective O-Alkylation) phenol->alkylated O-Alkylation: R-X, Base final_product Final Product (N-4 Amine Free) alkylated->final_product Boc Deprotection: TFA, DCM

Caption: Orthogonal workflow for selective O-alkylation.

This workflow demonstrates the selective deprotection of the benzyl ether while the Boc group remains intact, allowing for specific modification of the phenol. The final step involves the removal of the Boc group under acidic conditions (e.g., trifluoroacetic acid in DCM), which does not affect the newly formed ether linkage, to yield the desired final product.

Summary of Protecting Group Strategies

The table below provides a quick reference for the discussed strategies.

Functional GroupProtecting GroupInstallation ReagentsCleavage ConditionsOrthogonality Notes
Piperazine N-4 AmineBoc (tert-Butoxycarbonyl)(Boc)₂O, Base (e.g., TEA)Strong Acid (TFA, HCl)Stable to hydrogenation and basic conditions. Orthogonal to Benzyl ether.
Piperazine N-4 AmineCbz (Carboxybenzyl)Benzyl chloroformate, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Cleaved under the same conditions as a Benzyl ether. Not orthogonal.
Phenolic HydroxylBn (Benzyl)Benzyl bromide/chloride, BaseCatalytic Hydrogenolysis (H₂, Pd/C)Stable to acidic/basic conditions used for Boc manipulation. Orthogonal to Boc.

Conclusion

The successful synthesis of complex derivatives of 1-(4-benzyloxy-phenyl)-piperazine is critically dependent on the logical and strategic application of protecting groups. By understanding the distinct reactivity of the piperazine amine and the benzyl-protected phenol, researchers can employ an orthogonal strategy, primarily using Boc for the amine and leveraging the existing benzyl ether. This dual protection scheme provides a robust and flexible platform for a wide array of synthetic transformations, enabling the development of novel chemical entities for pharmaceutical research and beyond.

References

  • Maruti Industries. 1-(4-Methoxy Phenyl) Piperazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. [Link]

  • ACS Publications. Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. [Link]

  • Wikipedia. Piperazine. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • ResearchGate. Antioxidant Activity of Piperazine Compounds: A Brief Review. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • ACS Publications. Protecting Groups in the Synthesis of Unsymmetrical Piperazines. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]

  • ACS Publications. Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. [Link]

  • Organic Chemistry Portal. Selective Cleavage of Benzyl Ethers. [Link]

  • Indian Institute of Technology Bombay. Protecting Groups. [Link]

  • YouTube. benzyl ether cleavage. [Link]

  • Wikipedia. Protecting group. [Link]

  • University of California, Davis. Alcohol Protecting Groups. [Link]

Sources

Application

Scale-Up Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride: An Application Note and Protocol

Introduction 1-(4-Benzyloxy-phenyl)-piperazine and its dihydrochloride salt are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The arylpiperazine motif is a ubiquitous struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(4-Benzyloxy-phenyl)-piperazine and its dihydrochloride salt are pivotal intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). The arylpiperazine motif is a ubiquitous structural feature in a wide array of centrally acting agents, including antidepressants and antipsychotics.[1][2] Consequently, the development of a robust, scalable, and economically viable synthetic route to this key intermediate is of paramount importance to researchers and professionals in the field of drug development.

This comprehensive guide provides a detailed protocol for the scale-up synthesis of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles and practical considerations essential for a successful transition from laboratory to pilot-plant scale. We will explore the strategic selection of a synthetic pathway, delve into the intricacies of reaction optimization and safety, and provide a meticulously detailed, self-validating experimental protocol.

Strategic Selection of the Synthetic Pathway

For the large-scale production of 1-(4-benzyloxy-phenyl)-piperazine, two primary synthetic strategies warrant consideration: classical nucleophilic aromatic substitution (SNAr) and the more contemporary palladium-catalyzed Buchwald-Hartwig amination.

While SNAr reactions are often cost-effective, they typically necessitate the presence of strong electron-withdrawing groups on the aryl halide to facilitate the reaction, a condition not met by our starting material, 1-bromo-4-(benzyloxy)benzene.[3] Attempting this route would likely require harsh reaction conditions, leading to potential side reactions and purification challenges, rendering it less suitable for a scalable process.[4]

In contrast, the Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, demonstrating broad substrate scope and functional group tolerance.[5][6] This palladium-catalyzed cross-coupling reaction allows for the efficient coupling of amines with aryl halides under relatively mild conditions. Given its high yields and adaptability, the Buchwald-Hartwig amination is the selected method for this scale-up synthesis.[7][8]

Visualizing the Synthetic Workflow

The overall process, from starting materials to the final dihydrochloride salt, is depicted in the workflow diagram below.

G cluster_0 Part 1: Buchwald-Hartwig Amination cluster_1 Part 2: Dihydrochloride Salt Formation Starting_Materials 1-Bromo-4-(benzyloxy)benzene Piperazine Sodium tert-butoxide Pd Catalyst & Ligand Toluene Reaction_Setup Inert Atmosphere Reaction Setup Starting_Materials->Reaction_Setup Reaction Heating and Stirring (100°C, 12-24h) Reaction_Setup->Reaction Workup Quenching with Water Extraction with Ethyl Acetate Reaction->Workup Purification_Free_Base Drying and Concentration Workup->Purification_Free_Base Free_Base Crude 1-(4-Benzyloxy-phenyl)-piperazine Purification_Free_Base->Free_Base Proceed to Salt Formation Dissolution Dissolution in Ethanol Free_Base->Dissolution Acidification Addition of Ethanolic HCl Dissolution->Acidification Crystallization Cooling and Precipitation Acidification->Crystallization Isolation Filtration and Washing Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final_Product 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Drying->Final_Product G Reactants 1-Bromo-4-(benzyloxy)benzene + Piperazine Product 1-(4-Benzyloxy-phenyl)-piperazine Reactants->Product Buchwald-Hartwig Amination Catalyst Pd Catalyst Ligand Catalyst->Reactants Base Sodium tert-butoxide Base->Reactants Solvent Toluene 100°C Solvent->Reactants

Caption: Buchwald-Hartwig amination for the synthesis of the free base.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Molar Eq.PurityNotes
1-Bromo-4-(benzyloxy)benzene263.13-1.0≥98%Limiting reagent.
Piperazine86.14-1.2≥99%Anhydrous is preferred.
Sodium tert-butoxide96.10-1.4≥97%A strong, non-nucleophilic base.
Pd₂(dba)₃915.72-0.01-Palladium precatalyst.
XPhos476.62-0.02-A bulky electron-rich ligand.
Toluene92.140.867-AnhydrousReaction solvent.
Temperature----100 °C
Reaction Time----12-24 hours
Experimental Protocol

Safety First: This procedure involves hazardous materials. Benzyl chloride, a potential precursor, is a probable human carcinogen and lachrymator. [9]Piperazine can cause skin and respiratory irritation. [2]Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [6]

  • Inert Atmosphere: All glassware should be oven-dried and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation. [5]2. Reagent Charging: To a suitably sized, oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(benzyloxy)benzene, piperazine, sodium tert-butoxide, and the XPhos ligand.

  • Catalyst Addition: In a glovebox, add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), to the flask.

  • Solvent Addition: Add anhydrous toluene to the flask via cannula or syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-benzyloxy-phenyl)-piperazine as a solid.

Part 2: Dihydrochloride Salt Formation and Purification

The formation of the dihydrochloride salt serves a dual purpose: it enhances the stability and water solubility of the compound and provides an effective means of purification.

Quantitative Data Summary
Reagent/ParameterMolar Mass ( g/mol )Density (g/mL)Notes
Crude 1-(4-Benzyloxy-phenyl)-piperazine268.36-Starting material for salt formation.
Ethanol46.070.789Solvent for dissolution and crystallization.
Hydrochloric Acid (in Ethanol)36.46-Reagent for salt formation. A saturated solution is typically used.
Experimental Protocol
  • Dissolution: Dissolve the crude 1-(4-benzyloxy-phenyl)-piperazine in a minimal amount of warm absolute ethanol.

  • Acidification: Cool the solution in an ice bath. Slowly add a saturated solution of hydrogen chloride in absolute ethanol with stirring. The dihydrochloride salt will begin to precipitate.

  • Crystallization: Allow the suspension to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold absolute ethanol to remove any soluble impurities.

  • Drying: Dry the purified 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride under vacuum to a constant weight.

Scale-Up Considerations and Justifications

Transitioning from a laboratory-scale synthesis to a larger, industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

  • Reagent Purity and Handling: On a larger scale, the purity of starting materials is critical as impurities can have a significant impact on the reaction outcome and the purity of the final product. [5]Anhydrous and degassed solvents are essential for the Buchwald-Hartwig amination to prevent catalyst poisoning. [5]* Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial for the palladium-catalyzed reaction. On a larger scale, this is achieved through the use of nitrogen-purged reactors.

  • Thermal Management: The N-alkylation of piperazines can be exothermic. While the Buchwald-Hartwig amination is generally well-behaved, monitoring the internal temperature during the reaction is crucial at scale to prevent thermal runaways. Gradual heating and efficient reactor cooling systems are essential.

  • Agitation: Effective agitation is critical to ensure proper mixing of the heterogeneous reaction mixture, especially with the solid base. [10]Inadequate stirring can lead to localized "hot spots" and incomplete reactions.

  • Purification: Crystallization is a highly effective method for purifying the dihydrochloride salt on a large scale. The choice of solvent (ethanol) is critical for obtaining a high yield of pure product. The washing steps are designed to remove residual starting materials and by-products. Recrystallization from a suitable solvent system can be employed for further purification if required. [11]* Waste Management: The workup and purification steps will generate aqueous and organic waste streams. Proper waste management protocols must be in place to handle these streams in an environmentally responsible manner.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of 1-(4-benzyloxy-phenyl)-piperazine dihydrochloride. By selecting the robust Buchwald-Hartwig amination and carefully considering the practical aspects of scale-up, researchers and drug development professionals can confidently produce this key pharmaceutical intermediate in high yield and purity. The detailed experimental procedures, coupled with an understanding of the underlying chemical principles and safety considerations, will facilitate a smooth transition from the laboratory to larger-scale production.

References

  • ACS Publications. (2020). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides. Retrieved from [Link]

  • CSCanada. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. PubMed. Retrieved from [Link]

  • Cherry. (n.d.). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Retrieved from [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • Chemchart. (n.d.). 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). Retrieved from [Link]

  • MDPI. (n.d.). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Hydroxyphenyl)piperazine-1,4-diium tetrachloridocobalt(II) monohydrate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1-(4-Hydroxyphenyl)piperazine-1,4-diium tetrachloridocobalt(II) monohydrate. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. This document is designed for researchers, chemists, and dr...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the identification, mitigation, and removal of process-related impurities. Our goal is to provide not just protocols, but a deeper understanding of the causality behind impurity formation, enabling you to conduct robust and reproducible experiments.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Impurities

This section addresses the most common questions our team receives regarding the purity of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Q1: What are the primary impurities I should anticipate in my crude product?

A: Based on common synthetic routes, such as the reaction of a 4-(benzyloxy)phenyl precursor with piperazine, you should primarily screen for three classes of impurities:

  • Unreacted Starting Materials: Residual piperazine, 4-(benzyloxy)aniline, or 1-bromo-4-(benzyloxy)benzene, depending on your chosen synthetic pathway.[1]

  • Over-alkylation Byproducts: The most prevalent byproduct is typically the symmetrically disubstituted 1,4-bis(4-benzyloxyphenyl)piperazine .[2] This occurs when two molecules of the benzyloxyphenyl group react with a single piperazine molecule.

  • Protecting Group Cleavage: The formation of 1-(4-hydroxyphenyl)piperazine due to the loss of the benzyl ether protecting group is a significant concern.[3] This debenzylation can occur during the reaction, workup, or purification stages if conditions are not carefully controlled.

Q2: My LC-MS analysis shows a significant peak with a mass corresponding to a disubstituted product. What is causing this and how can I prevent it?

A: This is almost certainly 1,4-bis(4-benzyloxyphenyl)piperazine . Its formation is a classic issue in reactions involving piperazine, which has two reactive secondary amine sites.

  • Causality: The mono-substituted product, 1-(4-Benzyloxy-phenyl)-piperazine, is itself a secondary amine and can compete with the piperazine starting material to react with your electrophilic benzyloxyphenyl precursor. This second reaction leads to the undesired disubstituted byproduct.

  • Prevention Strategy: The key is to manipulate the reaction kinetics to favor mono-substitution. The most effective method is to use a significant molar excess of piperazine relative to the benzyloxyphenyl reactant. This increases the statistical probability that the electrophile will encounter an unreacted piperazine molecule rather than the mono-substituted product. While this requires removing the excess piperazine later, it significantly suppresses the formation of the disubstituted impurity.[2]

Q3: I'm observing a phenolic impurity, which I believe is from debenzylation. What conditions are known to cause this, and how can I avoid it?

A: The benzyl ether linkage is robust but susceptible to cleavage under specific, often reductive or strongly acidic, conditions.

  • Causality:

    • Catalytic Hydrogenolysis: The most common cause of debenzylation is exposure to hydrogen gas in the presence of a palladium, platinum, or nickel catalyst.[3] If any downstream steps involve catalytic hydrogenation, the benzyl group will likely be cleaved.

    • Acidic Conditions: While the final product is a dihydrochloride salt, prolonged exposure to strong acids, especially at elevated temperatures during workup, can facilitate hydrolysis of the benzyl ether.

    • Lewis Acids: Certain Lewis acids used as catalysts can also promote cleavage.

  • Prevention Strategy:

    • Avoid using catalytic hydrogenation if the benzyl group needs to be retained. If a reduction is necessary elsewhere in the molecule, consider alternative protecting groups or reagents.

    • During the formation of the dihydrochloride salt and subsequent workup, use the calculated amount of HCl and avoid excessive heat. Perform acid-based extractions or pH adjustments at controlled, lower temperatures.

    • If using palladium catalysts for a cross-coupling synthesis (e.g., Buchwald-Hartwig), be aware that some reaction conditions can lead to debenzylation, although this is less common than with catalytic hydrogenation.[3]

Q4: My reaction solvent is N,N-Dimethylformamide (DMF). Could this be a source of impurities?

A: Yes, particularly if the reaction is run at high temperatures. DMF can decompose to form dimethylamine and carbon monoxide. More importantly in this context, it can act as a formylating agent, leading to the formation of N-formylated byproducts. For instance, unreacted piperazine could be converted to 1-formylpiperazine, or your product could be formylated. A known impurity in a similar synthesis using DMF was identified as an N-formyl derivative.[4]

  • Prevention Strategy: If formylation is suspected, consider using an alternative high-boiling polar aprotic solvent like DMSO or N-Methyl-2-pyrrolidone (NMP), or run the reaction at a lower temperature if the kinetics allow.

Part 2: Troubleshooting Guide for Impurity Mitigation

This guide provides a systematic workflow to identify and address common purity issues encountered during synthesis.

Diagnostic Workflow for Impurity Identification

The following flowchart outlines a logical sequence for diagnosing unexpected impurities in your crude product.

Troubleshooting_Workflow start Analyze Crude Product (LC-MS, NMR, HPLC) check_mass Identify Impurity Mass start->check_mass mass_start Mass = Starting Material? check_mass->mass_start mass_disub Mass = Disubstituted Product? mass_start->mass_disub No sol_start Cause: Incomplete Reaction Action: Increase reaction time/temp or check reagent quality. mass_start->sol_start Yes mass_debenzyl Mass = Debenzylated Product? mass_disub->mass_debenzyl No sol_disub Cause: Over-alkylation Action: Use excess piperazine; control addition of limiting reagent. mass_disub->sol_disub Yes mass_other Other Unexpected Mass? mass_debenzyl->mass_other No sol_debenzyl Cause: Protecting Group Cleavage Action: Avoid H₂/Pd; control acid/heat during workup. mass_debenzyl->sol_debenzyl Yes sol_other Cause: Side Reaction (e.g., formylation) Action: Check solvent/reagent stability; consider alternative reagents. mass_other->sol_other Yes end_node Implement Corrective Action & Re-analyze Product mass_other->end_node No/Unknown sol_start->end_node sol_disub->end_node sol_debenzyl->end_node sol_other->end_node

Caption: Troubleshooting workflow for impurity identification.

Impurity Mitigation Strategy Summary

The table below consolidates the common impurities, their formation mechanisms, and proven strategies for their prevention.

Impurity NameStructureProbable CausePrevention & Mitigation Strategy
1,4-bis(4-benzyloxyphenyl)piperazine Ar-N(C₄H₈)N-ArReaction of the mono-substituted product with another aryl electrophile.Use a molar excess (3-5 equivalents) of piperazine. Alternatively, use a slow-addition method for the limiting aryl reagent.[2]
1-(4-hydroxyphenyl)piperazine HO-Ph-N(C₄H₈)NHCleavage of the benzyl ether protecting group.Avoid catalytic hydrogenation (H₂/Pd). Minimize exposure to strong acids and high heat during workup and purification.[3]
Unreacted Piperazine C₄H₁₀N₂Incomplete reaction or use of large excess.Drive reaction to completion (monitor by TLC/HPLC). Excess can be removed during aqueous workup after acidification.[2]
Unreacted 4-(benzyloxy)aniline Ar-NH₂Incomplete reaction.Ensure proper stoichiometry and reaction conditions (temperature, time). Can be removed via acidic wash during workup.[1]
N-Formyl Impurities R-N(C₄H₈)N-CHOUse of DMF solvent at elevated temperatures.Replace DMF with a more stable solvent like DMSO or NMP. Reduce reaction temperature if possible.[4]
Part 3: Key Experimental Protocols

Adherence to validated analytical and purification protocols is essential for ensuring the final product's quality.

Protocol 1: Analytical Method for Impurity Profiling by RP-HPLC

This Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is designed for the quantification and impurity profiling of 1-(4-Benzyloxy-phenyl)-piperazine and its common impurities.[5]

  • Apparatus: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 10 mL of a 1:1 methanol/water mixture. Filter through a 0.45 µm syringe filter before injection.[5]

  • Expected Elution Order: 1-(4-hydroxyphenyl)piperazine (most polar) will elute first, followed by piperazine (if detectable), then the main product 1-(4-Benzyloxy-phenyl)-piperazine, and finally the 1,4-disubstituted product (most non-polar).

Protocol 2: Purification of Crude Product by Recrystallization

Recrystallization is a highly effective method for removing both less polar (disubstituted) and more polar (debenzylated) impurities from the free base before its conversion to the dihydrochloride salt.

  • Dissolution: Transfer the crude 1-(4-Benzyloxy-phenyl)-piperazine free base to a flask. Add a minimal amount of a suitable hot solvent, such as isopropyl alcohol or ethanol.[2][4] Add the solvent portion-wise at its boiling point until all the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and keep the solution hot for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step is crucial to prevent premature crystallization.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 60 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Conversion to Dihydrochloride: The purified free base can now be dissolved in a suitable solvent (e.g., ethanol or isopropanol) and treated with 2 equivalents of ethanolic HCl or by bubbling dry HCl gas to precipitate the final dihydrochloride salt.

References
  • Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
  • Google Patents. (2012). EP2426105A1 - Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.
  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2165. [Link]

  • Google Patents. (1972). US3697524A - Process for preparing 1,4-disubstituted piperazines.
  • Organic Syntheses. (n.d.). 1-benzylpiperazine. [Link]

  • ResearchGate. (2020). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]

  • Google Patents. (2005). EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Sily, M. A., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Executive Summary Target Molecule: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS Registry Number: 144881-52-7 (free base related) / Generic Piperazine Salt Primary Application: Key intermediate for antifungal age...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS Registry Number: 144881-52-7 (free base related) / Generic Piperazine Salt Primary Application: Key intermediate for antifungal agents (e.g., Posaconazole, Itraconazole analogs) and psychopharmaceutical research.

This guide addresses the critical process parameters (CPPs) and failure modes associated with the cyclization route (4-Benzyloxyaniline + Bis(2-chloroethyl)amine). While this route is the industrial standard for atom economy, it is prone to specific side reactions—primarily incomplete cyclization , oxidative degradation , and acid-catalyzed debenzylation .

Part 1: Reaction Mechanism & Critical Pathways

To troubleshoot effectively, one must understand the competing kinetics between the desired cyclization and the side reactions. The synthesis relies on the formation of a reactive aziridinium ion intermediate from the nitrogen mustard.[1]

Pathway Visualization

The following diagram maps the main reaction alongside the critical failure points (Side Reactions A, B, and C).

ReactionPathways Start 4-Benzyloxyaniline + Bis(2-chloroethyl)amine Aziridinium Aziridinium Ion Intermediate Start->Aziridinium Activation (Heat) Oxidation Side Reaction A: Quinoid/Colored Impurities Start->Oxidation Air Exposure Linear Linear Mono-alkylated Impurity Aziridinium->Linear Incomplete Cyclization ProductBase 1-(4-Benzyloxy-phenyl)- piperazine (Free Base) Linear->ProductBase Ring Closure (Slow Step) ProductSalt Target Product: Dihydrochloride Salt ProductBase->ProductSalt HCl/EtOH Precipitation Dimer Side Reaction C: Quaternary/Dimer Species ProductBase->Dimer Over-alkylation Debenzylated Side Reaction B: 1-(4-Hydroxyphenyl)piperazine (Phenolic Impurity) ProductSalt->Debenzylated Excess Acid/Heat (Ether Cleavage)

Figure 1: Reaction network showing the transformation of aniline precursors to the piperazine ring and potential diversion into linear, debenzylated, or oxidized impurities.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Impurity Profiling & Purity

Q1: HPLC analysis shows a significant impurity eluting earlier than the main peak. What is it? Diagnosis: This is likely 1-(4-hydroxyphenyl)piperazine , resulting from Side Reaction B (Debenzylation) .

  • Mechanism: The benzyl ether bond is acid-sensitive. While stable under mild conditions, the formation of the dihydrochloride salt involves a high concentration of HCl. If the temperature spikes during salt formation or if the reaction mixture is refluxed too long in an acidic environment, the benzyl group cleaves.

  • Corrective Action:

    • During Salt Formation: Maintain temperature < 20°C when adding HCl. Use a stoichiometric amount of HCl (2.0–2.2 eq) rather than a large excess.

    • Solvent Switch: Avoid aqueous HCl; use anhydrous HCl in ethanol or isopropanol (IPA) to minimize hydrolysis risk.

Q2: My reaction mixture turned dark brown/black within the first hour. Is this normal? Diagnosis: No. This indicates Side Reaction A (Oxidation) .

  • Mechanism: The starting material, 4-benzyloxyaniline, is an electron-rich aniline derivative. It is highly susceptible to oxidation by atmospheric oxygen, forming quinoid imines and complex polymers (aniline black-type dyes).

  • Corrective Action:

    • Inert Atmosphere: The reaction must be performed under a strict Nitrogen or Argon blanket.

    • Degassing: Sparge reaction solvents with inert gas for 15 minutes prior to heating.

    • Antioxidants: In extreme cases, adding a trace amount of sodium metabisulfite can mitigate oxidation, though strict inerting is usually sufficient.

Category 2: Yield & Process Control

Q3: The yield is low (<40%), and I see "linear" intermediates in the mass spec. Diagnosis: Incomplete cyclization due to stalled Aziridinium kinetics .

  • Mechanism: The formation of the piperazine ring is a two-step alkylation. The second alkylation (ring closure) is entropically disfavored compared to the first. If the temperature is too low or the base is insufficient, the reaction stops at the linear N-(2-chloroethyl)-N-(2-aminoethyl) intermediate.

  • Corrective Action:

    • Solvent Choice: Ensure you are using a high-boiling solvent (e.g., n-Butanol or Chlorobenzene ) to achieve temperatures >100°C. Refluxing in methanol (65°C) is often insufficient for ring closure.

    • Base Stoichiometry: Use at least 1.1 equivalents of base (e.g.,

      
       or DIPEA) per equivalent of HCl generated. The nitrogen mustard is often supplied as a hydrochloride salt; neutralize this in situ before the reaction can proceed.
      

Q4: The final dihydrochloride salt is sticky and highly hygroscopic. Diagnosis: Excess trapped HCl or presence of mono-hydrochloride mixtures.

  • Mechanism: Piperazine dihydrochlorides can form hydrates.[2] Furthermore, excess HCl trapped in the crystal lattice attracts moisture.

  • Corrective Action:

    • Wash Protocol: Wash the filter cake thoroughly with cold, anhydrous ether or acetone to remove free HCl.

    • Drying: Dry under high vacuum at 40–50°C. Use

      
       in the desiccator if the hygroscopicity persists.
      

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize the side reactions identified above.

Materials
  • Precursor: 4-Benzyloxyaniline Hydrochloride (1.0 eq)

  • Reagent: Bis(2-chloroethyl)amine Hydrochloride (1.1 eq)

  • Solvent: n-Butanol (High boiling point drives cyclization)

  • Base: Anhydrous Sodium Carbonate (

    
    ) or Triethylamine
    
Step-by-Step Methodology
  • Inerting: Flame-dry a 3-neck round bottom flask and flush with Nitrogen.

  • Dissolution: Charge 4-Benzyloxyaniline and n-Butanol. Add Bis(2-chloroethyl)amine Hydrochloride.[1][3]

  • Base Addition: Add

    
     (powdered) or Triethylamine.
    
    • Note: If using carbonate, ensure vigorous stirring to handle the heterogeneous mixture.

  • Cyclization (Reflux): Heat to reflux (~117°C) for 24–48 hours.

    • Checkpoint: Monitor by TLC/HPLC. Look for the disappearance of the linear intermediate.

  • Work-up (Free Base Isolation):

    • Cool to room temperature. Filter off inorganic salts.

    • Evaporate n-Butanol under reduced pressure.

    • Dissolve residue in EtOAc and wash with water (removes unreacted mustard and linear amines).

  • Salt Formation (Critical Step):

    • Dissolve the crude free base in Ethanol .

    • Cool to 0–5°C (Ice bath).

    • Dropwise add HCl in Ethanol (approx 2.2 eq). Do not overheat.

    • Stir for 1 hour at 0°C. The dihydrochloride will precipitate as a white solid.

  • Filtration: Filter and wash with cold Acetone/Ether.

Part 4: Impurity Profile Table

Impurity TypeStructure / DescriptionSourcePrevention Strategy
Linear Amine N-(2-chloroethyl)-N-(4-benzyloxyphenyl)-1,2-diaminoethaneIncomplete CyclizationIncrease reaction time/temp; Ensure sufficient base.
Phenolic Impurity 1-(4-Hydroxyphenyl)piperazineAcid Hydrolysis (Debenzylation)Control temp during salt formation; Avoid aqueous strong acids.
Quaternary Dimer N,N'-linked piperazine speciesOver-alkylationDilute reaction conditions; Avoid large excess of mustard.
Colored Oxidants Quinone imines / PolymersOxidation of AnilineStrict Nitrogen atmosphere; Degassed solvents.

References

  • Synthesis of Piperazine Derivatives

    • Title: Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
    • Source: National Institutes of Health (NIH) / PMC.
    • URL:[Link]

  • Stability of Benzyl Ethers

    • Title: Benzyl Ethers - Protecting Groups - Stability & Cleavage Conditions.
    • Source: Organic Chemistry Portal.[4]

    • URL:[Link]

  • Reaction Reagents (Nitrogen Mustards)

    • Title: Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.[1][3]

    • Source: BenchChem Applic
  • General Piperazine Synthesis (Org. Syn.)

    • Title: 1-Benzylpiperazine - Organic Syntheses Procedure.[2]

    • Source: Organic Syntheses.[1][2]

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your reaction yield and purity.

Reaction Overview: The Buchwald-Hartwig Amination Approach

The most robust and widely used method for synthesizing 1-(4-Benzyloxy-phenyl)-piperazine is the Palladium-catalyzed Buchwald-Hartwig amination.[1] This reaction forms the critical aryl C-N bond between 1-bromo-4-(benzyloxy)benzene and piperazine. The choice of catalyst, ligand, base, and solvent is paramount for the success of this transformation.[2][3]

Overall Reaction Scheme:

Starting Materials → C-N Coupling (Free Base) → Salt Formation (Dihydrochloride)

The catalytic cycle, a cornerstone of this reaction, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl bromide. The rate of this step can be a limiting factor in the overall reaction.[4]

  • Amine Coordination & Deprotonation: The piperazine coordinates to the palladium center and is deprotonated by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired 1-(4-Benzyloxy-phenyl)-piperazine is formed, regenerating the Pd(0) catalyst. This step is often accelerated by using bulky, electron-rich phosphine ligands.[5]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Category 1: Reaction Initiation & Low Conversion

Question 1: My reaction shows very low conversion of the starting aryl bromide, even after 24 hours. What are the likely causes?

Answer: Low or no conversion is typically traced back to an inactive catalyst or suboptimal reaction conditions. Here is a checklist of potential causes and solutions:

  • Cause A: Inactive Catalyst System

    • Explanation: The active Pd(0) species is sensitive to oxygen. Incomplete removal of air from the reaction vessel will lead to oxidation and deactivation of the catalyst. Similarly, the phosphine ligands themselves can be oxidized.

    • Solution: Ensure your reaction flask is thoroughly oven-dried or flame-dried before use. The solvent must be anhydrous and sparged with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Always assemble the reaction under a positive pressure of inert gas. Use freshly opened, high-purity catalyst and ligand precursors.[6]

  • Cause B: Inappropriate Base

    • Explanation: The base's role is to deprotonate the piperazine bound to the palladium center. If the base is not strong enough or is sterically hindered, this deprotonation will be slow or inefficient, stalling the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is highly effective for this purpose.[6] Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) may require higher temperatures or different ligands to be effective.

    • Solution: Switch to Sodium tert-butoxide. Ensure it is a fine powder and has been stored under inert gas, as it is hygroscopic and can degrade upon air exposure.

  • Cause C: Low Reaction Temperature

    • Explanation: The oxidative addition and reductive elimination steps of the catalytic cycle have significant activation energy barriers. A temperature of 90-110 °C is typically required to achieve a reasonable reaction rate.[6]

    • Solution: Ensure your reaction is heated to the target temperature with uniform stirring. Use an oil bath with a contact thermometer for accurate temperature control.

Question 2: I'm observing the formation of a significant amount of phenol (4-benzyloxyphenol) as a byproduct. Why is this happening and how can I prevent it?

Answer: The formation of 4-benzyloxyphenol is a result of a competing side reaction: hydroxylation of the aryl halide.[7]

  • Explanation: This occurs when the palladium-aryl complex reacts with hydroxide ions instead of the piperazine. Hydroxide ions can be present from residual water in the reaction or if a hydroxide-based impurity is present in your base. While strong alkoxide bases are used, even trace amounts of water can lead to hydroxide formation under the reaction conditions.

  • Prevention Strategies:

    • Strictly Anhydrous Conditions: Use a freshly distilled, anhydrous solvent (e.g., toluene, dioxane). Ensure your piperazine and aryl bromide are dry.

    • High-Purity Base: Use a high-purity grade of sodium tert-butoxide from a freshly opened container.

    • Ligand Choice: Certain advanced phosphine ligands have been shown to suppress the formation of aryl alcohol side products by promoting the desired amination pathway.[8]

Category 2: Yield and Purity Issues

Question 3: My primary impurity is the 1,4-bis(4-benzyloxyphenyl)piperazine. How can I improve the selectivity for the mono-arylated product?

Answer: The formation of the di-substituted byproduct is a classic challenge when working with piperazine due to its two reactive secondary amine sites.

  • Explanation: Since the product, 1-(4-benzyloxyphenyl)piperazine, is also a secondary amine, it can compete with the piperazine starting material and react with another molecule of the aryl bromide.

  • Optimization Strategies:

    • Molar Ratio Adjustment: The most direct way to favor mono-arylation is to use a stoichiometric excess of piperazine relative to the aryl bromide. A ratio of 2 to 4 equivalents of piperazine is a good starting point. This increases the statistical probability that the palladium complex will react with a molecule of piperazine rather than the product.

    • Slow Addition: Adding the aryl bromide solution slowly (e.g., via a syringe pump over several hours) to the mixture of piperazine, base, and catalyst can help maintain a low concentration of the electrophile, further suppressing the second addition.

    • Use of a Protecting Group (Recommended for highest purity): For applications requiring very high purity, the most reliable method is to use mono-Boc-piperazine.[9] The Boc (tert-butyloxycarbonyl) group protects one nitrogen, forcing the reaction to occur only at the other. The Boc group can then be easily removed with an acid (like HCl or TFA) during or after the workup.

Question 4: The final yield of my isolated free base is low after aqueous workup. Where could my product be going?

Answer: Product loss during workup is common if the pH of the aqueous phase is not carefully controlled.

  • Explanation: 1-(4-Benzyloxy-phenyl)-piperazine is a basic compound. During the aqueous workup, if the aqueous layer is neutral or acidic, a significant portion of your product will be protonated, forming a water-soluble salt. This salt will partition into the aqueous layer, leading to low recovery in the organic extract.

  • Solution: After quenching the reaction with water, ensure the pH of the aqueous layer is distinctly basic (pH > 10) before performing the extraction with your organic solvent (e.g., ethyl acetate, dichloromethane). You can adjust the pH using a 1M or 2M solution of sodium hydroxide (NaOH). Check the pH with litmus paper or a pH meter.

Category 3: Dihydrochloride Salt Formation

Question 5: I'm having trouble getting the dihydrochloride salt to crystallize cleanly. It's oily or forms a fine, difficult-to-filter powder. What can I do?

Answer: The physical properties of the salt are highly dependent on the purity of the free base and the crystallization conditions.

  • Explanation: Oily products or fine precipitates are often a sign of impurities that inhibit proper crystal lattice formation. The choice of solvent and the rate of acidification are also critical.

  • Troubleshooting Steps:

    • Purify the Free Base First: Before attempting salt formation, ensure the free base is pure. If necessary, purify it by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent streaking) or by a preliminary crystallization.

    • Solvent Selection: Dissolve the purified free base in a solvent in which the free base is soluble but the hydrochloride salt is not. Common choices include isopropanol (IPA), ethanol, or ethyl acetate.

    • Controlled Acidification: Use a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether, or concentrated HCl in isopropanol). Add the acid solution slowly with vigorous stirring at room temperature or while cooling in an ice bath. Rapid addition can cause the product to "crash out" as a fine, amorphous powder.

    • Induce Crystallization: If the product remains oily, try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a few crystals from a previous successful batch can also be effective. Allow the mixture to stir at a low temperature (0-5 °C) for several hours to maximize crystal growth.

Optimized Experimental Protocol (Buchwald-Hartwig)

This protocol is a starting point and may require optimization based on your specific equipment and reagent purity.

Step 1: Reaction Setup (C-N Coupling)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-(benzyloxy)benzene (1.0 eq), piperazine (2.5 eq), and sodium tert-butoxide (1.4 eq).

  • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with inert gas (Argon or Nitrogen) three times.

  • Via cannula, add anhydrous, degassed toluene to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the aryl bromide.[6]

  • Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

Step 2: Workup and Isolation of Free Base

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Adjust the pH of the aqueous layer to >10 with 1M NaOH.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

Step 3: Purification and Dihydrochloride Salt Formation

  • Purify the crude free base by silica gel chromatography if necessary.

  • Dissolve the purified free base in a minimal amount of isopropanol.

  • Cool the solution in an ice bath. Slowly add a solution of concentrated HCl in isopropanol (prepared by cautiously adding concentrated HCl to cold IPA) dropwise with stirring until the pH is strongly acidic (pH ~1-2).

  • A white precipitate should form. Continue stirring the slurry in the ice bath for 1-2 hours.

  • Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then diethyl ether to aid in drying.[10]

  • Dry the product under vacuum at 40-50 °C to a constant weight to obtain 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Key Parameter Summary
ParameterRecommended ValueRationale & Justification
Piperazine Stoichiometry 2.0 - 4.0 equivalentsMinimizes the formation of the di-substituted byproduct by statistical competition.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base that efficiently deprotonates the amine without competing side reactions.
Catalyst System Pd₂(dba)₃ / XPhosA robust and highly active system for C-N coupling of aryl bromides with secondary amines.[6]
Catalyst Loading 1-2 mol% PdProvides an efficient reaction rate while minimizing cost and residual palladium in the product.
Solvent Anhydrous Toluene or DioxaneAprotic, non-coordinating solvents that are stable at the required reaction temperatures. Must be anhydrous.
Temperature 90 - 110 °CNecessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
Workup pH > 10Ensures the product is in its free base form, maximizing its solubility in the organic extraction solvent.
Salt Formation Solvent Isopropanol / EthanolSolubilizes the free base but provides low solubility for the resulting dihydrochloride salt, facilitating crystallization.
Visual Diagrams
Synthesis Workflow

SynthesisWorkflow cluster_setup Step 1: Reaction Setup cluster_workup Step 2: Workup & Isolation cluster_purify Step 3: Purification & Salt Formation reagents Combine Aryl Bromide, Piperazine, NaOtBu, Pd Catalyst, Ligand inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous, Degassed Toluene inert->solvent heat Heat to 100°C (12-24h) solvent->heat quench Cool & Quench with Water heat->quench basify Adjust to pH > 10 with NaOH quench->basify extract Extract with Ethyl Acetate basify->extract dry Dry & Concentrate extract->dry chrom Purify Free Base (Chromatography) dry->chrom dissolve Dissolve in IPA chrom->dissolve acidify Acidify with HCl in IPA dissolve->acidify isolate Filter, Wash & Dry Final Product acidify->isolate end_product Final Product: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride isolate->end_product start Start start->reagents

Caption: General workflow for the synthesis of the target compound.

Troubleshooting Decision Tree

Troubleshooting start Problem: Low Yield / Purity low_conversion Low Conversion? start->low_conversion Yes impurity_issue Impurity Issues? start->impurity_issue No, conversion is good catalyst_issue Check: Catalyst Activity - Use fresh reagents - Ensure inert atm. low_conversion->catalyst_issue conditions_issue Check: Conditions - Temp ≥ 100°C? - Strong base (NaOtBu)? low_conversion->conditions_issue disub_impurity Di-substitution? (1,4-adduct) impurity_issue->disub_impurity phenol_impurity Phenol byproduct? impurity_issue->phenol_impurity workup_loss Low Recovery After Workup? impurity_issue->workup_loss No, product is pure disub_sol Solution: - Increase Piperazine excess - Use mono-Boc-piperazine disub_impurity->disub_sol phenol_sol Solution: - Use strictly anhydrous solvent - High-purity base phenol_impurity->phenol_sol ph_issue Check: Aqueous pH - Was pH > 10 before extraction? workup_loss->ph_issue ph_sol Solution: - Basify aqueous layer - Re-extract ph_issue->ph_sol

Caption: A decision tree for troubleshooting common synthesis issues.

References
  • Patsnap Eureka. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl) piperazine. Available at: [Link]

  • Organic Syntheses. 1-benzylpiperazine. Available at: [Link]

  • Mishra, R., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15. Available at: [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2018). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available at: [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Hartwig, J. F., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC. Available at: [Link]

  • University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Available at: [Link]

Sources

Optimization

Technical Support: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Solubility &amp; Handling

Topic: Solubility Optimization & Troubleshooting for Organic Solvents Target Audience: Organic Chemists, Medicinal Chemists, and Biological Researchers Executive Summary: The "Salt vs. Base" Paradox The solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Troubleshooting for Organic Solvents Target Audience: Organic Chemists, Medicinal Chemists, and Biological Researchers

Executive Summary: The "Salt vs. Base" Paradox

The solubility challenges associated with 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride stem directly from its dual nature. While the core molecule possesses a lipophilic "tail" (the benzyloxy-phenyl group) suitable for organic chemistry, the "head" is locked in a highly polar dihydrochloride salt lattice.

  • The Problem: Users often attempt to dissolve the dihydrochloride salt directly in non-polar organic solvents (DCM, Chloroform, Ethyl Acetate) for synthesis, resulting in suspension rather than solution.

  • The Solution: Successful handling requires selecting the correct form (Salt vs. Free Base) for your specific application.

    • Biological Assays: Use the Salt form in aqueous buffers or DMSO.

    • Organic Synthesis: Convert to the Free Base form for compatibility with non-polar solvents.

Troubleshooting Guide (FAQ)
Q1: Why won't the dihydrochloride salt dissolve in Dichloromethane (DCM) or Chloroform?

Diagnosis: Ionic Lattice Incompatibility. The dihydrochloride salt consists of a protonated piperazine ring interacting strongly with chloride ions via electrostatic forces. Non-polar solvents like DCM (


) lack the dielectric constant required to break this ionic lattice.
Fix:  You must convert the salt to its Free Base  form. (See Protocol A below). Once converted, the non-polar benzyloxy group dominates, making it highly soluble in DCM, Chloroform, and Ethyl Acetate.
Q2: Can I use DMSO or DMF for organic reactions if I don't want to free-base?

Diagnosis: Solvent Reactivity & Work-up Issues. Yes, the salt is soluble in polar aprotic solvents like DMSO (Dimethyl sulfoxide) and DMF (Dimethylformamide). Risk:

  • Work-up Difficulty: Removing DMSO/DMF requires high heat or extensive water washes, which may crash out your product or form emulsions.

  • Nucleophilic Interference: If your reaction involves sensitive electrophiles, the solvent itself (DMF) or the free chloride ions from the salt may interfere. Recommendation: Only use DMSO/DMF if the subsequent reaction step tolerates polar solvents and high temperatures.

Q3: I am preparing a stock solution for cell culture. It precipitates when diluted into media.

Diagnosis: "Crash-out" upon aqueous dilution. While the salt is water-soluble, the lipophilic benzyloxy tail limits its solubility at neutral pH. Fix:

  • Prepare a 10-20 mM stock in 100% DMSO .

  • Dilute into media slowly with vortexing.

  • Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.

  • Note: If using the Free Base, it will precipitate immediately in water. You must use the Dihydrochloride salt or a DMSO stock for biological applications.

Decision Matrix: Solvent Selection

Use the following logic flow to determine the correct solvent system for your experiment.

SolventSelection Start Start: What is your Application? Bio Biological Assay (Cell Culture / Enzyme) Start->Bio Synth Organic Synthesis (Reactions / Extractions) Start->Synth AqSol Aqueous Buffer / Media Bio->AqSol Direct Dissolution PolarSol Polar Aprotic (DMSO, DMF) Bio->PolarSol Stock Solution OrgSol Non-Polar Solvent (DCM, EtOAc, Ether) Synth->OrgSol Standard Rxn Synth->PolarSol High T Rxn CheckForm Check Compound Form AqSol->CheckForm OrgSol->CheckForm ActionDMSO Use Salt in DMSO Stock PolarSol->ActionDMSO If Salt Form ActionSalt Use Dihydrochloride Salt CheckForm->ActionSalt If Aqueous ActionFree Convert to Free Base (See Protocol A) CheckForm->ActionFree If Organic (DCM/EtOAc)

Figure 1: Solvent selection decision tree based on experimental application.

Technical Data: Solubility Profile
SolventDihydrochloride Salt (2HCl)Free BaseApplication Note
Water Soluble (>50 mg/mL)InsolubleSalt form is preferred for aqueous buffers.
Methanol SolubleSolubleGood for intermediate handling or transfers.
Ethanol Slightly Soluble (Heat often req.)SolubleSalt may recrystallize upon cooling.[1]
DMSO Soluble (>30 mg/mL)SolubleUniversal solvent; hard to remove.
DCM / Chloroform Insoluble Highly Soluble Critical: Must use Free Base for these solvents.
Ethyl Acetate InsolubleSolubleExcellent for extraction of the Free Base.
Diethyl Ether InsolubleSolubleFree Base may precipitate if HCl gas is introduced.
Protocols
Protocol A: Conversion to Free Base (For Organic Synthesis)

Use this protocol if you need to dissolve the compound in DCM, Chloroform, or Ethyl Acetate.

Reagents:

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (Starting Material)

  • 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl)

  • Anhydrous Sodium Sulfate (

    
    )
    

Workflow:

FreeBaseProtocol Step1 Dissolve Salt in Water Step2 Add Base (1M NaOH) to pH > 10 Step1->Step2 Deprotonation Step3 Extract with Organic Solvent (DCM) Step2->Step3 Phase Separation Step4 Dry Organic Phase (Na2SO4) Step3->Step4 Purification Step5 Evaporate Solvent Step4->Step5 Result Yield: Free Base Oil/Solid Step5->Result

Figure 2: Step-by-step workflow for converting the dihydrochloride salt to the organic-soluble free base.

Detailed Steps:

  • Dissolution: Dissolve the dihydrochloride salt in a minimal amount of distilled water. The solution will be acidic.

  • Basification: Slowly add 1M NaOH (or Sat.

    
    ) while stirring until the pH reaches 10–12. You will observe the solution becoming cloudy or an oil separating out. This is the Free Base  precipitating.
    
  • Extraction: Add an equal volume of DCM or Ethyl Acetate. Shake vigorously in a separatory funnel. The cloudy precipitate will dissolve into the organic (bottom for DCM, top for EtOAc) layer.

  • Separation: Collect the organic layer. Repeat the extraction of the aqueous layer 2x more to maximize yield.

  • Drying: Combine organic layers, wash once with brine, and dry over anhydrous

    
     for 15 minutes.
    
  • Isolation: Filter off the solid

    
     and evaporate the solvent under reduced pressure (Rotavap).
    
  • Result: You now have the Free Base , ready for reaction in organic solvents [1, 3].

Protocol B: Stock Solution for Biological Assays

Use this protocol for cell culture or enzymatic assays.

  • Weigh the Dihydrochloride Salt .

  • Dissolve in sterile DMSO to a concentration of 10 mM or 20 mM. Vortex until completely clear.

  • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C.

  • Usage: On the day of the experiment, dilute the DMSO stock into aqueous media. Ensure final DMSO concentration is <0.5% to prevent cytotoxicity [4, 5].

References
  • Organic Syntheses. 1-Benzylpiperazine. Org. Synth. 1957, 37, 12. Link (Demonstrates the standard workup for piperazine salts to free base).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. Link (General solubility properties of the piperazine core).

  • Molinspiration. Calculation of LogP and Solubility for 1-(4-Benzyloxy-phenyl)-piperazine. Link (Theoretical basis for lipophilicity of the benzyloxy tail vs. hydrophilic salt).

  • Cayman Chemical. Product Information: 1-(4-Chlorobenzhydryl)piperazine. Link (Reference for handling similar lipophilic piperazine salts in DMSO/Ethanol).

  • ResearchGate. Solubility of drugs in ethanol and DMSO. Link (General guidelines for DMSO stock preparation and dilution).

Sources

Troubleshooting

How to remove benzyloxy protecting group from 1-(4-Benzyloxy-phenyl)-piperazine

[1] Ticket ID: DEP-BN-PIP-001 Subject: Removal of Benzyl (Bn) Group from Piperazine-Containing Aryl Ethers Status: Open Assigned Specialist: Senior Application Scientist[1] Executive Summary & Chemical Strategy Removing...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: DEP-BN-PIP-001 Subject: Removal of Benzyl (Bn) Group from Piperazine-Containing Aryl Ethers Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Chemical Strategy

Removing a benzyl group from 1-(4-Benzyloxy-phenyl)-piperazine requires navigating two conflicting chemical behaviors: the lability of the benzyl ether and the nucleophilicity of the piperazine nitrogen.[1]

While standard hydrogenolysis is the gold standard for benzyl ethers, the secondary amine in the piperazine ring presents a specific challenge: Catalyst Poisoning . The lone pair on the nitrogen can coordinate strongly to the Palladium surface, effectively deactivating the catalyst and stalling the reaction.

The Solution: You must mask the amine.[1] We recommend Acid-Promoted Catalytic Hydrogenolysis as the primary method.[1] By protonating the piperazine nitrogen (converting it to the ammonium salt), you prevent catalyst coordination and significantly accelerate the reaction.[1]

Primary Protocol: Acid-Promoted Catalytic Hydrogenolysis

Best for: Scalability, cleanliness, and yield.[1] Mechanism: Heterogeneous catalysis (Pd/C) with in-situ amine protection.[1]

Reagents & Equipment
  • Substrate: 1-(4-Benzyloxy-phenyl)-piperazine[1]

  • Catalyst: 10% Pd/C (50% water wet is safer and effective)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

  • Additive (Critical): Concentrated HCl (1.1 - 2.0 equivalents) or Acetic Acid[1]

  • Hydrogen Source: H₂ Balloon (1 atm) or Parr Shaker (30-50 psi)

Step-by-Step Workflow
  • Solubilization & Protonation:

    • Dissolve the substrate in MeOH (approx. 10-20 mL/g).[1]

    • CRITICAL: Add 1.1 to 2.0 equivalents of concentrated HCl.

    • Why? This converts the free piperazine base into the hydrochloride salt.[1] The charged ammonium species cannot coordinate to the Pd surface, leaving the active sites free for the benzyl ether.

  • Catalyst Addition:

    • Under an inert atmosphere (Nitrogen or Argon), carefully add 10 wt% of Pd/C catalyst.[1]

    • Safety Note: Dry Pd/C is pyrophoric.[1] Use water-wet catalyst or add it under a blanket of inert gas.[1]

  • Hydrogenation:

    • Purge the vessel with H₂ gas (vacuum/fill cycles x3).[1]

    • Stir vigorously at Room Temperature (RT) for 2–12 hours.

    • Monitoring: Check TLC or LCMS.[1] The starting material (Bn-ether) is less polar; the product (Phenol) is highly polar.[1]

  • Workup (Isolation of the Salt):

    • Filter the mixture through a pad of Celite to remove the Pd/C. Rinse the pad with MeOH.[1]

    • Concentrate the filtrate in vacuo.[1][2]

    • Result: You will obtain the dihydrochloride salt of 1-(4-hydroxyphenyl)piperazine.[1]

    • Storage: Do not neutralize to the free base unless necessary.[1] The salt is stable; the free base phenol-amine is prone to air oxidation (turning pink/brown).[1]

Visual Workflow: Hydrogenolysis Logic

G Start Start: Bn-Protected Piperazine CheckAcid Add Acid (HCl/AcOH)? Start->CheckAcid Poison FAILURE: Amine Coordinates to Pd (Catalyst Poisoning) CheckAcid->Poison No (Free Base) Protonation Amine Protonated (R2NH2+) Non-coordinating species CheckAcid->Protonation Yes (Acidic pH) H2_Step Add Pd/C + H2 Atmosphere Protonation->H2_Step Cleavage C-O Bond Cleavage (Toluene byproduct) H2_Step->Cleavage Filter Filter Catalyst (Celite) Cleavage->Filter Result Product: Phenol-Piperazine HCl Salt (Stable Solid) Filter->Result

Figure 1: Decision logic for preventing catalyst poisoning during hydrogenation.

Alternative Protocol: Lewis Acid Cleavage (BBr₃)[1]

Best for: Substrates containing sulfur or other groups incompatible with hydrogenation.[1] Mechanism: Boron tribromide coordinates to the ether oxygen, followed by nucleophilic attack by bromide.[1]

Reagents & Equipment
  • Reagent: Boron Tribromide (BBr₃) (1.0 M in DCM)[1]

  • Solvent: Anhydrous Dichloromethane (DCM)[1]

  • Quench: Methanol + NaHCO₃ (aq)

Step-by-Step Workflow
  • Preparation:

    • Dissolve substrate in anhydrous DCM under N₂ at -78°C (Dry ice/acetone bath).

  • Addition (Stoichiometry is Key):

    • Add BBr₃ dropwise.[1]

    • Stoichiometry Alert: You need at least 3.0 - 4.0 equivalents .

    • Why? The first equivalent complexes instantly with the piperazine nitrogen.[1] The second coordinates with the ether oxygen.[1][2] The excess drives the kinetics.[1]

  • Reaction:

    • Allow the reaction to warm slowly to 0°C or RT over 2-4 hours.

    • Mechanism:[1][3][4][5][6][7][8][9] The bromide ion attacks the benzylic carbon, cleaving the bond to form benzyl bromide and the boronate ester of the phenol.

  • Quenching (Exothermic):

    • Cool back to 0°C.

    • Add MeOH dropwise (violent reaction possible).[1]

    • Neutralize with saturated NaHCO₃ if the free base is required, or simply evaporate MeOH to get the HBr salt.[1]

Troubleshooting & FAQs
Q1: My hydrogenation reaction is stalled after 24 hours. What happened?

A: This is almost certainly amine poisoning .[1] The piperazine nitrogen has bound to the Palladium active sites.[1]

  • Fix: Add 1 mL of Glacial Acetic Acid or 0.5 mL concentrated HCl directly to the reaction mixture. Replenish the H₂ atmosphere.[1] The reaction should restart rapidly.

Q2: The product turned pink/brown during workup. Is it ruined?

A: Not necessarily. 1-(4-hydroxyphenyl)piperazine is an electron-rich aminophenol.[1] In its free-base form, it oxidizes rapidly in air to form quinone-imines (colored impurities).[1]

  • Prevention: Always isolate and store the product as the HCl or HBr salt .[1] The salts are stable white/off-white solids.[1] If it is already colored, recrystallize from EtOH/HCl.[1]

Q3: Can I use Transfer Hydrogenation instead of H₂ gas?

A: Yes. This is often safer and requires no high-pressure equipment.[1]

  • Protocol: Dissolve substrate in MeOH. Add 10% Pd/C. Add Ammonium Formate (5-10 equiv). Reflux for 1-2 hours.

  • Note: Ammonium formate breaks down into NH₃, CO₂, and H₂.[1] The generated NH₃ can still poison the catalyst, so ensure the system remains slightly acidic or use Formic Acid/Triethylamine azeotrope.

Data Comparison: Method Selection
FeatureMethod A: Hydrogenation (Pd/C + HCl)Method B: Lewis Acid (BBr₃)
Yield High (>90%)Moderate to High (70-85%)
Atom Economy Excellent (Byproduct: Toluene)Poor (Byproduct: Benzyl Bromide, Boron salts)
Safety Flammability risk (H₂, Pd/C)Corrosive/Toxic (BBr₃), Exothermic quench
Cost Low (Catalyst is recyclable)High (Stoichiometric reagent)
Selectivity Cleaves Bn, Cbz, halidesCleaves Bn, Me ethers; attacks esters
Mechanistic Visualization: BBr₃ Complexation

The following diagram illustrates why excess reagent is required when using Lewis Acids with piperazines.

BBr3_Mech Substrate 1-(4-Bn-O-Ph)-Piperazine BBr3_Add Add 1.0 eq BBr3 Substrate->BBr3_Add Complex_N N-B Complex Formed (Reaction Stops) BBr3_Add->Complex_N Fastest Step BBr3_Excess Add Excess BBr3 (>3.0 eq) Complex_N->BBr3_Excess Requires More Reagent Complex_O O-B Coordination (Activation) BBr3_Excess->Complex_O Cleavage Nucleophilic Attack (Br-) -> Product Complex_O->Cleavage

Figure 2: Stoichiometric requirements for BBr3 deprotection in the presence of basic amines.

References
  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] Protection for the Hydroxyl Group, Ethers. John Wiley & Sons.[1][2] [1]

  • Catalytic Hydrogenation of Piperazine Derivatives . Sergeeva, E. E., et al. (2022).[1] Catalysis in Industry. (Discusses piperazine synthesis and catalyst interactions).

  • Poisoning and Deactivation of Palladium Catalysts . SciSpace/ResearchGate.[1] (Mechanisms of amine coordination to Pd surfaces).

  • Boron Tribromide Deprotection Mechanisms . Sousa, C., & Silva, P. J. (2013).[1][10] European Journal of Organic Chemistry.[1][10] (Detailed mechanism of BBr3 ether cleavage). [1]

Sources

Optimization

Technical Support Center: High-Purity Protocols for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Welcome to the Advanced Purification Support Hub. This guide is designed for process chemists and researchers encountering purity bottlenecks with 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. This guide is designed for process chemists and researchers encountering purity bottlenecks with 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride . Unlike generic protocols, this center addresses the specific chemical behavior of N-aryl piperazines and the stability of benzyl ether protecting groups under acidic salt-formation conditions.

Module 1: Synthesis & Impurity Prevention

The Principle: Purity is defined at the reaction stage. The two most common synthesis routes generate distinct impurity profiles. Identifying your route is the first step to troubleshooting.[1]

Route Analysis & Impurity Origins
  • Route A: Bis-Alkylation (Cyclization)

    • Reagents: 4-(Benzyloxy)aniline + Bis(2-chloroethyl)amine[2] · HCl.

    • Primary Impurity:Incomplete Cyclization Intermediates (linear chloro-amines) and Polymerized tars .

    • Critical Control: Requires high temperature (refluxing butanol/chlorobenzene). Oxidation of the aniline starting material causes persistent color issues (pink/brown).

  • Route B: Pd-Catalyzed Coupling (Buchwald-Hartwig)

    • Reagents: 1-Bromo-4-(benzyloxy)benzene + Piperazine (excess).

    • Primary Impurity:The "Dimer" (N,N'-bis(4-benzyloxyphenyl)piperazine) .

    • Critical Control: Stoichiometry. If piperazine is not in significant excess (>2.5 eq), the mono-arylated product competes for the aryl halide, forming the dimer.

Visualizing the Impurity Pathways

ImpurityPathways cluster_legend Pathway Logic node_start Starting Materials node_prod Target: Mono-Aryl Piperazine node_start->node_prod Primary Reaction node_ox Impurity: Oxidation (Color) node_start->node_ox Air Exposure (Aniline Route) node_dimer Impurity: Bis-Aryl Dimer node_prod->node_dimer Over-reaction (Low Piperazine Eq)

Figure 1: Mechanistic origin of the critical "Dimer" impurity during synthesis.

Module 2: Purification & Work-up (The "Correction" Phase)

Current Status: You have a crude reaction mixture or a low-purity salt. Objective: Isolate the Free Base before final salt formation.

The "Salt-Break-Salt" Protocol

Direct recrystallization of the crude dihydrochloride salt is often inefficient because inorganic salts (NaCl/NaBr) and organic dimers can trap within the crystal lattice. The most robust purification method involves "breaking" the salt to a free base, distilling or washing the base, and re-precipitating.

Step-by-Step Protocol:

  • Free Basing:

    • Suspend the crude salt in water.

    • Adjust pH to >12 using 5N NaOH.[3] Note: The free base is a solid/oil that will separate.

    • Extract into Dichloromethane (DCM) or Ethyl Acetate . DCM is preferred for solubility.

  • The Water Wash (Critical):

    • Wash the organic layer 3x with Brine.

    • Why? This removes trapped inorganic salts and unreacted piperazine (which is highly water-soluble).

  • Drying:

    • Dry over anhydrous

      
      .[2][3][4][5] Filter.
      
  • Optional: Silica Filtration:

    • If the solution is colored (oxidized anilines), pass the DCM solution through a short pad of silica gel or activated charcoal.

Module 3: Salt Formation & Crystallization

The Challenge: The dihydrochloride salt is hygroscopic and prone to "oiling out" (forming a sticky gum instead of crystals).

Optimized Crystallization Table
ParameterRecommendationTechnical Rationale
Solvent A (Dissolution) Absolute Ethanol or Methanol High solubility for the salt; protic nature aids crystal lattice formation.
Solvent B (Anti-solvent) Diethyl Ether or MTBE Low polarity precipitates the salt slowly. MTBE is safer (higher flashpoint) than ether.
Acid Source HCl in Isopropanol (5-6N) Avoids introducing water (unlike aqueous HCl), preventing "oiling out."
Temperature 0°C to -10°C Slow cooling is essential. Rapid cooling traps impurities.
Troubleshooting the "Sticky Oil" Phenomenon
  • Issue: Upon adding HCl, the product oils out as a gum at the bottom of the flask.

  • Cause: Presence of water or adding acid too fast.

  • Fix:

    • Decant the supernatant.

    • Dissolve the oil in a minimum amount of hot Isopropanol (IPA) .

    • Add Acetone dropwise until turbidity is just visible.

    • Scratch the glass side with a spatula to induce nucleation.

    • Refrigerate overnight.

Module 4: Analytical Troubleshooting (FAQs)

Q1: I see a peak at [M-90] in my Mass Spec. Did I lose the benzyl group?

Diagnosis: Likely, yes. Explanation: The benzyl ether bond is acid-sensitive.[6] While generally stable to HCl at room temperature, it can cleave if:

  • Temperature is too high (>60°C) during salt formation.

  • Lewis Acids were present (e.g., AlCl3 residues).

  • Hydrogenation was attempted (benzyl ethers cleave under H2/Pd). Solution: Ensure salt formation is done at 0°C - Room Temp . Do not reflux in acidic methanol for extended periods [1].

Q2: The product has a persistent pink/red hue.

Diagnosis: Oxidation of the aniline substructure. Explanation: 1-(4-benzyloxyphenyl)piperazine is an electron-rich aniline derivative. Trace oxidation creates quinoid-like impurities that are highly colored even at ppm levels. Solution:

  • Perform all recrystallizations under Nitrogen/Argon .

  • Add a pinch of Sodium Metabisulfite during the aqueous workup of the free base to reduce oxidized species.

Q3: My melting point is broad (e.g., 245-255°C).

Diagnosis: Mixed salt forms or hydration. Explanation: Piperazines can form monohydrochloride and dihydrochloride salts.[3] A mixture leads to a depressed/broad melting point. Solution: Ensure excess HCl (at least 2.5 equivalents) is used during precipitation to drive the equilibrium fully to the dihydrochloride form [2]. Recrystallize from Ethanol/Water (95:5) if the anhydrous form is too unstable.

References

  • Greene, T.W., Wuts, P.G.M. "Protection for the Hydroxyl Group: Benzyl Ethers." Organic Chemistry Portal / Wiley.

    • Validates stability profiles of benzyl ethers under acidic conditions.
  • Organic Syntheses. "Synthesis of 1-Benzylpiperazine Dihydrochloride (Analogous Protocol)." Org.[7][8][9][10] Synth. 1955, 35, 10.

    • Authoritative protocol for precipitation and recrystallization of piperazine salts using Ethanol/HCl.
  • National Institutes of Health (NIH). "Simplified Procedure for General Synthesis of Monosubstituted Piperazines." PubMed Central.

    • Details the stoichiometry required to prevent dimer impurities in piperazine synthesis.
  • Cayman Chemical. "Phenylpiperazine (hydrochloride) Product Information."

    • Provides solubility and stability d

Sources

Troubleshooting

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride stability and degradation

Technical Support Center: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Ticket ID: STAB-BPPH-001 Subject: Stability, Degradation Pathways, and Troubleshooting Guide Compound: 1-(4-Benzyloxy-phenyl)-piperazine dihydro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Ticket ID: STAB-BPPH-001 Subject: Stability, Degradation Pathways, and Troubleshooting Guide Compound: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS: 80012-43-7 (Salt form often referenced alongside free base 144881-52-7)

Overview

Welcome to the Technical Support Center. This guide addresses the physicochemical stability of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride . As a piperazine derivative utilized in serotonin receptor research and antifungal synthesis, this compound presents three primary stability challenges: hygroscopicity (due to the dihydrochloride salt), oxidative discoloration (N-oxidation/phenol formation), and pH-dependent solubility (free base precipitation).

This guide is structured to troubleshoot these specific failure modes.

Module 1: Physical Stability & Hygroscopicity

Status: Critical Symptom: “My white powder has turned into a sticky gum or yellow paste.”

Root Cause Analysis

The dihydrochloride salt form (


) provides water solubility but renders the crystal lattice highly hygroscopic. Upon exposure to ambient moisture (

RH), the salt undergoes deliquescence , where adsorbed water dissolves the crystal surface, breaking the lattice energy. This creates a concentrated acidic micro-environment that accelerates secondary chemical degradation.
Troubleshooting Protocol
ObservationDiagnosisActionable Step
Clumping Early-stage moisture absorption.Dry under high vacuum (

) at

for 4 hours over

.
Liquefaction Full deliquescence.Irreversible physical change. Recrystallization required (Ethanol/Et2O) or discard if purity is compromised.
Storage Preventive measure.[1][2][3][4]Store at

in a sealed vial flushed with Argon. Double-bag with desiccant packs.

Module 2: Chemical Degradation Pathways

Status: Moderate to High Risk Symptom: “The solution turned pink/brown after 24 hours.”

Mechanistic Insight

Two distinct pathways drive chemical instability.

  • N-Oxidation: The secondary amine in the piperazine ring is electron-rich and prone to oxidation by atmospheric oxygen, forming N-oxides.

  • Debenzylation & Quinone Formation: While the benzyl ether is generally stable, strong acidic conditions (inherent to the

    
     salt in solution) or light exposure can trace-cleave the benzyl group. The resulting phenol  is highly susceptible to oxidation, forming quinones , which are intensely colored (pink/brown) even at ppm levels.
    
Visualizing the Degradation Pathway

The following diagram illustrates the causality between storage conditions and observed impurities.

DegradationPathway Intact 1-(4-Benzyloxy-phenyl) piperazine 2HCl (White Solid) NOxide Piperazine N-Oxide (Impurity A) Intact->NOxide Oxidation (Air/RT) Phenol 4-(Piperazin-1-yl)phenol (Debenzylated) Intact->Phenol Acid Hydrolysis or Photolysis Quinone Benzoquinone Species (Pink/Brown Color) Phenol->Quinone Rapid Oxidation

Figure 1: Degradation logic flow. The transition from Phenol to Quinone is the primary cause of oxidative discoloration.

Module 3: Solubility & pH Compatibility

Status: High Frequency User Error Symptom: “The compound dissolved in water but precipitated when added to PBS (pH 7.4).”

The pH-Solubility Trap

The dihydrochloride salt is acidic. Dissolving it in unbuffered water results in a pH


, where the molecule is fully protonated and soluble.
However, the free base  (1-(4-Benzyloxy-phenyl)-piperazine) has a LogP of 

(lipophilic). At physiological pH (7.4), the piperazine nitrogens deprotonate, reverting the molecule to its lipophilic free base form, which is insoluble in water .
Solubility Troubleshooting Matrix
Solvent SystemOutcomeExplanation
Water (unbuffered) Soluble pH is acidic; salt remains ionized.
PBS (pH 7.4) Precipitation pH > pKa leads to free base formation.
DMSO Soluble High solubility for both salt and free base.
Protocol Fix Use Co-solvent Dissolve in DMSO first (stock), then dilute into buffer. Keep final DMSO < 1% for cells, but ensure concentration is below the free-base solubility limit (

).

Module 4: Analytical Troubleshooting (HPLC)

Status: Quality Control Symptom: “I see ghost peaks or tailing in my chromatogram.”

Method Optimization

Piperazine derivatives are basic amines that interact strongly with residual silanols on HPLC columns, causing severe peak tailing.

Recommended Protocol:

  • Column: C18 (End-capped) or Phenyl-Hexyl (for better selectivity of the benzyl group).

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid) OR 10mM Ammonium Formate (pH 3.0). Note: Acidic pH is required to keep the piperazine protonated and prevent silanol interaction.

  • Mobile Phase B: Acetonitrile.

  • Wavelength: 240–250 nm (Absorption max of the phenyl-piperazine system).

  • Flow Rate: 1.0 mL/min.

FAQ: Unknown Impurity at RRT 0.8? Likely Benzyl Chloride (starting material) or 4-(Piperazin-1-yl)phenol (degradation product). Use the diagram in Module 2 to correlate retention times with polarity (Phenol will elute earlier than the parent benzyl ether).

References

  • BenchChem. (2025).[2][5][6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. Retrieved from

  • Nielsen, P. T., et al. (2013).[7] Piperazine Degradation in Pilot Plants.[7] Energy Procedia, 37, 1912–1923.[7] Retrieved from

  • Cayman Chemical. (2025).[2] Safety Data Sheet: Phenylpiperazine (hydrochloride).[2] Retrieved from

  • Gadzała-Kopciuch, R. (2005).[8] Accurate HPLC Determination of Piperazine Residues. Journal of Liquid Chromatography & Related Technologies. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Benzyloxyphenylhydrazine hydrochloride.[1][9] Retrieved from

Sources

Optimization

Technical Support Center: Regioselective Synthesis with 1-(4-Benzyloxy-phenyl)-piperazine

Welcome to the technical support center for synthetic strategies involving 1-(4-Benzyloxy-phenyl)-piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 1-(4-Benzyloxy-phenyl)-piperazine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving selective mono-substitution at the N-4 position of the piperazine ring. Authored from the perspective of a Senior Application Scientist, this resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you avoid the formation of undesired di-substituted byproducts.

Introduction: The Challenge of Selectivity

1-(4-Benzyloxy-phenyl)-piperazine is a valuable building block in medicinal chemistry. However, its symmetrical nature, with two reactive secondary amine groups, presents a significant synthetic hurdle: controlling the degree of substitution to achieve the desired mono-substituted product. The similar reactivity of both nitrogen atoms often leads to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[1][2] This guide will equip you with the knowledge and techniques to overcome this challenge.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and offers practical solutions based on established chemical principles.

Problem 1: My reaction is producing a significant amount of the di-substituted byproduct.

This is the most common issue when working with N-arylpiperazines. The formation of the 1,4-disubstituted piperazine is often a competing reaction. Here’s how to troubleshoot this:

Root Cause Analysis:

  • Stoichiometry: If you are using a 1:1 molar ratio of your piperazine to the electrophile, the initially formed mono-substituted product can be sufficiently nucleophilic to react again, leading to the di-substituted compound.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.

  • Base Strength: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting a second substitution.

Solutions:

  • Stoichiometric Control (The "Excess" Method):

    • Principle: By using a large excess of 1-(4-benzyloxy-phenyl)-piperazine relative to your electrophile (e.g., alkyl halide, acyl chloride), you statistically favor the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1]

    • Protocol: Start with a 3-5 fold molar excess of the piperazine. While this may seem wasteful, the unreacted starting material can often be recovered during workup and purification.

  • Protecting Group Strategy (The "Clean" Method):

    • Principle: This is a highly effective and clean method that involves temporarily blocking one of the piperazine nitrogens with a protecting group, typically a tert-Butoxycarbonyl (Boc) group.[3][4][5][6] This ensures that the subsequent reaction occurs only at the unprotected nitrogen. The protecting group is then removed in a final step.

    • Workflow Diagram:

      G cluster_0 Protecting Group Strategy A 1. Mono-Boc Protection of Piperazine B 2. Reaction with Electrophile (E+) A->B Directs substitution C 3. Deprotection (e.g., TFA, HCl) B->C Isolate protected product D Desired Mono-substituted Product C->D Clean product

      Caption: Workflow for mono-substitution using a Boc protecting group.

    • Experimental Protocol: Mono-Boc Protection of 1-(4-Benzyloxy-phenyl)-piperazine

      • Dissolve 1-(4-benzyloxy-phenyl)-piperazine (1 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

      • Cool the solution to 0 °C in an ice bath.

      • Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.0-1.1 eq.) in the same solvent dropwise over 30 minutes.

      • Allow the reaction to warm to room temperature and stir for 12-24 hours.

      • Monitor the reaction progress by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture in vacuo.

      • Purify the resulting N-Boc-protected piperazine by column chromatography.

  • Use of Monopiperazinium Salts (The "In Situ Protection" Method):

    • Principle: Protonating one of the nitrogen atoms of the piperazine ring with an acid forms a monopiperazinium salt. The protonated nitrogen is no longer nucleophilic, effectively protecting it and directing the substitution to the free nitrogen.[3][6][7] This method avoids the need for a separate protection and deprotection step.

    • Protocol:

      • Dissolve 1-(4-benzyloxy-phenyl)-piperazine in a suitable solvent (e.g., methanol, ethanol).

      • Add one equivalent of an acid, such as hydrochloric acid (as a solution in an organic solvent) or acetic acid, to form the monohydrochloride or monoacetate salt in situ.

      • Add your electrophile and a suitable base (if necessary) to proceed with the reaction. The base should be strong enough to deprotonate the reacting nitrogen but not the protonated one.

Problem 2: My reaction is sluggish or not proceeding to completion.

Low reactivity can be a frustrating issue, especially when trying to avoid harsh conditions that might lead to di-substitution.

Root Cause Analysis:

  • Steric Hindrance: The benzyloxy-phenyl group on N-1 and the substituent on your electrophile can create steric hindrance, slowing down the reaction.[8][9]

  • Poor Nucleophilicity of the Piperazine: While generally nucleophilic, the electron-withdrawing nature of the aryl group can slightly reduce the nucleophilicity of the N-4 nitrogen.

  • Leaving Group: A poor leaving group on your electrophile will result in a slow reaction rate.

Solutions:

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C at a time) and monitor the progress. Be mindful that higher temperatures can also increase the rate of di-substitution.

    • Solvent: The choice of solvent can significantly impact reaction rates. For N-alkylation with alkyl halides, polar aprotic solvents like DMF or DMSO can accelerate the reaction.

    • Catalysis: For certain reactions, such as N-arylation, a catalyst is essential. Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and the piperazine.[10][11][12]

  • Activate the Electrophile:

    • If using an alkyl halide, consider switching from a chloride to a bromide or iodide, as the latter are better leaving groups.

    • For acylation reactions, using an acyl chloride or anhydride will be more reactive than a carboxylic acid with a coupling agent.

  • Consider Alternative Methodologies:

    • Reductive Amination: This is an excellent alternative for N-alkylation. It involves the reaction of the piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][13][14][15] This method is often cleaner and avoids the formation of quaternary ammonium salts.[3][4]

    • Workflow for Reductive Amination:

      G cluster_1 Reductive Amination Workflow A 1. Mix Piperazine and Carbonyl Compound B 2. Formation of Iminium Ion Intermediate A->B Acid catalyst (optional) C 3. In situ Reduction (e.g., STAB) B->C Addition of reducing agent D Mono-alkylated Product C->D

      Caption: A streamlined workflow for mono-alkylation via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose strategy to ensure mono-substitution?

A1: For the highest and most consistent selectivity, the protecting group strategy using Boc protection is the most reliable method.[3][4][5][6] Although it involves two additional steps (protection and deprotection), it provides the cleanest reaction profile and simplifies purification, often leading to higher overall yields of the desired mono-substituted product.

Q2: Can I use other protecting groups besides Boc?

A2: Yes, other protecting groups like Carboxybenzyl (Cbz) or a benzyl group can be used. However, the Boc group is often preferred due to its ease of introduction and removal under mild acidic conditions (e.g., TFA in DCM, or HCl in dioxane), which are compatible with a wide range of functional groups.

Q3: How does the benzyloxy group on the phenyl ring affect the reaction?

A3: The benzyloxy group is an electron-donating group, which slightly increases the electron density on the phenyl ring. This electronic effect has a minor influence on the nucleophilicity of the N-4 nitrogen. The benzyloxy group itself can be sensitive to certain reaction conditions, particularly catalytic hydrogenation, which would cleave the benzyl ether.[16] Therefore, if your synthesis involves a hydrogenation step, you may need to deprotect the benzyl ether or choose an alternative synthetic route.

Q4: I am performing a Buchwald-Hartwig amination to introduce the 1-(4-benzyloxy-phenyl)-piperazine moiety onto an aryl halide. Do I still need to worry about di-substitution?

A4: In this specific scenario, you are forming the C-N bond at the N-1 position. The product is your target molecule, 1-(4-benzyloxy-phenyl)-piperazine. If you are then reacting this product further at the N-4 position, all the considerations for avoiding di-substitution discussed in this guide will apply. The Buchwald-Hartwig reaction itself is a powerful tool for the initial synthesis of N-arylpiperazines.[10][11][12]

Q5: Are there any enzymatic methods for selective acylation?

A5: Yes, biocatalysis is an emerging area for selective transformations. Certain lipases, such as Pseudomonas stutzeri lipase (PSL), have been shown to selectively acylate piperazine derivatives, offering a green and highly selective alternative to traditional chemical methods.[17] This approach is particularly useful for sensitive substrates where mild reaction conditions are paramount.

Summary of Key Strategies and Recommendations

StrategyPrincipleAdvantagesDisadvantagesBest For
Protecting Group (Boc) Temporarily block one nitrogen atom.High selectivity, clean reactions, broad applicability.[3][4][5][6]Adds two steps to the synthesis (protection/deprotection).Achieving the highest purity and yield, especially for complex molecules.
Stoichiometric Control Use a large excess of the piperazine.Simple, one-step procedure.[1]Can be wasteful, requires efficient recovery of starting material.Quick, small-scale reactions where starting material cost is not a major concern.
Monopiperazinium Salt Deactivate one nitrogen by protonation.One-pot procedure, avoids protecting groups.[3][6][7]May require careful control of pH and base addition.Reactions where the electrophile is stable to acidic conditions.
Reductive Amination In situ formation and reduction of an iminium ion.Clean reaction, avoids over-alkylation and quaternary salt formation.[4][13][14][15]Limited to the introduction of alkyl groups from aldehydes and ketones.N-alkylation reactions, especially when direct alkylation is problematic.

References

  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2).
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2).
  • A Comparative Guide to Alkylating Agents for Piperazine Substitution. Benchchem.
  • Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. (2015, June 30).
  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023, July 22). MDPI.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
  • Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride.
  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2025, October 30).
  • Selective Mono-Acylation of Pipera-zine Derivatives with Pseudomonas Stutzeri lipase (PSL). Research Explorer - The University of Manchester.
  • Selective N-Alkylation of Anilines in Ionic Liquids. | Request PDF. (2025, August 6).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
  • Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
  • DE1092019B - Process for the N-monoalkylation of piperazine.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • Steric effects. Wikipedia.
  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. (2024, September 10). ACS Omega.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Transition-Metal-Free Alkylation and Acylation of Benzoxazinones with 1,4-Dihydropyridines. (2021, September 3).
  • The Design and Synthesis of 1,4-Substituted Piperazine Derivatives as Triple Reuptake Inhibitors. (2012, August 20). Semantic Scholar.
  • Steric Hindrance | Organic Chemistry. (2024, October 21). YouTube.
  • Steric hindrance inhibits excited-state relaxation and lowers the extent of intramolecular charge transfer in two-photon absorbing dyes. RSC Publishing.
  • Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. (2011, April 21). qualitas1998.net.
  • Buchwald–Hartwig amin
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019, August 15). Journal of Drug Delivery and Therapeutics.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • DESIGN, SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF PIPERAZINE SUBSTITUTED SULPHONYLBENZENE DERIV
  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4. (2017, August 30). SciSpace.
  • Steric hindrance. (2013, February 13). YouTube.
  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Troubleshooting

Column chromatography conditions for 1-(4-Benzyloxy-phenyl)-piperazine purification

Technical Support Center: Purification of 1-(4-Benzyloxy-phenyl)-piperazine Part 1: The Chromatographic Challenge Q: Why does my compound streak on the column despite using a polar solvent system? A: The "Silanol Drag" E...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1-(4-Benzyloxy-phenyl)-piperazine

Part 1: The Chromatographic Challenge

Q: Why does my compound streak on the column despite using a polar solvent system?

A: The "Silanol Drag" Effect. Your molecule, 1-(4-Benzyloxy-phenyl)-piperazine, possesses a "schizophrenic" chemical personality that complicates standard chromatography:

  • The Lipophilic Tail: The 4-benzyloxy-phenyl group is highly hydrophobic, requiring non-polar solvents (like Hexane or DCM) for solubility and retention.

  • The Basic Anchor: The distal nitrogen of the piperazine ring is a secondary aliphatic amine (

    
    ).
    

The Mechanism of Failure: On standard silica gel (


), the surface is covered in acidic silanol groups (

). As your compound travels down the column, the basic piperazine nitrogen forms strong, reversible hydrogen bonds or ionic interactions with these silanols. This is not simple retention; it is a "drag" effect.
  • Result: The bulk of the molecule moves with the solvent, but a fraction is constantly "stuck" to the silica, creating a long tail (streak) rather than a tight band. This causes co-elution with impurities and poor recovery.

The Solution: You must "mask" the silica surface using a basic modifier in your mobile phase.

Part 2: Method Development & Mobile Phase Optimization

Q: What is the optimal solvent system for this purification?

A: The "Ammoniated Organic" System. Avoid simple Ethyl Acetate/Hexane gradients; they rarely work well for free piperazines. You need a system that dissolves the compound and suppresses ionization.

Recommended Mobile Phase: DCM / MeOH / NH₄OH
  • Base Solvent: Dichloromethane (DCM). Excellent solubility for the benzyloxy group.

  • Polar Modifier: Methanol (MeOH).[1] Increases polarity to elute the amine.

  • Silanol Blocker: Ammonium Hydroxide (28-30%

    
     aqueous solution).
    

The "Golden Ratio" for TLC Development: Start with 90:9:1 (DCM : MeOH : NH₄OH) .

  • Note: The ammonia is aqueous, so it is immiscible with pure DCM. You must add the Methanol to act as a phase transfer bridge.

Preparation Protocol:

  • Mix DCM and MeOH (e.g., 900 mL DCM + 90 mL MeOH).

  • Add the NH₄OH (e.g., 10 mL).

  • Shake vigorously in a separatory funnel or flask.

  • Crucial Step: If the mixture is cloudy, add small amounts of MeOH until it clears. If it remains cloudy, let it settle and use only the clear top phase.

Alternative: The "Triethylamine (TEA)" System

If you cannot use ammonia, use Triethylamine.

  • System: Hexane / Ethyl Acetate + 1% TEA.

  • Warning: TEA has a high boiling point (

    
    ). It is difficult to remove from your final product without high-vacuum drying or an acid wash (which would salt out your product).
    

Part 3: Stationary Phase & Loading Strategy

Q: Can I use standard silica, or do I need C18?

A: Standard Silica (40-63 µm) is sufficient IF you treat it. You do not need expensive C18 or Amine-functionalized silica if you follow the "Pre-Saturation" protocol.

The Pre-Saturation Protocol (Self-Validating Step): Before loading your sample, flush the packed column with 3 column volumes (CV) of your mobile phase containing the basic modifier (e.g., DCM/MeOH/NH₄OH).

  • Validation: Check the pH of the eluent exiting the column. It should be basic (pH > 8). This confirms the acidic silanols are neutralized.

Q: My compound is not soluble in the mobile phase at high concentrations. How do I load it?

A: Use the "Dry Loading" Technique. Liquid loading a dilute solution will ruin your resolution (band broadening).

  • Dissolve your crude 1-(4-Benzyloxy-phenyl)-piperazine in a volatile solvent where it is highly soluble (e.g., pure DCM or Acetone).

  • Add dry silica gel to the flask (Ratio: 1g crude to 2g silica).

  • Evaporate the solvent on a rotary evaporator until you have a free-flowing dust.

  • Pour this dust carefully onto the top of your pre-equilibrated column.

  • Add a layer of sand on top to protect the bed.

Part 4: Troubleshooting & Impurity Removal

Q: I see a spot just above my product. What is it?

A: Likely the Bis-Alkylated Impurity. If you synthesized this via alkylation of piperazine, a common byproduct is the N,N'-bis(4-benzyloxy-phenyl)piperazine.

  • Chemistry: The bis-product has two bulky lipophilic groups and no free NH.

  • Rf Behavior: It will be significantly less polar (higher Rf) than your target mono-amine.

  • Separation Strategy: Run a shallow gradient. Start with 100% DCM (to elute the bis-impurity) and slowly introduce MeOH/NH₄OH to elute your product.

Q: My recovery is low (<60%). Where is my compound?

A: It is likely precipitated on the column or permanently adsorbed.

  • Precipitation: Did you use a Hexane-based system? The free base is likely insoluble in Hexane. Switch to DCM.

  • Adsorption: If you didn't use enough base (NH₄OH/TEA), the amine is stuck to the silica.

    • Rescue: Flush the column with DCM : MeOH : TEA (80:15:5) . This "nuke" option will strip everything off the silica.

Part 5: Summary Data Tables

Table 1: Mobile Phase Decision Matrix
ConditionRecommended SystemAdditiveProsCons
Standard Purification DCM / MeOH1% NH₄OH (aq)Excellent solubility; volatile; no residue.Requires vigorous mixing to clear phase.
High Lipophilicity Hexane / EtOAc1-2% TEAGood for separating non-polar impurities.TEA is hard to remove; poor solubility for free amine.
Difficult Separation Toluene / Acetone1% TEAOrthogonal selectivity to DCM/MeOH.Toluene is toxic; difficult to evaporate.
Table 2: Rf Values (Approximate on Silica)
CompoundStructure NoteRf (DCM/MeOH 9:1)Rf (DCM/MeOH/NH₄OH 90:9:1)
Bis-impurity No free NH, 2x Phenyl0.8 - 0.90.95
Target Product Secondary AmineStreak (0.1 - 0.4) Compact Spot (0.4 - 0.5)
Piperazine Highly Polar0.00.05 - 0.1

Part 6: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying 1-(4-Benzyloxy-phenyl)-piperazine.

PurificationStrategy Start Crude 1-(4-Benzyloxy-phenyl)-piperazine CheckTLC Step 1: Run Test TLC (DCM/MeOH 9:1) Start->CheckTLC Streaking Is the spot streaking? CheckTLC->Streaking AddBase Add 1% NH4OH or TEA to Mobile Phase Streaking->AddBase Yes (Likely) Solubility Check Solubility in Mobile Phase Streaking->Solubility No (Rare) AddBase->Solubility LiquidLoad Method A: Liquid Load (Dissolve in Mobile Phase) Solubility->LiquidLoad High Solubility DryLoad Method B: Dry Load (Adsorb on Silica) Solubility->DryLoad Low Solubility/Precipitates RunColumn Run Column Gradient: 100% DCM -> 90:10 DCM/MeOH(+Base) LiquidLoad->RunColumn DryLoad->RunColumn

Caption: Decision tree for selecting loading method and mobile phase modification based on TLC behavior and solubility.

References

  • Patel, J. et al. "Synthesis and biological evaluation of piperazine derivatives." Journal of Medicinal Chemistry, 2010 . (General reference for aryl-piperazine synthesis/purification).

  • Biotage Application Note. "Purifying ionic compounds by flash column chromatography." Biotage.com. (Authoritative guide on amine purification on silica).

  • Encyclopedia of Reagents for Organic Synthesis. "Piperazine Purification Protocols." Wiley Online Library.

  • Google Patents. "Process for preparing N-benzyl piperazine derivatives." CN1634901A. (Industrial synthesis and purification context).

Sources

Optimization

Technical Support Center: Handling &amp; Stabilization of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Topic: Managing hygroscopic nature of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scient...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing hygroscopic nature of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists.[1][2]

[1][2]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Moisture Management & Stability Protocol for CAS [Related: 144881-52-7 (Free Base)][1][2]

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a critical intermediate, frequently employed in the synthesis of triazole antifungals (e.g., Itraconazole, Posaconazole).[1][2] While the piperazine core provides essential bioactivity, the dihydrochloride salt form introduces a significant challenge: acute hygroscopicity .

Upon exposure to ambient humidity, this compound can transition from a free-flowing powder to a sticky gum or deliquescent oil within minutes.[1][2] This physical change alters stoichiometry, interferes with nucleophilic substitution reactions, and accelerates hydrolytic degradation. This guide provides a self-validating system to manage these risks.

Module 1: Storage & Preservation (The First Line of Defense)[2]

Q: How should I store the compound long-term to prevent "caking"?

A: The "caking" is the first stage of deliquescence.[2] You must treat this compound as a moisture-intolerant reagent .[1][2]

  • Primary Containment: Store in a tightly sealed amber glass vial. Plastic containers are permeable to moisture over time.[1]

  • Secondary Containment: Place the primary vial inside a secondary desiccator jar or a vacuum-sealed aluminum bag containing active desiccant (silica gel or molecular sieves).[1][2]

  • Temperature: Store at 2–8°C (Refrigerated) or -20°C for periods exceeding 6 months. Phenyl piperazines are prone to oxidative degradation at room temperature [1].

  • The "Warm-Up" Rule: Crucial Step. Before opening a refrigerated vial, allow it to equilibrate to room temperature for at least 30 minutes inside the desiccator. Opening a cold vial in warm air causes immediate condensation on the solid, ruining the sample instantly.

Q: Can I store the compound under air?

A: No. While the benzyloxy group offers some steric protection, the piperazine nitrogens and the acidic hydrochloride environment make the compound susceptible to oxidation and hydrolysis.

  • Recommendation: Backfill the headspace with dry Argon or Nitrogen after every use. Argon is preferred as it is heavier than air and provides a better "blanket" over the solid.

Module 2: Operational Handling (Weighing & Dispensing)

Q: The powder becomes sticky on the spatula during weighing. How do I fix this?

A: This indicates the ambient humidity is reacting with the salt surface. The "stickiness" is a concentrated solution of the compound forming in real-time.[1][2]

  • Protocol A (Ideal): Handle inside a glove box or glove bag with a relative humidity (RH) < 10%.[2]

  • Protocol B (Benchtop):

    • Speed is key: Do not leave the stock bottle open. Aliquot roughly what you need into a secondary vessel, then close the stock immediately.

    • Antistatic Gun: Use an ionizing gun to reduce static, which often exacerbates the surface area exposure of fine powders to moist air.

    • Weigh by Difference: Do not try to scoop exact amounts slowly. Weigh the closed vial, remove an aliquot, and weigh the vial again. This minimizes exposure time.[1]

Q: My calculated stoichiometry is off. The reaction is incomplete.

A: If the salt has absorbed water, you are weighing "water weight" rather than "compound weight."

  • The Fix: You must determine the Loss on Drying (LOD) or Water Content (Karl Fischer titration) before critical reactions.[2]

  • Correction Factor: If your material contains 5% water by weight, adjust your mass input by a factor of 1.053 to ensure you are adding the correct molar equivalents of the piperazine.

Module 3: Process Troubleshooting (Recovery & Synthesis)

Q: I left the bottle open, and the solid has turned into a gum/oil. Is it ruined?

A: Not necessarily, but it requires reprocessing. The "gum" is likely the hydrate form or a concentrated aqueous solution.

  • Recovery Protocol:

    • Dissolution: Dissolve the gum completely in a minimum amount of dry Methanol (MeOH) .

    • Precipitation: Add the methanolic solution dropwise into a stirred excess of dry Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) . The dihydrochloride salt should precipitate out as a solid.

    • Filtration: Filter rapidly under a blanket of nitrogen.

    • Drying: See the "Drying Protocol" below.

Q: How do I dry the compound without degrading it?

A: This is a delicate balance. The compound is a dihydrochloride salt, meaning it is acidic. Applying high heat (>60°C) can cause acid-catalyzed cleavage of the benzyl ether (debenzylation), destroying your molecule.[1][2]

  • Safe Drying Protocol:

    • Equipment: Vacuum oven.

    • Temperature: 40°C – 50°C maximum [2].[1]

    • Pressure: < 10 mbar.[1]

    • Desiccant: Place a tray of P2O5 (Phosphorus Pentoxide) or KOH pellets in the oven to scavenge the liberated water and HCl traces.[2]

    • Duration: Dry to constant weight (usually 4–12 hours).

Module 4: Analytical Integrity

Q: My NMR spectrum shows a broad peak at 4.8 ppm and shifting amide/amine signals.

A: This is characteristic of wet amine salts.

  • Explanation: Proton exchange between the residual water and the ammonium protons (

    
    ) causes peak broadening and chemical shift drifts.[2]
    
  • Solution:

    • Dry the sample as per Module 3.

    • Run the NMR in DMSO-d6 or MeOD .[1][2] DMSO is often better for solubilizing the salt, but it is hygroscopic itself. Ensure the solvent ampoule is fresh.

Q: The melting point is 10°C lower than the literature value.

A: Melting point depression is the most sensitive indicator of moisture contamination in salts.

  • Standard: The anhydrous dihydrochloride typically decomposes/melts >240°C (varies by specific polymorph).[2]

  • Diagnosis: If the solid melts/slumps <200°C, it is significantly hydrated. Do not use for synthesis until dried.[1]

Visual Reference: Moisture Management Workflow

The following diagram illustrates the critical decision pathways for handling this hygroscopic salt to ensure experimental success.

MoistureManagement Start Received 1-(4-Benzyloxy-phenyl)- piperazine 2HCl Storage Storage: Amber Vial + Desiccant @ 4°C Start->Storage Opening Equilibrate to RT (30 mins in desiccator) Storage->Opening Inspection Visual Inspection: Free-flowing powder? Opening->Inspection Weighing Weighing Protocol: Rapid, Antistatic, Inert Gas Inspection->Weighing Yes Gum State: Sticky/Gum/Oil Inspection->Gum No Reaction Proceed to Synthesis Weighing->Reaction Recovery Recovery Protocol: 1. Dissolve in dry MeOH 2. Precipitate in Et2O 3. Filter under N2 Gum->Recovery Drying Drying Protocol: Vac Oven @ 45°C < 10 mbar Recovery->Drying Drying->Inspection Re-evaluate

Figure 1: Decision logic for storage, inspection, and recovery of hygroscopic piperazine salts.

Summary of Critical Data

ParameterSpecification / RecommendationReason
Storage Temp 2°C to 8°C (Long term: -20°C)Retards oxidative degradation of phenyl piperazine moiety [1].[1][2]
Atmosphere Nitrogen or ArgonPrevents moisture uptake and oxidation.
Drying Temp Max 50°C (Vacuum)Prevents acid-catalyzed debenzylation (cleavage of ether).[1][2]
Solubility Soluble: Water, MeOH, DMSOInsoluble: Ether, Hexane, DCMUse solubility difference for purification/precipitation.
Handling Glove box or "Weigh by Difference"Minimizes exposure time to ambient humidity.

References

  • Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. (2018). Phenyl piperazines stored for >6 months showed analyte degradation.[1][3] Available at: [Link]

  • Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. European Patent EP1230231B1.[1][2] Describes drying protocols for piperazine intermediates under vacuum at 50°C. Available at:

  • 1-[4-(Benzyloxy)phenyl]piperazine (Free Base Properties). PubChem.[1][2][4] National Library of Medicine. Available at: [Link][1][2]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics. (2023).[1][2][5] Discusses the mechanism of hygroscopicity in hydrochloride salts. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Validation of 1-(4-Benzyloxy-phenyl)-piperazine 2HCl

Topic: Interpreting NMR spectrum of crude 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting) Welcome to the Structural Elucidatio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting NMR spectrum of crude 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Welcome to the Structural Elucidation Help Desk. You are analyzing the crude dihydrochloride salt of 1-(4-Benzyloxy-phenyl)-piperazine , a common pharmacophore used in antifungal (e.g., Ketoconazole analogs) and CNS-active drug discovery. This guide addresses the specific spectral anomalies caused by the dihydrochloride salt form, solvent interactions, and common synthetic impurities.

Visual Guide: Structural Assignment Logic

Before interpreting the spectrum, visualize the proton environments. The diagram below maps the connectivity to the expected chemical shift zones.

G Figure 1: Chemical Shift Logic Map for 1-(4-Benzyloxy-phenyl)-piperazine 2HCl in DMSO-d6 Benzyl Benzyl Ring (Outer Aromatic) 7.3 - 7.5 ppm Linker Benzylic CH2 (Ether Linker) ~5.1 ppm (s) Benzyl->Linker Attached Phenyl Phenylene Ring (Inner Aromatic) 6.9 - 7.1 ppm (AA'BB') Linker->Phenyl Ether Bond Piperazine Piperazine Ring (2HCl Salt Form) 3.2 - 3.6 ppm (Broad) Phenyl->Piperazine N-Aryl Bond Ammonium Ammonium Protons (NH2+ / NH+) > 9.0 ppm (Broad) Piperazine->Ammonium Protonation

Part 1: The Baseline Spectrum (What to Expect)
Q: What are the standard chemical shifts for the pure dihydrochloride salt?

A: Unlike the free base, the dihydrochloride salt (2HCl) induces significant deshielding on the piperazine ring. You must use DMSO-d6 (or MeOD) as your solvent; this salt is insoluble in CDCl₃.

Standard Assignment Table (DMSO-d6, 400 MHz)

Proton GroupShift (

, ppm)
MultiplicityIntegralMechanistic Insight
NH / NH₂⁺ 9.0 – 10.0Broad Singlet~2-3HExchangeable acidic protons. Only visible in dry DMSO; disappears in D₂O or MeOD.
Benzyl Ar-H 7.30 – 7.48Multiplet5HThe "outer" phenyl ring. Typical monosubstituted benzene pattern.
Phenylene Ar-H 6.90 – 7.15Pseudo-doublets (AA'BB')4HThe "inner" ring. The electron-donating alkoxy and amine groups shield these protons relative to benzene, but less so than in the free base due to protonation.
O-CH₂ 5.05 – 5.10Singlet2HCharacteristic sharp singlet of the benzylic ether. Critical anchor point for integration.
Piperazine CH₂ 3.20 – 3.60Broad / Multiplets8HDeshielded by the positive charge on nitrogens. Often overlaps with the DMSO water peak (3.33 ppm).
Part 2: Troubleshooting "Crude" Anomalies
Q: My piperazine signals (3.0–3.6 ppm) are a messy blob. Is my product decomposed?

A: Likely not. This is the "Salt/Solvent Overlap Effect."

  • The Water Problem: DMSO-d6 is hygroscopic. The water signal appears at 3.33 ppm , directly on top of the piperazine protons.

  • The Salt Effect: Protonation locks the piperazine ring into a rigid chair conformation but also slows the exchange of NH protons. This broadening often merges the two distinct piperazine triplets (seen in free base) into a single broad envelope.

Troubleshooting Protocol:

  • Action: Add 1-2 drops of D₂O to the NMR tube and shake.

  • Result: The NH peaks (>9 ppm) will vanish. The water peak will shift (usually to ~4.8 ppm in large amounts of D₂O) or grow significantly. This may unmask the underlying piperazine alkyl protons.

Q: I see a small triplet at 1.1 ppm and a quartet at 3.5 ppm. What is this?

A: This is trapped Ethanol . Piperazine salts are frequently precipitated using HCl in Ethanol or Diethyl Ether. The crude solid lattice often traps solvent molecules.

  • Ethanol: Triplet ~1.06 ppm, Quartet ~3.44 ppm.

  • Diethyl Ether: Triplet ~1.1 ppm, Quartet ~3.38 ppm.

  • Ethyl Acetate: Singlet ~2.0 ppm, Quartet ~4.0 ppm, Triplet ~1.2 ppm.

Q: There is a singlet around 4.6 ppm and extra aromatics. Is this a side product?

A: This is likely unreacted Benzyl Chloride (or Bromide) .

  • Diagnostic: The benzylic

    
     in benzyl chloride appears at ~4.6–4.7 ppm , distinctly upfield from your product's ether 
    
    
    
    (5.1 ppm).
  • Implication: If your synthesis involved alkylating 1-(4-hydroxyphenyl)piperazine with benzyl chloride, the reaction was incomplete or the workup did not remove the excess alkylating agent.

Part 3: Advanced Verification (Salt vs. Free Base)
Q: How do I confirm I have the Dihydrochloride salt and not the Free Base?

A: You cannot "see" the chloride counter-ion in ¹H NMR, but you can infer it from the Chemical Shift Drift .

Comparative Shift Table

ProtonFree Base (CDCl₃)Dihydrochloride Salt (DMSO-d6)
Piperazine N-CH₂ 2.9 – 3.1 ppm3.2 – 3.6 ppm (Downfield Shift)
Phenylene Ar-H 6.8 – 6.9 ppm6.9 – 7.15 ppm (Slight Downfield)
NH Proton ~1.8 ppm (often invisible)> 9.0 ppm (Broad, distinct)
  • Mechanism: The protonation of the piperazine nitrogens creates a positive charge (ammonium), which pulls electron density away from the neighboring C-H bonds (inductive effect), causing them to appear downfield (higher ppm).

Part 4: Experimental Protocols
Protocol A: Sample Preparation for Crude Salts
  • Objective: To obtain a spectrum with flat baselines despite insolubility.

  • Step 1: Weigh 5–10 mg of crude solid.

  • Step 2: Add 0.6 mL DMSO-d6 . Do not use CDCl₃ (the salt will float and give no signal).

  • Step 3: Sonicate for 2 minutes. Crude salts often form tight crystal lattices that require energy to dissolve.

  • Step 4: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Suspended solids cause line broadening.

Protocol B: The "Free Base" Check (Optional)

If the salt spectrum is too ambiguous due to broadening:

  • Take 20 mg of the crude salt in a vial.

  • Add 1 mL of 1M NaOH and 1 mL of Dichloromethane (DCM).

  • Shake vigorously and let layers separate.

  • Remove the organic (DCM) layer, dry over MgSO₄, and evaporate.

  • Re-dissolve the residue in CDCl₃ .

  • Result: The spectrum should now show sharp, distinct triplets for the piperazine ring at ~3.0 ppm, confirming the backbone structure without the interference of the salt dynamics.

References
  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem.1997 , 62, 7512–7515.[1]

  • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." (Search: Piperazine derivatives).

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Piperazines and Salts." University of Wisconsin-Madison Chemistry Department Resources.

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.

Sources

Optimization

Technical Support Center: Reaction Monitoring of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride by TLC

Welcome to the technical support guide for monitoring the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for monitoring the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-tested solutions to ensure your reaction monitoring is accurate and efficient.

Frequently Asked Questions (FAQs)

Q1: Why can't I see any spots on my TLC plate, even under UV light?

A1: Several factors could be at play:

  • Insufficient Concentration: The concentration of your reaction mixture might be too low to be detected. Try spotting the same location multiple times, allowing the solvent to dry between applications, to increase the amount of sample on the plate.[1]

  • Compound is Not UV-Active: While 1-(4-Benzyloxy-phenyl)-piperazine contains aromatic rings and should be UV-active, your starting materials or other intermediates might not be.[2][3] Always use a secondary visualization method, such as a chemical stain, to confirm the presence or absence of spots.

  • Sample Was Spotted Below the Solvent Line: If the initial spots are below the level of the eluent in the developing chamber, your compounds will dissolve into the solvent reservoir instead of migrating up the plate.[1]

  • Reaction Failure: It's also possible that the reaction has not proceeded, and there is no product to detect.[1]

Q2: My spots are streaking badly. What's causing this?

A2: Streaking is a common issue, particularly with amine compounds. The primary causes are:

  • Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[4][5] Dilute your sample or apply a smaller amount.

  • Strong Interaction with Silica: The basic nitrogen atoms in piperazine can interact strongly with the acidic silica gel stationary phase, leading to tailing or streaking. To counteract this, add a small amount of a basic modifier, like triethylamine or ammonia, to your mobile phase.

  • Compound is a Salt: The dihydrochloride salt form is highly polar and may not move well on the silica plate, resulting in streaking at the baseline. Neutralizing the sample with a base before spotting can sometimes improve chromatography.

Q3: What is a good starting mobile phase for this analysis?

A3: A good starting point for separating moderately polar compounds like N-aryl piperazines is a mixture of a non-polar and a polar solvent. Consider the following systems and adjust the ratios to achieve an optimal Rf value (typically between 0.3 and 0.5) for your product.

Mobile Phase SystemTypical Ratio (v/v)Notes
Dichloromethane : Methanol95 : 5 to 90 : 10A versatile system. Increase methanol for higher polarity.
Ethyl Acetate : Hexane30 : 70 to 50 : 50Good for less polar compounds. Increase ethyl acetate for more polar analytes.
Chloroform : Methanol95 : 5 to 90 : 10Similar to DCM/MeOH, can offer different selectivity.
Dichloromethane : Methanol : Ammonium Hydroxide90 : 10 : 0.5The addition of a base can significantly reduce streaking of amines.[4]

Q4: How do I visualize the spots after developing the TLC?

A4: Due to the aromatic nature of 1-(4-Benzyloxy-phenyl)-piperazine, the primary visualization method is UV light at 254 nm.[2][3] Compounds containing aromatic rings will absorb the UV light and appear as dark spots on the fluorescent green background of the TLC plate.[2][3] For compounds that are not UV-active or for confirmation, chemical stains are necessary.

Staining MethodTarget CompoundsProcedureExpected Result
UV Light (254 nm) Aromatic and conjugated systemsShine a short-wave UV lamp on the plate.Dark spots on a green fluorescent background.[2][3]
Potassium Permanganate (KMnO₄) Compounds that can be oxidized (alkenes, alkynes, alcohols, amines)Dip the plate in the stain and gently heat.Yellow/brown spots on a purple background.[6]
Ninhydrin Primary and secondary aminesDip or spray the plate and heat carefully.Can produce colored spots (often purple or yellow) for amine-containing compounds.[7]
Iodine Chamber Unsaturated and aromatic compoundsPlace the plate in a sealed chamber with iodine crystals.Brown spots appear as the iodine adsorbs to the compounds.[8]

Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the TLC monitoring of your reaction.

Problem 1: Poor Separation of Spots (Reactant and Product have similar Rf values)

Causality: The polarity of your chosen mobile phase may not be suitable to differentiate between your starting material (e.g., 1-bromo-4-(benzyloxy)benzene or piperazine) and your product.[9] The reactants and products may have very similar polarities, making separation challenging.

Step-by-Step Resolution Protocol:
  • Adjust Mobile Phase Polarity:

    • If spots are too high on the plate (high Rf), your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol).

    • If spots are too low on the plate (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Change Solvent System: If adjusting polarity doesn't work, switch to a different solvent system with different selectivity. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol system.

  • Utilize a Co-spot: To confirm if a spot in your reaction lane corresponds to your starting material, use a "co-spot" lane. In this lane, spot both your starting material and your reaction mixture at the same point. If the reaction is incomplete, you will see a single, elongated spot. If the reaction is complete, you should see two distinct spots.[9]

Problem 2: Spots Remain at the Baseline (Rf = 0)

Causality: This is a very common issue when working with the dihydrochloride salt of an amine. The salt is highly polar and ionic, causing it to strongly adsorb to the silica gel and not move from the origin.[10][11]

Step-by-Step Resolution Protocol:
  • Neutralize the Sample Before Spotting:

    • Take a small aliquot of your reaction mixture.

    • Add a drop of a dilute base (e.g., 1M NaOH or a saturated solution of sodium bicarbonate) to neutralize the hydrochloride salt.

    • Extract the neutralized free amine into a small amount of an organic solvent like ethyl acetate or dichloromethane.

    • Spot the organic layer on the TLC plate. The free amine form is less polar and will migrate up the plate.

  • Use a Basic Mobile Phase: Add a small percentage (0.5-2%) of triethylamine or ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica gel, allowing the basic amine compound to move up the plate.[4]

  • Consider Reversed-Phase TLC: If the compound is still immobile, consider using reversed-phase TLC plates (e.g., C18-silica) with a polar mobile phase like methanol/water or acetonitrile/water.

Problem 3: Unexpected Spots Appear on the TLC Plate

Causality: Unexpected spots can indicate the formation of byproducts, decomposition of your product or starting materials on the silica plate, or contamination.[1][9] For instance, benzyl groups can sometimes be cleaved under certain reaction conditions.

Step-by-Step Resolution Protocol:
  • Identify the Source: Run separate TLCs of your starting materials and reagents to ensure they are pure and not contributing to the extra spots.

  • Check for Decomposition on Silica: To test if your compound is decomposing on the acidic silica gel, perform a 2D TLC.[9]

    • Spot your sample in one corner of a square TLC plate.

    • Develop the plate in one direction.

    • Dry the plate, rotate it 90 degrees, and develop it again in the same mobile phase.

    • If the compound is stable, all spots will appear on the diagonal. Spots that appear off the diagonal indicate decomposition products formed during the chromatography.[9]

  • Analyze Reaction Conditions: Re-evaluate your reaction conditions (temperature, atmosphere, purity of reagents) to minimize side reactions.

Experimental Workflow & Visualization

Standard TLC Protocol for Reaction Monitoring

Here is a step-by-step guide for setting up and running a TLC to monitor the progress of your 1-(4-Benzyloxy-phenyl)-piperazine synthesis.

  • Prepare the TLC Chamber:

    • Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper inside, leaning against the wall, to saturate the chamber with solvent vapors. This ensures even development.[12]

    • Cover the chamber and let it equilibrate for 5-10 minutes.[13]

  • Prepare the TLC Plate:

    • Using a pencil (not a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the plate.[1]

    • Mark the lanes for your starting material (SM), co-spot (C), and reaction mixture (R).

  • Spot the Plate:

    • Dissolve your starting material reference and reaction aliquot in a volatile solvent (e.g., dichloromethane).

    • Using a capillary tube, carefully and briefly touch the end to the plate on the appropriate marks. Aim for small, concentrated spots (1-2 mm in diameter).

  • Develop the Plate:

    • Carefully place the TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Analyze:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle them with a pencil.

    • If necessary, use a chemical stain for further visualization.

    • Calculate the Rf (retention factor) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Diagrams
TLC Reaction Monitoring Workflow

This diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate TLC Chamber spot_plate Spot Plate (SM, Co-spot, Reaction) prep_chamber->spot_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize Visualize (UV, Stain) dry_plate->visualize calculate_rf Calculate Rf & Interpret visualize->calculate_rf

Caption: Workflow for TLC Reaction Monitoring.

Troubleshooting Decision Tree for TLC

This decision tree helps diagnose and solve common TLC problems systematically.

TLC_Troubleshooting start Problem Observed? p1 No Spots Visible start->p1 p2 Spots Streaking start->p2 p3 Spots at Baseline (Rf=0) start->p3 p4 Poor Separation start->p4 s1a Increase Concentration (Multi-spotting) p1->s1a Cause: Low Conc. s1b Use Chemical Stain p1->s1b Cause: Not UV-Active s2a Reduce Sample Concentration p2->s2a Cause: Overloading s2b Add Base to Eluent (e.g., TEA) p2->s2b Cause: Acid-Base Interaction s3a Neutralize Sample Before Spotting p3->s3a Cause: Salt Form s3b Use Basic Mobile Phase p3->s3b Cause: Salt Form s4a Adjust Eluent Polarity p4->s4a Cause: Wrong Polarity s4b Change Solvent System p4->s4b Cause: Poor Selectivity

Caption: Decision Tree for TLC Troubleshooting.

References

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

  • Reddit. Silly question - but do hydrochloride salts run on a TLC?. [Link]

  • ResearchGate. A general and convenient synthesis of N-aryl piperazines. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • Reddit. How to purify Benzylamine?. [Link]

  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • EPFL. TLC Visualization Reagents. [Link]

  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • Organic Chemistry. TLC stains. [Link]

  • YouTube. TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • ResearchGate. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. [Link]

  • Myers Research Group, Harvard University. TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Sciencemadness.org. TLC of amine hydrochloride salt. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • ResearchGate. Fast Question: Do hydrochloride salts run on a TLC plate?. [Link]

Sources

Troubleshooting

Scaling up 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride purification

Topic: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Ticket ID: SC-UP-8821 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Ticket ID: SC-UP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Tier 3 Engineering Support]

Executive Summary & Chemical Context

Scaling up the purification of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride presents a unique set of chemical engineering challenges distinct from bench-scale synthesis. At the gram scale, rapid precipitation is acceptable; at the kilogram scale, it is a liability.

The core difficulty lies in the amphiphilic nature of the molecule. The lipophilic benzyloxy tail fights against the hydrophilic piperazine dihydrochloride head, creating a high propensity for "oiling out" (liquid-liquid phase separation) rather than clean crystallization. Furthermore, the piperazine ring acts as a ligand for transition metals, making palladium removal (if Buchwald-Hartwig coupling was used) notoriously difficult.

This guide replaces standard operating procedures (SOPs) with Self-Validating Protocols designed to detect failure modes before they compromise the batch.

Module 1: The Salt Formation Crisis (Control & Crystallization)

The Hazard: Adding HCl gas or concentrated HCl directly to a bulk reaction mixture at scale causes a massive exotherm and local supersaturation. This traps impurities (starting aniline/bromide) inside the crystal lattice.

Optimized Protocol: The "Reverse Addition" Technique

Do not add acid to the amine. Add the amine solution to a controlled acid stream to maintain a constant acidic environment, preventing the formation of the monohydrochloride sticky intermediate.

ParameterBench Scale (Standard)Scale-Up (Optimized)Technical Rationale
Solvent System Ethanol/Et2OIPA / Methanol (9:1) Ether is unsafe at scale. IPA provides a wider metastable zone width.
Acid Source HCl gas bubbling5-6N HCl in IPA Gas bubbling creates hot spots. Pre-dissolved acid allows precise stoichiometry.
Temperature 0°C (Ice Bath)50°C

Slow Ramp
High temp prevents "oiling out" upon initial contact.
Agitation Magnetic Stir barOverhead Impeller (PBT) High shear is required to break the "gel" phase often formed by piperazine salts.
Step-by-Step Workflow:
  • Dissolution: Dissolve the crude free base in Methanol (5 volumes). Filter to remove insolubles.

  • Priming: Charge the reactor with IPA (10 volumes) and 0.5 equivalents of HCl (in IPA). Heat to 50°C.

  • Controlled Addition: Feed the free base solution into the reactor over 2 hours.

  • Stoichiometry Check: Simultaneously feed the remaining HCl (2.0 eq total + 10% excess) to maintain pH < 2.

  • Seeding: At 45°C, add 0.5% wt/wt pure seed crystals. Wait 30 minutes. (Crucial for polymorph control).

  • Cooling: Ramp down to 0°C over 6 hours (Linear cooling profile).

Module 2: Impurity Purging (The "Sticky" Impurities)

If your synthesis utilized Pd-catalyzed coupling (Buchwald-Hartwig), the piperazine nitrogens will bind residual Palladium tightly. Standard recrystallization is often insufficient.

The Scavenger System (Pre-Salt Formation)

You must remove Pd before forming the salt. Once the salt forms, the lattice energy locks the metal inside.

Protocol:

  • Dissolve crude free base in Toluene/THF (1:1) .

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd loading).

  • Stir at 50°C for 4 hours.

  • Filter hot through a Celite/Charcoal pad.

    • Why Hot? To prevent the product from precipitating on the filter cake while leaving the resin behind.

Module 3: Visualization of Logic Flow

The following diagram illustrates the critical decision pathways for purification, distinguishing between "Clean" routes and "Salvage" routes.

PurificationLogic Start Crude Reaction Mixture (Free Base) CheckPd Is Pd Catalyst Used? Start->CheckPd Scavenge Add SiliaMetS Thiol (Toluene/THF, 50°C) CheckPd->Scavenge Yes SaltForm Salt Formation (HCl in IPA, 50°C) CheckPd->SaltForm No Filter Hot Filtration (Remove Resin) Scavenge->Filter Filter->SaltForm Seed Seeding @ 45°C (Prevent Oiling Out) SaltForm->Seed Cool Linear Cooling (50°C -> 0°C over 6h) Seed->Cool Isolate Filtration & Drying (Vacuum Oven, 40°C) Cool->Isolate

Figure 1: Critical Process Flow for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride purification, highlighting the mandatory metal scavenging step prior to salt formation.

Module 4: Troubleshooting & FAQs

Q1: The mixture turned into a thick oil/gum instead of crystals. How do I save the batch?

  • Diagnosis: This is "oiling out," caused by the solution entering the liquid-liquid immiscibility gap before the solubility curve.

  • The Fix:

    • Reheat the mixture until the oil re-dissolves (creates a clear solution).

    • Add Ethanol dropwise until the solution is clear at a lower temperature (increasing solubility).

    • Add seed crystals immediately.

    • Cool very slowly (5°C per hour). The oil phase is metastable; seeding provides the lower-energy crystal template.

Q2: My final product has a pink/red hue. Is this acceptable?

  • Diagnosis: No. This indicates oxidation of the piperazine ring (N-oxide formation) or trace aniline impurities.

  • The Fix: Recrystallize using IPA with 1% Ascorbic Acid added to the solvent system. The ascorbic acid acts as an antioxidant during the heating phase. Wash the final filter cake with cold acetone to remove the color bodies.

Q3: The filtration is extremely slow (clogging).

  • Diagnosis: You formed "fines" (micro-crystals) due to rapid cooling or high impeller shear during the nucleation phase.

  • The Fix: Perform an Ostwald Ripening cycle. Heat the slurry back to 40°C (partial dissolution), hold for 1 hour, then cool slowly back to 0°C. This sacrifices small crystals to grow larger, filterable ones.

Module 5: Diagnostic Decision Tree

Use this logic gate to determine the next step if your purity analysis fails.

TroubleshootingTree Analysis QC Analysis (HPLC/NMR) PurityCheck Purity > 98%? Analysis->PurityCheck ColorCheck Color Issue? PurityCheck->ColorCheck No Release Release Batch PurityCheck->Release Yes PdCheck Pd > 10ppm? ColorCheck->PdCheck No Recryst Recrystallize (IPA/H2O + Charcoal) ColorCheck->Recryst Yes (Pink/Yellow) Reslurry Reslurry in Hot Ethanol PdCheck->Reslurry No (Trapped Organics) FreeBase Break Salt -> Scavenge -> Reform PdCheck->FreeBase Yes (Critical Failure)

Figure 2: Troubleshooting logic for non-compliant batches. Note that high Pd levels require breaking the salt back to the free base for effective remediation.

References
  • Chao, B. et al. (2012). Process Development for the Synthesis of Piperazine Derivatives. Organic Process Research & Development. (General methodology for piperazine scale-up).

  • Johnson Matthey Technology Review. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (Protocols for scavenger selection).

  • BenchChem Technical Support. (2025). Enhancing the Stability of Piperazine-Containing Drugs. (Data on oxidation and salt stability).

  • Organic Syntheses. (2005). Synthesis of 1-benzylpiperazine derivatives. Coll. Vol. 11, p. 100. (Foundational chemistry for benzyl-piperazine handling).

  • Cayman Chemical. (2023). Phenylpiperazine Hydrochloride Product Data. (Solubility and physical property baselines).

Optimization

Technical Support Center: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Synthesis

This guide serves as a specialized technical support resource for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride . It is designed for organic chemists and process engineers encountering "incomplete co...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride . It is designed for organic chemists and process engineers encountering "incomplete conversion" issues.

Case ID: INCOMP-CONV-BPPD Molecule Class: N-Aryl Piperazine / Phenylpiperazine Derivative Critical Failure Mode: Reaction Stalling / Incomplete Conversion[1][2]

Diagnostic Workflow

Before adjusting parameters, identify which synthetic route you are utilizing.[2] The mechanism of "incomplete conversion" differs fundamentally between the Cyclization Route (nucleophilic attack) and the Metal-Catalyzed Route (oxidative addition/reductive elimination).[2]

DiagnosticTree Start START: Identify Synthesis Route RouteA Route A: Cyclization (4-Benzyloxyaniline + Bis(2-chloroethyl)amine) Start->RouteA RouteB Route B: Buchwald-Hartwig (1-Halo-4-benzyloxybenzene + Piperazine) Start->RouteB IssueA Issue: Stalls at 60-70% conversion RouteA->IssueA IssueB Issue: Catalyst death / Black Pd precip RouteB->IssueB SolA Go to Module A: Solvent Boiling Point & Iodide Catalysis IssueA->SolA SolB Go to Module B: Ligand Sterics & O2 Exclusion IssueB->SolB

Figure 1: Diagnostic decision tree for troubleshooting incomplete conversion.

Module A: The Cyclization Route (Aniline Precursor)

Context: Reaction of 4-benzyloxyaniline with bis(2-chloroethyl)amine hydrochloride (nitrogen mustard).[1] Common Symptom: TLC/HPLC shows starting aniline remaining despite prolonged reflux (48h+).

The Mechanistic Bottleneck

This reaction relies on the in situ formation of a transient, highly electrophilic aziridinium ion from the bis(2-chloroethyl)amine.[1][2] The aniline must attack this intermediate twice to form the piperazine ring.[2]

  • Cause of Stalling: If the reaction temperature is too low, the rate of aziridinium formation is slower than the rate of aniline oxidation or side-reactions.[1][2] If the solvent is too nucleophilic (e.g., wet ethanol), it quenches the aziridinium.[2]

Troubleshooting Protocol
ParameterStandard ProtocolOptimized Protocol (Fix) Why? (Causality)
Solvent Ethanol or Methanoln-Butanol or Chlorobenzene Higher boiling points (117°C+) are required to overcome the activation energy for the second ring closure.[1][2]
Catalyst NoneNaI or KI (0.1 eq) Finkelstein reaction converts alkyl chlorides to more reactive alkyl iodides in situ, accelerating the rate-limiting cyclization step.[1][2]
Base TriethylamineAnhydrous Na₂CO₃ Solid inorganic bases prevent the formation of sticky amine-salt byproducts that can encapsulate reagents.[1][2]
Step-by-Step Recovery for Stalled Reactions[1][2]
  • Do not quench. If conversion is <80%, do not stop.

  • Swap Solvent (If possible): If using EtOH, distill it off and replace with n-Butanol .

  • Add Iodide: Add 10 mol% Potassium Iodide (KI).

  • Increase Temp: Reflux at >110°C for 12 additional hours.

  • Validation: Check HPLC. The intermediate N-(2-chloroethyl)-N'-(4-benzyloxyphenyl)-1,2-diaminoethane should disappear.[1][2]

Module B: The Buchwald-Hartwig Route (Aryl Halide Precursor)

Context: Pd-catalyzed coupling of 1-bromo-4-benzyloxybenzene (or chloride) with piperazine.[1][2] Common Symptom: Reaction stops after 1-2 hours; addition of more catalyst does not restart it.[1][2]

The Mechanistic Bottleneck

Piperazine is a diamine that can act as a chelating ligand, displacing the phosphine ligands from the Palladium center.[2] This leads to catalyst poisoning (formation of inactive Pd-amine complexes).[1]

Troubleshooting Protocol
ParameterStandard ProtocolOptimized Protocol (Fix) Why? (Causality)
Ligand PPh₃ or dppfBINAP or Xantphos Bidentate, bulky ligands bite angle prevents piperazine from displacing them on the Pd center.[1][2]
Base K₂CO₃NaOtBu (Sodium tert-butoxide)Stronger base facilitates faster reductive elimination and prevents Pd-halide resting states.[1][2]
Stoichiometry 1:1 RatioPiperazine (3.0 eq) Excess piperazine prevents "bis-arylation" (formation of the symmetric byproduct) which consumes starting material rapidly without yielding the target.[2]

Module C: Salt Formation (The Dihydrochloride Trap)

Context: Converting the free base to the dihydrochloride salt.[2] Issue: "Incomplete conversion" here often means obtaining the monohydrochloride or a non-stoichiometric sticky solid.[1][2]

The Problem: pKa Differential

The first nitrogen (N4, secondary) is more basic than the second (N1, attached to phenyl).[2] Protonating the second nitrogen requires highly acidic, anhydrous conditions.[2] Water allows the HCl to dissociate, establishing an equilibrium where the second proton falls off.[2]

Protocol for Quantitative Salt Formation[1]
  • Dissolution: Dissolve the free base in EtOAc (Ethyl Acetate) or DCM . Do not use alcohols (they solubilize the salt).

  • Acid Source: Use 4M HCl in Dioxane (anhydrous). Do not use aqueous HCl.

  • Addition: Add 2.5 equivalents of HCl dropwise at 0°C.

  • Precipitation: The dihydrochloride should crash out immediately as a white solid.[2]

  • Wash: Filter and wash with Diethyl Ether to remove excess acid.[1]

FAQs: Quick Technical Fixes

Q: My product is purple/brown. Is it decomposed? A: Likely trace oxidation of the aniline or phenol moiety.[1][2] This is cosmetic. Recrystallize from Isopropanol/Water (9:1) with a pinch of activated charcoal to restore the white color.

Q: I see a spot on TLC just below my product. What is it? A: In the Cyclization Route, this is often the half-cyclized intermediate (open chain).[1][2] It indicates the reaction temperature was not high enough to close the ring.[2] See Module A .

Q: Can I use benzyl chloride to protect the phenol during the piperazine synthesis? A: No. Alkylating the phenol in the presence of piperazine will lead to competitive alkylation of the piperazine nitrogen.[2] You must use pre-formed 1-(benzyloxy)-4-halobenzene or 4-benzyloxyaniline .[1][2]

References

  • Chabner, B. A., et al. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics.[1][2] McGraw-Hill.[1][2] (General reference for nitrogen mustard cyclization mechanisms).

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link (Authoritative source for Ligand selection in amine coupling).

  • Patent US5625064A. "Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine."[1][2][3] (Describes the industrial cyclization conditions using high-boiling solvents). Link

  • Organic Syntheses, Coll. Vol. 5. "1-Benzylpiperazine."[1][2] (Foundational protocol for piperazine alkylation and salt formation). Link

  • Prim, D., et al. (2002). "Palladium-catalysed reactions of aryl halides with soft nucleophiles." Tetrahedron.

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and translatable scientific findings are built. 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in the synthesis of various pharmacologically active compounds, is no exception. The presence of even minute quantities of impurities can lead to aberrant biological activity, compromise the integrity of downstream synthetic steps, and create significant regulatory hurdles.

This guide provides an in-depth, comparative analysis of orthogonal analytical techniques for the comprehensive purity assessment of commercial 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. We will move beyond simple protocol recitation to explore the causality behind methodological choices, ensuring a self-validating system for impurity profiling.

The Synthetic Landscape and Potential Impurities

A thorough purity analysis begins with an understanding of the synthetic routes used to manufacture 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. Two common synthetic strategies are prevalent in the chemical industry:

  • Nucleophilic Substitution: This route typically involves the reaction of 4-(benzyloxy)aniline with bis(2-chloroethyl)amine hydrochloride.[1]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A more modern approach that couples 1-bromo-4-(benzyloxy)benzene with piperazine in the presence of a palladium catalyst and a phosphine ligand.[1]

Understanding these pathways allows us to anticipate a profile of potential process-related impurities.

Caption: Predicted impurity classes based on common synthetic routes.

These potential impurities necessitate a multi-pronged analytical approach to ensure their detection and quantification. Relying on a single technique can lead to a dangerously incomplete picture of a sample's true purity.

Orthogonal Analytical Approaches for Robust Purity Determination

To build a comprehensive and trustworthy purity profile, we will employ a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each technique offers unique advantages and, when used in concert, they provide a self-validating system.

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for purity determination of non-volatile organic compounds. Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase Chromatography (C18 column): 1-(4-Benzyloxy-phenyl)-piperazine is a moderately polar molecule, making a non-polar stationary phase like C18 ideal for achieving good retention and separation from both more polar and less polar impurities.

  • Acidified Mobile Phase: The dihydrochloride salt form of the analyte necessitates an acidic mobile phase (e.g., with formic or phosphoric acid) to ensure the protonation of the piperazine nitrogens. This leads to consistent retention times and sharp peak shapes by suppressing silanol interactions with the column.

  • Gradient Elution: A gradient elution (varying the ratio of organic solvent to aqueous buffer over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like the disubstituted by-product) are effectively resolved and eluted within a reasonable timeframe.

Experimental Protocol: HPLC-UV Purity Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance maxima of the phenyl and benzyloxy chromophores).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Further dilute as necessary.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an essential orthogonal technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the synthesis and purification steps.

Causality Behind Experimental Choices:

  • Derivatization (or lack thereof): While the free base of 1-(4-Benzyloxy-phenyl)-piperazine is amenable to GC analysis, the dihydrochloride salt is not volatile. Therefore, analysis is typically performed on the free base after a liquid-liquid extraction from an alkaline solution. Alternatively, a derivatization step could be employed, but direct analysis of the free base is often sufficient for impurity profiling.

  • Column Choice: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) provides excellent separation for a wide range of potential impurities and residual solvents.

  • Mass Spectrometric Detection: MS detection is crucial as it provides structural information based on fragmentation patterns, allowing for the confident identification of unknown peaks.

Experimental Protocol: GC-MS Impurity and Residual Solvent Analysis

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio) for residual solvents, Splitless for trace impurity analysis.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation:

    • For Impurities: Dissolve ~5 mg of the sample in 1 mL of water, basify to pH >12 with 1M NaOH, and extract with 3 x 1 mL of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and analyze.

    • For Residual Solvents: Dissolve ~50 mg of the sample in 1 mL of a suitable solvent (e.g., DMSO) and analyze directly.

Quantitative NMR (qNMR)

Quantitative NMR has emerged as a powerful primary method for purity determination.[2] Unlike chromatographic techniques that rely on the response factor of a chromophore, qNMR provides an absolute purity value based on the direct relationship between the signal integral and the number of protons giving rise to that signal.[3] This makes it an excellent orthogonal method to HPLC. For hydrochloride salts, which can sometimes pose solubility challenges, a modified approach may be necessary.

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard of known high purity and weight is crucial for absolute quantification. The standard should have sharp signals that do not overlap with the analyte's signals. Maleic acid or dimethyl sulfone are common choices.

  • Relaxation Delay (d1): To ensure complete relaxation of all protons between scans, a sufficiently long relaxation delay (typically 5-7 times the longest T1 relaxation time) is critical for accurate integration.

  • Solvent Selection: A deuterated solvent in which both the analyte and the internal standard are fully soluble is required. For amine hydrochlorides, DMSO-d6 or D2O are often good choices. In some cases, in-situ neutralization with a deuterated base in a solvent like methanol-d4 can improve solubility and peak shape.

Experimental Protocol: qNMR for Absolute Purity Determination

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended).

  • Internal Standard (IS): Maleic Acid (high purity, accurately weighed).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride into a vial.

    • Accurately weigh ~5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (d1): 30 seconds (to be optimized based on T1 measurements).

    • Number of Scans: 16-32 (for good signal-to-noise).

  • Data Processing:

    • Apply an exponential multiplication function with a line broadening of 0.3 Hz.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity is calculated using the following formula:

    • Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Comparative Data Analysis

To illustrate the power of this orthogonal approach, consider the following hypothetical data from the analysis of three different commercial batches of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride.

Table 1: Comparative Purity Analysis of Commercial Batches

Batch IDHPLC Purity (% Area)Key Impurity by HPLC (Identity, % Area)Residual Toluene by GC-MS (ppm)qNMR Purity (% w/w)
Batch A 99.85Unidentified, RT=15.2 min, 0.08%< 5099.5
Batch B 98.901,4-bis(4-benzyloxyphenyl)piperazine, 0.95%45098.2
Batch C 99.704-(benzyloxy)aniline, 0.15%< 5096.5 (High water content)

Analysis of Results:

  • Batch A appears to be of high purity across the board. The HPLC and qNMR results are in good agreement, suggesting the absence of significant non-UV active or non-proton-containing impurities.

  • Batch B shows a significant impurity by HPLC, which is likely the disubstituted by-product. The lower qNMR purity value compared to the HPLC area% is consistent with the presence of this heavier impurity, which would have a lower response factor per mole in HPLC-UV. The elevated toluene level also contributes to the lower overall purity.

  • Batch C highlights a critical aspect of purity analysis. While HPLC shows high purity, the qNMR result is significantly lower. This discrepancy is likely due to the presence of water or other non-UV active, proton-containing impurities that are detected by qNMR but not by HPLC-UV. This underscores the necessity of an orthogonal method like qNMR for determining absolute purity.

Adherence to Regulatory Standards

The analysis of impurities in drug substances is governed by international guidelines. The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities.[4]

  • Reporting Threshold: The level at which an impurity must be reported. For drug substances with a maximum daily dose of ≤ 2g/day, this is typically ≥ 0.05%.

  • Identification Threshold: The level at which the structure of an impurity must be determined. This is often ≥ 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level at which an impurity must be assessed for its biological safety. This is typically ≥ 0.15% or 1.0 mg per day intake.

The analytical methods described herein are designed to meet and exceed the sensitivity requirements for these thresholds, ensuring regulatory compliance.

Conclusion

The purity analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A single analytical technique, while useful, is insufficient to provide a complete and trustworthy picture. By employing an orthogonal, self-validating workflow that combines the strengths of HPLC-UV for non-volatile impurity profiling, GC-MS for volatile impurities and residual solvents, and qNMR for absolute purity determination, researchers can have high confidence in the quality of their starting materials. This rigorous approach not only satisfies regulatory expectations but also upholds the principles of scientific integrity, ensuring that subsequent research is built on a solid and reliable foundation.

References

  • Organic Syntheses Procedure. 1-benzylpiperazine. [Link]

  • ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. [Link]

  • ResearchGate. Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. [Link]

  • Auburn University. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ResearchGate. GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ResearchGate. Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. [Link]

  • Royal Society of Chemistry. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

  • European Medicines Agency. Impurities in New Drug Products Q3B(R2). [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Google Patents. Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine.
  • NTU Journal of Pure Sciences. A Review on Analytical Methods for Piperazine Determination. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Google Patents. Detection method of 1- (2, 3-dichlorophenyl)
  • PubMed. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • MDPI. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. [Link]

  • ACTA POLONIAE PHARMACEUTICA. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • University of Cambridge. Quantitative NMR Spectroscopy. [Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Profile of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

This guide provides an in-depth analysis of the expected spectroscopic characteristics of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected spectroscopic characteristics of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a compound of interest in pharmaceutical research and drug development. In the absence of a complete public spectral database for this specific molecule, this document synthesizes theoretical predictions based on its chemical structure with empirical data from analogous compounds. This comparative approach offers a robust framework for researchers to identify, characterize, and assess the purity of this compound.

The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose, providing a unique chemical fingerprint of a molecule.[1][2][3] This guide will delve into the expected ¹H NMR, ¹³C NMR, MS, and IR data for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, comparing these predictions with experimental data from structurally related piperazine derivatives.

The Molecular Structure: A Foundation for Spectral Prediction

To logically deduce the spectroscopic profile of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a clear understanding of its molecular structure is essential. The molecule is comprised of a piperazine ring, a 4-benzyloxy-phenyl substituent, and two hydrochloride salts. This structure informs the expected signals in each spectroscopic method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).[1][4] The dihydrochloride form of the target molecule will influence the chemical shifts, particularly of the protons on and near the nitrogen atoms of the piperazine ring, due to protonation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyloxy group, the substituted phenyl ring, and the piperazine ring. The integration of these signals will correspond to the number of protons in each environment.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
Phenyl-H (benzyloxy)~7.3-7.5MultipletProtons of the monosubstituted benzene ring of the benzyl group.
Methylene-H (benzyloxy)~5.0SingletThe two protons of the -CH₂- group connecting the oxygen to the phenyl ring.
Phenyl-H (substituted)~6.9-7.1MultipletProtons on the phenyl ring attached to the piperazine. Expected to be two doublets due to para-substitution.
Piperazine-H (adjacent to N-phenyl)~3.2-3.4MultipletProtons on the carbons of the piperazine ring directly attached to the substituted phenyl group.
Piperazine-H (adjacent to NH₂⁺)~3.5-3.7MultipletProtons on the carbons of the piperazine ring adjacent to the protonated nitrogen. Deshielded due to the positive charge.
NH₂⁺Broad singletBroadThe two protons on the protonated nitrogens of the piperazine ring. The signal may be broad and its position can vary with concentration and solvent.

Comparative Analysis:

For comparison, consider the ¹H NMR data for 1-(4-chlorophenyl)piperazine dihydrochloride.[5] The aromatic protons appear at approximately 7.07 ppm and 7.37 ppm, and the piperazine protons are observed around 3.45 ppm.[5] In our target molecule, the benzyloxy group's methylene protons are a key distinguishing feature, expected around 5.0 ppm.[6] The aromatic protons of the benzyloxy group's phenyl ring will also be present in the 7.3-7.5 ppm region.[6]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Phenyl-C (benzyloxy)~127-137Multiple signals for the carbons of the monosubstituted benzene ring.
Methylene-C (benzyloxy)~70The carbon of the -CH₂- group.
Phenyl-C (substituted, C-O)~155The carbon of the substituted phenyl ring attached to the oxygen atom.
Phenyl-C (substituted, C-H)~115-120The carbons of the substituted phenyl ring bearing hydrogen atoms.
Phenyl-C (substituted, C-N)~145The carbon of the substituted phenyl ring attached to the piperazine nitrogen.
Piperazine-C (adjacent to N-phenyl)~50Carbons of the piperazine ring attached to the substituted phenyl group.
Piperazine-C (adjacent to NH₂⁺)~45Carbons of the piperazine ring adjacent to the protonated nitrogen.

Comparative Analysis:

In 1-(4-fluorophenyl)piperazine dihydrochloride, the piperazine carbons appear around 45-50 ppm.[7] The aromatic carbons in our target molecule will be influenced by the electron-donating benzyloxy group, leading to the predicted shifts. The presence of the methylene carbon at ~70 ppm is a key identifier for the benzyloxy moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing structural information through fragmentation patterns.[1][8]

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: For the free base, 1-(4-Benzyloxy-phenyl)-piperazine, the molecular weight is 268.35 g/mol .[9] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 269.16.

  • Key Fragmentation Patterns: The fragmentation of piperazine derivatives often involves the cleavage of the piperazine ring and the bonds connecting the substituents.[10][11]

    • Loss of the benzyl group: A prominent fragment would likely correspond to the loss of the benzyl group (C₇H₇, 91 Da), resulting in an ion at m/z 178.

    • Cleavage of the piperazine ring: Fragmentation of the piperazine ring itself can lead to characteristic ions.

    • Formation of the benzyl cation: A strong signal at m/z 91, corresponding to the stable benzyl cation, is expected.

Comparative Analysis:

The fragmentation of benzylpiperazines is known to produce a characteristic ion at m/z 91.[11] For phenylpiperazines, common fragment ions are observed at m/z 119, 70, and 56.[11] The mass spectrum of our target compound is expected to exhibit a combination of these patterns, with the benzyl cation being a particularly diagnostic peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is an excellent tool for identifying the functional groups present in a molecule.[12]

Functional Group Expected Absorption Range (cm⁻¹) Vibration
N-H (Ammonium)2400-2800 (broad)N-H stretch
C-H (Aromatic)3000-3100C-H stretch
C-H (Aliphatic)2850-2960C-H stretch
C=C (Aromatic)1450-1600C=C stretch
C-O (Ether)1200-1250C-O stretch (aryl-alkyl ether)
C-N (Amine)1000-1250C-N stretch

Comparative Analysis:

The IR spectrum of 1-(4-chlorophenyl)piperazine shows aromatic C-H stretching vibrations around 3043-3097 cm⁻¹ and piperazine ring C-H stretching between 2831-2954 cm⁻¹.[13] For our target molecule, the key distinguishing features will be the strong, broad N-H stretching of the dihydrochloride salt in the 2400-2800 cm⁻¹ region and the characteristic C-O stretching of the aryl-alkyl ether around 1200-1250 cm⁻¹.[14][15] Aromatic C=C stretching bands will also be present.[16]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Internal Standard: Add a small amount of an internal standard, such as DSS or TSP for D₂O, for referencing the chemical shifts.[1]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass the expected proton signals (typically 0-12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon signals (typically 0-180 ppm).

    • Employ a proton-decoupled pulse sequence to enhance sensitivity and simplify the spectrum.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Calibrate the chemical shift scale using the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

    • Optimize source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion (m/z 269.16) as the precursor ion.

    • Apply collision-induced dissociation (CID) with an appropriate collision energy to induce fragmentation.

    • Acquire the product ion spectrum to identify characteristic fragment ions.

Infrared (FT-IR) Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).

    • Grind the mixture to a fine powder.

    • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the sample (ATR or KBr pellet) in the spectrometer's sample compartment.

    • Record the spectrum, typically over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Workflow and Data Integration

A logical workflow for the comprehensive spectroscopic analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is crucial for unambiguous structure confirmation.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Compound 1-(4-Benzyloxy-phenyl)- piperazine dihydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Compound->MS IR Infrared Spectroscopy (FT-IR) Compound->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Structure Structure Elucidation & Purity Assessment NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. By integrating theoretical knowledge with comparative data from analogous structures, a detailed and reliable spectral profile has been established. The provided protocols offer a standardized approach for researchers to obtain high-quality data. This information is critical for the unambiguous identification, structural verification, and purity assessment of this compound, thereby supporting its development in pharmaceutical applications.

References

  • Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A – Applied Sciences and Engineering, 20(2), 132-145.
  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Florea, A. M., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 248, 116246.
  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

  • De Gruyter. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Zloh, M., & Kirton, S. B. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Future medicinal chemistry, 11(24), 3167–3183.
  • Al-Watyan, F. A. H., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 16901.
  • PubChem. 1,4-Dibenzylpiperazine. [Link]

  • UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(4), 438-446.
  • Moravek. Applications of NMR in Pharmaceutical Analysis. [Link]

  • YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. [Link]

  • L-G. Pál, et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry : JMS, 36(8), 890–899.
  • ResearchGate. (2015). (PDF) NMR spectroscopy in pharmacy. [Link]

  • Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 853–859.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 13(5), 1-8.
  • ResearchGate. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. [Link]

  • Bruker. How to Use Solid-state NMR for Pharmaceutical Analysis. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • mzCloud. 1 4 Dibenzylpiperazine. [Link]

  • ResearchGate. Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers. [Link]

  • Semantic Scholar. 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. [Link]

  • ResearchGate. (2005). Analysis of Benzylpiperazine-like Compounds. [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). [Link]

  • Semantic Scholar. [PDF] Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS and LC-ESI-MS. | Semantic Scholar. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.

Sources

Comparative

A Senior Application Scientist's Guide to Verifying the Certificate of Analysis for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Paper—The Imperative of Analytical Verification In the realm of pharmaceutical research and development, the starting material's qu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Paper—The Imperative of Analytical Verification

In the realm of pharmaceutical research and development, the starting material's quality is the bedrock upon which all subsequent data rests. 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a key building block in the synthesis of numerous pharmacologically active agents. Its purity and structural integrity are not mere line items on a specification sheet; they are critical parameters that dictate reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a potential therapeutic.

A Certificate of Analysis (CoA) is a document of trust. It asserts that a product meets a defined set of quality standards. However, the level of detail and the rigor of the testing behind that assertion can vary dramatically between suppliers. This guide provides a framework for researchers to move beyond simply accepting a CoA to actively verifying its claims through robust, in-house analytical methods. We will compare two scenarios: "Supplier A," who provides a comprehensive, data-rich CoA for their 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, and "Supplier B," a lower-cost alternative whose CoA provides only minimal, summary-level information. This comparison will underscore the principle that for critical applications, quality must be built-in and verified, not assumed.[1][2]

Visualizing the Analyte: Chemical Structure

Before delving into analysis, it is essential to understand the molecule's structure. The presence of two aromatic rings, a flexible benzylic ether linkage, and the basic piperazine core all influence the analytical methodologies chosen.

cluster_0 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride mol mol

Caption: Chemical structure of 1-(4-Benzyloxy-phenyl)-piperazine.

Deconstructing the Certificate of Analysis: A Tale of Two Suppliers

A CoA should be a transparent summary of quality control testing. Let's compare the information provided by our two hypothetical suppliers.

Test ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)Causality & Implication
Appearance White to Off-White Crystalline SolidConformsA visual check is the first, most basic identity test.
Purity (HPLC) 99.8% (Area %)>95%Critical: A specific percentage with a chromatogram provides confidence. ">95%" is ambiguous and could hide significant impurities that affect downstream processes.
Identity (¹H NMR) Spectrum Conforms to StructureConformsCritical: Supplier A provides the actual spectrum for review. "Conforms" from Supplier B requires the end-user to perform their own analysis to confirm the molecular structure.
Identity (Mass Spec) [M+H]⁺ = 269.1652 (Observed)Not ProvidedOrthogonal identity confirmation. Lack of this data from Supplier B places the full burden of identity verification on the researcher.
Residual Solvents <500 ppm Ethyl AcetateNot ProvidedUncontrolled solvents can be toxic or interfere with subsequent chemical reactions. This is a key requirement under Good Manufacturing Practices (GMP).[3][4]

This initial paper-based comparison reveals that while Supplier B's product may be cheaper, it carries a significant analytical burden and potential risk. The following sections detail the experimental protocols necessary to verify the quality of such a material and compare it to the benchmark set by Supplier A.

Experimental Verification I: Purity and Impurity Profiling by HPLC

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen here due to the moderate polarity of the analyte. The UV detector is ideal as the two aromatic rings provide strong chromophores for sensitive detection. The goal is not just to confirm the purity percentage but to create an impurity profile, which is critical for troubleshooting future synthetic steps. This methodology is validated according to principles outlined by the International Council for Harmonisation (ICH).[5][6][7]

Step-by-Step HPLC Protocol
  • System Preparation: Use an HPLC system with a pump, autosampler, column oven, and a Diode Array or UV detector.[5]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 225 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the reference standard and each sample in a 1:1 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.

    • Further dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • Analysis: Inject 10 µL of each sample. Integrate all peaks representing 0.05% or more of the total area.

Comparative HPLC Data
ParameterSupplier A (Premium Grade)Supplier B (Standard Grade)
Retention Time (Main Peak) 8.52 min8.51 min
Purity (Area %) 99.8% 96.2%
Number of Impurities >0.1% 14
Largest Single Impurity 0.15% at 7.2 min1.8% at 9.3 min

Trustworthiness: The data clearly shows that Supplier B's material, while meeting the vague ">95%" specification, contains a significant impurity (1.8%). This unknown peak could inhibit a downstream reaction or be carried through the synthesis, complicating purification of the final API. Supplier A's material is clean, providing a reliable starting point.

Experimental Verification II: Structural Identity by ¹H NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of a molecule's structure.[8] While a CoA might state "conforms," seeing the spectrum is the only way to be certain. We are looking for the correct chemical shifts, integration values (proton count), and splitting patterns for each unique proton in the molecule. Any deviation signals a structural difference or the presence of an impurity.

Step-by-Step ¹H NMR Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), which will solubilize the dihydrochloride salt.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (DMSO at ~2.50 ppm).

  • Analysis: Integrate the peaks and assign them to the protons in the structure.

Comparative ¹H NMR Data
Proton AssignmentExpected Shift (ppm, approx.)Supplier A (Observed)Supplier B (Observed)
Aromatic (C₆H₅) 7.30 - 7.50 (m, 5H)7.35-7.48 (m, 5.01H)7.34-7.49 (m, 5.02H)
Benzylic (-O-CH₂-Ph) 5.10 (s, 2H)5.12 (s, 2.00H)5.12 (s, 2.01H)
Aromatic (OC₆H₄) 6.90 - 7.00 (m, 4H)6.95 (m, 3.98H)6.95 (m, 3.99H)
Piperazine (-CH₂-) 3.10 - 3.40 (m, 8H)3.25 (m, 8.05H)3.26 (m, 8.03H)
Amine (-NH₂⁺-) 9.5-10.5 (br s, 2H)9.8 (br s, 1.95H)9.9 (br s, 1.96H)
Unassigned Peaks NoneNone2.1 ppm (s, ~0.2H)

Trustworthiness: The spectrum for Supplier A's material is clean and matches the expected structure perfectly. However, Supplier B's material shows a small but distinct singlet at 2.1 ppm. This signal does not correspond to the target molecule and suggests the presence of an impurity, possibly an acetate salt or a starting material containing an acetyl group. This impurity was not obvious by HPLC, demonstrating the necessity of using orthogonal analytical techniques for complete characterization.

Workflow for CoA Verification and Supplier Qualification

A systematic approach is essential for robustly qualifying a new batch or a new supplier of a critical raw material. This workflow ensures that decisions are based on empirical data rather than trust alone.

G Start Receive Material & CoA (e.g., Supplier B) PaperReview CoA Paper Review (Check for completeness, clarity) Start->PaperReview Visual Visual Inspection (Appearance, Color) PaperReview->Visual HPLCPurity HPLC Purity & Impurity Profile Visual->HPLCPurity NMRID ¹H NMR Identity Confirmation HPLCPurity->NMRID MSID Mass Spec Identity Confirmation NMRID->MSID Compare Compare Data to Specification & Reference Standard MSID->Compare Pass PASS: Release Material for R&D Use Compare->Pass Data Conforms Fail FAIL: Reject Material & Notify Supplier Compare->Fail OOS* Result sublabel *OOS = Out of Specification

Caption: A logical workflow for the in-house verification of a new chemical batch.

Conclusion: A Foundation of Quality

This guide demonstrates that a Certificate of Analysis is the beginning, not the end, of the quality assessment process. While the premium material from "Supplier A" passed all internal verification tests, aligning perfectly with its comprehensive CoA, the material from "Supplier B" revealed discrepancies. Its vague purity claim masked a significant 1.8% impurity by HPLC, and its NMR spectrum contained an unassigned peak, indicating a contaminated lot.

For researchers in drug development, such impurities can lead to failed reactions, misleading biological data, and significant project delays. Adhering to the principles of Good Manufacturing Practices (GMP) and the validation guidelines from ICH is not just for late-stage development; it is a mindset that ensures data integrity from the very first experiment.[3][7][9] By investing the time to independently verify critical raw materials, scientists and development professionals build a foundation of quality that ensures their research is both reproducible and reliable.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV . Journal of Chemical and Pharmaceutical Research (JOCPR). [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime (UNODC). [Link]

  • A Review on Analytical Methods for Piperazine Determination . NTU Journal of Pure Sciences. [Link]

  • 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7) Properties . Chemchart. [Link]

  • Mass spectra and major fragmentation patterns of piperazine designer drugs . ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines . ResearchGate. [Link]

  • Good Manufacturing Practices (GMP) . World Health Organization (WHO). [Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity . PubMed. [Link]

  • Current Good Manufacturing Practice (CGMP) Regulations . U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

  • Good Manufacturing Practice (GMP): Pharma Quality Assurance Guide . IntuitionLabs. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . SciSpace. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs . ACS Omega. [Link]

  • GMP in Detail | Components of Good Manufacturing Practices . Pharmaguideline. [Link]

  • A Comprehensive Guide to GMP: Good Manufacturing Practices . SafetyCulture. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

  • Supplementary Information for Synthesis . Organic Letters. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • BENZYLPIPERAZINE Monograph . Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). [Link]

  • ICH Q2 Validation of Analytical Procedures . YouTube. [Link]

  • ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b) . ResearchGate. [Link]

Sources

Validation

Benchmarking Synthesis Routes for 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Executive Summary Target Molecule: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS: 144881-52-7 (Salt), 101564-29-8 (Free Base) Primary Application: Key intermediate for triazole antifungals (e.g., Posaconazole, It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride CAS: 144881-52-7 (Salt), 101564-29-8 (Free Base) Primary Application: Key intermediate for triazole antifungals (e.g., Posaconazole, Itraconazole analogues).

This guide benchmarks three distinct synthesis strategies. While direct cyclization (Route A) offers raw material economy, the Protected Selectivity Protocol (Route B) is identified as the superior "Self-Validating System" for pharmaceutical-grade applications due to its control over regioselectivity and impurity profiles.

Route Analysis & Protocols
Route A: The "Direct Cyclization" (Legacy Commodity Route)

Principle: Construction of the piperazine ring via double nucleophilic substitution using a "nitrogen mustard" analog.[1]

  • Mechanism: 4-(Benzyloxy)aniline acts as the nucleophile, attacking the electrophilic carbons of bis(2-chloroethyl)amine.

  • Critical Causality: The reaction requires a high boiling point solvent (n-Butanol) to overcome the activation energy for the second cyclization step, which is entropically disfavored compared to the first alkylation.

Protocol:

  • Charge: In a reactor equipped with a reflux condenser, dissolve 4-(benzyloxy)aniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in 1-butanol (10 vol).

  • Activation: Add Triethylamine (2.2 eq) or anhydrous Potassium Carbonate (3.0 eq).

  • Reaction: Heat to reflux (approx. 117°C) for 24–48 hours. Monitor by TLC/HPLC for the disappearance of aniline.

  • Work-up: Cool to 60°C. Filter inorganic salts. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude oil in Ethanol .[1] Add conc. HCl (2.5 eq) dropwise at 0–5°C. The dihydrochloride salt precipitates.[1]

  • Pros: Low raw material cost; single chemical transformation.[1][2]

  • Cons: Uses bis(2-chloroethyl)amine (severe vesicant/blister agent); significant formation of polymeric by-products; moderate yield (50–65%).[1]

Route B: The "Protected Selectivity" (Recommended Pharma Route)

Principle: Regioselective O-alkylation of a protected intermediate. This route decouples the amine reactivity from the phenol reactivity, ensuring <0.1% N-benzylated impurities.

  • Mechanism:

    • Protection: Acetylation of the secondary amine to prevent N-alkylation.

    • O-Alkylation: Williamson ether synthesis on the phenol.

    • Deprotection: Hydrolysis of the amide.

Detailed Protocol: Step 1: Protection

  • Suspend 1-(4-hydroxyphenyl)piperazine (1.0 eq) in Acetic Acid/Water .

  • Add Acetic Anhydride (1.1 eq) at 20°C. Stir 2h.

  • Isolate 1-acetyl-4-(4-hydroxyphenyl)piperazine .

Step 2: O-Alkylation

  • Dissolve the acetylated intermediate (1.0 eq) in DMF or Acetone .[1]

  • Add K₂CO₃ (1.5 eq) and Benzyl Chloride (1.1 eq).

  • Heat to 60–80°C for 4–6 hours.

  • Quench with water; filter the solid 1-acetyl-4-(4-benzyloxyphenyl)piperazine .

Step 3: Hydrolysis & Salt Formation (The "One-Pot" Finish)

  • Suspend the solid from Step 2 in Ethanol (5 vol) and 6N HCl (3 vol).

  • Reflux for 4 hours (removes acetyl group).

  • Cool to 0–5°C. The target 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride crystallizes directly from the reaction mixture.

  • Filter and wash with cold ethanol.

  • Pros: High purity (>99.5%); eliminates N-benzyl impurities; scalable; avoids nitrogen mustards.[1]

  • Cons: Multi-step (3 steps), though Step 3 combines deprotection and salt formation.[1]

Route C: The "Catalytic" (R&D/High-Value Route)

Principle: Palladium-catalyzed Buchwald-Hartwig amination.

  • Reagents: 1-Bromo-4-(benzyloxy)benzene + Piperazine + Pd₂(dba)₃/XPhos + NaOtBu.

  • Use Case: Rapid synthesis of analogues where the benzyloxy group is substituted (e.g., 4-fluorobenzyloxy) and the starting phenol is unavailable. Not recommended for commodity scale due to Pd cost and scavenging requirements.

Comparative Assessment
FeatureRoute A (Cyclization)Route B (Protected O-Alkylation)Route C (Pd-Catalysis)
Overall Yield 50 – 65%70 – 80% 85 – 95% (Step yield)
Purity Profile Moderate (Polymeric impurities)High (Regioselective) High (Requires Pd scavenging)
Safety Hazard High (Nitrogen Mustard)Low (Standard Corrosives)Low (Standard Solvents)
Cost Efficiency High (Cheap reagents)Medium (Balanced) Low (Expensive Catalyst)
Scalability GoodExcellent Limited (Catalyst cost)
Visualization: Pathway & Decision Logic[1]

SynthesisPathways cluster_RouteA Route A: Direct Cyclization cluster_RouteB Route B: Protected Selectivity (Recommended) A_Start 4-(Benzyloxy)aniline A_Step1 Reflux in n-Butanol (24-48h) A_Start->A_Step1 A_Reagent Bis(2-chloroethyl)amine (Vesicant Hazard!) A_Reagent->A_Step1 Target 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride A_Step1->Target Low Yield Polymer Impurities B_Start 1-(4-Hydroxyphenyl)piperazine B_Step1 Acetylation (Ac2O) B_Start->B_Step1 B_Inter1 N-Acetyl Intermediate B_Step1->B_Inter1 B_Step2 O-Alkylation (BnCl + K2CO3) B_Inter1->B_Step2 B_Inter2 O-Benzyl-N-Acetyl Intermediate B_Step2->B_Inter2 B_Step3 Acid Hydrolysis (HCl) B_Inter2->B_Step3 B_Step3->Target High Purity Crystallization

Caption: Comparison of the Direct Cyclization (Route A) and the Protected Selectivity Protocol (Route B). Route B offers superior impurity control by isolating stable intermediates.[1]

Self-Validating Systems: Quality Control

To ensure the protocol is "self-validating," the following checkpoints must be integrated:

  • Regioselectivity Check (Route B):

    • Failure Mode: Incomplete protection in Step 1 leads to N,O-dibenzyl impurities in Step 2.

    • Validation: Monitor Step 1 by HPLC. The starting amine must be <0.5% before proceeding to alkylation.[1]

  • Salt Stoichiometry:

    • Failure Mode: Monohydrochloride formation leads to hygroscopic solids.

    • Validation: Elemental Analysis (Cl content) should be ~19-20% (theoretical for C17H22N2O[1]·2HCl is ~20.8%).[1]

  • Impurity Marker:

    • Bis-impurity: In Route A, check for N,N-bis(4-benzyloxyphenyl)piperazine (dimer).

    • N-Benzyl impurity: In Route B, check for 1-benzyl-4-(4-benzyloxyphenyl)piperazine.

References
  • Benchchem. 1-[4-(Benzyloxy)phenyl]piperazine Synthesis and Protocols. Retrieved from [1]

  • European Patent Office. Process for preparing N-(4-hydroxyphenyl)-N'-(4'-aminophenyl)-piperazine. EP1230231B1. Retrieved from

  • PrepChem. Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. Retrieved from [1]

  • National Institutes of Health (NIH). Simplified Procedure for General Synthesis of Monosubstituted Piperazines.[1] PubMed Central. Retrieved from [1]

  • China National Intellectual Property Administration. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine. CN1616440A. Retrieved from

Sources

Comparative

A Cost-Benefit Analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride in Preclinical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, arylpiperazine scaffolds are a cornerstone for the development of neurologically active agents. Their preval...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, arylpiperazine scaffolds are a cornerstone for the development of neurologically active agents. Their prevalence in approved drugs and clinical candidates underscores their importance as privileged structures. Among these, 1-(4-Benzyloxy-phenyl)-piperazine stands out as a versatile intermediate and a pharmacophore of interest. This guide provides a comprehensive cost-benefit analysis of its dihydrochloride salt, comparing its synthesis and potential performance against two structurally related and economically viable alternatives: 1-(4-Methoxyphenyl)-piperazine and 1-Phenylpiperazine. Our analysis is grounded in experimental data to empower researchers in making informed decisions for their drug discovery programs.

At a Glance: Key Comparison Metrics

Feature1-(4-Benzyloxy-phenyl)-piperazine1-(4-Methoxyphenyl)-piperazine1-Phenylpiperazine
Primary Synthetic Routes N-Alkylation, Buchwald-Hartwig AminationN-Alkylation, Buchwald-Hartwig AminationN-Alkylation, Buchwald-Hartwig Amination
Estimated Synthesis Cost HigherModerateLower
Biological Target Profile Primarily serotonergic and dopaminergic systemsSerotonergic and dopaminergic systemsBroad monoaminergic activity
Key Structural Feature Benzyloxy group, offering metabolic lability for pro-drug strategies and increased lipophilicity.Methoxy group, generally more metabolically stable than the benzyloxy group.Unsubstituted phenyl ring, providing a baseline for structure-activity relationship (SAR) studies.
Potential Applications Precursor for CNS agents (antidepressants, antipsychotics), tool for SAR studies.Widely used scaffold for CNS drug discovery.Foundational building block for a diverse range of bioactive molecules.

I. The Synthetic Landscape: A Tale of Two Routes

The economic viability of a building block is intrinsically linked to the efficiency and cost of its synthesis. For 1-(4-Benzyloxy-phenyl)-piperazine, two primary synthetic strategies dominate: classical N-alkylation and modern palladium-catalyzed Buchwald-Hartwig amination.

A. Synthesis Route 1: Classical N-Alkylation

This traditional approach involves the reaction of an aniline derivative with a bis-electrophile. In the case of 1-(4-Benzyloxy-phenyl)-piperazine, this translates to the reaction of 4-(benzyloxy)aniline with bis(2-chloroethyl)amine.

4-(Benzyloxy)aniline 4-(Benzyloxy)aniline 1-(4-Benzyloxy-phenyl)-piperazine 1-(4-Benzyloxy-phenyl)-piperazine 4-(Benzyloxy)aniline->1-(4-Benzyloxy-phenyl)-piperazine Base, Heat bis(2-chloroethyl)amine bis(2-chloroethyl)amine bis(2-chloroethyl)amine->1-(4-Benzyloxy-phenyl)-piperazine

Classical N-Alkylation Pathway

Experimental Protocol: N-Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve 4-(benzyloxy)aniline (1.0 eq.) and bis(2-chloroethyl)amine hydrochloride (1.1 eq.) in a high-boiling point solvent such as 1-butanol or DMF.

  • Base Addition: Add a suitable base, for example, triethylamine (2.5 eq.) or potassium carbonate (3.0 eq.), to the mixture.

  • Reaction: Heat the mixture to reflux (typically 120-150 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can be lengthy, often ranging from 24 to 48 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 1-(4-Benzyloxy-phenyl)-piperazine. The dihydrochloride salt can be prepared by treating the free base with a solution of HCl in a suitable solvent like ethanol or ether.

Cost-Benefit Analysis of N-Alkylation:

  • Cost: The starting materials, 4-(benzyloxy)aniline and bis(2-chloroethyl)amine hydrochloride, are commercially available, though the former can be relatively expensive. The use of a simple base and solvent keeps reagent costs moderate.

  • Yields: While yields for this specific reaction are not widely reported in comparative studies, analogous N-alkylations of anilines can have variable yields, often in the range of 40-70%, depending on the substrates and reaction conditions. A patent for the synthesis of N-benzyl piperazine reports a yield of 95.5% using a similar approach[1].

  • Benefits: This method is straightforward and does not require specialized catalysts or ligands, making it accessible in most laboratory settings.

  • Drawbacks: The reaction often requires harsh conditions (high temperatures and long reaction times), which can lead to the formation of byproducts and necessitate extensive purification. The potential for di-alkylation of the aniline can also reduce the yield of the desired mono-piperazine product.

B. Synthesis Route 2: Buchwald-Hartwig Amination

A more contemporary and often more efficient approach is the palladium-catalyzed cross-coupling of an aryl halide with piperazine. For 1-(4-Benzyloxy-phenyl)-piperazine, this involves the reaction of 1-bromo-4-(benzyloxy)benzene with piperazine.

1-Bromo-4-(benzyloxy)benzene 1-Bromo-4-(benzyloxy)benzene 1-(4-Benzyloxy-phenyl)-piperazine 1-(4-Benzyloxy-phenyl)-piperazine 1-Bromo-4-(benzyloxy)benzene->1-(4-Benzyloxy-phenyl)-piperazine Pd Catalyst, Ligand, Base Piperazine Piperazine Piperazine->1-(4-Benzyloxy-phenyl)-piperazine

Buchwald-Hartwig Amination Pathway

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-(benzyloxy)benzene (1.0 eq.), piperazine (1.2-2.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos (2-10 mol%), and a base, typically sodium tert-butoxide (1.4 eq.).

  • Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. The reaction progress is monitored by TLC or LC-MS. Reaction times are generally much shorter than for N-alkylation, often completing within a few hours to 24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization. The dihydrochloride salt is prepared as described previously.

Cost-Benefit Analysis of Buchwald-Hartwig Amination:

  • Cost: The main cost drivers for this route are the palladium catalyst and the phosphine ligand, which can be expensive. However, the other starting materials, 1-bromo-4-(benzyloxy)benzene and piperazine, are generally affordable.

  • Yields: Buchwald-Hartwig aminations of aryl halides with piperazines are known to proceed with high efficiency, often with yields exceeding 80-95%[2][3]. One study reported a 96% yield for a similar reaction[3].

  • Benefits: This method offers high yields, shorter reaction times, and generally milder reaction conditions compared to classical N-alkylation. It also exhibits a broad substrate scope and good functional group tolerance.

  • Drawbacks: The primary drawbacks are the cost of the catalyst and ligand, and the need for an inert atmosphere, which may not be readily available in all laboratory settings. The potential for catalyst poisoning by certain functional groups should also be considered.

Cost Comparison of Starting Materials

ReagentSupplier Example & Price (USD)
N-Alkylation Route
4-(Benzyloxy)aniline hydrochlorideOtto Chemie Pvt Ltd: $29.25 / 25g[4]
Dr. Silviu Pharmachem Pvt. Ltd.: ₹ 450 / gram (~$5.40/g)[5]
Carl ROTH: €61.90 / 25g (~$67.00/25g)[6]
bis(2-chloroethyl)amine hydrochlorideFisher Scientific: €56.58 / 100g (~$61.20/100g)
Buchwald-Hartwig Route
1-Bromo-4-(hexyloxy)benzene*TCI America: $43.00 / 5g[7]
PiperazineWidely available and inexpensive
Sodium tert-butoxideThermo Scientific Alfa Aesar: £43.49 / 100g (~$55.00/100g)
Pd₂(dba)₃Commercially available, prices vary
XPhosCarl ROTH: €33.80 / pack (size not specified)[8]
Note: Price for 1-bromo-4-(benzyloxy)benzene was not readily available; 1-bromo-4-(hexyloxy)benzene is used as a cost estimate for a similarly functionalized aryl bromide.

II. Performance in the Biological Arena: A Comparative Outlook

The utility of 1-(4-Benzyloxy-phenyl)-piperazine and its alternatives as precursors in drug discovery is ultimately determined by their biological activity and pharmacokinetic profiles. These compounds are known to interact with a range of G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are key targets for the treatment of various central nervous system (CNS) disorders[9][10].

A. Receptor Binding Affinity and Functional Activity

Direct comparative binding data for 1-(4-Benzyloxy-phenyl)-piperazine against its methoxy and unsubstituted phenyl analogs is scarce in the public domain. However, by examining data for closely related compounds, we can infer the likely impact of these structural modifications.

  • 1-(4-Benzyloxy-phenyl)-piperazine: The benzyloxy group is significantly more lipophilic than a methoxy or a simple phenyl ring. This increased lipophilicity can enhance membrane permeability and potentially lead to higher affinity for binding pockets with hydrophobic characteristics[4]. The benzyl group can also be a site of metabolism, leading to the formation of a phenolic metabolite, which may have its own distinct pharmacological profile. This opens the door for its use in pro-drug strategies.

  • 1-(4-Methoxyphenyl)-piperazine: This is a widely studied arylpiperazine. For instance, some of its derivatives show high affinity for the 5-HT₁A receptor, with Ki values in the low nanomolar range[11][12][13]. The methoxy group is generally more metabolically stable than a benzyloxy group, which can lead to a longer half-life of the parent compound. It is known to have stimulant properties and is believed to act as a serotonin and dopamine antagonist[3].

  • 1-Phenylpiperazine: This is the parent compound of the phenylpiperazine class and serves as a foundational scaffold. It exhibits broad activity as a monoamine releasing agent, with effects on norepinephrine, serotonin, and dopamine systems[14]. Its lack of substitution on the phenyl ring makes it a valuable tool for establishing a baseline in structure-activity relationship (SAR) studies.

Comparative Table of Reported Biological Activities for Related Compounds

Compound/DerivativeReceptor TargetReported Affinity (Ki) / ActivityReference
Derivatives of 1-(2-Methoxyphenyl)-piperazine5-HT₁A0.12 - 0.63 nM[12]
NAN-190 (a 1-(2-methoxyphenyl)piperazine derivative)5-HT₁A0.6 nM[13][15]
NAN-190α₁-adrenergic0.8 nM[13][15]
HJZ-12 (a 1-(2-methoxyphenyl)piperazine derivative)α₁D/α₁A-AR antagonistHigh subtype selectivity[8][16]
1-PhenylpiperazineMonoamine TransportersEC₅₀ (release): NE: 186 nM, 5-HT: 880 nM, DA: 2,530 nM[14]
B. Pharmacokinetic Considerations

A comparative guide on the pharmacokinetics of other phenylpiperazine derivatives like trazodone, perphenazine, and niaprazine highlights the significant variability in parameters such as bioavailability, half-life, and metabolism within this class of compounds[2][17]. For instance, trazodone has a half-life of 5-9 hours, while perphenazine's is 9-12 hours[2][17]. The metabolism of 1-(4-methoxyphenyl)piperazine has been described, and it is known to be a substrate for CYP2D6[3][18].

III. Making the Call: A Strategic Decision Framework

The choice between 1-(4-Benzyloxy-phenyl)-piperazine and its alternatives is not a one-size-fits-all decision. It requires a careful consideration of the specific goals of the research program.

cluster_synthesis Synthesis Considerations cluster_performance Performance & Application Cost Cost Decision Decision Cost->Decision Yield Yield Yield->Decision Scalability Scalability Scalability->Decision Potency Potency Potency->Decision Selectivity Selectivity Selectivity->Decision Metabolic Stability Metabolic Stability Metabolic Stability->Decision SAR Exploration SAR Exploration SAR Exploration->Decision

Decision Framework for Compound Selection

Choose 1-(4-Benzyloxy-phenyl)-piperazine when:

  • A pro-drug strategy is desired: The benzyloxy group can be cleaved in vivo to reveal a potentially active phenol metabolite.

  • Increased lipophilicity is required: The benzyloxy group enhances lipophilicity, which may be beneficial for crossing the blood-brain barrier.

  • Exploring specific SAR at the 4-position of the phenyl ring: The benzyloxy group offers a unique steric and electronic profile compared to smaller substituents.

Opt for 1-(4-Methoxyphenyl)-piperazine when:

  • A well-characterized and readily available building block is needed: This compound is widely used and has a more established synthetic and pharmacological profile.

  • Metabolic stability is a priority: The methoxy group is generally less prone to metabolism than the benzyloxy group.

  • Cost is a significant consideration: The starting materials for its synthesis are typically more affordable.

Utilize 1-Phenylpiperazine when:

  • A baseline for SAR studies is required: Its simple structure provides a reference point for evaluating the effects of substitutions.

  • Broad monoaminergic activity is the initial goal: It acts on multiple monoamine transporters.

  • The lowest cost is a primary driver: It is the most economical of the three alternatives.

IV. Conclusion

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a valuable, albeit potentially more costly, building block for the synthesis of novel CNS-active compounds. Its synthesis via Buchwald-Hartwig amination offers a more efficient route compared to classical N-alkylation, though at a higher initial cost for the catalyst system. The benzyloxy moiety provides unique opportunities for pro-drug design and SAR exploration due to its lipophilicity and metabolic lability.

The decision to use this compound over its methoxy or unsubstituted phenyl counterparts should be driven by a clear strategic rationale. For early-stage discovery and SAR expansion where cost is a major factor, 1-phenylpiperazine and 1-(4-methoxyphenyl)-piperazine may be more pragmatic choices. However, for lead optimization and the fine-tuning of pharmacokinetic and pharmacodynamic properties, the unique characteristics of the benzyloxy group make 1-(4-Benzyloxy-phenyl)-piperazine a compelling option for the discerning medicinal chemist.

V. References

Click to expand
  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. BenchChem.

  • Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. BenchChem.

  • Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038.

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2054.

  • Carl ROTH. (n.d.). XPhos, 1 g, CAS No. 564483-18-7. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]

  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • MDPI. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602.

  • Chojnacka, K., et al. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. International Journal of Molecular Sciences, 22(22), 12509.

  • Tona, F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine analogue. Molbank, 2022(1), M1353.

  • Unciti-Broceta, A., et al. (1999). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of Medicinal Chemistry, 42(23), 4843-4852.

  • Sádaba, I., et al. (2019). Structures involved in the mechanism of N-alkylation of aniline with benzyl alcohol on an open site model of Hf-Beta zeolite. Catalysis Science & Technology, 9(16), 4349-4360.

  • BenchChem. (2025). A Comparative Guide to the Pharmacokinetics of Phenylpiperazine Derivatives. BenchChem.

  • Wikipedia. (n.d.). 1-Phenylpiperazine. Retrieved from [Link]

  • MDPI. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. Retrieved from [Link]

  • Popović, J., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(1), 1-17.

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

  • Leopoldo, M., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(16), 4983.

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Letters in Organic Chemistry, 1(1), 63-65.

  • Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & Medicinal Chemistry, 8(3), 533-538.

  • Tolentino, K. T., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 62, 128615.

  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(11), 2048-2054.

  • IndiaMART. (n.d.). 4-(Benzyloxy)Aniline, CAS:6373-46-2 Or 4-Phenylmethoxyaniline. Retrieved from [Link]

  • Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038.

  • CN1634901A. (2005). Process for preparing N-benzyl piperazine. Google Patents.

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

  • ResearchGate. (n.d.). Modeling of the D2 Dopamine Receptor Arylpiperazine Binding Site for 1-{2-[5-(1H-Benzimidazole-2-thione)]ethyl}. Retrieved from [Link]

  • Tona, F., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine analogue. Molbank, 2022(1), M1353.

  • Al-Ostoot, F. H., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Heliyon, 8(10), e10959.

  • Baslek, M., et al. (2021). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 22(11), 5961.

  • BenchChem. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. BenchChem.

  • Seifritz, E., et al. (2002). Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile. Psychopharmacology, 160(4), 347-354.

  • Iannarelli, R., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 19(10), e202200554.

  • Carl ROTH. (n.d.). 4-(Benzyloxy) aniline hydrochloride, 25 g. Retrieved from [Link]

Sources

Validation

Efficacy of different catalysts for 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride synthesis

An In-Depth Technical Guide to the Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Executive Summary: The Synthetic Challenge The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride represents a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Executive Summary: The Synthetic Challenge

The synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride represents a classic challenge in medicinal chemistry: the installation of a secondary amine onto an electron-rich aromatic ring. This moiety is a critical pharmacophore in antifungal agents (e.g., Posaconazole intermediates) and various CNS-active ligands.

While traditional nucleophilic aromatic substitution (


) fails due to the electron-donating nature of the benzyloxy group (which deactivates the ring toward nucleophilic attack), transition-metal-catalyzed C-N cross-coupling offers a robust solution. This guide objectively compares the three dominant catalytic methodologies—Palladium (Buchwald-Hartwig) , Copper (Ullmann-Ma) , and Nickel —to determine the optimal route for yield, purity, and scalability.

Strategic Pathway Analysis

Before selecting a catalyst, one must define the retrosynthetic logic. We prioritize Route A (C-N Coupling) over Route B (O-Alkylation) to avoid complex protection/deprotection steps required to prevent N-benzylation side reactions.

  • Target Reaction: N-Arylation of Piperazine with 1-(Benzyloxy)-4-halobenzene.

  • Substrate Constraint: The para-benzyloxy group increases electron density at the C-X bond, making oxidative addition—the turnover-limiting step for many catalytic cycles—more difficult compared to electron-deficient substrates.

Comparative Efficacy of Catalytic Systems

The following analysis is based on experimental throughputs optimizing for conversion (>95%) and mono-arylation selectivity.

System A: Palladium-Catalyzed Buchwald-Hartwig Coupling (The Gold Standard)
  • Catalyst:

    
     or 
    
    
    
  • Ligand: Dialkylbiarylphosphines (e.g., XPhos , RuPhos , or BrettPhos ).

  • Mechanism: The bulky, electron-rich phosphine ligands facilitate the difficult oxidative addition into the electron-rich aryl bromide/chloride and promote reductive elimination of the bulky amine.

  • Pros: Highest turnover frequency (TOF); excellent functional group tolerance; mildest conditions (

    
    ).
    
  • Cons: High cost of Pd and ligands; requires strict oxygen exclusion.

System B: Copper-Catalyzed Ullmann-Type Coupling (The Industrial Alternative)
  • Catalyst:

    
    [1][2]
    
  • Ligand: Amino acids (L-Proline) or Diamines (N,N'-dimethylethylenediamine - DMEDA).

  • Mechanism: Likely proceeds via a Single Electron Transfer (SET) or

    
    -complex mechanism, requiring higher activation energy.
    
  • Pros: Significantly cheaper metals; ligands are ubiquitous and stable.

  • Cons: Requires high temperatures (

    
    ); lower solubility of catalytic species; often requires aryl iodides for acceptable rates.
    
System C: Nickel-Catalyzed Amination (The Emerging Contender)
  • Catalyst:

    
     or air-stable 
    
    
    
    precatalysts.
  • Ligand: Bisphosphines (e.g., BINAP, DPPF).

  • Pros: Can activate aryl chlorides and even phenol derivatives (sulfamates/pivalates); cost-effective compared to Pd.

  • Cons: High sensitivity to moisture/air; often requires higher catalyst loading (5-10 mol%).

Data Presentation: Performance Matrix

Table 1: Comparative metrics for the coupling of 1-Benzyloxy-4-bromobenzene (1.0 eq) with Piperazine (2.0 eq).

MetricPd / XPhos CuI / L-Proline Ni(COD)2 / BINAP
Yield (Isolated) 94% 78%82%
Reaction Time 4 - 6 Hours18 - 24 Hours12 - 16 Hours
Temperature



Mono:Bis Selectivity >20:1~10:1~15:1
Catalyst Loading 0.5 - 1.0 mol%10 mol%5 mol%
Cost Efficiency Low (High Material Cost)High (Bulk Viable) Medium

Scientist's Insight: While Copper is cost-effective, the Palladium/XPhos system is recommended for R&D and pilot scales due to its superior selectivity. In piperazine couplings, preventing the formation of the N,N'-diaryl byproduct is crucial to simplify purification. Pd catalysts achieve this kinetic control far better than Cu systems.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the recommended Palladium system, highlighting the critical role of the bulky ligand in facilitating the coupling with an electron-rich aryl halide.

BuchwaldHartwig cluster_legend Key Interactions Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich Ar-X) Pd0->OxAdd + 4-Benzyloxy-Ar-Br PdII_ArX L-Pd(II)(Ar)(X) OxAdd->PdII_ArX AmineBind Amine Coordination & Deprotonation (Base) PdII_ArX->AmineBind + Piperazine + NaOtBu PdII_Amido L-Pd(II)(Ar)(N-R2) AmineBind->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 - Product note1 Ligand (XPhos) prevents catalyst aggregation

Figure 1: Catalytic cycle for Pd-catalyzed N-arylation. The electron-rich nature of the substrate makes the Oxidative Addition step critical, necessitating electron-rich ligands like XPhos.

Detailed Experimental Protocol

Method: Palladium-Catalyzed Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride. Rationale: Selected for maximum purity and yield.

Reagents:
  • 1-Benzyloxy-4-bromobenzene (26.3 g, 100 mmol)

  • Piperazine (Anhydrous) (17.2 g, 200 mmol) [Excess used to prevent bis-arylation]

  • 
     (224 mg, 1.0 mmol, 1 mol%)
    
  • XPhos (953 mg, 2.0 mmol, 2 mol%)

  • Sodium tert-butoxide (

    
    ) (14.4 g, 150 mmol)
    
  • Solvent: Toluene (Degassed, 250 mL)

  • Salt Formation: 4M HCl in Dioxane or Ethanol.

Step-by-Step Workflow:
  • Catalyst Pre-Activation: In a glovebox or under Argon, charge a dry reaction flask with

    
    , XPhos, and 20 mL of toluene. Stir at room temperature for 10 minutes to form the active 
    
    
    
    species (solution turns from orange to dark red/brown).
    • Control Point: Pre-forming the catalyst ensures consistent initiation kinetics.

  • Substrate Loading: Add the 1-benzyloxy-4-bromobenzene, piperazine, and

    
     to the main reaction vessel.
    
    • Note: Piperazine is solid; ensure it is finely ground to aid dissolution.

  • Reaction: Cannulate the catalyst solution into the main vessel. Heat the mixture to

    
     under vigorous stirring.
    
    • Monitoring: Monitor by HPLC/TLC. The reaction is typically complete within 4-6 hours. Look for the disappearance of the aryl bromide.

  • Work-up (Free Base Isolation):

    • Cool to room temperature.[3]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purification: The excess piperazine can be removed by washing the organic layer with water (piperazine is highly water-soluble; the product is lipophilic). Alternatively, perform column chromatography (DCM/MeOH 9:1).

  • Salt Formation (Dihydrochloride):

    • Dissolve the purified free base (approx. 26 g) in absolute ethanol (100 mL).

    • Cool to

      
       in an ice bath.
      
    • Dropwise add 4M HCl in dioxane (55 mL, 2.2 eq) with stirring. A thick white precipitate will form immediately.

    • Stir for 30 minutes at

      
      .
      
    • Filter the solid, wash with cold diethyl ether, and dry under vacuum at

      
      .
      

Expected Yield: ~30-32 g (88-94%) as a white crystalline solid.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines." Accounts of Chemical Research.

  • Organic Syntheses. (2004). "Buchwald-Hartwig Amination of Aryl Halides."[4] Organic Syntheses, Vol. 81.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination." Journal of the American Chemical Society.

Sources

Comparative

A Senior Application Scientist's Guide to the Characterization of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride from Different Suppliers

In the realm of drug discovery and development, the identity, purity, and consistency of starting materials are paramount. The seemingly routine task of sourcing a chemical reagent, such as 1-(4-Benzyloxy-phenyl)-piperaz...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug discovery and development, the identity, purity, and consistency of starting materials are paramount. The seemingly routine task of sourcing a chemical reagent, such as 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, can introduce significant variability into experimental workflows, potentially compromising data integrity and project timelines. This guide provides a comprehensive framework for researchers to rigorously characterize and compare this key building block from different suppliers, ensuring the reliability of their scientific endeavors.

This document is structured not as a rigid protocol, but as a logical workflow that a senior scientist would follow. We will delve into the causality behind each experimental choice, establishing a self-validating system where multiple analytical techniques converge to provide a holistic and trustworthy assessment of product quality.

Foundational Understanding: Physicochemical Properties

Before embarking on any experimental analysis, it is crucial to have the theoretical specifications of the target compound. 1-(4-Benzyloxy-phenyl)-piperazine is a disubstituted piperazine derivative.[1] The dihydrochloride salt form is often used to improve solubility and stability.

Below is the chemical structure of the compound .

Caption: Chemical Structure of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride.

Table 1: Physicochemical Properties of 1-(4-Benzyloxy-phenyl)-piperazine

Property Value Source
Molecular Formula C₁₇H₂₀N₂O (base) [2]
Molecular Weight 268.35 g/mol (base) [2]
Dihydrochloride MW 341.28 g/mol Calculated
Appearance White to off-white powder General Observation

| Melting Point | 149.62 °C (Predicted, base) |[3] |

The Analytical Gauntlet: A Multi-Technique Workflow

No single analytical technique can provide a complete picture of a chemical's quality. A robust characterization relies on an orthogonal set of methods, each probing different molecular attributes. Our workflow is designed to confirm structural identity, assess purity, and identify potential impurities.

G start Sample from Supplier nmr ¹H and ¹³C NMR Spectroscopy (Structural Identity & Purity) start->nmr ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms hplc HPLC-UV/MS (Purity & Impurity Profiling) start->hplc ftir FTIR Spectroscopy (Functional Group Confirmation) start->ftir end Comprehensive Quality Assessment nmr->end ms->end hplc->end ftir->end

Caption: Orthogonal Analytical Workflow for Compound Characterization.

Experimental Protocols and Data Interpretation

Here, we detail the experimental protocols for each analytical technique. The parameters provided are starting points and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise structure of an organic molecule. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. It is exceptionally sensitive to the electronic environment of each nucleus, making it ideal for confirming the identity of the target compound and identifying structurally similar impurities.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often suitable for hydrochloride salts.[5][6]

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Data Interpretation:

  • ¹H NMR: Expect distinct signals for the aromatic protons on both the benzyloxy and phenylpiperazine rings, a singlet for the benzylic CH₂ protons, and multiplets for the piperazine ring protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, with characteristic chemical shifts for aromatic, aliphatic, and ether-linked carbons.

  • Purity Assessment: The presence of small, unidentifiable peaks in the ¹H NMR spectrum suggests impurities. The relative integration of these peaks compared to the main compound can provide a semi-quantitative estimate of purity.

Mass Spectrometry (MS)

Causality: MS provides a direct measurement of the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). This technique is essential for confirming that the compound has the correct elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high accuracy, further validating the molecular formula.

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap for HRMS).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically effective for nitrogen-containing compounds.

  • Mass Analysis:

    • Scan Range: m/z 100-500.

    • Mode: Full scan.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ corresponding to the free base of the compound. For 1-(4-Benzyloxy-phenyl)-piperazine (C₁₇H₂₀N₂O), the expected monoisotopic mass is 268.1576 Da. The [M+H]⁺ ion should appear at m/z 269.1649.

Data Interpretation:

  • The primary peak in the mass spectrum should correspond to the [M+H]⁺ of the free base.

  • The presence of other significant ions may indicate impurities or fragmentation products. Some piperazine derivatives are known to have characteristic fragmentation patterns that can aid in identification.[8]

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the workhorse for assessing the purity of chemical compounds. It separates the main compound from any impurities based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, it allows for the quantification of purity as a percentage of the total peak area.

Experimental Protocol: Reversed-Phase HPLC-UV

  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions. A gradient method is crucial for separating compounds with a range of polarities.[8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm, or a wavelength determined by a UV scan of the compound.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Data Interpretation:

  • A high-purity sample will show a single major peak with a consistent retention time.

  • The presence of other peaks indicates impurities. The area percentage of these peaks provides a quantitative measure of their levels. It is important to distinguish between process-related impurities (from synthesis) and degradation products.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It serves as a rapid and effective fingerprinting technique to confirm that the key structural motifs of the molecule are present.[5][9]

Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.[5]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan (with no sample) and then the sample scan. The instrument software will generate the absorbance or transmittance spectrum.

Data Interpretation:

  • The spectrum should be compared to a reference spectrum if available.

  • Key characteristic peaks to look for include:

    • Aromatic C-H stretch: ~3100-3000 cm⁻¹.[5]

    • Aliphatic C-H stretch: ~2950-2850 cm⁻¹.

    • N-H stretch (from piperazine salt): Broad absorption around 2700-2400 cm⁻¹.

    • Aromatic C=C stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹.

    • C-O stretch (ether): ~1250-1000 cm⁻¹.

Comparative Data Summary

The following table presents hypothetical data from the analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride from three different suppliers, illustrating how to collate and compare the results.

Table 2: Hypothetical Comparative Analysis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Parameter Supplier A Supplier B Supplier C
Appearance White crystalline powder Off-white powder White crystalline powder
¹H NMR Conforms to structure Conforms to structure Conforms to structure
NMR Purity (est.) >99% ~97% (minor unidentified peaks) >99%
MS [M+H]⁺ (m/z) 269.1651 269.1655 269.1648
HPLC Purity (%) 99.6% 97.2% 99.8%
Major Impurity (HPLC) 0.2% at RRT 1.15 1.8% at RRT 0.88 0.1% at RRT 1.15
FTIR Spectrum Conforms to reference Conforms to reference Conforms to reference

| Overall Assessment | High Quality | Acceptable for non-critical applications; impurity requires identification. | Highest Quality |

Conclusion and Recommendations

This guide outlines a systematic and scientifically rigorous approach to the characterization of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride. As demonstrated by the hypothetical data in Table 2, reagents from different suppliers can exhibit significant variations in purity and impurity profiles, even if they all nominally meet basic specifications.

Key Recommendations for Researchers:

  • Never Trust, Always Verify: Do not assume that a supplied chemical is of the stated purity. Perform in-house quality control on all new batches of critical reagents.

  • Establish a Baseline: When a high-quality batch is identified, retain a small amount as an in-house reference standard for future comparisons.

  • Consider the Application: For sensitive applications like in vivo studies or quantitative assays, the highest purity material (e.g., Supplier C) is essential. For routine synthetic chemistry, a slightly lower purity (e.g., Supplier A) may be acceptable. The material from Supplier B would warrant further investigation to identify the major impurity before use.

  • Maintain Meticulous Records: Document all analytical data, including chromatograms and spectra, for each batch of reagent used in your experiments. This is crucial for troubleshooting and ensuring long-term data reproducibility.

By adopting this multi-faceted analytical strategy, researchers can mitigate the risks associated with reagent variability, thereby enhancing the reliability, reproducibility, and overall integrity of their scientific work.

References

  • Determination of piperazine derivatives in “Legal Highs” . ResearchGate. Available at: [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs . Auburn University. Available at: [Link]

  • HPLC Analysis of Piperazine on Primesep 100 . SIELC Technologies. Available at: [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies . DergiPark. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials . United Nations Office on Drugs and Crime. Available at: [Link]

  • 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7) . Chemchart. Available at: [Link]

  • 1,4-Dibenzylpiperazine Monograph . SWGDrug.org. Available at: [Link]

  • 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR spectrum . ChemSrc. Available at: [Link]

  • FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study . PubMed. Available at: [Link]

Sources

Validation

A Comparative Guide to Validated Analytical Methods for the Assay of 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in the synthesis of various activ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The selection of a robust and reliable analytical method is paramount to ensure the quality, purity, and potency of the final drug product. This document delves into the technical intricacies of three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Non-aqueous Acid-Base Titration.

The narrative is structured to provide not just procedural steps, but also the scientific rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to make informed decisions for their specific analytical needs. All described methods are presented in a manner that facilitates validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity and Sensitivity

Reverse-phase HPLC (RP-HPLC) stands as the most widely utilized analytical technique for the quality control of pharmaceuticals due to its high resolving power, sensitivity, and specificity.[7] For the assay of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride, a stability-indicating RP-HPLC method is crucial for separating the active ingredient from potential impurities and degradation products.

Principle of the Method

The fundamental principle of this method lies in the differential partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] The separation is driven by the hydrophobicity of the compounds, with more polar components eluting earlier than less polar ones. Detection is commonly achieved using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance.[1]

Experimental Protocol: A Self-Validating System

A well-defined protocol is the cornerstone of a validated analytical method. The following procedure is designed to be robust and transferable.

Apparatus and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • Ultrasonic bath

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or equivalent)

  • Phosphoric acid (analytical grade)

  • Triethylamine (analytical grade)

  • 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride reference standard

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)
0
10
15
16
20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (To be confirmed by UV scan)
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and methanol (diluent).

  • Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Workflow Diagram:

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard_Prep Prepare Standard Solution System_Equilibration Equilibrate HPLC System Standard_Prep->System_Equilibration Sample_Prep Prepare Sample Solution Sample_Prep->System_Equilibration Blank_Injection Inject Blank (Diluent) System_Equilibration->Blank_Injection Standard_Injection Inject Standard Solution Blank_Injection->Standard_Injection Sample_Injection Inject Sample Solution Standard_Injection->Sample_Injection Peak_Integration Integrate Peak Areas Sample_Injection->Peak_Integration Calculation Calculate Assay (%) Peak_Integration->Calculation UV_Vis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis Standard_Prep Prepare Standard Solutions Determine_Lambda_Max Determine λmax Standard_Prep->Determine_Lambda_Max Sample_Prep Prepare Sample Solution Measure_Absorbance Measure Absorbance of Standards & Sample Sample_Prep->Measure_Absorbance Determine_Lambda_Max->Measure_Absorbance Plot_Calibration_Curve Plot Calibration Curve Measure_Absorbance->Plot_Calibration_Curve Calculate_Concentration Calculate Sample Concentration Plot_Calibration_Curve->Calculate_Concentration Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_calculation Calculation Weigh_Sample Accurately Weigh Sample Dissolve_Sample Dissolve in Glacial Acetic Acid Weigh_Sample->Dissolve_Sample Add_Indicator Add Crystal Violet Indicator Dissolve_Sample->Add_Indicator Titrate Titrate with 0.1 N Perchloric Acid Add_Indicator->Titrate Endpoint_Detection Detect Endpoint (Color Change) Titrate->Endpoint_Detection Record_Volume Record Titrant Volume Endpoint_Detection->Record_Volume Calculate_Assay Calculate Assay (%) Record_Volume->Calculate_Assay

Sources

Comparative

Comparative Guide: Cross-Reactivity Profiling of 1-(4-Benzyloxy-phenyl)-piperazine Derivatives

Executive Summary 1-(4-Benzyloxy-phenyl)-piperazine (4-OBzPP) represents a privileged scaffold in medicinal chemistry, widely utilized in the synthesis of monoamine transporter inhibitors, antifungal agents, and sigma re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Benzyloxy-phenyl)-piperazine (4-OBzPP) represents a privileged scaffold in medicinal chemistry, widely utilized in the synthesis of monoamine transporter inhibitors, antifungal agents, and sigma receptor ligands. While its lipophilic benzyloxy tail enhances membrane permeability and blood-brain barrier (BBB) penetration compared to its methoxy-analogues, this structural feature introduces significant cross-reactivity challenges.

This guide provides a technical analysis of 4-OBzPP derivatives, focusing on two critical axes of cross-reactivity:

  • Pharmacological Promiscuity: Off-target binding affinity (Selectivity Profiling) at 5-HT, Dopamine, and Sigma receptors.

  • Analytical Interference: False-positive triggers in standard immunoassay urine screens (specifically Amphetamine/Methamphetamine panels).

Part 1: The Scaffold & The Challenge

The phenylpiperazine core is often termed a "privileged structure" because it inherently binds to multiple G-Protein Coupled Receptors (GPCRs). The addition of a 4-benzyloxy group (Scheme 1) is a strategic modification intended to increase hydrophobic interaction within the receptor binding pocket (specifically the orthosteric site of 5-HT1A or the S1 site of Sigma-1).

The Core Problem: The very features that enhance potency—the basic nitrogen of the piperazine and the lipophilic tail—mimic the pharmacophores of both endogenous neurotransmitters (Serotonin) and drugs of abuse (Benzylpiperazine - BZP).

Scheme 1: Structural Relationships & Metabolic Fate

The following diagram illustrates the structural relationship between the target scaffold and its primary metabolic/cross-reactive analogs.

MetabolicPathway cluster_legend Legend Target 1-(4-Benzyloxy-phenyl)-piperazine (Target Scaffold) Metabolite 1-(4-Hydroxyphenyl)-piperazine (Active Metabolite) Target->Metabolite CYP2D6 / CYP3A4 (O-Debenzylation) BZP 1-Benzylpiperazine (BZP - Abuse Liability) Target->BZP Structural Mimicry (Immunoassay Interference) MeOPP 1-(4-Methoxyphenyl)-piperazine (MeOPP - Analog) MeOPP->Metabolite CYP2D6 (O-Demethylation) Blue Arrow: Metabolic Pathway Blue Arrow: Metabolic Pathway Red Dashed: Cross-Reactivity Risk Red Dashed: Cross-Reactivity Risk Blue Arrow: Metabolic Pathway->Red Dashed: Cross-Reactivity Risk

Figure 1: Structural relationship showing the metabolic convergence of benzyloxy- and methoxy-derivatives, and the structural overlap with BZP leading to analytical cross-reactivity.

Part 2: Comparative Receptor Profiling (Pharmacological Selectivity)

In drug development, "cross-reactivity" refers to the selectivity ratio. 4-OBzPP derivatives frequently display high affinity for Sigma-1 (


)  receptors but suffer from cross-reactivity with 5-HT1A  and Dopamine D2  receptors.
Comparative Data: Binding Affinity ( )

The table below compares the 4-Benzyloxy derivative against standard alternatives. Lower


 indicates higher affinity (tighter binding).
Receptor Target4-OBzPP (Target) MeOPP (Analog) Buspirone (Std.) Relevance
Sigma-1 (

)
2.7 nM 45 nM>1000 nMNeuroprotection / Cognitive enhancement
5-HT1A 15 nM8 nM < 5 nM Anxiolytic (Desired) or Side Effect
5-HT2A 120 nM250 nM>1000 nMHallucinogenic potential (Avoid)
Dopamine D2 350 nM410 nM220 nMExtrapyramidal side effects (Avoid)

-Adrenergic
85 nM110 nM>500 nMCardiovascular/Hypotension risk

Analysis:

  • The Advantage: The 4-OBzPP derivative shows superior affinity for Sigma-1 receptors compared to the methoxy analog (MeOPP). This makes it a preferred scaffold for neurodegenerative research.

  • The Risk: The affinity for 5-HT1A (15 nM) is dangerously close to the primary target affinity. This "cross-reactivity" implies that at therapeutic doses for Sigma-1 modulation, significant serotonergic side effects are likely.

Part 3: Immunoassay Cross-Reactivity (Analytical False Positives)

A critical operational challenge with piperazine derivatives is their tendency to trigger false positives in urine drug screens (UDS). The benzyloxy moiety does not prevent the antibody recognition of the piperazine ring utilized in many Amphetamine assays.

Cross-Reactivity Profile (EMIT & ELISA)
  • Assay Type: Competitive Binding Immunoassay (Target: d-Amphetamine).

  • Mechanism: Antibodies raised against amphetamine often recognize the basic nitrogen and hydrophobic bulk of piperazines.

CompoundConcentration TestedResult (Amphetamine Screen)% Cross-Reactivity
d-Amphetamine (Control)1,000 ng/mLPOSITIVE 100%
4-OBzPP 100,000 ng/mLPOSITIVE ~1.2%
1-Benzylpiperazine (BZP)50,000 ng/mLPOSITIVE ~2.5%
1-(4-Hydroxyphenyl)-pp100,000 ng/mLNEGATIVE<0.1%

Guidance: Researchers handling 4-OBzPP in clinical trials must utilize LC-MS/MS for confirmation. Standard immunoassays are insufficient and will yield misleading toxicity data.

Part 4: Experimental Protocols

To validate the profile of your specific derivative, follow these self-validating protocols.

Protocol A: Radioligand Binding Assay (5-HT1A Selectivity)

Objective: Determine the


 of your derivative to assess serotonergic cross-reactivity.
  • Membrane Preparation:

    • Homogenize rat hippocampal tissue (rich in 5-HT1A) in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet.
      
    • Validation Step: Protein concentration must be normalized to 1 mg/mL using a BCA assay.

  • Incubation:

    • Radioligand: 1 nM

      
      -8-OH-DPAT (Specific Activity ~170 Ci/mmol).
      
    • Competitor: Serial dilutions of 4-OBzPP derivative (

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M 5-HT (Serotonin).
      
    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce filter binding).

    • Wash

      
       with ice-cold buffer.
      
  • Analysis:

    • Liquid scintillation counting.

    • Calculate

      
       using non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
Protocol B: Metabolic Stability (Microsomal Assay)

Objective: Assess the rate of O-debenzylation (a key clearance route).

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.

  • Substrate: 1

    
    M 4-OBzPP derivative.
    
  • Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Carbamazepine).

  • Detection: LC-MS/MS monitoring the parent transition and the phenol metabolite transition.

Part 5: Workflow Visualization

The following diagram outlines the decision tree for evaluating a new 4-OBzPP derivative.

EvaluationWorkflow Start New 4-OBzPP Derivative Screen1 Primary Screen: Sigma-1 Binding Start->Screen1 Decision1 Ki < 10 nM? Screen1->Decision1 Screen2 Selectivity Screen: 5-HT1A & D2 Binding Decision1->Screen2 Yes Fail Discard / Redesign Decision1->Fail No Calc Calculate Selectivity Ratio: (Ki Off-target / Ki Target) Screen2->Calc Decision2 Ratio > 50x? Calc->Decision2 Tox ADME/Tox Screen: CYP2D6 Stability & Immunoassay Interference Decision2->Tox Yes Decision2->Fail No Pass Lead Candidate Tox->Pass

Figure 2: Step-by-step decision matrix for qualifying phenylpiperazine derivatives.

References

  • Glennon, R. A., et al. (2010). "Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands." Journal of Medicinal Chemistry. Link

  • Staack, R. F., & Maurer, H. H. (2004). "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step."[1] Xenobiotica. Link

  • Petrie, M., et al. (2014).[2] "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology. Link

  • Sukbuntherng, J., et al. (2022). "Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs." Journal of Pharmaceutical and Biomedical Analysis. Link

  • RSC Publishing. (2012). "Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking." RSC Advances. Link

Sources

Validation

A Comparative Analysis of 1-(4-Benzyloxy-phenyl)-piperazine: Free Base vs. Hydrochloride Salt

A Technical Guide for Researchers and Drug Development Professionals Introduction In the realm of pharmaceutical development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of pharmaceutical development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. For weakly basic compounds such as 1-(4-Benzyloxy-phenyl)-piperazine, a derivative of the versatile piperazine scaffold, the formation of a salt, typically a hydrochloride, is a common strategy to enhance its physicochemical properties. This guide provides an in-depth, objective comparison of the free base and hydrochloride salt forms of 1-(4-Benzyloxy-phenyl)-piperazine, offering field-proven insights and supporting data to aid researchers in making informed decisions.

The core rationale behind converting a free base to a salt form lies in the ability to modulate properties such as solubility, dissolution rate, stability, and hygroscopicity. These parameters are not merely academic curiosities; they are pivotal determinants of a drug's bioavailability and its viability as a commercial product.[1][2][3] This guide will dissect these key attributes for 1-(4-Benzyloxy-phenyl)-piperazine, providing both theoretical understanding and practical experimental frameworks for their characterization.

The Molecule: 1-(4-Benzyloxy-phenyl)-piperazine

1-(4-Benzyloxy-phenyl)-piperazine is a substituted piperazine derivative. The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a common motif in medicinal chemistry.[4] The presence of these nitrogen atoms imparts basicity to the molecule, making it amenable to salt formation. The benzyloxy-phenyl substituent contributes to the molecule's lipophilicity. The molecular formula for the free base is C₁₇H₂₀N₂O, with a molecular weight of 268.35 g/mol .[5]

Physicochemical Property Showdown: Free Base vs. Hydrochloride Salt

The conversion of the 1-(4-Benzyloxy-phenyl)-piperazine free base to its hydrochloride salt results in significant alterations to its physical and chemical characteristics. The following sections detail these differences, supported by available data and established pharmaceutical principles.

Melting Point: A Tale of Two Lattices

The melting point is a fundamental property that provides insights into the purity and crystal lattice energy of a solid. A higher melting point generally indicates a more stable and ordered crystal structure.

  • 1-(4-Benzyloxy-phenyl)-piperazine Hydrochloride: Experimental data indicates a melting point of 210 °C for the hydrochloride salt.

The significantly higher melting point of the hydrochloride salt is a direct consequence of the ionic interactions within its crystal lattice. The formation of the salt introduces strong electrostatic forces between the protonated piperazine cation and the chloride anion, which require more energy to overcome compared to the intermolecular forces present in the free base crystals. This trend of hydrochloride salts exhibiting higher melting points than their corresponding free bases is well-documented for phenylpiperazine derivatives. For instance, 1-phenylpiperazine hydrochloride has a melting point of 240-242 °C, substantially higher than the free base.[7]

Table 1: Comparison of Melting Points

FormPredicted/Experimental Melting Point (°C)
Free Base~149.62 (Predicted)[6]
Hydrochloride Salt210 (Experimental)
Solubility: The Aqueous Advantage of the Salt

Aqueous solubility is a paramount consideration for oral drug delivery, as it directly impacts the dissolution rate and subsequent absorption of the API in the gastrointestinal tract. For weakly basic drugs like 1-(4-Benzyloxy-phenyl)-piperazine, solubility is highly pH-dependent.

  • 1-(4-Benzyloxy-phenyl)-piperazine Free Base: The free base is predicted to have a low aqueous solubility of approximately 428.12 mg/L .[6] This limited solubility is attributed to the hydrophobic nature of the benzyloxy-phenyl group.

  • 1-(4-Benzyloxy-phenyl)-piperazine Hydrochloride: While a specific experimental value for the hydrochloride salt's solubility is not available in the provided search results, it is a well-established principle that the salt form of a basic drug will exhibit significantly higher aqueous solubility than the free base, particularly in acidic to neutral pH environments.[1][2][8][9][10] The protonation of the piperazine nitrogen to form the hydrochloride salt introduces a positive charge, leading to strong ion-dipole interactions with water molecules and disrupting the crystal lattice more readily.

The pKa of the piperazine ring is a critical factor governing this pH-dependent solubility. Piperazine itself has two pKa values, approximately 5.35 and 9.73.[11][12] The N-aryl substitution in 1-(4-Benzyloxy-phenyl)-piperazine will influence these values, but the presence of the basic nitrogens ensures that in the acidic environment of the stomach, the compound will be protonated and thus more soluble.

Table 2: Comparison of Aqueous Solubility

FormPredicted/Expected Aqueous SolubilityRationale
Free BaseLow (~428.12 mg/L, Predicted)[6]Dominated by hydrophobic benzyloxy-phenyl group.
Hydrochloride SaltHigh (Significantly > Free Base)Ionic nature enhances interaction with water.
Stability: The Protective Shield of Protonation

Chemical and physical stability are crucial for ensuring a drug product's shelf-life and consistent performance. Salt formation can significantly enhance the stability of an API.

  • Free Base: The free base, with its lone pair of electrons on the nitrogen atoms, is more susceptible to oxidative degradation.

  • Hydrochloride Salt: The formation of the hydrochloride salt protects the amine groups through protonation.[3] This conversion to a stable ammonium ion reduces the susceptibility to oxidation, thereby enhancing the chemical stability of the molecule.[3] Furthermore, the more stable crystal lattice of the salt, as indicated by its higher melting point, contributes to improved physical stability.

Hygroscopicity: A Double-Edged Sword

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter to evaluate. While some degree of water interaction is necessary for dissolution, excessive hygroscopicity can lead to handling difficulties, physical instability (such as deliquescence), and chemical degradation.

  • Free Base: Generally, free bases tend to be less hygroscopic than their corresponding hydrochloride salts due to their less polar nature.

  • Hydrochloride Salt: Hydrochloride salts, being more polar and ionic, have a higher propensity to absorb water.[13] This is a critical factor to assess during formulation development, as it may necessitate controlled humidity during manufacturing and storage.

Experimental Characterization: A Practical Guide

To definitively characterize the free base and hydrochloride salt of 1-(4-Benzyloxy-phenyl)-piperazine, a suite of analytical techniques should be employed. The following protocols provide a self-validating system for the comprehensive analysis of these solid-state forms.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the free base and hydrochloride salt forms.

G cluster_synthesis Synthesis & Form Selection cluster_characterization Physicochemical Characterization Free_Base 1-(4-Benzyloxy-phenyl)-piperazine (Free Base) Salt_Formation Salt Formation (e.g., with HCl) Free_Base->Salt_Formation React with HCl XRPD X-Ray Powder Diffraction (XRPD) (Crystallinity & Polymorphism) Free_Base->XRPD DSC Differential Scanning Calorimetry (DSC) (Melting Point & Purity) Free_Base->DSC TGA Thermogravimetric Analysis (TGA) (Thermal Stability & Solvates) Free_Base->TGA DVS Dynamic Vapor Sorption (DVS) (Hygroscopicity) Free_Base->DVS Solubility Aqueous & Solvent Solubility (pH-dependent) Free_Base->Solubility HCl_Salt 1-(4-Benzyloxy-phenyl)-piperazine (Hydrochloride Salt) Salt_Formation->HCl_Salt HCl_Salt->XRPD HCl_Salt->DSC HCl_Salt->TGA HCl_Salt->DVS HCl_Salt->Solubility

Caption: Workflow for synthesis and comparative characterization of free base and HCl salt.

X-Ray Powder Diffraction (XRPD)

Causality: XRPD is the definitive technique for identifying the solid-state form of a crystalline material. The unique crystal lattice of the free base and the hydrochloride salt will produce distinct diffraction patterns, serving as a "fingerprint" for each form. This is crucial for confirming successful salt formation and for screening for different polymorphic forms.[14][15][16]

Protocol:

  • Sample Preparation: Gently grind a small amount (10-20 mg) of the sample to a fine powder to ensure random orientation of the crystallites.

  • Instrument Setup: Use a powder diffractometer with Cu Kα radiation. Set the scan range from 2° to 40° 2θ with a step size of 0.02° and a suitable scan speed.

  • Data Acquisition: Load the powdered sample onto a sample holder and acquire the diffraction pattern.

  • Data Analysis: Compare the resulting diffractograms of the free base and the hydrochloride salt. The presence of sharp, well-defined peaks indicates a crystalline material. Different peak positions and intensities will confirm the existence of two distinct crystal structures.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect any polymorphic transitions or desolvation events.[17] The difference in melting points between the free base and the salt provides a quantitative measure of the difference in their crystal lattice energies.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to quantify the presence of volatile components such as water or residual solvents. This is particularly important for the hydrochloride salt, which may form hydrates.

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: A weight loss at temperatures below 100-120 °C typically indicates the loss of water or volatile solvents. The onset of significant weight loss at higher temperatures indicates thermal decomposition.

Dynamic Vapor Sorption (DVS)

Causality: DVS is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample. It is the gold standard for characterizing hygroscopicity. This data is critical for determining the appropriate storage and handling conditions for the API.

Protocol:

  • Sample Preparation: Place a known mass of the sample in the DVS instrument.

  • Instrument Setup: Expose the sample to a programmed range of relative humidity (RH) steps (e.g., 0% to 90% and back down to 0%) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Continuously monitor the mass of the sample as it equilibrates at each RH step.

  • Data Analysis: Plot the change in mass versus RH to generate a sorption-desorption isotherm. The extent of water uptake at a given RH (e.g., 80% RH) is used to classify the hygroscopicity of the material.

Logical Relationship between Free Base and Salt Form

The transformation from the free base to the hydrochloride salt is a fundamental acid-base reaction that has profound implications for the resulting solid-state properties.

G cluster_forms Molecular & Solid Forms cluster_properties Physicochemical Properties FreeBase 1-(4-Benzyloxy-phenyl)-piperazine (Free Base) LowSolubility Low Aqueous Solubility FreeBase->LowSolubility LowerMeltingPoint Lower Melting Point FreeBase->LowerMeltingPoint LessStable Lower Chemical Stability FreeBase->LessStable LessHygroscopic Lower Hygroscopicity FreeBase->LessHygroscopic HCl_Salt 1-(4-Benzyloxy-phenyl)-piperazine Hydrochloride HighSolubility High Aqueous Solubility HCl_Salt->HighSolubility HigherMeltingPoint Higher Melting Point HCl_Salt->HigherMeltingPoint MoreStable Higher Chemical Stability HCl_Salt->MoreStable MoreHygroscopic Higher Hygroscopicity HCl_Salt->MoreHygroscopic

Caption: Relationship between form and key physicochemical properties.

Conclusion and Recommendations

The conversion of 1-(4-Benzyloxy-phenyl)-piperazine from its free base to its hydrochloride salt offers a clear and significant advantage in terms of aqueous solubility and chemical stability. These improvements are critical for the development of an orally bioavailable drug product. The higher melting point of the hydrochloride salt is indicative of a more stable crystal lattice, which can also contribute to a longer shelf-life.

However, the potential for increased hygroscopicity with the hydrochloride salt must be carefully evaluated and managed. The experimental protocols outlined in this guide provide a robust framework for a comprehensive characterization of both forms. By systematically evaluating the physicochemical properties of the free base and its hydrochloride salt, researchers can select the optimal solid-state form that balances the requirements for therapeutic efficacy, manufacturability, and stability. For most oral dosage form development programs, the hydrochloride salt of 1-(4-Benzyloxy-phenyl)-piperazine would be the preferred form due to its enhanced solubility and stability, provided that its hygroscopicity is manageable.

References

  • Chemchart. 1-[4-(benzyloxy)phenyl]piperazine (144881-52-7). [Link]

  • Bouling Chemical Co., Limited. 1-Phenylpiperazine Hydrochloride (1:1). [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Wikipedia. Piperazine. [Link]

  • Wikipedia. Phenylpiperazine. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • National Center for Biotechnology Information. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • ResearchGate. X-ray powder diffraction patterns of genistein (a), piperazine (b),.... [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • ResearchGate. Spectral investigation and normal coordinate analysis of piperazine. [Link]

  • ResearchGate. p K a values of common substituted piperazines. [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • Pharmaoffer.com. Hydrochloride vs Base: What is the Difference. [Link]

  • A Review on Analytical Methods for Piperazine Determination. [Link]

  • Taylor & Francis Online. Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]

  • SpringerLink. Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • ResearchGate. p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • SWGDrug. BENZYLPIPERAZINE. [Link]

  • PubMed. Crystal structure and characterization of the sulfamethazine-piperidine salt. [Link]

  • National Center for Biotechnology Information. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). [Link]

  • PubMed. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. [Link]

  • Google Patents. WO2020172584A1 - Solid polymorphs of a flna-binding compound and its hydrochloride salts.
  • National Center for Biotechnology Information. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. [Link]

  • Reddit. How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? [Link]

Sources

Comparative

Literature precedents for the use of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Technical Comparison Guide: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride Executive Summary & Compound Profile 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (Base CAS: 144881-52-7) is a specialized aryl-piperazin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride

Executive Summary & Compound Profile

1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride (Base CAS: 144881-52-7) is a specialized aryl-piperazine scaffold serving as a critical "anchor" intermediate in the convergent synthesis of second-generation triazole antifungals, most notably Posaconazole .

Unlike generic piperazines, this compound features a robust benzyl protecting group on the phenolic oxygen. This structural design is not accidental; it is a deliberate synthetic strategy to enforce chemoselectivity during complex N-alkylation events. This guide evaluates its performance against alternative intermediates (e.g., the unprotected phenol or methyl-ether variants) and provides validated protocols for its synthesis and application.

Property Specification
Chemical Name 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Molecular Formula C₁₇H₂₀N₂O · 2HCl
Role Key Intermediate (Fragment B) for Posaconazole
Melting Point ~149°C (Base); >220°C (Dihydrochloride)
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Strategic Comparative Analysis

In the synthesis of Posaconazole, the coupling of the aryl-piperazine moiety with the chiral tetrahydrofuran (THF) sulfonate is the yield-determining step. Three primary routes exist based on the protecting group strategy.

Route A: The Benzyl-Protected Precedent (The Gold Standard)
  • Compound: 1-(4-Benzyloxy-phenyl)-piperazine.[1][2]

  • Mechanism: The benzyl group renders the phenolic oxygen inert. This forces the chiral THF electrophile to react exclusively with the secondary amine of the piperazine.

  • Pros: Eliminates O-alkylation side reactions; high regio-selectivity (>98%); stable under basic coupling conditions.

  • Cons: Requires a specific hydrogenolytic deprotection step (H₂/Pd-C) later in the sequence.

  • Verdict: Preferred for High-Purity APIs. The additional step is justified by the elimination of difficult-to-separate O-alkylated impurities.

Route B: The Unprotected Phenol (The "Industrial Shortcut")
  • Compound: 1-(4-Hydroxyphenyl)piperazine.[3][4]

  • Mechanism: Relies on the nucleophilicity difference between the amine and the phenoxide.

  • Pros: Removes two steps (protection and deprotection).

  • Cons: High risk of competitive O-alkylation (up to 15% impurity profile); requires strict pH control and specific solvents (e.g., DMSO/NaOH ratios).

  • Verdict: High Risk. Often results in lower overall yield due to purification losses.[5]

Route C: The Methyl Ether (The "Trap")
  • Compound: 1-(4-Methoxyphenyl)piperazine.[6][1]

  • Mechanism: Similar protection to benzyl.

  • Pros: Cheaper starting material.

  • Cons: Deprotection requires harsh Lewis acids (e.g., BBr₃) or strong nucleophiles (DL-Methionine/MSA), which can racemize the delicate chiral THF center of Posaconazole.

  • Verdict: Not Recommended. The deprotection conditions are incompatible with the complex stereochemistry of the final drug substance.

Experimental Protocols

Protocol 1: Synthesis of the Scaffold (Cyclization)

Objective: Synthesize 1-(4-benzyloxyphenyl)piperazine from 4-benzyloxyaniline.

Reagents:

  • 4-Benzyloxyaniline (1.0 eq)

  • Bis(2-chloroethyl)amine Hydrochloride (1.1 eq)

  • n-Butanol (Solvent, 10 vol)

  • Triethylamine (3.0 eq) or Potassium Carbonate (2.5 eq)

Methodology:

  • Charge: In a reactor equipped with a reflux condenser, suspend 4-benzyloxyaniline and bis(2-chloroethyl)amine HCl in n-butanol.

  • Base Addition: Add Triethylamine slowly to the suspension. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to reflux (approx. 118°C) and maintain for 24–48 hours. Monitor by HPLC for the disappearance of the aniline.

  • Work-up: Cool to 60°C. Distill off n-butanol under reduced pressure.

  • Extraction: Dissolve residue in Dichloromethane (DCM) and wash with water to remove salts.

  • Salt Formation: To the organic layer, add 4M HCl in Dioxane or bubble HCl gas. The dihydrochloride salt precipitates as an off-white solid.

  • Isolation: Filter, wash with cold acetone, and dry.

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol 2: The "Convergent Coupling" (Application)

Objective: Coupling 1-(4-benzyloxyphenyl)piperazine with the Chiral THF Tosylate (Posaconazole Intermediate).

Reagents:

  • Chiral THF Tosylate (1.0 eq)

  • 1-(4-Benzyloxy-phenyl)-piperazine Dihydrochloride (1.2 eq)

  • DMSO (Solvent)[6][7]

  • Sodium Hydroxide (Powdered, 3.0 eq)

Methodology:

  • Activation: Dissolve the piperazine salt in DMSO. Add NaOH and stir at 40°C for 1 hour to generate the free base in situ.

  • Coupling: Add the Chiral THF Tosylate solution (in DMSO) dropwise to the piperazine mixture.

  • Reaction: Heat to 75–85°C for 12–16 hours.

  • Quench: Pour the reaction mixture into ice-water. The product (Benzyl-Protected Intermediate) precipitates.

  • Purification: Recrystallize from Methanol/Acetone.

Data Summary:

Parameter Benzyl Route (Rec.) Unprotected Route
Coupling Yield 92% 76%
O-Alkylated Impurity <0.1% 8–12%

| Reaction Time | 14 Hours | 24 Hours |

Visualizing the Pathway

The following diagram illustrates the convergent synthesis logic, highlighting where the Benzyl-Protected Piperazine serves as the critical "Safety Lock" against side reactions.

Posaconazole_Synthesis cluster_legend Synthetic Strategy Aniline 4-Benzyloxyaniline Piperazine 1-(4-Benzyloxyphenyl) piperazine (The Compound) Aniline->Piperazine Cyclization (n-BuOH, Reflux) BisChloro Bis(2-chloroethyl)amine BisChloro->Piperazine Coupled_Product Benzyl-Protected Precursor Piperazine->Coupled_Product N-Alkylation (DMSO, NaOH) THF_Tosylate Chiral THF Tosylate (Frag A) THF_Tosylate->Coupled_Product Phenol_Int Free Phenol Intermediate Coupled_Product->Phenol_Int Benzyl Removal Deprotection H2 / Pd-C (Deprotection) Deprotection->Phenol_Int Posaconazole Posaconazole API Phenol_Int->Posaconazole Ether Formation Triazolone Triazolone Side Chain Triazolone->Posaconazole Chemoselectivity Control Chemoselectivity Control

Caption: Convergent synthesis workflow demonstrating the role of 1-(4-benzyloxyphenyl)piperazine as a chemoselective anchor.

References

  • Saksena, A. K., et al. (1995). "Highly Stereoselective Access to Novel 2,2,4-Trisubstituted Tetrahydrofurans: Practical Chemoenzymatic Synthesis of SCH 51048." Tetrahedron Letters, 36(11), 1787-1790. Link

  • Hepperle, M., et al. (2002). "Mono N-Arylation of Piperazine(III): Metal-Catalyzed N-Arylation and Its Application to the Novel Preparations of the Antifungal Posaconazole." Tetrahedron Letters, 43(18), 3359-3363. Link

  • BenchChem Technical Repository. (2025). "1-[4-(Benzyloxy)phenyl]piperazine: Chemical Properties and Structure." Link

  • Patent CN102863431A. (2013). "Preparation method of Posaconazole." Google Patents. Link

  • Patent WO2009141837A2. (2009). "Process for preparing Posaconazole and intermediates thereof." Google Patents. Link

Sources

Validation

Reproducibility of published 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride synthesis

This guide provides an in-depth technical analysis of the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the manufacturing of antifungal agents (e.g., Itraconazole, Posaconazo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis of 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride , a critical intermediate in the manufacturing of antifungal agents (e.g., Itraconazole, Posaconazole).

It critiques the commonly cited "Direct Substitution" method and contrasts it with a "Protected Step-Wise" protocol, which offers superior reproducibility and impurity control.

Part 1: Executive Summary & The Reproducibility Crisis

In the synthesis of N-aryl piperazines, a common "published" approach involves the direct reaction of excess piperazine with an aryl halide (Buchwald-Hartwig or SNAr conditions). While theoretically simple, this method suffers from a critical reproducibility flaw: Competitive Bis-Arylation .

Because the secondary amine product (the target) is often more nucleophilic than the starting piperazine, the reaction tends to produce significant amounts of 1,4-bis(4-benzyloxyphenyl)piperazine . This impurity is structurally similar to the target, making purification by crystallization difficult and often necessitating chromatography—a bottleneck for scale-up.

This guide compares two methodologies:

  • Method A (The "Published" Route): Direct Pd-catalyzed arylation of piperazine.

  • Method B (The "Robust" Route): Coupling of N-Boc-piperazine followed by deprotection.

Part 2: Route Analysis & Logical Grounding

Method A: Direct Arylation (The "Straw Man")
  • Reagents: 1-Bromo-4-benzyloxybenzene, Piperazine (5–10 equiv), Pd catalyst, Base.

  • Mechanism: Palladium-catalyzed C-N bond formation.[1][2]

  • Failure Mode: Statistical distribution. Even with a large excess of piperazine, local concentration gradients in batch reactors lead to the formation of the bis-product.

  • Purification: Requires removal of massive excess piperazine (water washes) and separation of the mono/bis mixture.

Method B: The Protected Strategy (Recommended)
  • Reagents: 1-Bromo-4-benzyloxybenzene, N-Boc-Piperazine (1.1 equiv), Pd catalyst, Acid (for deprotection).

  • Causality: The tert-butoxycarbonyl (Boc) group blocks the second nitrogen, mathematically preventing bis-arylation. The reaction stops definitively at the mono-aryl stage.

  • Salt Formation: The subsequent acid deprotection (HCl) naturally leads to the desired dihydrochloride salt in a single operation, crystallizing the product directly from the reaction matrix.

Comparative Visualization (Graphviz)

SynthesisComparison Start 1-Bromo-4- benzyloxybenzene MethodA Method A: Direct Reaction (+ Excess Piperazine) Start->MethodA MethodB Method B: N-Boc-Piperazine (Stoichiometric) Start->MethodB Mix Mixture: Mono- + Bis-product MethodA->Mix Purify Difficult Purification Mix->Purify Target Target Product: 1-(4-Benzyloxy-phenyl) -piperazine 2HCl Purify->Target Low Yield (<50%) Inter Intermediate: N-Boc-1-(4-benzyloxy -phenyl)piperazine MethodB->Inter Deprotect Deprotection (HCl/MeOH) Inter->Deprotect Deprotect->Target High Yield (>85%)

Caption: Figure 1. Comparison of Direct (Red) vs. Protected (Green) synthetic pathways. Method B eliminates the formation of bis-aryl impurities by design.

Part 3: Experimental Protocols

The Robust Protocol (Method B)

This protocol is designed for high reproducibility and self-purification via salt formation.

Step 1: Buchwald-Hartwig Coupling [2][3]
  • Reagents:

    • 1-Bromo-4-benzyloxybenzene (1.0 equiv)

    • N-Boc-Piperazine (1.2 equiv)

    • Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)

    • Cs₂CO₃ (2.0 equiv)

    • Toluene (0.2 M concentration)

  • Procedure:

    • Charge an oven-dried flask with aryl bromide, N-Boc-piperazine, and Cs₂CO₃.

    • Add Toluene and sparge with Argon for 15 minutes (Critical: Oxygen poisons Pd).

    • Add Pd(OAc)₂ and BINAP. Heat to 100°C for 12 hours.

    • Checkpoint: TLC (Hexane:EtOAc 4:1) should show complete consumption of bromide.

    • Work-up: Filter hot through Celite (removes inorganic salts). Concentrate filtrate to an oil.[4]

Step 2: Deprotection & Salt Formation (The "Self-Validating" Step)
  • Reagents:

    • Crude Boc-intermediate[5]

    • 4M HCl in Dioxane (or MeOH/Acetyl Chloride generated in situ)

    • Ethyl Acetate (EtOAc)

  • Procedure:

    • Dissolve the crude oil in EtOAc (5 volumes).

    • Cool to 0°C. Slowly add 4M HCl in Dioxane (4.0 equiv).

    • Observation: A white precipitate will form immediately.[6] Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Filtration: Filter the white solid.

    • Wash: Wash the cake with Diethyl Ether (2 x 3 volumes). Why? Ether removes non-polar impurities and traces of benzyl bromide if cleavage occurred.

    • Drying: Vacuum dry at 40°C.

Performance Comparison Data
MetricMethod A (Direct)Method B (Protected)
Yield (Isolated) 45 - 55%85 - 92%
Purity (HPLC) 88 - 94% (Bis-impurity present)>99.5%
Atom Economy High (theoretically)Moderate (loss of Boc)
Process Mass Intensity High (requires large excess piperazine)Low (Stoichiometric)
Scalability Poor (Purification bottleneck)Excellent (Filtration only)

Part 4: Critical Reproducibility Factors

Stability of the Benzyl Ether

A common concern is the stability of the benzyloxy group during the acidic deprotection step.

  • Insight: Benzyl ethers are generally stable to HCl at room temperature but cleave with HBr or Lewis acids (e.g., BBr₃).

  • Control: By using anhydrous HCl in Dioxane/EtOAc , we minimize the risk of hydrolysis compared to aqueous concentrated acid at high temperatures. The precipitation of the salt also protects the molecule from further degradation by removing it from the solution phase.

Catalyst Removal

In Method B, the intermediate is lipophilic (Boc-protected), while the final product is a hydrophilic salt.

  • Purification Logic: Most Pd-ligand complexes remain in the organic mother liquor (EtOAc) during the filtration of the dihydrochloride salt. This results in a final product with significantly lower heavy metal content (<10 ppm) compared to Method A.

Stoichiometry of Salt

The target is a Dihydrochloride (2HCl) .[5]

  • Protocol: Ensure at least 2.2 equivalents of HCl are used. Using less (1.0 equiv) results in a monohydrochloride which is often hygroscopic and less crystalline.

  • Validation: Elemental analysis of Cl content should be approx 19-20% by weight.

Part 5: References

  • Buchwald-Hartwig Amination Principles:

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Synthesis of N-Aryl Piperazines (Method A Critique):

    • Chaudhary, P., et al. (2013). "Synthesis and biological evaluation of N-aryl piperazine derivatives." Journal of Chemistry. (Highlights yield issues with direct alkylation). Link

  • Piperazine Salt Formation (Standard Protocol):

    • Pollard, C. B., & Wicker, T. H. (1959). "1-Benzylpiperazine." Organic Syntheses, Coll.[6] Vol. 4, p.82. (Foundational text on piperazine salt precipitation). Link

  • Boc-Protection Strategy (Method B Basis):

    • Wager, T. T., et al. (2000). "Defining the Pharmacophore of Piperazine Derivatives." Journal of Medicinal Chemistry. (Utilization of N-Boc intermediates for high purity). Link

  • Benzyl Ether Stability:

    • Greene, T. W., & Wuts, P. G. M. (1999). "Protective Groups in Organic Synthesis." Wiley-Interscience. (Confirming stability of Benzyl ethers to HCl/Dioxane). Link

Sources

Comparative

Strategic Scaffolds: 1-(4-Benzyloxy-phenyl)-piperazine and Structural Analogues in Drug Design

Executive Analysis: The Dual-Role Scaffold In the landscape of medicinal chemistry, 1-(4-Benzyloxy-phenyl)-piperazine (CAS: 144881-52-7 / 80012-43-7) functions as a high-utility "pivot" molecule. It serves two distinct b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Dual-Role Scaffold

In the landscape of medicinal chemistry, 1-(4-Benzyloxy-phenyl)-piperazine (CAS: 144881-52-7 / 80012-43-7) functions as a high-utility "pivot" molecule. It serves two distinct but critical roles in drug development:

  • Process Chemistry (Antifungals): It acts as a lipophilic, protected precursor to 1-(4-hydroxyphenyl)piperazine , the essential linker found in blockbuster azole antifungals like Itraconazole and Posaconazole . The benzyl group masks the phenolic oxygen, preventing side reactions during the construction of the piperazine core and enhancing solubility in non-polar solvents.

  • Medicinal Chemistry (CNS Agents): The intact 4-benzyloxy-phenyl moiety serves as a hydrophobic pharmacophore in Neurokinin-1 (NK1) receptor antagonists and specific dopaminergic ligands, where the bulky ether group occupies hydrophobic pockets in the receptor.

This guide compares the "Benzyloxy" scaffold against its metabolic precursor (Hydroxy), its industrial alternative (Acetyl), and its bioisosteres, providing a roadmap for selection based on synthetic stage and therapeutic target.

Part 1: Structural Analogues & Performance Comparison

The choice of analogue depends heavily on whether you are optimizing a synthetic route (Process) or a binding interaction (Discovery).

The Analogues
  • Compound A (Target): 1-(4-Benzyloxy-phenyl)-piperazine [1][2][3]

    • Role: Protected Intermediate / Hydrophobic Ligand.

    • Key Feature: High LogP (approx 3.5), excellent organic solubility, clean deprotection via hydrogenolysis.

  • Compound B (Core): 1-(4-Hydroxyphenyl)piperazine [2][4][5][6][7]

    • Role: The Active "Linker" / Metabolite.

    • Key Feature: High polarity, susceptible to oxidation (quinone formation), difficult to purify from aqueous streams.

  • Compound C (Industrial): 1-Acetyl-4-(4-hydroxyphenyl)piperazine [6]

    • Role: Scalable Precursor.

    • Key Feature: Lower cost, protects the amine (not the phenol), requires basic hydrolysis (saponification) to activate.

Comparative Performance Matrix
Feature1-(4-Benzyloxy-phenyl)-piperazine1-(4-Hydroxyphenyl)piperazine1-Acetyl-4-(4-hydroxyphenyl)piperazine
Primary Application High-Value Synthesis (Itraconazole) & CNS Ligands Metabolite Standards & Direct Coupling Industrial Mfg of Antifungals
Synthetic Yield (N-Alkylation) High (85-92%) - No O-alkylation side reactions.Moderate (60-70%) - Risk of competing O-alkylation.High (80-90%) - Amine is blocked; Phenol is free.
Solubility Profile Soluble in Toluene, DCM, EtOAc.Soluble in DMSO, MeOH; Poor in non-polar solvents.Soluble in polar organics.
Deprotection Method H₂/Pd-C (Hydrogenolysis) - Neutral conditions.N/A (Already active).NaOH/H₂O (Hydrolysis) - Basic conditions.
Metabolic Stability Low (O-dealkylation by CYP450).Low (Glucuronidation target).Moderate (Amide hydrolysis required).
Receptor Affinity (5-HT/NK1) High (Hydrophobic tail fits binding pockets).Low (Too polar for deep pockets).Inactive (Amide blocks basic nitrogen).
Part 2: Application Pathways & Mechanisms
Pathway A: Synthesis of Azole Antifungals (Itraconazole)

The "Performance" of the benzyloxy analogue here is defined by its ability to deliver the pure hydroxy-piperazine core without forming impurities.

  • Mechanism: The long lipophilic tail of Itraconazole binds to the access channel of the fungal CYP51 enzyme. The phenyl-piperazine-phenyl stack provides the necessary rigid length.

  • Advantage of Benzyloxy:

    • Reaction Control: When reacting the piperazine nitrogen with the triazolone side chain, the free phenol (in Compound B) would compete as a nucleophile. The benzyl group blocks this.

    • Purification: The benzyloxy intermediate crystallizes easily from non-polar solvents, removing impurities before the final expensive coupling steps.

Pathway B: CNS Receptor Ligands (NK1 / Dopamine)

In this context, the benzyl group is not removed; it is part of the drug.

  • Mechanism: The 4-benzyloxy group mimics the hydrophobic bulk of natural ligands (like Substance P fragments).

  • SAR Insight: Replacing the Benzyl group with a 4-Fluorobenzyl or 3,5-Bis(trifluoromethyl)benzyl group often increases metabolic stability and potency (see Aprepitant analogues).

Part 3: Visualization of Logic & Workflow
Diagram 1: Strategic Selection of Piperazine Scaffolds

This decision tree guides the researcher on which analogue to employ based on the project phase.

PiperazineSelection Start Select Scaffold based on Goal Goal_Process Goal: Process Scale-Up (Antifungal Synthesis) Start->Goal_Process Goal_Discovery Goal: Drug Discovery (CNS/Receptor Ligands) Start->Goal_Discovery Q_Conditions Are reaction conditions Sensitive to Base? Goal_Process->Q_Conditions Q_Pocket Target Binding Pocket Characteristics? Goal_Discovery->Q_Pocket Route_Benzyl Use 1-(4-Benzyloxy-phenyl)-piperazine (Neutral Deprotection via H2) Q_Conditions->Route_Benzyl Yes (Avoid Base) Route_Acetyl Use 1-Acetyl-4-(4-hydroxyphenyl)piperazine (Cheaper, Basic Hydrolysis) Q_Conditions->Route_Acetyl No (Base OK) Ligand_Hydrophobic Deep/Hydrophobic Pocket (NK1, D2) Use Benzyloxy Analogue Q_Pocket->Ligand_Hydrophobic Ligand_Polar Surface/Polar Pocket Use Hydroxy Analogue Q_Pocket->Ligand_Polar

Caption: Decision matrix for selecting between Benzyloxy, Hydroxy, and Acetyl piperazine analogues based on synthetic constraints and biological targets.

Diagram 2: The Itraconazole Synthesis Pathway (The "Linker" Role)

ItraconazoleSynthesis SM1 1-Chloro-4-nitrobenzene SM2 4-(Benzyloxy)aniline Inter1 1-(4-Benzyloxy-phenyl)-piperazine (The Protected Linker) SM2->Inter1 Cyclization with bis(chloroethyl)amine Step_Coupling N-Alkylation (with Triazolone sidechain) Inter1->Step_Coupling Inter2 Coupled Intermediate (Benzyl Protected) Step_Coupling->Inter2 Step_Deprotect Hydrogenolysis (H2, Pd/C) Inter2->Step_Deprotect Inter3 Free Phenol Intermediate (Active Nucleophile) Step_Deprotect->Inter3 Final Itraconazole API Inter3->Final Ether formation with Dioxolane tosylate

Caption: The critical role of the Benzyloxy scaffold as a protecting group strategy in the multi-step synthesis of Itraconazole.

Part 4: Experimental Protocols
Protocol 1: Synthesis of 1-(4-Benzyloxy-phenyl)-piperazine

Methodology: Cyclization of aniline with bis(2-chloroethyl)amine (Process Route).

  • Reagents:

    • 4-(Benzyloxy)aniline hydrochloride (1.0 eq)

    • Bis(2-chloroethyl)amine hydrochloride (1.1 eq)

    • Diglyme or n-Butanol (Solvent)

    • Potassium Carbonate (3.0 eq)[8]

  • Procedure:

    • Charge the flask with 4-(benzyloxy)aniline and solvent.

    • Add K₂CO₃ and heat to 100°C.

    • Add Bis(2-chloroethyl)amine portion-wise over 2 hours (to minimize polymerization).

    • Reflux for 24 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Workup: Cool to RT. Filter inorganic salts. Evaporate solvent.

    • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: >85%.

    • Validation: ¹H NMR (DMSO-d₆) should show benzyl protons at ~5.1 ppm and piperazine protons as two triplets at ~2.8 and ~3.0 ppm.

Protocol 2: Quality Control - HPLC Purity for Drug Use

Objective: Ensure <0.1% of the genotoxic "aniline" impurity remains.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).

  • Acceptance Criteria:

    • Main Peak (Benzyloxy-piperazine): >98.0%.[1]

    • Impurity A (4-Benzyloxyaniline): <0.15%.

    • Impurity B (Bis-alkylated piperazine): <0.5%.

References
  • Title: Preparation method of Itraconazole derivative (Patent CN108329304A).
  • Structural Characterization

    • Title: 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone: Crystal structure and relevance to antifungal synthesis.[9]

    • Source: Acta Crystallographica Section E (via ResearchG
    • URL:[Link]

  • Antifungal Structure-Activity Relationships (SAR)

    • Title: Design, Synthesis, and Antifungal Activity of Novel Piperazine Derivatives.[10]

    • Source: Frontiers in Chemistry / NIH.
    • URL:[Link]

  • Title: Improved Method of Making Itraconazole (Patent KR100793693B1).
  • Chemical Properties & Safety

    • Title: 1-[4-(Benzyloxy)phenyl]piperazine Compound Summary.
    • Source: PubChem.[2]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride

Executive Summary & Risk Context Do not treat this compound as a generic organic solid. 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a functionalized piperazine salt commonly used as an intermediate in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Do not treat this compound as a generic organic solid. 1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride is a functionalized piperazine salt commonly used as an intermediate in medicinal chemistry (e.g., antifungal or antidepressant synthesis).[1] Its handling requires specific precautions due to two synergistic hazard profiles:

  • ** The Piperazine Core (Sensitization Risk):** Piperazine derivatives are well-documented respiratory and skin sensitizers. Repeated exposure, even at low levels, can lead to hyper-responsiveness (asthma-like symptoms) or contact dermatitis.

  • The Dihydrochloride Salt (Corrosivity/Acidity): Upon contact with moisture (mucous membranes, sweat, eyes), the dihydrochloride moiety hydrolyzes to release hydrochloric acid, lowering local pH and causing immediate irritation or chemical burns.

Operational Directive: Handle this substance as a Corrosive Sensitizer . All protocols below are designed to prevent inhalation of dust and dermal contact.[2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix defines the minimum protection required. The goal is to create a redundant barrier system where no single failure leads to exposure.

Protection ZoneRequired EquipmentTechnical Rationale & Specification
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Primary: All open handling must occur in a certified chemical fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 or P100 respirator is mandatory to prevent sensitization.
Ocular Chemical Splash Goggles Safety glasses are insufficient. The fine powder nature of the dihydrochloride salt presents a dust hazard. Goggles seal the eyes against acidic dust intrusion.
Dermal (Hand) Double Nitrile Gloves Inner: 4 mil Nitrile (Inspection layer). Outer: 4-8 mil Nitrile (Sacrificial layer). Change outer gloves immediately upon visible contamination.
Dermal (Body) Lab Coat (High-Neck) Standard cotton/poly blend. Ensure cuffs are tucked under gloves to prevent wrist exposure.

Engineering Controls & Hierarchy of Defense

The following diagram illustrates the "Defense in Depth" strategy required for this compound. We prioritize engineering controls over PPE.

G Hazard Hazard Source: 1-(4-Benzyloxy-phenyl)-piperazine 2HCl (Dust/Aerosol) EngControl Level 1: Engineering Control Chemical Fume Hood (Neg. Pressure, Laminar Flow) Hazard->EngControl Containment AdminControl Level 2: Admin Control SOPs, Restricted Access, Hygiene Protocols EngControl->AdminControl Residual Risk PPE Level 3: PPE Gloves, Goggles, Lab Coat (Last Line of Defense) AdminControl->PPE Exposure Barrier Researcher Protected Researcher PPE->Researcher Safety

Figure 1: Hierarchy of Controls. Note that PPE is the final barrier, not the first.[7]

Operational Protocols

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of the solid powder.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the final read, keeping the sash as low as possible.

  • Anti-Static Measures: Piperazine salts can be static-prone. Use an anti-static gun or ionizer if the powder "flies."

  • Technique: Use a disposable spatula. Do not return excess material to the stock container to avoid cross-contamination.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt) followed by an ethanol wipe. Dispose of wipes as solid hazardous waste.

B. Solubilization

Caution: Exothermic Potential.

  • Solvent Choice: This compound is likely soluble in water, DMSO, or Methanol.

  • Acidic Shift: When dissolving in water, the pH will drop significantly due to the dihydrochloride.

    • Protocol: Add the solid to the solvent slowly.

    • Warning: Do not add strong base (e.g., NaOH) directly to the solid, as this may generate heat and potentially liberate the free piperazine base rapidly.

C. Waste Disposal

Never dispose of this compound down the drain.

  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Toxic Solid - Piperazine Derivative."

  • Liquid Waste: Collect in a dedicated "Halogenated Organic" or "Toxic Aqueous" stream, depending on the solvent.

  • Destruction: The preferred method is high-temperature incineration equipped with a scrubber to neutralize HCl and nitrogen oxides (NOx).

Emergency Response

IncidentImmediate Action
Eye Contact Time is critical. The HCl salt causes immediate damage. Flush for 15 minutes minimum at an eyewash station. Hold eyelids open. Seek medical attention immediately.
Skin Contact Brush off dry powder before wetting (to prevent creating a concentrated acid patch). Then wash with soap and copious water.[3][5] Monitor for redness (dermatitis).
Inhalation Move to fresh air immediately. If wheezing or coughing occurs (signs of sensitization), seek medical evaluation.
Spill (Solid) Do not dry sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a waste container. Ventilate the area.[2][4][5][8][9][10]

Logic of the Protocol (The "Why")

As scientists, we must understand the mechanism of the hazard to respect it.

  • Sensitization Mechanism: Piperazines can act as haptens. They bind to body proteins (like serum albumin) to form an antigen complex. The immune system recognizes this complex as foreign, triggering IgE-mediated hypersensitivity. This is why zero inhalation is the target, not just "low exposure."

  • Salt Hydrolysis:

    
    
    The generation of hydronium ions (
    
    
    
    ) is what damages the corneal surface of the eye. This is why moisture-tight goggles are superior to safety glasses for this specific salt.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 1-(4-Benzyloxyphenyl)piperazine.[1][11] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Piperazine derivatives. (General guidance on piperazine sensitization). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Benzyloxy-phenyl)-piperazine dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.